molecular formula C5H10O5 B093948 D-ribofuranose CAS No. 15761-67-8

D-ribofuranose

カタログ番号: B093948
CAS番号: 15761-67-8
分子量: 150.13 g/mol
InChIキー: HMFHBZSHGGEWLO-SOOFDHNKSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

D-ribofuranose is a ribofuranose having D-configuration. It is a ribofuranose and a D-ribose.
D-Ribose, also known as ribose, belongs to the class of organic compounds known as pentoses. These are monosaccharides in which the carbohydrate moiety contains five carbon atoms. D-Ribose exists as a solid, very soluble (in water), and a very weakly acidic compound (based on its pKa). D-Ribose has been found throughout most human tissues, and has also been detected in most biofluids, including blood, urine, saliva, and cerebrospinal fluid. D-Ribose exists in all eukaryotes, ranging from yeast to humans. D-Ribose can be converted into D-ribose 5-phosphate through its interaction with the enzyme ribokinase. In humans, D-ribose is involved in the pentose phosphate pathway. D-Ribose is also involved in a few metabolic disorders, which include glucose-6-phosphate dehydrogenase deficiency, transaldolase deficiency, and ribose-5-phosphate isomerase deficiency. Outside of the human body, D-ribose can be found in a number of food items such as fruits, other soy product, chinese mustard, and cucurbita (gourd). This makes D-ribose a potential biomarker for the consumption of these food products.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(3R,4S,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O5/c6-1-2-3(7)4(8)5(9)10-2/h2-9H,1H2/t2-,3-,4-,5?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMFHBZSHGGEWLO-SOOFDHNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@H](C(O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201317333
Record name D-Ribofuranose
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Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name D-Ribose
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

613-83-2
Record name D-Ribofuranose
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Ribofuranose
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Record name D-Ribofuranose
Source EPA DSSTox
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Record name D-Ribose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000283
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

95 °C
Record name D-Ribose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000283
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Stereochemistry of D-Ribofuranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-ribofuranose, a five-membered ring form of the pentose (B10789219) sugar D-ribose, is a cornerstone of fundamental biological processes. As a core component of ribonucleic acid (RNA), adenosine (B11128) triphosphate (ATP), and various essential coenzymes, its precise three-dimensional structure and stereochemistry are critical determinants of molecular recognition, stability, and function. This technical guide provides a comprehensive overview of the structural intricacies of this compound, including its anomeric forms and conformational landscape. The information presented herein is intended to support researchers and professionals in the fields of biochemistry, medicinal chemistry, and drug development in their endeavors to understand and manipulate ribose-containing structures.

The Structure of this compound: Anomers and Equilibria

In aqueous solution, D-ribose exists in a dynamic equilibrium between its open-chain aldehyde form and various cyclic hemiacetal structures. The formation of the five-membered furanose ring occurs through the intramolecular reaction between the aldehyde group at C1 and the hydroxyl group at C4. This cyclization creates a new stereocenter at C1, the anomeric carbon, resulting in two distinct diastereomers known as anomers: α-D-ribofuranose and β-D-ribofuranose.

The key distinction between the α and β anomers lies in the orientation of the hydroxyl group at the anomeric carbon (C1). In the α anomer, the anomeric hydroxyl group is on the opposite side of the ring from the CH₂OH group (C5), while in the β anomer, it is on the same side. This seemingly subtle difference has profound implications for the overall shape of the molecule and its interactions with other biomolecules.

In solution, D-ribose exists as a mixture of its different forms. At room temperature, the pyranose forms (six-membered rings) are predominant, accounting for approximately 76% of the mixture, with the furanose forms making up about 24%. The open-chain form is present in a very small amount, around 0.1%. Within the furanose population, there is an equilibrium between the α and β anomers.

anomeric_equilibrium cluster_linear Open-Chain Form cluster_furanose Furanose Forms Linear_Ribose D-Ribose (linear) alpha_Ribofuranose α-D-Ribofuranose Linear_Ribose->alpha_Ribofuranose Cyclization (C4-OH attack) beta_Ribofuranose β-D-Ribofuranose Linear_Ribose->beta_Ribofuranose Cyclization (C4-OH attack) alpha_Ribofuranose->beta_Ribofuranose Mutarotation furanose_conformations Furanose_Ring This compound Puckered_Conformations Puckered Conformations Furanose_Ring->Puckered_Conformations Envelope Envelope (E) Puckered_Conformations->Envelope Twist Twist (T) Puckered_Conformations->Twist C2_endo C2'-endo (S-type) Envelope->C2_endo C3_endo C3'-endo (N-type) Envelope->C3_endo nmr_workflow Sample_Prep Sample Preparation (D-ribose in D2O) NMR_Acquisition NMR Data Acquisition (1D and 2D spectra) Sample_Prep->NMR_Acquisition Spectral_Processing Spectral Processing (Fourier Transform, Phasing) NMR_Acquisition->Spectral_Processing Data_Analysis Data Analysis Spectral_Processing->Data_Analysis Signal_Assignment Signal Assignment (Anomeric protons, etc.) Data_Analysis->Signal_Assignment Quantification Quantification of Isomers (Integration) Data_Analysis->Quantification Conformational_Analysis Conformational Analysis (Coupling constants, Karplus equation) Data_Analysis->Conformational_Analysis

Anomeric Forms of D-Ribose in Solution: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This technical guide provides an in-depth analysis of the anomeric forms of D-ribose in solution, catering to researchers, scientists, and professionals in drug development. The document outlines the equilibrium distribution of D-ribose anomers, the influence of environmental factors, and detailed experimental protocols for their characterization.

Introduction

D-Ribose, a pivotal aldopentose, is a fundamental building block of nucleic acids (RNA) and various essential biomolecules, including adenosine (B11128) triphosphate (ATP). In solution, D-ribose exists as a complex equilibrium mixture of five forms: the open-chain aldehyde and four cyclic hemiacetal isomers. These cyclic forms, resulting from the intramolecular reaction between the aldehyde group and a hydroxyl group, are classified as furanoses (five-membered rings) and pyranoses (six-membered rings). Each of these ring structures can exist as one of two anomers, designated α or β, based on the stereochemistry at the anomeric carbon (C1). The dynamic interconversion between these forms is known as mutarotation. Understanding the distribution and conformational preferences of these anomers is critical for comprehending the reactivity, biological function, and therapeutic applications of D-ribose and its derivatives.

Anomeric Equilibrium of D-Ribose

In aqueous solution at room temperature, the pyranose forms of D-ribose are predominant, accounting for approximately 76% of the equilibrium mixture.[1] The furanose forms constitute about 24%, while the open-chain aldehyde form is present in a very small amount, typically less than 0.1%.[1] The β-anomers are generally more stable and thus more abundant than the α-anomers for both pyranose and furanose rings.

Quantitative Distribution of Anomers

The precise distribution of D-ribose anomers is sensitive to solvent and temperature. The following tables summarize the quantitative data on the anomeric composition of D-ribose in different environments, primarily determined by Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 1: Anomeric Composition of D-Ribose in Deuterium Oxide (D₂O) at 35 °C

AnomerRelative Intensity of Anomeric Proton Signal¹Approximate Percentage
α-Furanose66%
β-Furanose1818%
α-Pyranose2020%
β-Pyranose5656%
¹Data extrapolated from relative intensities of anomeric proton signals in ¹H NMR spectra.[2]

Table 2: Temperature Dependence of D-Ribose Anomeric Composition in D₂O

AnomerRelative Intensity at 35 °C¹Approximate Percentage at 35 °CRelative Intensity at 80 °C¹Approximate Percentage at 80 °C
α-Furanose66%1111%
β-Furanose1818%1919%
α-Pyranose2020%2323%
β-Pyranose5656%4747%
¹Data extrapolated from relative intensities of anomeric proton signals in ¹H NMR spectra.[2]

Table 3: ¹³C NMR Chemical Shifts (ppm) of D-Ribose Anomers in D₂O

Carbonα-Pyranoseβ-Pyranoseα-Furanoseβ-Furanose
C195.095.397.8102.4
C271.5272.572.476.7
C370.770.471.5071.9
C468.868.784.584.0
C564.564.562.964.0
Data from Omicron Biochemicals, Inc.[3]

Studies have also shown that in dimethyl sulfoxide (B87167) (DMSO), the proportion of the furanose form of some sugars can be higher compared to aqueous solutions.[4] The equilibrium is also affected by temperature, with an increase in temperature generally favoring the formation of the furanose and open-chain forms.[4][5]

Experimental Protocols

The characterization of D-ribose anomers in solution is primarily achieved through high-resolution NMR spectroscopy and polarimetry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the unambiguous identification and quantification of the different anomeric forms of D-ribose in solution. Both ¹H and ¹³C NMR are employed.

Methodology:

  • Sample Preparation:

    • Dissolve a precisely weighed amount of D-ribose in a known volume of the desired solvent (e.g., D₂O, DMSO-d₆). Typical concentrations range from 10 to 50 mg/mL.

    • Transfer the solution to a 5 mm NMR tube.

    • For quantitative analysis, ensure complete dissolution and thermal equilibrium. This may require allowing the solution to stand for several hours or gently heating to accelerate mutarotation to equilibrium.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 300 MHz or higher) for better signal dispersion.

    • Tune and shim the instrument to obtain optimal resolution and lineshape.

    • Set the desired temperature and allow the sample to equilibrate within the probe. For temperature-dependent studies, a series of spectra are acquired at different, well-controlled temperatures.[6]

  • Data Acquisition:

    • ¹H NMR: Acquire a one-dimensional ¹H NMR spectrum. The anomeric protons (H1) of the different anomers resonate in a distinct region of the spectrum (typically 4.5-5.5 ppm) and can be used for quantification.[7] The relative integrals of these signals correspond to the molar ratio of the anomers.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. The anomeric carbons (C1) also show well-resolved signals for each anomer (typically 90-105 ppm).[3][8] Quantitative ¹³C NMR can be performed using appropriate relaxation delays (D1) to ensure full relaxation of all carbon nuclei.

    • 2D NMR: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to assign all the proton and carbon signals for each anomer, confirming their identity. J-resolved spectroscopy can be employed to determine coupling constants that might be obscured in 1D spectra.[1]

  • Data Analysis:

    • Process the spectra using appropriate software (e.g., applying Fourier transform, phase correction, and baseline correction).

    • Integrate the signals corresponding to the anomeric protons (in ¹H NMR) or anomeric carbons (in quantitative ¹³C NMR) to determine the relative populations of each anomer.

    • Analyze the coupling constants (³J(H,H)) from the ¹H NMR spectrum to determine the conformation of the pyranose and furanose rings. For example, large vicinal proton-proton coupling constants (8-10 Hz) are indicative of an axial-axial relationship, which is characteristic of certain chair conformations in pyranoses.[7]

Polarimetry

Polarimetry is a classical technique used to study mutarotation by measuring the change in optical rotation of a sugar solution over time.

Methodology:

  • Instrument Calibration: Calibrate the polarimeter using a blank solvent-filled cell.[9]

  • Sample Preparation:

    • Prepare a solution of D-ribose by rapidly dissolving a known mass of a pure anomer (if available, though commercial D-ribose is a mixture) in a precise volume of the solvent in a volumetric flask.[9][10]

    • Start a timer immediately upon the addition of the solvent.

  • Data Acquisition:

    • Quickly transfer the solution to a thermostated polarimeter cell of a known path length.[10]

    • Measure the optical rotation at regular time intervals until a stable reading is achieved, indicating that the anomeric equilibrium has been reached.[9][11] The change in optical rotation follows first-order kinetics.

  • Data Analysis:

    • Plot the optical rotation as a function of time.

    • The initial and final rotation values can be used to calculate the equilibrium constant for the mutarotation process.

    • The rate constant of mutarotation can be determined by fitting the data to a first-order kinetic model.[11]

Visualization of Mutarotation

The interconversion of D-ribose anomers in solution can be represented as a network of equilibria. The following diagram illustrates these relationships.

G cluster_cyclic Cyclic Hemiacetal Forms cluster_pyranose cluster_furanose Pyranose Pyranose Forms alpha_P α-D-Ribopyranose beta_P β-D-Ribopyranose Furanose Furanose Forms alpha_F α-D-Ribofuranose beta_F β-D-Ribofuranose alpha_P->beta_P alpha_F->beta_F OpenChain Open-Chain (Aldehyde) Form OpenChain->Pyranose OpenChain->Furanose

Caption: Mutarotation equilibrium of D-ribose in solution.

Conclusion

The anomeric composition of D-ribose in solution is a dynamic equilibrium influenced by solvent and temperature. Pyranose forms are generally more stable and abundant in aqueous solutions at room temperature, but the proportion of furanose anomers can increase with temperature. Detailed characterization of this equilibrium is crucial for understanding the chemical behavior and biological roles of D-ribose. The experimental protocols outlined in this guide, particularly high-resolution NMR spectroscopy, provide robust methods for the qualitative and quantitative analysis of D-ribose anomers, offering valuable insights for researchers in the fields of carbohydrate chemistry, biochemistry, and drug development.

References

The Biological Cornerstone: A Technical Guide to the Centrality of β-D-Ribofuranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the biological significance of β-D-ribofuranose, the five-carbon sugar that forms the structural and functional core of life's most essential molecules. From the storage of genetic information and cellular energy transfer to its emerging role in advanced drug delivery systems, the unique stereochemistry of β-D-ribofuranose dictates its indispensable functions. This document details its role in critical metabolic pathways, presents quantitative data on its interactions, and provides key experimental protocols for its study and manipulation.

The Indispensable Scaffolding of Life

β-D-ribofuranose is the specific isomeric form of ribose universally adopted by biological systems for a range of critical functions. Its five-membered furanose ring, with the β-anomeric configuration at the C1' carbon, provides the precise three-dimensional structure required for the assembly of nucleic acids and energy-carrying molecules.[1][2]

The Backbone of Ribonucleic Acid (RNA)

The primary role of β-D-ribofuranose is as the constituent sugar in RNA.[2] It forms the backbone of RNA through phosphodiester bonds linking the 5' hydroxyl of one ribose to the 3' hydroxyl of the next.[3] The presence of the 2'-hydroxyl group, which distinguishes it from the 2'-deoxyribose of DNA, is not merely a structural footnote; it is critical for RNA's ability to form complex tertiary structures and to function in catalysis (as seen in ribozymes) and gene regulation.[4]

The Engine of Cellular Metabolism

Beyond genetics, β-D-ribofuranose is the central component of adenosine (B11128) triphosphate (ATP), the universal energy currency of the cell.[1] The high-energy phosphoanhydride bonds of ATP are harnessed to drive countless biochemical reactions. Furthermore, this sugar is integral to essential redox cofactors, including Nicotinamide Adenine Dinucleotide (NAD), Flavin Adenine Dinucleotide (FAD), and Coenzyme A, placing it at the heart of cellular metabolism.[1][5]

cluster_nucleic_acid Genetic Information cluster_energy Energy & Metabolism cluster_drug_dev Drug Development Ribose β-D-Ribofuranose Nucleosides Nucleosides (Adenosine, Guanosine, etc.) Ribose->Nucleosides + Nitrogenous Base ATP ATP Ribose->ATP + Adenine + Triphosphate NAD NAD+ / NADH Ribose->NAD FAD FAD / FADH2 Ribose->FAD CoA Coenzyme A Ribose->CoA Codrugs Codrug Core Ribose->Codrugs as Scaffold Antivirals Nucleoside Analogs Ribose->Antivirals as Mimic RNA RNA Backbone Nucleosides->RNA + Phosphate (Phosphodiester Bonds) PentosePhosphatePathway cluster_legend Legend G6P Glucose-6-Phosphate PGL 6-Phospho- glucono-δ-lactone G6P->PGL G6PD nadph1 NADPH G6P->nadph1 PG 6-Phosphogluconate PGL->PG 6PGL Ru5P Ribulose-5-Phosphate PG->Ru5P 6PGD nadph2 NADPH PG->nadph2 R5P β-D-Ribose-5-Phosphate Ru5P->R5P RPI X5P Xylulose-5-Phosphate Ru5P->X5P RPE Glycolysis Glycolysis Intermediates (F6P, GAP) R5P->Glycolysis Transketolase Transaldolase X5P->Glycolysis Transketolase Transaldolase l1 Oxidative Phase Reactions l2 Non-Oxidative Phase Reactions l3 Key Product p1->l1 p2->l2 p3->l3 CodrugWorkflow Codrug Ribofuranose-Based Codrug (Drug1-Ribose-Drug2) + Phosphodiester Trigger TargetCell Target Cell (e.g., Cancer Cell) Codrug->TargetCell Delivery Release Sequential Release of Drug 1 and Drug 2 Codrug->Release Initiates Enzyme Phosphodiesterase (Enzyme Trigger) TargetCell->Enzyme Provides Enzyme->Codrug Cleaves Trigger Effect Therapeutic Effect Release->Effect LCMS_Workflow Start Cell Culture Quench Metabolic Quenching (Cold Solvent) Start->Quench Extract Metabolite Extraction & Protein Precipitation Quench->Extract Dry Drying & Reconstitution Extract->Dry Inject HILIC-LC Separation Dry->Inject Detect ESI-MS/MS Detection (MRM Mode) Inject->Detect Analyze Data Analysis (Quantification) Detect->Analyze

References

The Rings of Life: A Technical Examination of D-Ribofuranose and D-Ribopyranose Stability

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

D-ribose, a pentose (B10789219) sugar, is a cornerstone of biological systems, most notably as the carbohydrate component of ribonucleic acid (RNA). In solution, D-ribose exists in a dynamic equilibrium between its five-membered furanose and six-membered pyranose ring structures, each with α and β anomers, alongside a minor open-chain aldehyde form. The conformational preference and relative stability of these forms are of paramount importance in understanding the structural basis of nucleic acid integrity, enzymatic specificity, and the prebiotic origins of life. This technical guide provides a comprehensive analysis of the factors governing the stability of D-ribofuranose versus D-ribopyranose, presenting quantitative data, detailed experimental protocols for their characterization, and insights into the biological implications of this conformational equilibrium.

Introduction

The structural dichotomy of D-ribose into furanose and pyranose rings presents a fascinating case study in conformational chemistry with profound biological consequences. While the β-D-ribofuranose form is exclusively selected as the building block of RNA and other essential biomolecules like adenosine (B11128) triphosphate (ATP), the D-ribopyranose form is thermodynamically more stable in aqueous solution. This apparent paradox highlights the intricate interplay of intramolecular forces and biological selection pressures. This guide will delve into the thermodynamic and kinetic factors that dictate the equilibrium between these two crucial isomeric forms of D-ribose.

Relative Stability: A Quantitative Perspective

The equilibrium distribution of D-ribose anomers in aqueous solution has been extensively studied using both computational and experimental methods. The pyranose form is the major species at equilibrium, with the β-anomer being the most abundant.

Theoretical and Computational Studies

Quantum mechanical calculations, including Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), have been instrumental in elucidating the intrinsic stability of the different D-ribose conformers in the gas phase. These studies consistently show that the pyranose ring, particularly in its chair conformations, is energetically favored over the more strained furanose ring. The stability is attributed to factors like lower ring strain and more favorable intramolecular hydrogen bonding patterns.

Experimental Determination in Solution

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary experimental technique for quantifying the anomeric composition of sugars in solution. By integrating the signals of the anomeric protons, a precise ratio of the different forms can be determined.

Table 1: Equilibrium Composition of D-Ribose Anomers in D₂O at 25°C

AnomerRing FormPercentage (%)
β-D-ribopyranosePyranose~58-66%
α-D-ribopyranosePyranose~20-22%
β-D-ribofuranoseFuranose~6-12%
α-D-ribofuranoseFuranose~3-6%
Open-chainAldehyde<1%

Note: The exact percentages can vary slightly depending on temperature, concentration, and solvent conditions.

Experimental Protocols for Conformational Analysis

Accurate characterization of the conformational landscape of D-ribose relies on a combination of spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Anomeric Quantification

Objective: To determine the relative concentrations of this compound and D-ribopyranose anomers in an aqueous solution.

Methodology:

  • Sample Preparation:

    • Dissolve a known amount of D-ribose (e.g., 10-20 mg) in a known volume of deuterium (B1214612) oxide (D₂O) (e.g., 0.6 mL) in a 5 mm NMR tube.

    • Allow the solution to equilibrate at a constant temperature (e.g., 25°C) for at least 24 hours to ensure mutarotation has reached equilibrium.

  • NMR Data Acquisition:

    • Acquire a one-dimensional proton (¹H) NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Key acquisition parameters:

      • Pulse Program: A standard 90° pulse-acquire sequence.

      • Solvent Suppression: Utilize a presaturation sequence to suppress the residual HOD signal.

      • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the anomeric protons (typically 10-30 seconds) to ensure accurate integration.

      • Number of Scans: Acquire a sufficient number of scans (e.g., 16 or more) to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Process the spectrum using appropriate software (e.g., MestReNova, TopSpin).

    • Perform phasing and baseline correction.

    • Identify the distinct signals of the anomeric protons for each of the four cyclic anomers. These typically appear in the region of δ 4.8 - 5.3 ppm.

    • Integrate the area under each anomeric proton signal.

    • Calculate the percentage of each anomer by dividing the integral of its anomeric proton signal by the sum of the integrals of all anomeric proton signals and multiplying by 100.

X-ray Crystallography for Solid-State Structure Determination

Objective: To determine the precise three-dimensional structure of D-ribose in its crystalline form.

Methodology:

  • Crystallization:

    • Prepare a supersaturated solution of D-ribose in a suitable solvent system. A common method is slow evaporation from an aqueous ethanol (B145695) solution.

    • Dissolve D-ribose in a minimal amount of hot water.

    • Slowly add ethanol (an anti-solvent) until the solution becomes slightly turbid.

    • Gently warm the solution to redissolve the precipitate and then allow it to cool slowly and undisturbed at room temperature or in a refrigerator.

    • High-quality single crystals suitable for X-ray diffraction should form over several days to weeks.

  • Data Collection:

    • Mount a suitable single crystal on a goniometer head.

    • Collect X-ray diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and detector.

    • The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded at various orientations.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.

    • Refine the atomic positions and thermal parameters against the experimental data to obtain a final, high-resolution crystal structure.

It is important to note that the crystal structure represents the conformation in the solid state, which is predominantly the pyranose form, and may not reflect the full equilibrium in solution.

Circular Dichroism (CD) Spectroscopy for Chiroptical Characterization

Objective: To characterize the chiroptical properties of D-ribose in solution, which are sensitive to its conformation.

Methodology:

  • Sample Preparation:

    • Prepare a solution of D-ribose in a transparent solvent in the desired spectral region (e.g., water for far-UV CD).

    • The concentration should be optimized to give a CD signal in the appropriate range (typically 0.1-1.0 mg/mL).

    • The buffer, if used, should be transparent in the wavelength range of interest and should not contain chiral components.

  • CD Data Acquisition:

    • Use a calibrated circular dichroism spectropolarimeter.

    • Purge the instrument with nitrogen gas, especially for far-UV measurements.

    • Record a baseline spectrum of the solvent/buffer in the same cuvette.

    • Record the CD spectrum of the D-ribose solution over the desired wavelength range (e.g., 180-260 nm for far-UV).

    • Key acquisition parameters:

      • Bandwidth: Typically 1.0 nm.

      • Scan Speed: e.g., 50 nm/min.

      • Data Pitch: e.g., 0.1 nm.

      • Accumulations: Average multiple scans to improve the signal-to-noise ratio.

  • Data Analysis:

    • Subtract the baseline spectrum from the sample spectrum.

    • The resulting spectrum can be compared with theoretical spectra calculated for different conformers to gain insight into the predominant solution-state structures.

Biological Significance and Signaling Pathways

The preference for β-D-ribofuranose in biological systems, despite its lower thermodynamic stability, underscores the principle of "kinetic control" and the specificity of enzymatic machinery.

The Furanose Form in Nucleic Acids and Metabolism

The five-membered furanose ring of β-D-ribose is a fundamental structural component of RNA, ATP, NAD, and other essential coenzymes.[1] The geometry of the furanose ring, with its characteristic puckering (C2'-endo or C3'-endo), is critical for the formation of the helical structure of RNA and for the precise positioning of the phosphate (B84403) backbone and nucleobases.

Enzymatic Control of the Furanose-Pyranose Equilibrium

The existence of enzymes that specifically act on one anomeric form of ribose highlights the biological importance of this equilibrium. D-ribose pyranase is an enzyme that catalyzes the interconversion between β-D-ribopyranose and β-D-ribofuranose.[2] This enzyme plays a role in ribose transport and metabolism, ensuring a supply of the furanose form for biosynthetic pathways.

Enzyme_Action Pyranose β-D-Ribopyranose (More Stable) Enzyme D-Ribose Pyranase Pyranose->Enzyme Interconversion Furanose β-D-Ribofuranose (Biologically Utilized) Enzyme->Furanose

Ribose Conformation in Cellular Signaling

The conformation of the ribose moiety in signaling molecules like ATP and adenosine is crucial for their interaction with purinergic receptors and enzymes.[3][4] The specific puckering of the ribofuranose ring influences the overall shape of the nucleotide, which in turn determines its binding affinity and selectivity for different protein targets. While the furanose-pyranose equilibrium of free ribose is not a direct signaling mechanism, the conformational rigidity of the furanose ring within nucleotides is a key determinant of their signaling function.

Ribose_Conformation_Signaling cluster_Nucleotide Nucleotide (e.g., ATP) cluster_Biological_Response Biological Response Ribofuranose β-D-Ribofuranose (Fixed Conformation) Base Adenine Ribofuranose->Base Phosphate Triphosphate Ribofuranose->Phosphate ReceptorBinding Receptor Binding Ribofuranose->ReceptorBinding Determines Binding Specificity EnzymeActivity Enzyme Activity Ribofuranose->EnzymeActivity Influences Substrate Recognition SignalTransduction Signal Transduction ReceptorBinding->SignalTransduction EnzymeActivity->SignalTransduction

Conclusion

The study of the relative stability of this compound and D-ribopyranose reveals a fundamental principle in chemical biology: while thermodynamics may favor one conformation, biological systems have evolved highly specific mechanisms to select and utilize less stable, yet functionally superior, isomers. The predominance of the pyranose form of free D-ribose in solution is in stark contrast to the exclusive incorporation of the furanose form into the machinery of life. This technical guide has provided a quantitative and methodological framework for investigating this fascinating equilibrium. A thorough understanding of the factors governing ribose conformation is essential for researchers in drug development, molecular biology, and prebiotic chemistry, as it provides the structural foundation for the molecules that orchestrate life's most fundamental processes.

References

The Prebiotic Emergence of D-Ribofuranose: A Technical Guide to Plausible Synthetic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide detailing the plausible prebiotic synthetic routes to D-ribofuranose, a cornerstone of the RNA world hypothesis, has been compiled for researchers, scientists, and professionals in drug development. This whitepaper delves into the core chemical pathways, offering a comparative analysis of their efficiencies, stereoselectivity, and the influence of geological and environmental factors on the emergence of this vital biomolecule.

The origin of this compound, the sugar moiety of RNA, from simple abiotic precursors is a fundamental question in understanding the origins of life. This guide provides an in-depth examination of the primary hypotheses, supported by experimental data and detailed protocols, to offer a clear and structured overview of the current state of research in this field.

Executive Summary

The prebiotic synthesis of this compound is fraught with challenges, including low yields, lack of stereoselectivity, and the inherent instability of sugars. This guide explores the three leading pathways that address these challenges: the formose reaction, enantioselective synthesis catalyzed by minerals, and the cyanosulfidic pathway. A comparative analysis reveals that while the formose reaction provides a foundational route from simple formaldehyde (B43269), its lack of selectivity is a significant drawback. The recent discovery of enantioselective catalysis by minerals like wollastonite offers a compelling solution to the origin of homochirality. The cyanosulfidic pathway presents a systems chemistry approach, elegantly linking the synthesis of ribonucleotides with that of amino acids and lipids.

The Formose Reaction: A Classic Pathway with Modern Refinements

The formose reaction, first discovered by Aleksandr Butlerov in 1861, describes the polymerization of formaldehyde into a complex mixture of sugars, including ribose.[1][2] While it stands as the foundational hypothesis for prebiotic sugar synthesis, the reaction in its basic form is non-specific and produces ribose in very low yields, typically less than 1%.[3]

The reaction proceeds through a series of aldol (B89426) additions and isomerizations, initiated by the dimerization of formaldehyde to glycolaldehyde (B1209225). This autocatalytic cycle leads to a wide array of aldoses and ketoses.[3]

The Influence of Minerals and Environmental Conditions

Geochemical context plays a crucial role in steering the formose reaction towards the preferential formation and stabilization of ribose. Borate (B1201080) minerals, for instance, have been shown to selectively stabilize ribose by forming borate-ribose complexes, protecting it from degradation and isomerization.[4][5][6] Experiments have demonstrated that in the presence of borate, the stability of ribose is significantly increased compared to other aldopentoses.[4][7] Similarly, clay minerals can influence the reaction, with some studies suggesting that they can catalyze the formose reaction and selectively adsorb ribose from the resulting mixture.[8]

Recent groundbreaking research has shown that the mineral wollastonite (a calcium silicate) can catalyze the formose reaction to produce D-ribose with a significant enantiomeric excess, providing a potential explanation for the origin of biological homochirality.[9][10][11]

Quantitative Analysis of the Formose Reaction

The yield of ribose from the formose reaction is highly dependent on the specific conditions and catalysts employed. The following table summarizes key findings from various studies.

Catalyst/ConditionStarting MaterialsTemperature (°C)pHRibose Yield/Pentose YieldEnantiomeric Excess (ee) of D-RiboseReference
Ca(OH)₂Formaldehyde (≥0.15 M)Room Temp.Alkaline< 1% RiboseRacemic[1]
High TemperatureFormaldehyde~200-Higher proportion of pentosesRacemic[3]
Vesicle EncapsulationFormaldehyde--65% PentosesRacemic[3]
Formaldehyde + GlycerolphosphateFormaldehyde, Glycerolphosphate--up to 23% racemic ribose-2,4-diphosphateRacemic[3]
WollastoniteFormaldehyde, Glycolaldehyde--0.023-0.49 mM63.3-91.3%[9][10]
Borate BufferGlycolaldehyde (100 mM), Formaldehyde-¹³C (50 mM)6510.4Major products include 5-¹³C-riboseNot Reported[12]
Phosphate/Borate BufferFormaldehyde (0.1 M), Dihydroxyacetone (5 mM)40-607.3/7.7-Not Reported[12]
Experimental Protocol: Formose Reaction in a Borate Buffer

This protocol is based on the work of Kim et al. (2011) and demonstrates the synthesis of ribose in the presence of borate.[12]

Materials:

  • Glycolaldehyde

  • ¹³C-labeled Formaldehyde

  • Sodium Carbonate (Na₂CO₃)

  • Boric Acid (H₃BO₃)

  • Deionized Water

Procedure:

  • Prepare a borate buffer (pH 10.4) by dissolving Na₂CO₃ (4.68 g, 44 mmol) and H₃BO₃ (0.688 g, 11 mmol) in 40 mL of deionized water.[12]

  • Add glycolaldehyde to a final concentration of 100 mM and ¹³C-labeled formaldehyde to a final concentration of 50 mM to the borate buffer.[12]

  • Heat the reaction mixture at 65 °C for 1 hour.[12]

  • Analyze the products using ¹³C NMR spectroscopy to identify the formation of 5-¹³C-ribose and other sugar products.[12]

Enantioselective Synthesis: The Role of Chiral Minerals

A significant hurdle in prebiotic chemistry is explaining the origin of homochirality in biological molecules. The recent discovery that wollastonite, a common terrestrial mineral, can catalyze the enantioselective synthesis of D-ribose offers a compelling solution.[9][10]

The proposed mechanism involves the stereospecific adsorption of reaction intermediates onto the chiral surfaces of the wollastonite crystals. This selective interaction favors the formation of D-glyceraldehyde, a key precursor to D-ribose, leading to an amplification of the D-enantiomer in the final product.[9]

Enantioselective_Synthesis cluster_Wollastonite Wollastonite Surface Formaldehyde Formaldehyde D-Glyceraldehyde D-Glyceraldehyde Formaldehyde->D-Glyceraldehyde L-Glyceraldehyde L-Glyceraldehyde Formaldehyde->L-Glyceraldehyde Glycolaldehyde Glycolaldehyde Glycolaldehyde->D-Glyceraldehyde Glycolaldehyde->L-Glyceraldehyde D-Ribose D-Ribose D-Glyceraldehyde->D-Ribose Favored Pathway L-Ribose L-Ribose L-Glyceraldehyde->L-Ribose Disfavored Pathway

Wollastonite-catalyzed enantioselective synthesis of D-ribose.
Experimental Protocol: Wollastonite-Catalyzed D-Ribose Synthesis

The following is a generalized protocol based on the findings of Zhang et al. (2025).[11]

Materials:

  • Natural Wollastonite (NWo) or Synthesized Wollastonite (SWo)

  • Formaldehyde

  • Glycolaldehyde

  • Deionized Water

Procedure:

  • Crush and sieve natural wollastonite to achieve a high surface area. For synthesized wollastonite, prepare via a hydrothermal method using CaO and SiO₂.[11]

  • Prepare an aqueous solution of formaldehyde and glycolaldehyde.

  • Add the wollastonite catalyst to the reactant solution.

  • Maintain the reaction under prebiotic conditions (specific temperature and time as optimized in the study).

  • Analyze the reaction products for ribose yield and enantiomeric excess using gas chromatography-mass spectrometry (GC-MS) with a chiral column.[9]

The Cyanosulfidic Pathway: A Systems Chemistry Approach

Proposed by John Sutherland and colleagues, the cyanosulfidic pathway offers an elegant solution to the synthesis of not only ribonucleotides but also amino acid and lipid precursors from a common set of starting materials under plausible prebiotic conditions.[13][14] This pathway bypasses the formation of free ribose, thereby avoiding the problems of instability and non-selective reactions.[10][15]

The synthesis starts with hydrogen cyanide (HCN) and its derivatives, which are subjected to UV irradiation in the presence of a reductant such as hydrogen sulfide (B99878) (H₂S) and a copper catalyst.[13][16] A key intermediate in this pathway is arabinose amino-oxazoline, which is then converted to activated pyrimidine (B1678525) ribonucleotides.[10][15]

Cyanosulfidic_Pathway HCN_Derivatives HCN & Derivatives Glycolaldehyde Glycolaldehyde HCN_Derivatives->Glycolaldehyde UV, H₂S, Cu(I)/Cu(II) Glyceraldehyde Glyceraldehyde HCN_Derivatives->Glyceraldehyde UV, H₂S, Cu(I)/Cu(II) Amino_Acids Amino Acid Precursors HCN_Derivatives->Amino_Acids Lipids Lipid Precursors HCN_Derivatives->Lipids Aminooxazoline Arabinose Amino-oxazoline Glycolaldehyde->Aminooxazoline Glyceraldehyde->Aminooxazoline Anhydronucleoside Anhydronucleoside Aminooxazoline->Anhydronucleoside Ribonucleotides Activated Pyrimidine Ribonucleotides Anhydronucleoside->Ribonucleotides

References

The Ubiquitous Pentose: A Technical Guide to the Natural Sources and Abundance of D-Ribofuranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-ribofuranose, the five-membered ring form of the aldopentose sugar D-ribose, is a cornerstone of life's fundamental processes. Its presence within the backbone of ribonucleic acid (RNA) and as a key structural component of essential molecules such as adenosine (B11128) triphosphate (ATP), nicotinamide (B372718) adenine (B156593) dinucleotide (NAD), and flavin adenine dinucleotide (FAD) underscores its critical role in genetic information transfer, energy metabolism, and cellular signaling.[1][2] This technical guide provides a comprehensive overview of the natural sources and abundance of this compound, detailed experimental protocols for its quantification, and a visualization of its primary biosynthetic pathway. While D-ribose is ubiquitous in all living organisms, its free form is not highly abundant in most natural sources, as it is primarily incorporated into larger biomolecules.[3][4]

Natural Sources and Abundance of this compound

D-ribose is synthesized endogenously in all living cells through the pentose (B10789219) phosphate (B84403) pathway (PPP).[5] While it is a constituent of all living matter, quantifiable amounts of free D-ribose in food sources are generally low. The majority of dietary D-ribose is ingested as part of nucleotides and nucleic acids. Some quantitative data for D-ribose in specific food items have been reported.

Natural SourceAbundance of D-Ribose (mg/100g)Notes
Beef1 - 524The wide range is likely attributable to variations in muscle type, animal age, and post-mortem handling.[5]
Chicken6.4 - 39.5[5]
Ripe Fruits and VegetablesSmall amountsSpecific quantitative data for free D-ribose in most fruits and vegetables is limited, as it is rapidly metabolized or incorporated into other molecules.[4][6][7]
Brewer's YeastPresentA rich source of RNA, and therefore a source of D-ribose upon digestion.[4]

Metabolic Pathway: The Pentose Phosphate Pathway

The primary route for the biosynthesis of D-ribose-5-phosphate, the precursor to this compound in nucleotide synthesis, is the pentose phosphate pathway (PPP). This pathway is a crucial branch of glucose metabolism that also produces NADPH, a key reductant in anabolic processes. The PPP consists of an oxidative and a non-oxidative phase.

Oxidative Phase of the Pentose Phosphate Pathway

The oxidative phase irreversibly converts glucose-6-phosphate to ribulose-5-phosphate, generating two molecules of NADPH.

Oxidative Phase of the Pentose Phosphate Pathway
Non-Oxidative Phase of the Pentose Phosphate Pathway

The non-oxidative phase consists of a series of reversible sugar-phosphate isomerizations and interconversions, ultimately leading to the formation of ribose-5-phosphate (B1218738) and intermediates of the glycolytic pathway.

non_oxidative_ppp Ru5P Ribulose-5-Phosphate R5P Ribose-5-Phosphate Ru5P->R5P Ribose-5-phosphate isomerase Xu5P Xylulose-5-Phosphate Ru5P->Xu5P Ribulose-5-phosphate 3-epimerase S7P Sedoheptulose-7-Phosphate R5P->S7P Transketolase Nucleotide_Synthesis Nucleotide Synthesis R5P->Nucleotide_Synthesis G3P Glyceraldehyde-3-Phosphate Xu5P->G3P F6P Fructose-6-Phosphate Xu5P->F6P Transketolase E4P Erythrose-4-Phosphate G3P->E4P Glycolysis Glycolysis G3P->Glycolysis S7P->E4P Transaldolase E4P->F6P F6P->Glycolysis

Non-Oxidative Phase of the Pentose Phosphate Pathway

Experimental Protocols for the Quantification of this compound

Accurate quantification of this compound (as D-ribose) in biological matrices is essential for research in metabolism, nutrition, and drug development. The following section details common methodologies for its analysis.

Sample Preparation from Plant Tissues

A general procedure for the extraction of soluble carbohydrates from plant tissues is as follows:

  • Harvest and Homogenize: Rapidly harvest and flash-freeze plant tissue in liquid nitrogen to quench metabolic activity. Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.

  • Extraction: Suspend the powdered tissue in a hot 80% ethanol (B145695) solution (e.g., 10 mL per gram of tissue).

  • Incubation: Incubate the mixture in a water bath at 80°C for 15-20 minutes to extract soluble sugars.

  • Centrifugation: Centrifuge the mixture at high speed (e.g., 10,000 x g) for 10 minutes to pellet insoluble material.

  • Supernatant Collection: Carefully collect the supernatant containing the soluble sugars.

  • Repeat Extraction (Optional): For exhaustive extraction, the pellet can be re-suspended in hot 80% ethanol and the extraction process repeated. The supernatants are then pooled.

  • Solvent Evaporation: Evaporate the ethanol from the pooled supernatant using a rotary evaporator or a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a known volume of ultrapure water. The extract is now ready for analysis.

High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

HPLC-RID is a robust method for the quantification of underivatized sugars.

  • Principle: This method separates sugars based on their interaction with a stationary phase. The refractive index detector measures the change in the refractive index of the eluent as the sugar passes through, allowing for quantification.

  • Instrumentation:

    • HPLC system with a pump, autosampler, and column oven.

    • Refractive Index Detector (RID).

    • A specialized carbohydrate analysis column (e.g., a ligand-exchange column in the calcium or lead form, or an amino-based column).

  • Mobile Phase: Typically, ultrapure water for ligand-exchange columns or an acetonitrile/water mixture for amino columns.[8]

  • Procedure:

    • Standard Preparation: Prepare a series of D-ribose standards of known concentrations in the mobile phase.

    • Sample Filtration: Filter the reconstituted sample extracts and standards through a 0.22 µm syringe filter before injection.

    • Chromatographic Conditions:

      • Column Temperature: Maintained at a constant, elevated temperature (e.g., 80-85°C for ligand-exchange columns) to ensure sharp peaks and good resolution.[9]

      • Flow Rate: Typically 0.5-1.0 mL/min.

      • Injection Volume: 10-20 µL.

    • Data Analysis: Construct a calibration curve by plotting the peak area of the D-ribose standards against their concentration. Determine the concentration of D-ribose in the samples by interpolating their peak areas on the calibration curve.

hplc_workflow Sample_Prep Sample Preparation (Extraction & Reconstitution) Filtration Filtration (0.22 µm) Sample_Prep->Filtration Injection HPLC Injection Filtration->Injection Separation Chromatographic Separation (Carbohydrate Column) Injection->Separation Detection Refractive Index Detection (RID) Separation->Detection Data_Analysis Data Analysis (Calibration Curve & Quantification) Detection->Data_Analysis

HPLC-RID Experimental Workflow
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity for sugar analysis but requires derivatization to make the sugars volatile.

  • Principle: Sugars are chemically modified to increase their volatility. The derivatized sugars are then separated by gas chromatography and detected by mass spectrometry, which provides both qualitative and quantitative information.

  • Derivatization (Oximation and Silylation):

    • Drying: Evaporate a known volume of the aqueous sample extract to complete dryness under a stream of nitrogen.

    • Oximation: Add a solution of a hydroxylamine (B1172632) salt (e.g., methoxyamine hydrochloride) in pyridine (B92270) to the dried sample. Incubate at an elevated temperature (e.g., 60-80°C) for 30-90 minutes. This step converts the aldehyde and ketone groups of the sugars to oximes, preventing the formation of multiple anomeric peaks.

    • Silylation: Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS) and incubate at an elevated temperature (e.g., 60-80°C) for 30-60 minutes. This replaces the active hydrogens on the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups, making the sugar volatile.

  • Instrumentation:

    • Gas chromatograph with a capillary column suitable for sugar analysis (e.g., a 5% phenyl-methylpolysiloxane column).

    • Mass spectrometer (quadrupole, ion trap, or time-of-flight).

  • Procedure:

    • Standard Preparation and Derivatization: Prepare and derivatize a series of D-ribose standards in the same manner as the samples.

    • GC-MS Conditions:

      • Injector Temperature: Typically 250-280°C.

      • Oven Temperature Program: A temperature gradient is used to separate the derivatized sugars (e.g., starting at 100-150°C and ramping up to 280-300°C).

      • Carrier Gas: Helium or hydrogen.

      • MS Parameters: Operate in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for targeted quantification.

    • Data Analysis: Identify the D-ribose derivative peak based on its retention time and mass spectrum. For quantification, create a calibration curve using the peak areas of the derivatized standards.

gcms_workflow Sample_Prep Sample Preparation (Extraction & Drying) Derivatization Derivatization (Oximation & Silylation) Sample_Prep->Derivatization Injection GC-MS Injection Derivatization->Injection Separation Gas Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Data_Analysis Data Analysis (Quantification) Detection->Data_Analysis

GC-MS Experimental Workflow
Enzymatic Assay

Enzymatic assays can provide a highly specific method for D-ribose quantification.

  • Principle: A coupled enzyme reaction is used where the consumption or production of a chromophore (e.g., NADH) is stoichiometrically linked to the amount of D-ribose present. The change in absorbance of the chromophore is measured spectrophotometrically. A common approach involves the use of ribokinase to phosphorylate D-ribose to D-ribose-5-phosphate, which is then measured in a subsequent reaction.

  • Reagents:

    • Buffer solution (e.g., Tris-HCl or HEPES).

    • ATP.

    • Ribokinase.

    • A coupled enzyme system to measure ADP or D-ribose-5-phosphate. For example, to measure ADP, pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase can be used with phosphoenolpyruvate (B93156) and NADH. The oxidation of NADH is monitored at 340 nm.

  • Procedure:

    • Standard and Sample Preparation: Prepare D-ribose standards and sample extracts in the assay buffer.

    • Reaction Mixture: In a microplate or cuvette, combine the buffer, ATP, and the coupled enzyme system components.

    • Initiate Reaction: Add the standard or sample to the reaction mixture, followed by the addition of ribokinase to start the reaction.

    • Spectrophotometric Measurement: Monitor the change in absorbance at the appropriate wavelength (e.g., 340 nm for NADH) over time.

    • Data Analysis: The rate of change in absorbance is proportional to the D-ribose concentration. A calibration curve is generated using the D-ribose standards to quantify the amount in the samples.

Conclusion

This compound is an indispensable molecule in all forms of life, serving as a fundamental building block for nucleic acids and energy-carrying molecules. While it is synthesized endogenously and is a component of all living matter, its presence as a free sugar in natural food sources is limited. The accurate quantification of this compound in biological samples is crucial for advancing our understanding of metabolism and for the development of novel therapeutics. The experimental protocols detailed in this guide, including HPLC-RID, GC-MS, and enzymatic assays, provide robust and reliable methods for researchers, scientists, and drug development professionals to measure this vital pentose sugar. The visualization of its primary biosynthetic pathway, the pentose phosphate pathway, further illuminates the central role of this compound in cellular metabolism.

References

An In-depth Technical Guide on the Physical and Chemical Properties of D-Ribofuranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

D-ribofuranose, a five-carbon sugar, is a cornerstone of fundamental biological processes and a molecule of significant interest in pharmaceutical and biochemical research. As an integral component of ribonucleic acid (RNA) and adenosine (B11128) triphosphate (ATP), its structural and chemical characteristics are pivotal to cellular function, energy metabolism, and genetic information transfer. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental methodologies for its characterization, and its applications in drug development.

Physical Properties of this compound

This compound is a white or almost white crystalline powder.[1] It is a hygroscopic solid that is highly soluble in water and slightly soluble in alcohol.[1][2][3] In aqueous solutions, D-ribose exists as an equilibrium mixture of its furanose and pyranose anomers, with the β-D-pyranose form being the most predominant.[2][4]

Table 1: Physical and Chemical Properties of D-Ribose and its Derivatives

PropertyValueCompoundReference
Molecular FormulaC₅H₁₀O₅D-Ribose[2][5]
Molecular Weight150.13 g/mol D-Ribose[2][5]
Melting Point88-92 °CD-Ribose[2]
Melting Point95 °CThis compound[5]
Boiling Point191.65°C (rough estimate)D-Ribose[2]
Water SolubilitySolubleD-Ribose[2][3]
Specific Rotation [α]D-23.7° (c=4.5, H₂O, at 300 min)D-Ribose (mutarotation)[2][3]
pKa (Strongest Acidic)11.31β-D-Ribofuranose[6]
LogP-2.32This compound[5]
Melting Point80-83.50 °C1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose[1]
Boiling Point385.6°C at 760 mmHg1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose[1]
Optical Rotation [α]D²⁰-13 ± 1º (c=2.4 in CHCl₃)1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose[7]

Table 2: Spectroscopic Data for D-Ribose in D₂O

Anomer¹H NMR Chemical Shift (ppm)J-coupling (Hz)Percentage in SolutionReference
β-furanoseH-1: 5.31J₁,₂ = 1.715%[2][3]
α-furanoseH-1: 5.34J₁,₂ = 3.09%[2][3]
β-pyranoseNot specifiedNot specified59%[2][3]
α-pyranoseNot specifiedNot specified17%[2][3]
Chemical Properties and Reactivity

This compound is a versatile molecule with several reactive hydroxyl groups, making it a key intermediate in the synthesis of various biologically important molecules.

Glycosidic Bond Formation: The anomeric hydroxyl group at the C1 position of this compound can react with alcohols, amines, or other sugars to form glycosidic bonds. This reaction is fundamental to the formation of nucleosides, where a nitrogenous base is attached to the C1 of the ribose sugar.

Phosphorylation: The hydroxyl groups of this compound, particularly at the C5 and C1 positions, can be phosphorylated. D-ribose is converted to D-ribose 5-phosphate by ribokinase, a key step in the pentose (B10789219) phosphate (B84403) pathway.[8][9] Phosphorylation is also crucial for the formation of nucleotides like ATP. The reaction with diamidophosphate (B1260613) (DAP) has been shown to selectively produce ribofuranose phosphate derivatives.[10][11]

Oxidation and Reduction: The aldehyde group in the open-chain form of D-ribose can be oxidized to a carboxylic acid or reduced to a primary alcohol. The hydroxyl groups can also undergo oxidation.

Role in Drug Development: this compound serves as a core scaffold in the development of novel therapeutics. Its non-toxic nature and presence in the backbone of RNA make it an ideal moiety for codrug design.[12][13] By attaching two different drugs to a this compound core, it is possible to create a codrug with improved water solubility and potentially selective release in target cells.[12] Derivatives of this compound are also used in the synthesis of antiviral and anticancer drugs.[7][14] For instance, 1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose is a key intermediate in the synthesis of nucleoside analogs.[15]

Experimental Protocols

Synthesis of Alkyl 2,3-O-isopropylidene-β-D-ribofuranosides

This protocol describes the synthesis of protected ribofuranosides, which are useful intermediates in nucleoside synthesis.

Materials:

  • D-ribose

  • Acetone (B3395972)

  • Anhydrous alcohol (e.g., methanol, ethanol)

  • Concentrated sulfuric acid

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Magnesium sulfate (B86663) (MgSO₄)

  • Celite

Procedure:

  • Suspend D-ribose in anhydrous acetone.

  • Add the desired anhydrous alcohol and a catalytic amount of concentrated sulfuric acid.

  • Stir the mixture at a controlled temperature (e.g., 40-45 °C) for approximately 20 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off any precipitate.

  • Neutralize the filtrate with a saturated aqueous NaHCO₃ solution and filter through a Celite pad.

  • Wash the Celite pad with a mixture of acetone and methanol.

  • Concentrate the resulting filtrate to obtain an oil.

  • Dissolve the oil in cold water and extract with ethyl acetate.

  • Dry the combined organic layers with MgSO₄, filter, and concentrate under vacuum to yield the product.[16]

Spectroscopic Analysis of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the structure and conformation of this compound and its derivatives in solution.[17][18]

Sample Preparation:

Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or 600 MHz).[5][19]

  • For detailed structural elucidation, two-dimensional NMR experiments such as COSY, HSQC, and HMBC can be performed.

Data Analysis:

  • Analyze the chemical shifts, coupling constants, and integration of the signals to determine the structure, anomeric configuration, and conformational preferences of the furanose ring.[17][18]

X-ray Crystallography: Single-crystal X-ray diffraction provides precise information about the solid-state structure of this compound and its derivatives.[20][21]

Procedure:

  • Grow single crystals of the compound of interest from a suitable solvent system.

  • Mount a suitable crystal on a goniometer head.

  • Collect diffraction data using an X-ray diffractometer.

  • Process the diffraction data and solve the crystal structure using appropriate software.

  • Refine the structural model to obtain accurate bond lengths, bond angles, and conformational details.[20]

Visualizations

Signaling and Metabolic Pathways

Pentose_Phosphate_Pathway Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P R5P Ribose-5-Phosphate G6P->R5P Pentose Phosphate Pathway Ribofuranose This compound Derivatives (e.g., ATP, RNA) R5P->Ribofuranose Nucleotide Synthesis Intermediates Glycolytic Intermediates R5P->Intermediates

Caption: Simplified diagram of the Pentose Phosphate Pathway highlighting the synthesis of this compound derivatives.

Experimental and Logical Workflows

Codrug_Synthesis_Workflow start Start: this compound Core step1 Protect Hydroxyl Groups start->step1 step2 Attach Drug 1 via Linker step1->step2 step3 Deprotect Remaining Hydroxyl Group step2->step3 step4 Attach Drug 2 via Linker step3->step4 step5 Final Deprotection and Purification step4->step5 end This compound Codrug step5->end

Caption: General workflow for the synthesis of a codrug utilizing a this compound scaffold.

Anomeric_Equilibrium alpha_furanose α-D-Ribofuranose open_chain Open-Chain Aldehyde alpha_furanose->open_chain beta_furanose β-D-Ribofuranose beta_furanose->open_chain alpha_pyranose α-D-Ribopyranose alpha_pyranose->open_chain beta_pyranose β-D-Ribopyranose beta_pyranose->open_chain

Caption: Equilibrium of D-ribose anomers in aqueous solution.

References

The Cornerstone of Genetic Information: A Technical Guide to D-Ribofuranose in Nucleotides

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The structural integrity and functional versatility of nucleotides, the fundamental building blocks of ribonucleic acid (RNA) and essential cofactors, are critically dependent on the five-carbon sugar D-ribofuranose. This technical guide provides an in-depth exploration of the core role of this compound in the structure, function, and metabolism of nucleotides. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this pivotal molecule. This document elucidates the conformational dynamics of the furanose ring, presents key quantitative structural data, and outlines detailed experimental protocols for the analysis and synthesis of nucleotides. Furthermore, it provides visual representations of crucial metabolic and signaling pathways involving ribose-containing nucleotides.

Introduction

This compound, a pentose (B10789219) sugar in its five-membered ring form, serves as the central scaffold of ribonucleotides.[1][2] Its unique structural properties, particularly the presence of a hydroxyl group at the 2' position, distinguish it from 2'-deoxyribofuranose found in deoxyribonucleic acid (DNA) and impart distinct chemical reactivity and conformational flexibility to RNA.[3][4][5] This seemingly minor difference has profound implications for the secondary structure, stability, and catalytic activity of RNA, underpinning its diverse roles in cellular processes, from genetic information transfer to enzymatic catalysis. This guide will delve into the critical aspects of this compound chemistry and biology that are essential for researchers in the life sciences.

The Structure and Conformational Dynamics of this compound

The non-planar structure of the furanose ring of D-ribose is not static; it exists in a dynamic equilibrium between various puckered conformations. This "sugar pucker" is a critical determinant of the overall three-dimensional structure of nucleic acids.[6][7] The two most prevalent conformations are the C2'-endo and C3'-endo puckers, which are in a rapid equilibrium. The nomenclature C2'-endo indicates that the C2' atom is displaced from the plane of the other four ring atoms (C1', C3', C4', O4') on the same side as the C5' atom and the nucleobase. Conversely, in the C3'-endo conformation, the C3' atom is displaced on the same side as the C5' atom.

The conformation of the sugar pucker directly influences the orientation of the attached phosphate (B84403) groups and the nucleobase, thereby defining the helical structure of RNA. The C3'-endo conformation is predominantly found in A-form helices, characteristic of double-stranded RNA, while the C2'-endo conformation is a hallmark of B-form helices, typical of DNA.[7]

Quantitative Conformational Parameters

The precise conformation of the this compound ring can be described by a set of quantitative parameters, including endocyclic torsion angles, the puckering amplitude (τm), and the phase angle of pseudorotation (P). The phase angle defines the specific conformation on the pseudorotation wheel, a conceptual tool used to visualize the continuous transitions between different puckered states.[8][9][10]

ParameterC3'-endo (A-form RNA)C2'-endo (B-form DNA)
Phase Angle of Pseudorotation (P) 0° to 36°144° to 180°
Puckering Amplitude (τm) ~35-40°~35-40°

Table 1: Typical Pseudorotation Parameters for C3'-endo and C2'-endo Conformations. [9][10]

The endocyclic torsion angles provide a more detailed description of the ring's geometry.

Torsion AngleDefinitionC3'-endo (Typical Values)C2'-endo (Typical Values)
ν0C4'-O4'-C1'-C2'-25°
ν1O4'-C1'-C2'-C3'45°-26°
ν2C1'-C2'-C3'-C4'-47°33°
ν3C2'-C3'-C4'-O4'35°-47°
ν4C3'-C4'-O4'-C1'-10°46°

Table 2: Representative Endocyclic Torsion Angles for this compound in C3'-endo and C2'-endo Conformations.

Note: These values can vary depending on the specific nucleotide and its environment.

BondAverage Length (Å) in C3'-endoAverage Length (Å) in C2'-endo
C1'-N1/N91.471.47
C1'-C2'1.531.53
C2'-C3'1.521.52
C3'-C4'1.521.52
C4'-O4'1.451.45
O4'-C1'1.451.45
C4'-C5'1.511.51
C5'-O5'1.431.43
O5'-P1.601.60
P-O3'1.601.60
C3'-O3'1.431.43

Table 3: Average Bond Lengths in the Ribose-Phosphate Backbone.

AngleAverage Value (°) in C3'-endoAverage Value (°) in C2'-endo
O4'-C1'-C2'106107
C1'-C2'-C3'102103
C2'-C3'-C4'103103
C3'-C4'-O4'105105
C4'-O4'-C1'109109
C5'-C4'-C3'115115
O5'-C5'-C4'109109
P-O5'-C5'121121
O3'-P-O5'104104
C4'-C3'-O3'110110
P-O3'-C3'119119

Table 4: Average Bond Angles in the Ribose-Phosphate Backbone.

Thermodynamic Considerations

The equilibrium between the C2'-endo and C3'-endo conformations is influenced by various factors, including the nature of the nucleobase, the surrounding solvent, and interactions with other molecules. The free energy difference (ΔG°) between these two states is relatively small, allowing for dynamic interconversion. In aqueous solution at room temperature, the furanose form of ribose is less stable than the pyranose form; however, its incorporation into nucleotides and the constraints of the phosphodiester backbone shift the equilibrium.[11][12] While precise thermodynamic values can vary, studies have aimed to quantify these equilibria.[11][13]

EquilibriumΔG° (kcal/mol)Temperature (°C)Conditions
Pyranose ⇌ Furanose (in water)Pyranose favored25Aqueous solution
Furanose (C2'-endo) ⇌ Furanose (C3'-endo)Varies (small)25In oligonucleotides

Table 5: Thermodynamic Parameters of Ribose Isomerization and Puckering. [11]

Nucleotide Biosynthesis: De Novo and Salvage Pathways

Cells synthesize nucleotides through two main pathways: the de novo pathway, which builds nucleotides from simple precursors, and the salvage pathway, which recycles pre-existing bases and nucleosides.[2][14][15][16][17][18][19] this compound, in the form of 5-phosphoribosyl-1-pyrophosphate (PRPP), is a key substrate in both pathways.

De Novo Purine (B94841) Synthesis

The de novo synthesis of purine nucleotides (AMP and GMP) is a complex, energy-intensive process that begins with PRPP and involves the sequential addition of atoms from amino acids (glycine, glutamine, and aspartate), CO2, and one-carbon units from tetrahydrofolate.[19][20][21] The pathway culminates in the synthesis of inosine (B1671953) monophosphate (IMP), which is the common precursor for AMP and GMP.[20][21]

de_novo_purine_synthesis PRPP Ribose-5-phosphate (B1218738) -> PRPP PRA Phosphoribosylamine PRPP->PRA Glutamine GAR Glycinamide ribonucleotide PRA->GAR Glycine + ATP FGAR Formylglycinamide ribonucleotide GAR->FGAR Formyl-THF FGAM Formylglycinamidine ribonucleotide FGAR->FGAM Glutamine + ATP AIR Aminoimidazole ribonucleotide FGAM->AIR ATP CAIR Carboxyaminoimidazole ribonucleotide AIR->CAIR CO2 SAICAR Succinylaminoimidazole- carboxamide ribonucleotide CAIR->SAICAR Aspartate + ATP AICAR Aminoimidazole- carboxamide ribonucleotide SAICAR->AICAR Fumarate FAICAR Formylaminoimidazole- carboxamide ribonucleotide AICAR->FAICAR Formyl-THF IMP Inosine monophosphate (IMP) FAICAR->IMP AMP Adenosine (B11128) monophosphate (AMP) IMP->AMP GMP Guanosine (B1672433) monophosphate (GMP) IMP->GMP

Figure 1: De novo purine biosynthesis pathway.

De Novo Pyrimidine (B1678525) Synthesis

The de novo synthesis of pyrimidine nucleotides (UMP, CTP, and TTP) is a more linear pathway compared to purine synthesis.[2][15][16][18][22][23] It starts with the synthesis of carbamoyl (B1232498) phosphate from glutamine and CO2.[15][16] Aspartate is then added, and the pyrimidine ring is closed to form orotate (B1227488). PRPP is then attached to orotate to form orotidine-5'-monophosphate (OMP), which is subsequently decarboxylated to uridine-5'-monophosphate (UMP).[2][15] UMP is the precursor for all other pyrimidine nucleotides.

de_novo_pyrimidine_synthesis CP Glutamine + CO2 -> Carbamoyl Phosphate CA Carbamoyl Aspartate CP->CA Aspartate DHO Dihydroorotate CA->DHO OA Orotate DHO->OA OMP Orotidine-5'-monophosphate OA->OMP PRPP UMP Uridine-5'-monophosphate (UMP) OMP->UMP UDP UDP UMP->UDP UTP UTP UDP->UTP dUDP dUDP UDP->dUDP CTP Cytidine triphosphate (CTP) UTP->CTP dUMP dUMP dUDP->dUMP dTMP Tymidine monophosphate (dTMP) dUMP->dTMP

Figure 2: De novo pyrimidine biosynthesis pathway.

Nucleotide Salvage Pathways

Salvage pathways are crucial for cellular economy, as they require significantly less energy than de novo synthesis.[14] These pathways utilize two key enzymes: phosphoribosyltransferases and nucleoside kinases.

  • Purine Salvage: Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) salvages hypoxanthine (B114508) and guanine (B1146940) by transferring a ribose-5-phosphate group from PRPP to form IMP and GMP, respectively. Adenine (B156593) phosphoribosyltransferase (APRT) salvages adenine to form AMP.[17][20][21][24]

  • Pyrimidine Salvage: Thymidine kinase and uridine-cytidine kinase phosphorylate their respective nucleosides to form nucleotides.[25] Thymidine phosphorylase and uridine (B1682114) phosphorylase first convert the free bases to nucleosides.[25]

salvage_pathways cluster_purine Purine Salvage cluster_pyrimidine Pyrimidine Salvage Hypoxanthine Hypoxanthine IMP_s IMP Hypoxanthine->IMP_s HGPRT Guanine Guanine GMP_s GMP Guanine->GMP_s HGPRT Adenine Adenine AMP_s AMP Adenine->AMP_s APRT PRPP_p PRPP Thymine Thymine Thymidine Thymidine Thymine->Thymidine Thymidine phosphorylase Uracil Uracil Uridine Uridine Uracil->Uridine Uridine phosphorylase TMP_s TMP Thymidine->TMP_s Thymidine kinase UMP_s UMP Uridine->UMP_s Uridine-cytidine kinase

Figure 3: Nucleotide salvage pathways.

Role of Ribose in Cellular Signaling

Beyond their role in nucleic acids, ribonucleotides, particularly cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), are critical second messengers in intracellular signaling pathways. The this compound ring is integral to the structure of these cyclic nucleotides.

cAMP Signaling Pathway

The cAMP signaling pathway is a ubiquitous mechanism for transducing extracellular signals into intracellular responses. The binding of a ligand (e.g., a hormone) to a G protein-coupled receptor (GPCR) activates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP.[26] cAMP then activates Protein Kinase A (PKA), which phosphorylates downstream target proteins, leading to a cellular response.[27][28][29] The signal is terminated by phosphodiesterases that hydrolyze cAMP to AMP.[27]

cAMP_signaling Ligand Ligand GPCR GPCR Ligand->GPCR G_protein G Protein GPCR->G_protein AC Adenylyl Cyclase G_protein->AC ATP ATP cAMP cAMP ATP->cAMP Adenylyl Cyclase PKA Protein Kinase A (PKA) cAMP->PKA AMP AMP cAMP->AMP PDE Target Target Protein PKA->Target Response Cellular Response Target->Response PDE Phosphodiesterase

Figure 4: The cAMP signaling pathway.

cGMP Signaling Pathway

Similar to cAMP, cGMP acts as a second messenger in various physiological processes, including vasodilation and phototransduction.[30] Its synthesis is catalyzed by guanylate cyclase, which can be activated by nitric oxide (NO) or by peptide hormones binding to cell surface receptors.[31][32] cGMP then activates Protein Kinase G (PKG) or cyclic nucleotide-gated ion channels to elicit a cellular response.[32]

cGMP_signaling Signal Signal (e.g., NO, ANP) Receptor Receptor / Guanylate Cyclase Signal->Receptor GTP GTP cGMP cGMP GTP->cGMP Guanylate Cyclase PKG Protein Kinase G (PKG) cGMP->PKG GMP GMP cGMP->GMP PDE Target Target Protein PKG->Target Response Cellular Response Target->Response PDE Phosphodiesterase

Figure 5: The cGMP signaling pathway.

Experimental Protocols

A thorough understanding of this compound in nucleotides relies on a suite of experimental techniques. This section provides detailed methodologies for key experiments.

Conformational Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of molecules in solution. For nucleosides and nucleotides, NMR is particularly useful for characterizing the sugar pucker conformation.[33][34][35]

Protocol for 1H NMR Analysis of Ribose Pucker:

  • Sample Preparation:

    • Dissolve the purified nucleoside or nucleotide in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) to a final concentration of 1-10 mM.

    • Add a small amount of an internal standard (e.g., DSS or TSP) for chemical shift referencing.

    • Adjust the pH of the sample to the desired value (typically around 7.0) using dilute NaOD or DCl.

    • Filter the sample into a high-quality NMR tube.

  • Data Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum on a high-field NMR spectrometer (≥500 MHz).

    • Use a standard pulse sequence with water suppression (e.g., presaturation or WATERGATE).

    • Acquire the spectrum at a constant, precisely controlled temperature (e.g., 298 K).

    • Ensure sufficient signal-to-noise by acquiring an adequate number of scans.

  • Data Processing and Analysis:

    • Process the raw data using appropriate software (e.g., TopSpin, Mnova). This includes Fourier transformation, phase correction, and baseline correction.

    • Assign the proton resonances of the ribose ring (H1', H2', H3', H4', H5', and H5''). This may require two-dimensional NMR experiments (e.g., COSY, TOCSY) for unambiguous assignment.

    • Measure the vicinal proton-proton coupling constants (³J-couplings), particularly J(H1',H2'), J(H2',H3'), and J(H3',H4'). This can be done by analyzing the multiplet patterns in the 1D spectrum or using more advanced 2D experiments (e.g., J-resolved spectroscopy).

    • Use the measured coupling constants to determine the sugar pucker conformation. The Karplus equation relates the magnitude of the ³J-coupling to the dihedral angle between the coupled protons.

    • The relative populations of the C2'-endo and C3'-endo conformers can be estimated using empirical relationships that correlate the coupling constants with the pseudorotation phase angle and puckering amplitude.

Structural Determination by X-ray Crystallography

X-ray crystallography provides atomic-resolution three-dimensional structures of molecules in the crystalline state.[36][37][38]

Protocol for Nucleotide Crystallography:

  • Crystallization:

    • Prepare a highly purified and concentrated solution of the nucleotide (typically >10 mg/mL).

    • Screen a wide range of crystallization conditions (e.g., pH, temperature, precipitant type and concentration) using techniques such as hanging-drop or sitting-drop vapor diffusion.

    • Optimize the conditions that produce well-ordered, single crystals of sufficient size (typically > 0.1 mm in all dimensions).[4]

  • Data Collection:

    • Mount a suitable crystal on a goniometer and cryo-cool it in a stream of liquid nitrogen to minimize radiation damage.

    • Expose the crystal to a monochromatic X-ray beam (often from a synchrotron source).

    • Rotate the crystal in the X-ray beam and collect the diffraction pattern on a detector (e.g., CCD or pixel array detector).[36] A complete dataset requires collecting data over a large range of crystal orientations.[4]

  • Data Processing and Structure Solution:

    • Process the raw diffraction images to determine the positions and intensities of the diffraction spots. This involves indexing the diffraction pattern, integrating the intensities, and scaling and merging the data.

    • Determine the phases of the diffracted X-rays, which is known as the "phase problem." For novel structures, this may involve methods like molecular replacement (if a similar structure is known), multiple isomorphous replacement (MIR), or multi-wavelength anomalous diffraction (MAD).

    • Calculate an electron density map using the measured amplitudes (from intensities) and the determined phases.

  • Model Building and Refinement:

    • Build an atomic model of the nucleotide into the electron density map using molecular graphics software.

    • Refine the atomic model against the experimental diffraction data to improve the agreement between the model and the data. This involves adjusting atomic coordinates, temperature factors, and other parameters.

    • Validate the final structure using various geometric and statistical criteria to ensure its quality and accuracy.

Chemical Synthesis of Oligonucleotides (Phosphoramidite Method)

The phosphoramidite (B1245037) method is the standard for the chemical synthesis of DNA and RNA oligonucleotides.[14][22][24][25][27] The synthesis is performed on a solid support and proceeds in a stepwise manner, adding one nucleotide at a time in a four-step cycle.

Workflow for Phosphoramidite Synthesis:

phosphoramidite_synthesis Start Start with first nucleoside on solid support (CPG) Detritylation 1. Detritylation: Remove 5'-DMT protecting group Start->Detritylation Coupling 2. Coupling: Add activated phosphoramidite monomer Detritylation->Coupling Capping 3. Capping: Block unreacted 5'-hydroxyl groups Coupling->Capping Oxidation 4. Oxidation: Convert phosphite (B83602) triester to phosphate triester Capping->Oxidation Repeat Repeat cycle for next nucleotide Oxidation->Repeat Repeat->Detritylation n-1 times Cleavage Final Cleavage and Deprotection Repeat->Cleavage After last cycle Purification Purify full-length oligonucleotide Cleavage->Purification

Figure 6: Workflow for phosphoramidite oligonucleotide synthesis.

Enzymatic Synthesis of Nucleotides

Enzymatic methods offer a green and highly specific alternative to chemical synthesis for producing nucleotides.

Protocol for One-Pot Enzymatic Synthesis of NTPs from Nucleosides:

  • Reaction Setup:

    • Prepare a reaction buffer containing Tris-HCl, MgCl₂, and KCl at optimal concentrations and pH for the chosen enzymes.

    • Add the starting nucleoside to the reaction buffer.

    • Add ATP as the phosphate donor.

    • Add a cocktail of purified enzymes: a nucleoside kinase (to convert the nucleoside to a nucleoside monophosphate), a nucleoside monophosphate kinase (to convert the NMP to a nucleoside diphosphate), and a nucleoside diphosphate (B83284) kinase (to convert the NDP to a nucleoside triphosphate).

  • Reaction Incubation:

    • Incubate the reaction mixture at the optimal temperature for the enzymes (e.g., 37 °C).

    • Monitor the progress of the reaction over time using techniques such as HPLC or TLC.

  • Product Purification:

    • Once the reaction is complete, terminate it by heat inactivation or by adding a quenching agent.

    • Purify the desired NTP from the reaction mixture using techniques such as ion-exchange chromatography or reverse-phase HPLC.

Conclusion

This compound is far more than a simple structural component of nucleotides; its unique chemical and conformational properties are central to the diverse functions of RNA and other essential biomolecules. A thorough understanding of its structure, dynamics, and involvement in metabolic and signaling pathways is indispensable for researchers in molecular biology, biochemistry, and drug development. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for scientists working to unravel the complexities of nucleic acid biology and to develop novel therapeutic strategies targeting nucleotide-dependent processes. The continued exploration of the subtle yet profound influence of this compound will undoubtedly lead to new insights into the fundamental mechanisms of life.

References

The Discovery and Structural Elucidation of D-Ribofuranose: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the discovery and history of D-ribofuranose, a cornerstone of modern biochemistry and molecular biology. It is intended for researchers, scientists, and professionals in the field of drug development who require a detailed understanding of the historical context and experimental foundations that led to our current knowledge of this vital monosaccharide. This document traces the journey from the initial synthesis of its enantiomer, L-ribose, to the isolation and structural determination of D-ribose from natural sources, culminating in the establishment of its furanose form as a key component of ribonucleic acid (RNA). The guide includes summaries of key quantitative data, detailed descriptions of seminal experimental protocols, and visualizations of the logical and experimental workflows that were pivotal in this scientific endeavor.

Introduction

This compound, the five-membered ring form of the aldopentose D-ribose, is a molecule of immense biological significance. It forms the carbohydrate backbone of RNA, the molecule central to gene expression and regulation, and is a fundamental component of essential biomolecules such as adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell, and various coenzymes.[1] The story of its discovery is a compelling narrative of chemical synthesis, meticulous degradation, and logical deduction that laid the groundwork for the birth of molecular biology. This guide will delve into the key milestones of this discovery, providing a technical account of the experiments and the brilliant minds behind them.

Early History: The Synthesis of L-Ribose and the Naming Convention

The journey to understanding D-ribose began not with the natural form, but with its mirror image, L-ribose. In 1891, the renowned German chemist Emil Fischer, along with his colleague Oscar Piloty, achieved the first synthesis of L-ribose.[1] Their work was part of Fischer's broader, Nobel Prize-winning research on the structure and configuration of sugars.

Fischer's choice of the name "ribose" was a clever rearrangement of the letters in "arabinose," another sugar he had worked with. Arabinose was first isolated from gum arabic, and Fischer prepared L-ribose from L-arabinose, to which it is an epimer at the 2' carbon.[1]

The Pivotal Discovery: Isolation of D-Ribose from Nucleic Acids

While Fischer had synthesized the unnatural L-enantiomer, the biological significance of ribose remained unknown for nearly two decades. The breakthrough came in 1909 when Phoebus Levene and Walter Jacobs, working at the Rockefeller Institute for Medical Research, recognized that D-ribose was a natural product and a fundamental component of nucleic acids.[1][2] This discovery was a critical step in differentiating ribonucleic acid (RNA) from deoxyribonucleic acid (DNA). Levene would later, in 1929, discover deoxyribose, the sugar component of DNA.[2]

Levene's work went beyond simple identification. He was the first to demonstrate that the components of nucleic acids were linked in the order of phosphate-sugar-base, coining the term "nucleotide" for this fundamental unit.[2]

Structural Elucidation of this compound

Determining the precise structure of D-ribose, particularly its cyclic form in nucleosides, was a complex challenge that relied on a combination of chemical and physical methods.

Establishing the Linear Structure and Stereochemistry

The linear, open-chain structure of D-ribose was established through classical methods of carbohydrate chemistry, including chemical degradation and synthesis. Two key methodologies were instrumental:

  • The Ruff Degradation: This process shortens an aldose chain by one carbon atom. It involves the oxidation of the aldose to its corresponding aldonic acid, followed by oxidative decarboxylation. This method could be used to relate pentoses to tetroses, helping to establish the stereochemical relationships between different sugars.

  • The Kiliani-Fischer Synthesis: This method elongates the carbon chain of an aldose by one carbon. The aldehyde group of the starting sugar reacts with cyanide to form a cyanohydrin. The nitrile group is then hydrolyzed to a carboxylic acid and subsequently reduced to form a new, longer aldose. This process results in a mixture of two epimers at the new chiral center.[3]

By applying these techniques, chemists could systematically build up and break down sugars, allowing them to deduce the stereochemical configuration of each chiral center.

Determination of the Furanose Ring Structure

While D-ribose can exist in both five-membered (furanose) and six-membered (pyranose) ring forms, it is the β-D-ribofuranose form that is found in the backbone of RNA.[4] The determination of this five-membered ring structure in nucleosides was a significant achievement. Key experimental evidence came from:

  • Methylation Studies: Sir Walter Norman Haworth and his colleagues developed methods to methylate the free hydroxyl groups of sugars. Subsequent hydrolysis of the glycosidic bond would yield a partially methylated sugar. By identifying which hydroxyl groups were not methylated, they could deduce the positions involved in the ring structure.

  • Periodate (B1199274) Oxidation: This chemical reaction specifically cleaves the bond between two carbon atoms that each bear a hydroxyl group (a vicinal diol). The consumption of periodate and the products formed provide information about the structure of the sugar. For instance, the oxidation of methyl D-ribofuranoside would yield different products than the oxidation of methyl D-ribopyranoside, allowing for the differentiation between the five- and six-membered rings.[5]

Haworth was also instrumental in introducing the "Haworth projection," a way to represent the three-dimensional cyclic structure of sugars on a two-dimensional plane.

Quantitative Data

The characterization of D-ribose and its derivatives relied on quantitative physical measurements. Below is a table summarizing key data.

PropertyValueReference
Molecular Formula C₅H₁₀O₅[1]
Molar Mass 150.13 g/mol [1]
Melting Point 95 °C (203 °F; 368 K)[1]
Solubility in Water 100 g/L (at 25 °C)[1]
Specific Optical Rotation ([α]D) -21.5° (in H₂O)[1]
Relative Abundance in Solution (at room temperature)
β-D-ribopyranose59%[1]
α-D-ribopyranose20%[1]
β-D-ribofuranose13%[1]
α-D-ribofuranose7%[1]
Open chain0.1%[1]

Experimental Protocols

Synthesis of L-Ribose (Adapted from Fischer and Piloty, 1891)

The synthesis of L-ribose by Fischer and Piloty was a landmark achievement in carbohydrate chemistry. The general approach involved the epimerization of L-arabinose.

Methodology:

  • Oxidation of L-arabinose: L-arabinose was oxidized to L-arabinonic acid. This was a common method for converting an aldose to its corresponding aldonic acid.

  • Epimerization: The L-arabinonic acid was then heated in pyridine. This step induced epimerization at the C2 carbon, resulting in a mixture of L-arabinonic acid and L-ribonic acid.

  • Separation: The two diastereomeric acids were separated based on the differential solubility of their salts (e.g., cadmium or brucine (B1667951) salts).

  • Lactone Formation and Reduction: The purified L-ribonic acid was converted to its γ-lactone. This lactone was then reduced, typically using a sodium amalgam, to yield L-ribose.

Isolation of D-Ribose from Nucleic Acids (Adapted from Levene and Jacobs, 1909)

Levene and Jacobs' isolation of D-ribose from yeast nucleic acid was a pivotal experiment that established its natural occurrence.

Methodology:

  • Hydrolysis of Nucleic Acid: Yeast nucleic acid was subjected to hydrolysis, typically using a mild acid or enzymatic methods, to break the phosphodiester bonds and release the constituent nucleosides.

  • Separation of Nucleosides: The resulting mixture of nucleosides (adenosine, guanosine, cytidine, and uridine) was separated.

  • Cleavage of the Glycosidic Bond: The purified nucleosides were then treated to cleave the N-glycosidic bond between the sugar and the nucleobase, releasing the free D-ribose.

  • Isolation and Characterization of D-Ribose: The liberated D-ribose was isolated and purified. Its identity was confirmed through its physical properties, such as melting point and optical rotation, and by forming characteristic derivatives (e.g., osazones) which could be compared to known standards.

Structure Determination via Periodate Oxidation

Periodate oxidation was a crucial tool for determining the ring size of ribose in its glycosides.

Methodology:

  • Reaction Setup: A known quantity of the methyl riboside was dissolved in an aqueous solution of sodium metaperiodate. The reaction was carried out in the dark to prevent photochemical side reactions.

  • Monitoring the Reaction: Aliquots of the reaction mixture were taken at various time intervals to determine the consumption of periodate and the formation of formic acid.

  • Analysis of Products: The consumption of one mole of periodate and the production of one mole of formic acid from methyl α-D-ribofuranoside is indicative of a vicinal diol at C2' and C3' and a hydroxyl group at C5', consistent with a furanose ring. A methyl D-ribopyranoside would have yielded different results.

  • Structure Deduction: By analyzing the stoichiometry of the reaction, the size of the glycosidic ring could be definitively determined.

Visualizations

Logical Workflow for the Discovery and Structural Elucidation of this compound

Discovery_and_Structure_Elucidation cluster_synthesis Initial Synthesis (1891) cluster_isolation Isolation from Natural Source (1909) cluster_structure Structure Elucidation Arabinose L-Arabinose ArabinonicAcid L-Arabinonic Acid Arabinose->ArabinonicAcid Oxidation RibonicAcid L-Ribonic Acid ArabinonicAcid->RibonicAcid Epimerization L_Ribose L-Ribose (Fischer & Piloty) RibonicAcid->L_Ribose Lactonization & Reduction D_Ribose D-Ribose (Levene & Jacobs) NucleicAcid Yeast Nucleic Acid Nucleosides Mixture of Nucleosides NucleicAcid->Nucleosides Hydrolysis Nucleosides->D_Ribose Glycosidic Bond Cleavage LinearStructure Linear Structure & Stereochemistry D_Ribose->LinearStructure Degradation & Synthesis (Ruff, Kiliani-Fischer) RingStructure Determination of Ring Size D_Ribose->RingStructure Methylation & Periodate Oxidation Furanose β-D-Ribofuranose Structure (Haworth) RingStructure->Furanose Evidence for 5-membered ring in nucleosides

Caption: Logical workflow of this compound discovery.

Experimental Workflow for Kiliani-Fischer Synthesis

Kiliani_Fischer_Synthesis Aldopentose Aldopentose (e.g., D-Arabinose) Cyanohydrin Cyanohydrin Intermediate (mixture of epimers) Aldopentose->Cyanohydrin + HCN AldonicAcid Aldonic Acid (after hydrolysis) Cyanohydrin->AldonicAcid Hydrolysis Lactone Lactone AldonicAcid->Lactone Lactonization Aldohexose Aldohexose (mixture of epimers, e.g., D-Glucose and D-Mannose) Lactone->Aldohexose Reduction (e.g., Na/Hg) Nucleotide_Synthesis D_Ribose D-Ribose R5P Ribose-5-Phosphate D_Ribose->R5P Ribokinase PRPP PRPP (Phosphoribosyl Pyrophosphate) R5P->PRPP PRPP Synthetase Purine Purine Synthesis PRPP->Purine Pyrimidine Pyrimidine Synthesis PRPP->Pyrimidine Purine_Nucleotides Purine Nucleotides (e.g., AMP, GMP) Purine->Purine_Nucleotides Pyrimidine_Nucleotides Pyrimidine Nucleotides (e.g., UMP, CMP) Pyrimidine->Pyrimidine_Nucleotides RNA RNA Purine_Nucleotides->RNA Pyrimidine_Nucleotides->RNA

References

The Enzymatic Recognition of D-Ribofuranose: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

D-ribofuranose, a five-carbon sugar, is a fundamental building block for essential biomolecules, including ribonucleic acid (RNA) and adenosine (B11128) triphosphate (ATP). The precise recognition and processing of this compound by enzymes are critical for numerous metabolic pathways, including the pentose (B10789219) phosphate (B84403) pathway and nucleotide biosynthesis. This technical guide provides an in-depth overview of the core principles of enzymatic this compound recognition, focusing on two primary classes of proteins: ribokinases and ribose-binding proteins. This document is intended for researchers, scientists, and drug development professionals engaged in the study of carbohydrate metabolism and enzyme function.

Key Enzymes in this compound Recognition

The specific recognition of this compound is predominantly carried out by two major enzyme families that differ in their function but exhibit high specificity for the sugar moiety.

  • Ribokinases (EC 2.7.1.15): These enzymes catalyze the phosphorylation of D-ribose at the 5'-hydroxyl group, a crucial step that traps ribose within the cell for subsequent metabolic processes.[1] This reaction utilizes ATP as the phosphate donor.[1]

  • Ribose-Binding Proteins (RBPs): As part of the ATP-binding cassette (ABC) transporter system, these periplasmic proteins are responsible for the high-affinity binding and transport of ribose into the cell.[2] They also play a role in chemotaxis.[2]

Ribokinases: Catalytic Mechanism and Structural Insights

Ribokinases belong to the PfkB family of carbohydrate kinases and are crucial for initiating ribose metabolism.[3]

Catalytic Mechanism

The catalytic mechanism of ribokinase is an ordered sequential Bi-Bi mechanism, where D-ribose binds first, followed by ATP.[4] The key steps are as follows:

  • Substrate Binding: this compound binds to the active site of the enzyme.

  • Nucleophilic Attack: A catalytic base, typically an aspartate residue (e.g., Asp255 in E. coli ribokinase), deprotonates the 5'-hydroxyl group of the bound ribose.[1] This activates the hydroxyl group for a nucleophilic attack on the γ-phosphate of ATP.[1]

  • Transition State Stabilization: The resulting pentacoordinate transition state is stabilized by an anion hole formed by backbone amides and a conserved lysine (B10760008) residue.[1][4] Divalent cations, such as Mg²⁺, are essential for catalysis, coordinating with the phosphate groups of ATP to facilitate phosphoryl transfer.[1][5]

  • Product Release: The products, D-ribose-5-phosphate and ADP, are subsequently released.

ribokinase_mechanism cluster_enzyme Ribokinase Active Site E_Ribose E + D-Ribose E_Ribose_ATP E-Ribose + ATP E_Ribose->E_Ribose_ATP ATP binds E_R5P_ADP E-R5P-ADP E_Ribose_ATP->E_R5P_ADP Phosphoryl Transfer (Asp255, Lys, Mg2+) E_R5P E + R5P + ADP E_R5P_ADP->E_R5P Products release End E_R5P->End Start Start->E_Ribose

Figure 1: Catalytic cycle of Ribokinase.
Structural Features

Ribokinases typically exist as homodimers.[3] Each monomer is composed of two domains: a large α/β sandwich domain that harbors the ATP-binding site and a smaller lid domain that closes over the active site upon ribose binding.[3][6] This induced-fit mechanism ensures a proper catalytic environment.[7] The dimer interface is often characterized by a "β-clasp" motif, where β-sheets from each monomer interact.[8]

Key residues in the ribose-binding pocket of human ribokinase have been identified as D27, K54, N57, E154, and A181.[9] Mutagenesis of these residues to alanine (B10760859) results in a nearly complete loss of catalytic activity, highlighting their critical role in substrate binding and positioning.[9]

Quantitative Data for Ribokinases

The kinetic parameters of ribokinases vary between species. The Michaelis constant (Km) for D-ribose is a key indicator of the enzyme's affinity for its substrate.

Enzyme SourceKm for D-Ribose (mM)Vmax (µmol/min/mg)NotesReference
Escherichia coli~0.275-[5][10]
Human~2Not specifiedExhibits substrate inhibition at >0.5 mM ribose.[10]
Human (E154A mutant)27Not specifiedShows a 13.5-fold increase in Km for ribose compared to wild-type.[11]

Ribose-Binding Proteins: High-Affinity Recognition and Transport

Ribose-binding proteins are essential components of the ribose transport system in bacteria and exhibit exquisite specificity for this compound.

Mechanism of Recognition and Conformational Change

RBPs function as monomers and are characterized by two distinct domains connected by a flexible hinge region.[12] The binding of this compound occurs in a deep cleft between these two domains.[12] The recognition process involves a significant conformational change, often described as a "Venus flytrap" mechanism:

  • Open Conformation (Apo state): In the absence of ribose, the protein exists in an "open" conformation, allowing the substrate to access the binding site.[12]

  • Ligand Binding: this compound enters the cleft and interacts with specific amino acid residues.

  • Closed Conformation (Holo state): The binding of ribose induces a hinge-bending motion, causing the two domains to close around the ligand, effectively "clamping" it in place.[12] This closed, ligand-bound conformation is then recognized by the membrane-bound components of the ABC transporter.[12]

rbp_conformation cluster_open Open Conformation (Apo) cluster_closed Closed Conformation (Holo) Open RBP_open Closed RBP_closed-Ribose Open->Closed Binding & Conformational Change Closed->Open Release & Reversion Ribose This compound Ribose->Open

Figure 2: Conformational change in Ribose-Binding Protein.
Structural Basis of Specificity

The high affinity and specificity of RBPs for this compound are achieved through a network of hydrogen bonds and van der Waals interactions between the sugar and amino acid residues lining the binding cleft. The rigid furanose ring structure is essential for proper recognition.[13]

Quantitative Data for Ribose-Binding Proteins

Direct measurement of the dissociation constant (Kd) is the most common method to quantify the binding affinity of RBPs for this compound. While specific Kd values for various RBPs are dispersed throughout the literature, they are typically in the nanomolar to low micromolar range, indicating very high affinity. Thermodynamic parameters can be determined using techniques like isothermal titration calorimetry (ITC).

ProteinLigandKdMethodReference
Thermotoga maritima RBPD-RiboseNot specifiedLigand binding confirmed by a significant increase in apparent melting temperature (ΔTm = 26°C) in the presence of 1 mM ribose.[14]
General Periplasmic Binding ProteinsVarious ligandsµM to nM range-[15]

Experimental Protocols

This section provides an overview of key experimental methodologies for studying the enzymatic recognition of this compound.

Ribokinase Activity Assay (Coupled Enzyme Assay)

This continuous spectrophotometric assay measures the production of ADP, which is coupled to the oxidation of NADH.

Principle: The ADP produced by ribokinase is used by pyruvate (B1213749) kinase (PK) to convert phosphoenolpyruvate (B93156) (PEP) to pyruvate. Pyruvate is then reduced to lactate (B86563) by lactate dehydrogenase (LDH), a reaction that consumes NADH. The decrease in NADH concentration is monitored by the change in absorbance at 340 nm.

Reagents:

  • Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM KCl, 10 mM MgCl₂, 1 mM DTT.

  • ATP solution: 100 mM

  • D-Ribose solution: 100 mM

  • PEP solution: 50 mM

  • NADH solution: 10 mM

  • PK/LDH enzyme mix (commercially available)

  • Ribokinase enzyme solution

Procedure:

  • Prepare a reaction mixture containing assay buffer, PEP, NADH, and the PK/LDH enzyme mix in a cuvette or microplate well.

  • Add the ribokinase enzyme to the reaction mixture and incubate for 2-3 minutes at the desired temperature (e.g., 37°C) to allow for temperature equilibration.

  • Initiate the reaction by adding ATP and D-ribose.

  • Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Calculate the reaction rate from the linear portion of the absorbance curve, using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

assay_workflow cluster_steps Ribokinase Coupled Assay Workflow Step1 Prepare Reaction Mix (Buffer, PEP, NADH, PK/LDH) Step2 Add Ribokinase & Equilibrate Step1->Step2 Step3 Initiate with ATP & Ribose Step2->Step3 Step4 Monitor A340 Decrease Step3->Step4 Step5 Calculate Rate Step4->Step5

Figure 3: Workflow for a coupled ribokinase assay.
Expression and Purification of Recombinant Ribokinase

Expression:

  • The gene encoding the ribokinase of interest (e.g., E. coli rbsK) is cloned into an expression vector (e.g., pET vector) with an affinity tag (e.g., His-tag).[9]

  • The expression plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).[1]

  • A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of culture medium (e.g., LB broth) containing the appropriate antibiotic.

  • The culture is grown at 37°C with shaking until it reaches an OD₆₀₀ of 0.6-0.8.

  • Protein expression is induced by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.5-1 mM.

  • The culture is further incubated at a lower temperature (e.g., 18-25°C) for several hours to overnight to enhance soluble protein expression.

  • Cells are harvested by centrifugation.

Purification:

  • The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM DTT, and protease inhibitors).

  • Cells are lysed by sonication or high-pressure homogenization.

  • The cell lysate is clarified by centrifugation to remove cell debris.

  • The supernatant containing the His-tagged ribokinase is loaded onto a Ni-NTA affinity chromatography column.

  • The column is washed with a wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM).

  • The protein is eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Fractions containing the purified protein are identified by SDS-PAGE.

  • If necessary, a further purification step, such as size-exclusion chromatography, can be performed to achieve higher purity.

Crystallization of a Ribose-Binding Protein

Protein Preparation:

  • The RBP is expressed and purified to >95% homogeneity.

  • The protein is concentrated to 5-20 mg/mL in a low-salt buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM NaCl).[16]

  • If crystallizing the holo form, D-ribose is added to the protein solution in slight molar excess.

Crystallization Screening:

  • The hanging-drop vapor diffusion method is commonly used.[17]

  • A small drop (1-2 µL) of the protein solution is mixed with an equal volume of a reservoir solution from a crystallization screen on a coverslip.[17]

  • The coverslip is inverted and sealed over the reservoir well.

  • Water vapor equilibrates between the drop and the reservoir, slowly increasing the concentration of protein and precipitant in the drop, which can lead to crystal formation.

  • Plates are incubated at a constant temperature (e.g., 4°C or 20°C) and monitored regularly for crystal growth.

Optimization:

  • Once initial crystals are obtained, the conditions (e.g., precipitant concentration, pH, additives) are optimized to improve crystal size and quality for X-ray diffraction analysis.

NMR Spectroscopy for Protein-D-Ribofuranose Interaction Studies

NMR spectroscopy is a powerful technique for studying protein-ligand interactions in solution.

Sample Preparation:

  • For protein-observed NMR, the protein is typically uniformly labeled with ¹⁵N and/or ¹³C.

  • The protein is dissolved in a suitable NMR buffer (e.g., phosphate or Tris buffer in D₂O or H₂O/D₂O).

Key NMR Experiments:

  • Chemical Shift Perturbation (CSP) or Titration:

    • A 2D ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein is recorded. Each peak in the spectrum corresponds to a specific amide proton-nitrogen pair in the protein backbone.

    • Increasing amounts of unlabeled this compound are titrated into the protein sample.

    • A series of ¹H-¹⁵N HSQC spectra are recorded at each titration point.

    • Changes in the chemical shifts of specific peaks upon ligand binding indicate which residues are in or near the binding site.

    • The dissociation constant (Kd) can be determined by fitting the chemical shift changes as a function of ligand concentration.

  • Saturation Transfer Difference (STD) NMR:

    • This is a ligand-observed experiment where the protein is not isotopically labeled.

    • The protein is selectively saturated with radiofrequency pulses.

    • This saturation is transferred to a bound ligand through spin diffusion.

    • The difference between a spectrum with on-resonance protein saturation and a spectrum with off-resonance saturation reveals the signals of the bound ligand, allowing for the identification of the binding epitope of the ligand.

Conclusion

The enzymatic recognition of this compound by ribokinases and ribose-binding proteins is a highly specific and fundamental process in cellular metabolism. A thorough understanding of the structural and mechanistic details of these interactions is crucial for basic research and has significant implications for drug development, particularly in the context of antimicrobial and anticancer therapies targeting metabolic pathways. The experimental approaches outlined in this guide provide a robust framework for researchers to investigate these vital enzyme-ligand interactions.

References

D-Ribofuranose and the RNA World Hypothesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to the RNA World and the "Ribose Problem"

The RNA world hypothesis posits that life on Earth went through a stage where RNA served as both the primary genetic material and the main catalytic molecule, preceding the DNA and protein-based life we know today. A central challenge to this hypothesis is the prebiotic origin and stability of D-ribofuranose, the five-carbon sugar that forms the backbone of RNA. This technical guide provides an in-depth exploration of the key challenges associated with this compound in a prebiotic context and the proposed solutions that have emerged from extensive research in the field. We will delve into the prebiotic synthesis of ribose, its inherent instability, the crucial role of minerals in its preservation, and the non-enzymatic processes that could have led to the formation of the first RNA polymers. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this fundamental aspect of the origin of life.

Prebiotic Synthesis of this compound via the Formose Reaction

The most widely studied prebiotic route to ribose is the formose reaction, which involves the polymerization of formaldehyde (B43269) (CH₂O) in the presence of a base catalyst.[1][2] This reaction proceeds through a series of aldol (B89426) condensations, isomerizations, and retro-aldol reactions to produce a complex mixture of sugars, including pentoses like ribose.[2]

The formose reaction is considered a plausible prebiotic pathway because formaldehyde is readily formed in various prebiotic scenarios and has been detected in interstellar space.[3] However, the reaction is notoriously non-specific, yielding a wide array of sugars with low yields of ribose, typically around 1% or less under many conditions.[4]

Formose_Reaction_Pathway CH2O Formaldehyde Glycolaldehyde (B1209225) Glycolaldehyde CH2O->Glycolaldehyde Dimerization Glyceraldehyde Glyceraldehyde Glycolaldehyde->Glyceraldehyde + Formaldehyde Dihydroxyacetone Dihydroxyacetone Glyceraldehyde->Dihydroxyacetone Isomerization Erythrose Erythrose Glyceraldehyde->Erythrose + Glycolaldehyde Threose Threose Glyceraldehyde->Threose + Glycolaldehyde Ribose D-Ribose Erythrose->Ribose + Formaldehyde Arabinose D-Arabinose Erythrose->Arabinose + Formaldehyde Xylose D-Xylose Threose->Xylose + Formaldehyde Lyxose D-Lyxose Threose->Lyxose + Formaldehyde Ribulose D-Ribulose Ribose->Ribulose Isomerization Xylulose D-Xylulose Xylose->Xylulose Isomerization

Quantitative Data on Formose Reaction Yields

The yield of ribose and other sugars in the formose reaction is highly dependent on the specific reaction conditions, including the catalyst used, temperature, and pH. The following table summarizes representative yields from various studies.

CatalystTemperature (°C)pHRibose Yield (%)Other Major ProductsReference(s)
Ca(OH)₂Room Temp~11.5< 1Complex mixture of C3-C7 sugars[4]
Ca(OH)₂8012.5Not specified, overall sugar yield 0.003%Glucose (79.3%), Xylose (14.5%), Mannose (6.2%)[5]
Zeolite (Ca-LTA)Room TempNot specifiedNot specified, C3-C6 products with 48-55% yieldTrioses, tetroses, hexoses[6]
Borate (B1201080) Buffer6510.4Not specified, but presence of borate influences product distributionPentoses and sugar alcohols[7]

The Instability of Ribose and the Furanose Conundrum

A major hurdle for the RNA world hypothesis is the inherent instability of ribose, especially under the alkaline conditions that favor the formose reaction.[8][9][10] Ribose has a short half-life in aqueous solutions, readily undergoing degradation to a complex mixture of products often described as a "brown tar".[11]

Furthermore, in solution, D-ribose exists as an equilibrium mixture of different isomers, with the six-membered pyranose form being significantly more stable and abundant than the five-membered furanose form. The furanose conformation is the exclusive form found in the backbone of RNA. This presents the "furanose problem": how could the less stable furanose isomer be selectively incorporated into primordial nucleic acids?

Quantitative Data on Ribose Stability

The stability of ribose is highly sensitive to pH and temperature. The following table summarizes the half-life of ribose under various conditions.

pHTemperature (°C)Half-lifeReference(s)
7.010073 minutes[8][9]
7.0044 years[8][9]
10Room TempInitial 20% degradation in 1 hour[11]
12.5Not specified5 hours[4]

The Role of Minerals in Stabilizing this compound

Geochemical processes on the early Earth could have played a crucial role in overcoming the stability and furanose problems of ribose. Research has shown that certain minerals, particularly those containing borate, can stabilize ribose and selectively enrich the furanose form.[12][13][14]

Borate ions form stable complexes with the cis-diols of ribofuranose, effectively sequestering it from the equilibrium mixture and protecting it from degradation.[13] This stabilization is selective for ribose over other aldopentoses.[12]

Borate_Stabilization_Workflow cluster_solution Aqueous Environment cluster_stabilization Stabilization Process Ribose_mixture D-Ribose Equilibrium (Pyranose >> Furanose) Degradation Degradation Products ('Tar') Ribose_mixture->Degradation Rapid Decomposition Borate_complex Ribose-Borate Complex (Furanose form stabilized) Ribose_mixture->Borate_complex Complexation with cis-diols Borate Borate Minerals (e.g., Colemanite) Borate->Borate_complex Selective_enrichment Selective Enrichment of This compound Borate_complex->Selective_enrichment Protection from Degradation

Quantitative Impact of Borate on Ribose Stability

The presence of borate significantly enhances the stability of ribose.

ConditionRibose DegradationReference(s)
pH 10, Room Temp, no borate20% degradation after 1 hour[11]
pH 10, Room Temp, 100 ppm Boron~5% degradation and stable thereafter[11]
pH 12.5, no borateHalf-life of 5 hours[4]
pH 12.5, with borateHalf-life of 45 hours[4]
In the presence of borateResidual ribose fraction of 19 mol% vs 3 mol% without borate in a phosphorylation reaction[13]

Non-enzymatic Polymerization and the Emergence of RNA

Once stabilized and available in its furanose form, D-ribose needed to be incorporated into nucleotides and subsequently polymerized to form RNA. The direct, non-enzymatic synthesis of ribonucleotides from ribose, a nucleobase, and phosphate (B84403) is inefficient. However, alternative pathways involving activated nucleotides have been demonstrated to be more plausible.

Non-enzymatic, template-directed polymerization of activated ribonucleotide monomers (such as 2-methylimidazole-activated nucleotides) can lead to the synthesis of short RNA oligomers.[15] This process is a crucial step in demonstrating a plausible pathway from prebiotic chemistry to a self-replicating RNA molecule.

Ribose_Problem_Solution cluster_problem The 'Ribose Problem' in the RNA World cluster_solution Proposed Solutions Problem1 Low Prebiotic Yield (Formose Reaction) Solution1 Alternative Synthetic Pathways and Catalysts (e.g., Zeolites) Problem1->Solution1 Problem2 Inherent Instability (Short Half-life) Solution2 Mineral Stabilization (Borate, Clays) Problem2->Solution2 Problem3 Furanose vs. Pyranose (Unfavorable Equilibrium) Solution3 Selective Complexation (Borate favors Furanose) Problem3->Solution3 RNA_World Plausible Path to the RNA World Solution1->RNA_World Solution2->RNA_World Solution3->RNA_World

Efficiency of Non-enzymatic RNA Polymerization

The efficiency of non-enzymatic RNA polymerization is a critical factor in assessing the plausibility of the RNA world hypothesis.

Activating GroupTemplate SequenceMonomer ConcentrationCatalystProduct LengthYieldReference(s)
2-Methylimidazole (B133640)Mixed sequence25 mMActivated trimersUp to 12 nucleotides6% for +12 product[15]
2-AminoimidazoleMixed sequence (AU and UA)Not specifiedNot specifiedNot specified>85% overall yield[16]
2-AminoimidazoleAA dinucleotideNot specifiedActivated trimers+2 product92% (for U), 98% (for s²U)[16]
In-situ activated pA and pCGCNot specified5 mM pA, 0.5 mM pCGCMeNCNot specified~80% in 1 hour[17]

Experimental Protocols

1. Representative Formose Reaction for Ribose Synthesis

This protocol is a generalized representation based on common methodologies.

  • Materials: Formaldehyde (CH₂O), Glycolaldehyde, Calcium Hydroxide (B78521) (Ca(OH)₂), deionized water.

  • Procedure:

    • Prepare a solution of formaldehyde (e.g., 0.15 M) and glycolaldehyde (e.g., 0.075 M) in deionized water.

    • Add a catalytic amount of calcium hydroxide (e.g., 0.03 M).

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction over time (e.g., 48 hours) by taking aliquots.

    • Quench the reaction in the aliquots by acidification.

    • Analyze the product mixture using techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization to identify and quantify the sugars produced.[6]

2. Evaluating the Stabilizing Effect of Borate on Ribose

This protocol is adapted from studies on ribose stability.[11]

  • Materials: D-Ribose, Sodium tetraborate (B1243019) decahydrate (B1171855) (borax), buffer solutions of desired pH, deionized water.

  • Procedure:

    • Prepare a stock solution of D-ribose (e.g., 1 g / 100 mL) in deionized water.

    • Prepare reaction solutions with and without borate at various concentrations (e.g., 0 ppm, 10 ppm, 100 ppm Boron).

    • Adjust the pH of the solutions to the desired level (e.g., pH 10) using a buffer or autotitrator.

    • Incubate the solutions at a constant temperature (e.g., room temperature or 60°C).

    • Take aliquots at specific time intervals (e.g., 1, 2, 4 hours).

    • Immediately stop the degradation reaction in the aliquots by adding cold ethanol.

    • Analyze the concentration of remaining ribose in each aliquot using GC-MS after derivatization (methoximation and silylation).[11]

3. Non-enzymatic Template-Directed RNA Polymerization

This protocol is a simplified representation of template-copying experiments.[15]

  • Materials: RNA primer and template oligonucleotides, 2-methylimidazole activated ribonucleotide monomers (e.g., 2-MeImpG), buffer (e.g., Tris-HCl), Magnesium Chloride (MgCl₂).

  • Procedure:

    • Anneal the primer to the template RNA by heating and slow cooling.

    • Prepare a reaction mixture containing the primer-template complex, buffer (e.g., 200 mM Tris-HCl, pH 8), and MgCl₂ (e.g., 100 mM).

    • Initiate the polymerization reaction by adding the activated monomer (e.g., 25 mM 2-MeImpG).

    • Incubate the reaction at a constant temperature (e.g., room temperature).

    • Take aliquots at different time points and quench the reaction (e.g., by adding EDTA).

    • Analyze the reaction products by polyacrylamide gel electrophoresis (PAGE) to visualize the extension of the primer.[15]

References

Thermodynamic Properties of D-Ribofuranose Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermodynamic properties of D-ribofuranose isomers, focusing on the α-D-ribofuranose and β-D-ribofuranose anomers. Understanding the thermodynamic stability and conformational preferences of these isomers is crucial for various fields, including drug design, biochemistry, and materials science, as the specific conformation of the ribofuranose ring dictates its biological activity and interaction with other molecules.

Core Thermodynamic Data

The thermodynamic properties of this compound isomers are influenced by a delicate balance of factors including intramolecular hydrogen bonding, steric interactions, and solvation effects. The relative populations of the α and β anomers at equilibrium in aqueous solution provide insight into their relative Gibbs free energies.

Table 1: Thermodynamic Properties of this compound Anomers in Aqueous Solution at Room Temperature

AnomerRelative Population (%)[1]ΔG° (kcal/mol) relative to β-anomerSource
α-D-Ribofuranose7+0.88Calculated from relative population
β-D-Ribofuranose130Calculated from relative population

Note: The Gibbs free energy difference was calculated using the equation ΔG° = -RTln(K), where K is the equilibrium constant ([β]/[α]), R is the gas constant, and T is the temperature in Kelvin. The relative populations are based on data for D-ribose in aqueous solution, where the furanose forms constitute about 20% of the total anomeric mixture.[1]

Computational studies provide further insights into the intrinsic stability of these isomers in the gas phase. Density functional theory (DFT) calculations have been employed to determine the relative energies of various conformers. For instance, gas-phase calculations have suggested a slight energetic preference for certain conformers of the α-anomer over the β-anomer, although the energy differences are small.[2] It is important to note that these gas-phase calculations do not account for the significant influence of solvent interactions, which play a crucial role in determining the anomeric equilibrium in solution.

Experimental and Computational Protocols

The determination of the thermodynamic properties of this compound isomers relies on a combination of experimental techniques and computational modeling.

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy for Quantitative Analysis of Anomer Populations

NMR spectroscopy is a powerful tool for determining the relative concentrations of different sugar anomers in solution at equilibrium.[3]

  • Sample Preparation: A solution of D-ribose is prepared in a suitable solvent, typically deuterium (B1214612) oxide (D₂O), to the desired concentration. A known concentration of an internal standard (e.g., trimethylsilylpropanoic acid - TSPA) is added for quantification.

  • Data Acquisition: ¹H NMR spectra are acquired on a high-resolution NMR spectrometer. Quantitative ¹H NMR experiments are performed using a pulse sequence with a sufficiently long relaxation delay to ensure complete relaxation of all relevant protons, allowing for accurate integration of the signals.

  • Data Analysis: The signals corresponding to the anomeric protons of the α-D-ribofuranose and β-D-ribofuranose isomers are identified based on their characteristic chemical shifts and coupling constants. The relative integrals of these signals are used to determine the molar ratio of the two anomers.

  • Thermodynamic Calculation: The equilibrium constant (K = [β]/[α]) is calculated from the molar ratio. The standard Gibbs free energy difference (ΔG°) between the anomers is then calculated using the equation ΔG° = -RTln(K).

2. Calorimetry for Enthalpy Determination

Calorimetry is used to experimentally measure the enthalpy changes associated with chemical or physical processes. Isothermal titration calorimetry (ITC) or differential scanning calorimetry (DSC) can be adapted to study the thermodynamics of sugar isomerization.

  • Differential Scanning Calorimetry (DSC):

    • Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference.

    • Procedure: A precisely weighed sample of D-ribose is sealed in a sample pan. The sample is subjected to a controlled temperature program (heating and cooling cycles). The heat flow to or from the sample is monitored.

    • Data Analysis: The enthalpy of solution can be determined by measuring the heat absorbed or released when the sugar dissolves in a solvent. By performing these measurements at different temperatures, the heat capacity change (ΔCp) can also be determined. While direct measurement of the enthalpy of anomerization is challenging, DSC can provide data on the overall thermodynamics of the system.

Computational Protocols

1. Density Functional Theory (DFT) for Thermodynamic Property Calculation

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used to predict the geometries and relative energies of different carbohydrate conformers.[4][5]

  • Model Building: The 3D structures of the α-D-ribofuranose and β-D-ribofuranose isomers are built using molecular modeling software.

  • Conformational Search: A systematic or stochastic conformational search is performed to identify the low-energy conformers for each anomer.

  • Geometry Optimization: The geometry of each conformer is optimized using a selected DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G*, 6-311++G(d,p)).[6]

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they correspond to true energy minima (no imaginary frequencies) and to calculate the zero-point vibrational energy (ZPVE), thermal energy, enthalpy, and entropy.

  • Solvation Modeling: To simulate the effect of a solvent (e.g., water), an implicit solvation model (e.g., Polarizable Continuum Model - PCM) is often employed.

  • Thermodynamic Data Calculation: The Gibbs free energy of each conformer is calculated using the equation G = E_electronic + ZPVE + E_thermal - TS. The relative Gibbs free energies of the α and β anomers are then determined by considering the Boltzmann-weighted average of the energies of their respective conformers.

Visualizations

Anomeric Equilibrium of D-Ribose in Aqueous Solution

The following diagram illustrates the dynamic equilibrium between the different cyclic forms of D-ribose in an aqueous environment. The pyranose forms are generally more stable and thus more abundant than the furanose forms.[1][7]

Anomeric_Equilibrium cluster_furanose Furanose Forms cluster_pyranose Pyranose Forms alpha-D-Ribofuranose alpha-D-Ribofuranose beta-D-Ribofuranose beta-D-Ribofuranose alpha-D-Ribofuranose->beta-D-Ribofuranose OpenChain Open-Chain Aldehyde alpha-D-Ribofuranose->OpenChain beta-D-Ribofuranose->OpenChain alpha-D-Ribopyranose alpha-D-Ribopyranose beta-D-Ribopyranose beta-D-Ribopyranose alpha-D-Ribopyranose->beta-D-Ribopyranose alpha-D-Ribopyranose->OpenChain beta-D-Ribopyranose->OpenChain

Caption: Anomeric equilibrium of D-ribose in solution.

General Workflow for Computational Thermodynamic Analysis

This diagram outlines the typical steps involved in the computational determination of thermodynamic properties for this compound isomers using DFT.

Computational_Workflow Start 1. Build 3D Structures (α and β anomers) ConformationalSearch 2. Perform Conformational Search Start->ConformationalSearch GeometryOptimization 3. Geometry Optimization (DFT) ConformationalSearch->GeometryOptimization FrequencyCalculation 4. Frequency Calculation GeometryOptimization->FrequencyCalculation SolvationModel 5. Apply Solvation Model FrequencyCalculation->SolvationModel ThermodynamicCalculation 6. Calculate Thermodynamic Properties (ΔG, ΔH, S) SolvationModel->ThermodynamicCalculation

Caption: Computational workflow for thermodynamic analysis.

References

Spectroscopic Identification of D-Ribofuranose: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core spectroscopic techniques for the identification and characterization of D-ribofuranose, a critical carbohydrate component of nucleic acids and numerous pharmaceuticals. Detailed methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Mass Spectrometry (MS), and Chiroptical Spectroscopy are presented, alongside quantitative data and logical workflows to aid in unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure of this compound, including the identification of its anomeric forms (α and β) and the conformation of the furanose ring. In solution, D-ribose exists in equilibrium between its furanose and pyranose forms, with the β-pyranose form being predominant.

Quantitative NMR Data

The chemical shifts (δ) in ppm are crucial for identifying the different protons (¹H) and carbons (¹³C) in the various isomers of D-ribose in solution. The following tables summarize typical chemical shifts observed in Deuterium Oxide (D₂O).

Table 1: ¹H NMR Chemical Shifts (ppm) for D-Ribose Anomers in D₂O

Protonα-Furanoseβ-Furanoseα-Pyranoseβ-Pyranose
H-1~5.39~5.25~5.17~4.93
H-2~4.11~4.21~3.83~3.53
H-3~4.10~4.14~3.69~3.66
H-4~4.01~3.97~3.86~3.80
H-5a~3.83~3.88~3.65~3.73
H-5b~3.69~3.83~3.60~3.65

Note: Chemical shifts can vary slightly depending on experimental conditions such as temperature and pH.

Table 2: ¹³C NMR Chemical Shifts (ppm) for D-Ribose Anomers in D₂O [1]

Carbonα-Furanose[1]β-Furanose[1]α-Pyranose[1]β-Pyranose[1]
C-197.8102.495.095.3
C-272.476.771.5272.5
C-371.5071.970.770.4
C-484.584.068.868.7
C-562.964.064.564.5
Experimental Protocol for NMR Spectroscopy

1.2.1. Sample Preparation

  • Dissolution: Dissolve approximately 10-20 mg of the this compound sample in 0.5-0.7 mL of high-purity Deuterium Oxide (D₂O). Ensure complete dissolution by gentle vortexing.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) can be added.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

1.2.2. Instrumentation and Data Acquisition

  • Spectrometer: Utilize a high-field NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.[2]

  • Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C and shim the magnetic field to achieve optimal resolution and line shape.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment is typically sufficient.

    • Spectral Width: Set a spectral width of approximately 10-12 ppm, centered around 4.5 ppm.

    • Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.

    • Relaxation Delay: Use a relaxation delay of 1-5 seconds.

    • Number of Scans: Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30) is commonly used.[3]

    • Spectral Width: Set a spectral width of approximately 160-200 ppm, centered around 80-100 ppm.

    • Acquisition Time: An acquisition time of 1-2 seconds is typical.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended. For quantitative analysis, a longer delay (at least 5 times the longest T₁ relaxation time) may be necessary.[3]

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

1.2.3. Data Processing and Analysis

  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Reference the spectrum to the residual solvent peak (HDO at ~4.79 ppm for ¹H) or the internal standard.

  • Integration and Assignment: Integrate the peaks to determine the relative proportions of the different anomers. Assign the peaks based on their chemical shifts, coupling constants, and by comparison with literature data and 2D NMR experiments (e.g., COSY, HSQC).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve this compound in D₂O transfer Transfer to NMR Tube dissolve->transfer spectrometer High-Field NMR Spectrometer transfer->spectrometer acquire_1H Acquire ¹H Spectrum spectrometer->acquire_1H acquire_13C Acquire ¹³C Spectrum spectrometer->acquire_13C processing Fourier Transform, Phase & Baseline Correction acquire_1H->processing acquire_13C->processing referencing Reference Spectrum processing->referencing analysis Assign Peaks & Integrate referencing->analysis

Diagram 1: Workflow for NMR Spectroscopic Analysis of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in this compound by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of different bonds.

Quantitative FT-IR Data

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional Group
3600 - 3200O-H StretchingHydroxyl groups (O-H)
3000 - 2800C-H StretchingC-H bonds
~1460C-H BendingC-H bonds
1200 - 1000C-O StretchingC-O bonds in alcohols and ethers
Below 1000"Fingerprint Region"Complex vibrations characteristic of the molecule

Note: The broadness of the O-H stretching band is indicative of hydrogen bonding. A study on methyl-β-D-ribofuranoside identified characteristic spectral regions including the high-energy region (>2800 cm⁻¹) for C-H and O-H stretching modes, a mid-energy region (1400–1600 cm⁻¹) for C-H bending, and another mid-energy region (400–900 cm⁻¹) for out-of-plane bending motions of the furanose ring.[4]

Experimental Protocol for FT-IR Spectroscopy

2.2.1. Sample Preparation (KBr Pellet Method)

  • Grinding: Grind a small amount (1-2 mg) of the this compound sample with approximately 200 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Pressing: Place the powder into a pellet die and press it under high pressure (typically several tons) using a hydraulic press to form a thin, transparent or translucent pellet.

  • Drying: Ensure the sample and KBr are thoroughly dry to avoid a broad water absorption band in the spectrum.

2.2.2. Instrumentation and Data Acquisition

  • Spectrometer: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Background Spectrum: Place the empty pellet holder (or a pure KBr pellet) in the sample compartment and acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

  • Sample Spectrum: Place the KBr pellet containing the sample in the holder and acquire the sample spectrum.

  • Parameters:

    • Spectral Range: Typically 4000 to 400 cm⁻¹.

    • Resolution: A resolution of 4 cm⁻¹ is generally sufficient.[5]

    • Number of Scans: Co-add a number of scans (e.g., 16-32) to improve the signal-to-noise ratio.

2.2.3. Data Processing and Analysis

  • Background Subtraction: The instrument software will automatically subtract the background spectrum from the sample spectrum.

  • Peak Identification: Identify the major absorption bands and assign them to the corresponding functional groups using correlation tables and comparison with reference spectra.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis grind Grind Sample with KBr press Press into Thin Pellet grind->press spectrometer FT-IR Spectrometer press->spectrometer background Acquire Background Spectrum spectrometer->background sample_spec Acquire Sample Spectrum spectrometer->sample_spec subtract Background Subtraction background->subtract sample_spec->subtract analysis Identify & Assign Absorption Bands subtract->analysis

Diagram 2: Workflow for FT-IR Spectroscopic Analysis of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of this compound and to obtain structural information from its fragmentation patterns.

Quantitative MS Data

Table 4: Key Mass Spectral Data for this compound

m/z ValueInterpretation
151.06[M+H]⁺ (Protonated molecule)
173.04[M+Na]⁺ (Sodium adduct)
133.05[M+H - H₂O]⁺
115.04[M+H - 2H₂O]⁺
103.04Fragment ion
85.03Fragment ion
73.03Fragment ion

Note: Fragmentation of D-ribose often involves consecutive losses of water (18 u) and formaldehyde (B43269) (30 u).[6] The specific fragments observed can depend on the ionization technique used.

Experimental Protocol for Mass Spectrometry (LC-MS)

3.2.1. Sample Preparation

  • Dissolution: Dissolve a small amount of the this compound sample in a suitable solvent compatible with the liquid chromatography (LC) system, such as a mixture of acetonitrile (B52724) and water.

  • Dilution: Dilute the sample to an appropriate concentration (typically in the low µg/mL to ng/mL range).

  • Filtration: Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

3.2.2. Instrumentation and Data Acquisition

  • LC System: Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A column suitable for carbohydrate analysis, such as an amide-based column, is often used.

    • Mobile Phase: A gradient of acetonitrile and water is a common mobile phase.

  • Mass Spectrometer: An electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap) is typically used.

  • Ionization Mode: Positive ion mode is often used to detect protonated molecules ([M+H]⁺) or adducts like [M+Na]⁺.

  • Data Acquisition:

    • Full Scan Mode: Acquire data in full scan mode to detect all ions within a specified m/z range (e.g., m/z 50-500).

    • Tandem MS (MS/MS): To obtain structural information, perform tandem mass spectrometry by selecting the precursor ion (e.g., [M+H]⁺) and fragmenting it to produce a product ion spectrum.

3.2.3. Data Processing and Analysis

  • Molecular Ion Identification: Identify the peak corresponding to the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺) to confirm the molecular weight of this compound (150.13 g/mol ).

  • Fragmentation Analysis: Analyze the MS/MS spectrum to identify characteristic fragment ions. The fragmentation pattern can help to confirm the structure of the carbohydrate.

MS_Workflow cluster_prep Sample Preparation cluster_acq LC-MS Analysis cluster_proc Data Analysis dissolve Dissolve Sample in Mobile Phase filtrate Filter Sample dissolve->filtrate lc LC Separation filtrate->lc ms Mass Spectrometry (ESI-MS/MS) lc->ms mol_ion Identify Molecular Ion ([M+H]⁺, [M+Na]⁺) ms->mol_ion frag Analyze Fragmentation Pattern mol_ion->frag

Diagram 3: Workflow for Mass Spectrometric Analysis of this compound.

Chiroptical Spectroscopy (CD and VCD)

Chiroptical techniques, such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), are sensitive to the stereochemistry of molecules. They are particularly useful for confirming the 'D' configuration of ribofuranose and for studying its conformational preferences in solution.

  • Circular Dichroism (CD): Measures the differential absorption of left and right circularly polarized light in the ultraviolet region. The sign and magnitude of the CD signals are characteristic of the stereochemistry of the molecule.

  • Vibrational Circular Dichroism (VCD): Measures the differential absorption of left and right circularly polarized infrared light. VCD provides detailed information about the absolute configuration and conformation of chiral molecules in solution.[7]

Experimental Protocol for Chiroptical Spectroscopy

4.1.1. Sample Preparation

  • Solvent Selection: Choose a solvent that is transparent in the spectral region of interest and does not react with the sample. For CD, aqueous buffers are common. For VCD, deuterated solvents like D₂O or CDCl₃ are often used.

  • Concentration: Prepare a solution of this compound at a known concentration. The optimal concentration depends on the path length of the cell and the strength of the chromophores.

  • Purity: Ensure the sample is of high purity, as chiral impurities can significantly affect the spectrum.

4.1.2. Instrumentation and Data Acquisition

  • Spectrometer: Use a dedicated CD or VCD spectrometer.

  • Nitrogen Purge: Purge the instrument with dry nitrogen gas to remove oxygen, which absorbs in the far-UV region.

  • Baseline Correction: Acquire a baseline spectrum of the solvent in the same cell that will be used for the sample.

  • Sample Spectrum: Acquire the spectrum of the this compound solution.

  • Parameters:

    • Wavelength Range: For CD, typically 190-260 nm. For VCD, the mid-IR range (e.g., 2000-800 cm⁻¹).

    • Bandwidth and Scan Speed: These parameters should be optimized to achieve a good signal-to-noise ratio without distorting the spectral features.

    • Accumulations: Multiple scans are usually averaged to improve the signal quality.

4.1.3. Data Processing and Analysis

  • Baseline Subtraction: Subtract the solvent baseline from the sample spectrum.

  • Data Conversion: Convert the raw data (in millidegrees) to molar ellipticity [θ] for CD or differential molar absorptivity (Δε) for VCD to allow for comparison between different samples and with theoretical calculations.

  • Spectral Interpretation: The resulting spectrum is a fingerprint of the molecule's stereochemistry and conformation. Comparison with spectra of known standards or with theoretically calculated spectra can confirm the absolute configuration.

Overall_Workflow cluster_techniques Spectroscopic Techniques cluster_info Information Obtained start This compound Sample nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ftir FT-IR Spectroscopy start->ftir ms Mass Spectrometry start->ms chiro Chiroptical Spectroscopy (CD/VCD) start->chiro nmr_info Anomeric & Conformational Structure, Connectivity nmr->nmr_info ftir_info Functional Groups (O-H, C-H, C-O) ftir->ftir_info ms_info Molecular Weight & Fragmentation Pattern ms->ms_info chiro_info Absolute Configuration (D/L) & Solution Conformation chiro->chiro_info identification Spectroscopic Identification of this compound nmr_info->identification ftir_info->identification ms_info->identification chiro_info->identification

Diagram 4: Overall Logical Workflow for the Spectroscopic Identification of this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of D-Ribofuranose Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various D-ribofuranose derivatives that hold significant promise in the field of drug discovery. The methodologies outlined below are foundational for developing novel therapeutic agents, including antiviral, anticancer, and anti-inflammatory drugs.

Introduction

This compound, a five-membered ring form of the pentose (B10789219) sugar D-ribose, is a fundamental building block of life, forming the backbone of RNA.[1][2] Its inherent biological relevance makes it an attractive scaffold for the synthesis of nucleoside and non-nucleoside analogues with potential therapeutic applications. Modifications to the ribofuranose ring, such as alterations of hydroxyl groups or the introduction of various substituents, can lead to compounds with enhanced biological activity, improved metabolic stability, and novel mechanisms of action.[1][3] These derivatives are crucial in the development of drugs that can act as chain terminators in viral replication, inhibitors of key cellular enzymes, or modulators of biological pathways.[1][3]

Application Note 1: Synthesis of Antiviral 5'-Deoxy-D-Ribofuranose Nucleoside Analogues

Application: The synthesis of 5'-deoxy-nucleoside analogues is a critical strategy in the development of antiviral therapeutics. The absence of the 5'-hydroxyl group in these molecules, when incorporated into a growing nucleic acid chain by a viral polymerase, prevents the formation of a subsequent 5'-3' phosphodiester bond, leading to chain termination and inhibition of viral replication.[3] This approach has been successfully employed to create potent antiviral agents.

Key Synthetic Strategy: A common and effective method involves the activation of 5-Deoxy-D-ribose, typically by acetylation, to form a reactive glycosyl donor. This activated sugar is then coupled with a silylated nucleobase in a glycosylation reaction to form the desired nucleoside analogue.[3]

Experimental Workflow: Synthesis of 5'-Deoxy-Nucleoside Analogues

G D_ribose D-Ribose Deoxygenation Deoxygenation at 5' position D_ribose->Deoxygenation Five_Deoxy_D_ribose 5-Deoxy-D-ribose Deoxygenation->Five_Deoxy_D_ribose Acetylation Acetylation Five_Deoxy_D_ribose->Acetylation Activated_Sugar 1,2,3-tri-O-acetyl- 5-deoxy-D-ribofuranose Acetylation->Activated_Sugar Glycosylation Glycosylation (e.g., with TMSOTf) Activated_Sugar->Glycosylation Nucleobase Nucleobase Silylation Silylation Nucleobase->Silylation Silylated_Base Silylated Nucleobase Silylation->Silylated_Base Silylated_Base->Glycosylation Crude_Product Crude 5'-Deoxy- Nucleoside Analogue Glycosylation->Crude_Product Purification Purification (Chromatography) Crude_Product->Purification Final_Product Pure 5'-Deoxy-Nucleoside Analogue Purification->Final_Product G start1 3-amino-6-hydrazino- 1,2,4-triazin-5(4H)-one coupling Dehydrative Coupling & Ring Closure start1->coupling start2 3,4,6-tri-O-benzoyl- 2,5-anhydro-D-allonic acid start2->coupling intermediate1 6-amino-3-(2,3,5-tri-O-benzoyl- β-D-ribofuranosyl)-1,2,4-triazolo [3,4-f]-1,2,4-triazin-8(7H)-one coupling->intermediate1 thiation Thiation (P₂S₅) intermediate1->thiation intermediate2 Thionated Intermediate thiation->intermediate2 methylation Methylation intermediate2->methylation intermediate3 8-Methylthio Derivative methylation->intermediate3 ammonolysis Ammonolysis intermediate3->ammonolysis intermediate4 Protected Azaformycin A Analogue ammonolysis->intermediate4 deprotection Deprotection (Ammonolysis) intermediate4->deprotection final_product Azaformycin A Analogue (8-amino-3-β-D-ribofuranosyl- 1,2,4-triazolo[3,4-f]-1,2,4-triazine) deprotection->final_product G cluster_cell Inside Cell Drug Nucleoside Analogue (e.g., 5'-Deoxy Derivative) Kinase1 Cellular/Viral Kinase Drug->Kinase1 Cell Host or Viral Cell MP Monophosphate Kinase1->MP Kinase2 Cellular Kinase MP->Kinase2 DP Diphosphate Kinase2->DP Kinase3 Cellular Kinase DP->Kinase3 TP Triphosphate (Active Form) Kinase3->TP Polymerase Viral Polymerase (e.g., Reverse Transcriptase, RNA Polymerase) TP->Polymerase Incorporation Incorporation into Growing Chain Polymerase->Incorporation Template Viral Nucleic Acid Template Template->Polymerase Termination Chain Termination Incorporation->Termination

References

Application Notes and Protocols for the Synthesis of Nucleoside Analogs from D-Ribofuranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of nucleoside analogs, crucial molecules in the development of antiviral and anticancer therapeutics. The protocols outlined below focus on key synthetic strategies starting from the readily available chiral precursor, D-ribofuranose. This document details the necessary steps of protecting group chemistry, activation of the anomeric center, glycosylation methodologies, and final deprotection to yield the target nucleoside analogs.

Key Synthetic Strategies Overview

The synthesis of nucleoside analogs from this compound generally follows a well-established sequence of chemical transformations. The primary goal is to form a stable N-glycosidic bond between the C1' of the ribose sugar and a nitrogen atom of a nucleobase (typically N1 for pyrimidines and N9 for purines) with a specific stereochemistry, predominantly the β-anomer which mimics natural nucleosides.

Two of the most prevalent and robust methods for achieving this are the Vorbrüggen Glycosylation (also known as the silyl-Hilbert-Johnson reaction) and the Mitsunobu Reaction . The general workflow for these syntheses involves:

  • Protection of this compound: The hydroxyl groups at the 2', 3', and 5' positions of this compound are protected to prevent unwanted side reactions and to influence the stereochemical outcome of the glycosylation. Common protecting groups include acyl groups like benzoyl (Bz) or acetyl (Ac).

  • Activation of the Anomeric Carbon: The hydroxyl group at the C1' position is converted into a good leaving group, typically an acetate, to facilitate nucleophilic attack by the nucleobase. This activated sugar is often referred to as a glycosyl donor.

  • Glycosylation: The protected and activated ribofuranose is coupled with a silylated nucleobase (in the Vorbrüggen method) or reacted directly with the nucleobase under specific conditions (in the Mitsunobu reaction) to form the N-glycosidic bond.

  • Deprotection: The protecting groups on the sugar moiety and potentially on the nucleobase are removed to yield the final nucleoside analog.

Data Presentation: Comparison of Glycosylation Methods

The choice of glycosylation method can significantly impact the yield and stereoselectivity of the desired nucleoside analog. Below is a summary of typical yields for the synthesis of various nucleoside analogs using different methodologies.

Glycosylation MethodNucleobase TypeRibose DerivativeTypical Yield (%)Reference
VorbrüggenPurine (6-chloropurine)1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose60-85%[1][2]
VorbrüggenPyrimidine (B1678525) (Thymine)1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose50-70%[3]
Mitsunobu (One-Pot)Purine (6-chloropurine)5-O-MMTr-D-ribofuranose53% (protected)[4]
Mitsunobu (One-Pot)Pyrimidine (Uracil)5-O-MMTr-D-ribofuranose42% (deprotected)[4]
Sodium Salt GlycosylationImidazole precursor2,3,5-tri-O-benzoyl-D-ribofuranosyl bromideHigh

Experimental Protocols

Protocol 1: Synthesis of the Key Intermediate: 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose

This protocol describes the preparation of a common glycosyl donor from this compound.

Step 1: Methyl Glycoside Formation

  • Suspend D-ribose (10 g, 66.6 mmol) in methanol (B129727) (100 mL).

  • Cool the mixture in an ice-water bath.

  • Slowly add thionyl chloride (5 mL) dropwise while stirring.

  • Continue stirring at 0-5 °C for 8 hours.

  • Neutralize the reaction with sodium bicarbonate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude methyl ribofuranoside.

Step 2: Benzoylation

  • Dissolve the crude methyl ribofuranoside in pyridine (B92270) (50 mL).

  • Cool the solution to 0 °C.

  • Add benzoyl chloride (30 mL, 259 mmol) dropwise.

  • Stir the reaction at room temperature overnight.

  • Pour the reaction mixture into ice water and extract with dichloromethane.

  • Wash the organic layer with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 2,3,5-tri-O-benzoyl-D-ribofuranoside.

Step 3: Acetolysis

  • Dissolve the benzoylated methyl ribofuranoside in a mixture of glacial acetic acid (40 mL) and acetic anhydride (B1165640) (5 mL).

  • Cool the solution to 0 °C.

  • Slowly add concentrated sulfuric acid (3 mL).

  • Stir the mixture at 10 °C for 15 hours.

  • Pour the reaction mixture onto ice and extract with ethyl acetate.

  • Wash the organic layer with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Recrystallize the crude product from ethanol (B145695) to obtain 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose as a white solid. The overall yield is typically around 74%.[3]

Protocol 2: Vorbrüggen Glycosylation for the Synthesis of a Pyrimidine Nucleoside Analog

This protocol details the coupling of the activated ribose donor with a silylated pyrimidine base.

Step 1: Silylation of the Nucleobase (e.g., Uracil)

  • In a flame-dried flask under an inert atmosphere (Argon), suspend uracil (B121893) (1.0 eq) in hexamethyldisilazane (B44280) (HMDS).

  • Add a catalytic amount of ammonium (B1175870) sulfate.

  • Heat the mixture to reflux until the solution becomes clear (several hours).

  • Remove excess HMDS under vacuum to obtain the persilylated uracil. Use immediately.

Step 2: Glycosylation

  • In a separate flame-dried flask under an inert atmosphere, dissolve 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (1.0 eq) in anhydrous acetonitrile.

  • Add the freshly prepared silylated uracil to the solution.

  • Cool the mixture to 0 °C.

  • Add trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify the crude product by silica (B1680970) gel column chromatography to yield the protected nucleoside.

Protocol 3: One-Pot Mitsunobu Glycosylation for the Synthesis of a Purine Nucleoside Analog

This protocol describes a more direct method for glycosylation that avoids the isolation of the activated sugar.[4]

  • To a solution of 5-O-(4-methoxytrityl)-D-ribofuranose (1.0 eq) and 6-chloropurine (B14466) (1.0 eq) in anhydrous acetonitrile, add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.0 eq) and stir at room temperature for 15 minutes.

  • Cool the mixture to 0 °C.

  • Add tri-n-butylphosphine (2.0 eq) followed by the dropwise addition of diisopropyl azodicarboxylate (DIAD) (2.1 eq).

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • The crude protected nucleoside can be purified by column chromatography.

Protocol 4: Deprotection of Benzoyl Groups

This protocol details the removal of benzoyl protecting groups to yield the final nucleoside analog.

Method A: Methanolic Ammonia (B1221849)

  • Dissolve the protected nucleoside (1.0 g) in methanol (50 mL) saturated with ammonia gas.

  • Seal the reaction vessel and stir at room temperature for 12-24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the deprotected nucleoside. Typical yields are >90%.

Method B: Sodium Methoxide (B1231860) in Methanol

  • Dissolve the protected nucleoside (1.0 g) in anhydrous methanol (40 mL).

  • Add a catalytic amount of sodium methoxide (e.g., 0.1 eq).

  • Stir at room temperature for 1-4 hours, monitoring by TLC.

  • Neutralize the reaction with an acidic resin (e.g., Amberlite IR-120 H+ form).

  • Filter off the resin and concentrate the filtrate to obtain the deprotected nucleoside. Typical yields are >95%.

Mandatory Visualizations

Vorbruggen_Workflow D_Ribofuranose This compound Protected_Ribose Protected Ribose (e.g., 2,3,5-tri-O-benzoyl) D_Ribofuranose->Protected_Ribose Protection (e.g., BzCl, Pyridine) Activated_Ribose Activated Ribose (1-O-acetyl-2,3,5-tri-O-benzoyl) Protected_Ribose->Activated_Ribose Activation (e.g., Ac2O, H+) Protected_Nucleoside Protected Nucleoside Analog Activated_Ribose->Protected_Nucleoside Glycosylation (Lewis Acid, e.g., TMSOTf) Silylated_Base Silylated Nucleobase Silylated_Base->Protected_Nucleoside Nucleobase Nucleobase Nucleobase->Silylated_Base Silylation (e.g., HMDS) Nucleoside_Analog Final Nucleoside Analog Protected_Nucleoside->Nucleoside_Analog Deprotection (e.g., NH3/MeOH)

Caption: Workflow for Vorbrüggen Glycosylation.

Mitsunobu_Workflow D_Ribofuranose This compound Protected_Ribose 5'-O-Protected Ribose (e.g., 5-O-MMTr) D_Ribofuranose->Protected_Ribose Protection (e.g., MMTrCl) Protected_Nucleoside Protected Nucleoside Analog Protected_Ribose->Protected_Nucleoside Mitsunobu Reaction (DIAD, P(n-Bu)3) Nucleobase Nucleobase Nucleobase->Protected_Nucleoside Nucleoside_Analog Final Nucleoside Analog Protected_Nucleoside->Nucleoside_Analog Deprotection (e.g., mild acid)

Caption: Workflow for One-Pot Mitsunobu Glycosylation.

References

Enzymatic Synthesis of D-Ribofuranose-5-Phosphate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Ribofuranose-5-phosphate (R5P) is a pivotal intermediate in cellular metabolism, serving as a fundamental precursor for the biosynthesis of nucleotides and nucleic acids.[1] Its efficient synthesis is therefore of significant interest for various applications in biotechnology and pharmaceutical development, including the production of nucleotide analogs and antiviral or anticancer drugs. Enzymatic synthesis offers a highly specific and efficient alternative to chemical methods, allowing for the production of R5P under mild reaction conditions with high yields. This document provides detailed application notes and protocols for the enzymatic synthesis of this compound-5-phosphate via three primary enzymatic strategies.

Enzymatic Synthesis Strategies

There are three main enzymatic routes for the synthesis of this compound-5-phosphate:

  • Direct Phosphorylation of D-Ribose: This method utilizes a ribokinase (RK) to directly phosphorylate the 5-hydroxyl group of D-ribose using a phosphate (B84403) donor, typically adenosine (B11128) triphosphate (ATP).[2]

  • Isomerization of D-Ribose-1-Phosphate: This route employs a phosphopentomutase (PPM) to catalyze the reversible isomerization of D-ribose-1-phosphate (R1P) to this compound-5-phosphate.[3]

  • Synthesis from Glycolytic Intermediates: This approach mimics the non-oxidative branch of the pentose (B10789219) phosphate pathway (PPP), using transketolase (TK) and transaldolase (TA) to synthesize R5P from fructose-6-phosphate (B1210287) (F6P) and glyceraldehyde-3-phosphate (G3P).[4]

Quantitative Data Summary

The following tables summarize key quantitative data for the enzymes involved in the synthesis of this compound-5-phosphate.

Table 1: Kinetic Parameters of Key Enzymes

EnzymeOrganismSubstrateKm (mM)kcat (s-1)Optimal pHOptimal Temp. (°C)
Ribokinase (RK)Escherichia coliD-Ribose~0.002-0.03-7.837
Phosphopentomutase (PPM)Thermotoga maritimaD-Ribose-5-Phosphate1.2185~8.090
Phosphopentomutase (PPM)Bacillus cereusD-Ribose-5-Phosphate-10.28.0Room Temp.
Ribose-5-Phosphate Isomerase (RPI)Escherichia coliD-Ribose-5-Phosphate3.1 ± 0.22100 ± 3007.537
Ribose-5-Phosphate Isomerase (RPI)TobaccoD-Ribose-5-Phosphate1.6-8.2-
Ribose-5-Phosphate Isomerase B (RpiB)Trypanosoma bruceiD-Ribose-5-Phosphate2.8-fold > T. cruzi---

Table 2: Reaction Conditions and Yields for R5P Synthesis

MethodKey EnzymesStarting Material(s)Reported YieldReference
From 6-Phosphogluconate6-Phosphogluconate Dehydrogenase, Ribose-5-Phosphate Isomerase6-Phosphogluconate72%
From Ribose (coupled assay)Ribokinase, Pyruvate Kinase, Lactate DehydrogenaseD-Ribose, ATP, PEPHigh (quantitative assay)[5]
From Ribose-1-PhosphatePhosphopentomutaseD-Ribose-1-PhosphateNear quantitative (HPLC)[6]

Signaling Pathways and Experimental Workflows

Enzymatic Synthesis Pathways

The following diagram illustrates the three main enzymatic pathways for the synthesis of this compound-5-phosphate.

Enzymatic_Synthesis_Pathways cluster_0 Direct Phosphorylation cluster_1 Isomerization cluster_2 From Glycolytic Intermediates (Non-oxidative PPP) D-Ribose D-Ribose R5P This compound-5-Phosphate D-Ribose->R5P Ribokinase (RK) ATP ATP ATP->R5P ADP ADP R5P->ADP D-Ribose-1-Phosphate D-Ribose-1-Phosphate R5P_iso This compound-5-Phosphate D-Ribose-1-Phosphate->R5P_iso Phosphopentomutase (PPM) Fructose-6-P Fructose-6-P Xylulose-5-P Xylulose-5-P Fructose-6-P->Xylulose-5-P Transketolase (TK) Sedoheptulose-7-P Sedoheptulose-7-P Fructose-6-P->Sedoheptulose-7-P Transaldolase (TA) Glyceraldehyde-3-P Glyceraldehyde-3-P Glyceraldehyde-3-P->Xylulose-5-P Glyceraldehyde-3-P->Sedoheptulose-7-P R5P_ppp This compound-5-Phosphate Xylulose-5-P->R5P_ppp Ribose-5-P Isomerase (RPI) Erythrose-4-P Erythrose-4-P Sedoheptulose-7-P->Erythrose-4-P Transketolase (TK) Erythrose-4-P->R5P_ppp

Caption: Enzymatic pathways for this compound-5-phosphate synthesis.

General Experimental Workflow

The following diagram outlines a general workflow for the enzymatic synthesis and purification of this compound-5-phosphate.

Experimental_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_purification Purification and Analysis Substrate_Prep Substrate(s) Preparation Reaction_Setup Reaction Mixture Setup Substrate_Prep->Reaction_Setup Enzyme_Prep Enzyme(s) Preparation Enzyme_Prep->Reaction_Setup Buffer_Prep Buffer Preparation Buffer_Prep->Reaction_Setup Incubation Incubation (Controlled Temp & Time) Reaction_Setup->Incubation Monitoring Reaction Monitoring (e.g., HPLC, Spectrophotometry) Incubation->Monitoring Reaction_Quench Reaction Quenching Monitoring->Reaction_Quench Purification Product Purification (e.g., Ion Exchange Chromatography) Reaction_Quench->Purification Analysis Product Analysis (e.g., NMR, Mass Spec) Purification->Analysis Lyophilization Lyophilization Analysis->Lyophilization Final_Product This compound-5-Phosphate Lyophilization->Final_Product Pure R5P

Caption: General workflow for enzymatic R5P synthesis.

Experimental Protocols

Protocol 1: Synthesis of R5P using Ribokinase (Adapted from a Coupled Assay Protocol)

This protocol is adapted from a continuous spectrophotometric assay and can be scaled up for preparative synthesis.[5]

Materials:

  • D-Ribose

  • Adenosine triphosphate (ATP)

  • Phosphoenolpyruvate (PEP)

  • Potassium chloride (KCl)

  • Magnesium chloride (MgCl₂)

  • Tris-HCl buffer (pH 7.8)

  • Ribokinase (RK) from E. coli

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • NADH

  • Deionized water

Procedure:

  • Reaction Mixture Preparation: In a suitable reaction vessel, prepare the reaction mixture with the following final concentrations:

    • 50 mM Tris-HCl buffer (pH 7.8)

    • 100 mM KCl

    • 10 mM MgCl₂

    • 5 mM D-Ribose

    • 3 mM ATP

    • 1 mM PEP

    • 0.2 mM NADH

    • 2 U/mL Pyruvate Kinase

    • 2 U/mL Lactate Dehydrogenase

  • Incubation: Incubate the reaction mixture at room temperature for 5 minutes to allow for temperature equilibration.

  • Reaction Initiation: Initiate the reaction by adding ribokinase to a final concentration of approximately 2 µL of enzyme preparation per mL of reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by observing the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. The reaction is complete when the absorbance stabilizes. For preparative scale, a small aliquot can be periodically analyzed by HPLC.

  • Reaction Termination: Terminate the reaction by adding an equal volume of cold ethanol (B145695) or by heat inactivation of the enzymes (e.g., 80°C for 10 minutes), followed by centrifugation to remove precipitated proteins.

  • Purification: The R5P can be purified from the reaction mixture using anion exchange chromatography.

  • Yield: The yield is expected to be high and can be quantified by HPLC or a phosphate assay.

Protocol 2: Synthesis of R5P using Phosphopentomutase

This protocol is based on the reversible reaction catalyzed by phosphopentomutase.[7]

Materials:

  • α-D-Ribose-1-phosphate (R1P)

  • Tris-HCl buffer (pH 7.5 or 8.0)

  • Manganese chloride (MnCl₂)

  • Phosphopentomutase (PPM) (e.g., from E. coli or T. maritima)

  • Deionized water

Procedure:

  • Reaction Mixture Preparation: Prepare the reaction mixture with the following components:

    • 20 mM Tris-HCl buffer (pH 7.5 for E. coli PPM, pH 8.0 for T. maritima PPM)

    • 0.1 mM MnCl₂

    • 0.5 mM α-D-Ribose-1-phosphate

  • Enzyme Addition: Add phosphopentomutase to the reaction mixture. The optimal enzyme concentration should be determined empirically.

  • Incubation:

    • For E. coli PPM, incubate the reaction mixture at 37°C.[7]

    • For T. maritima PPM, incubate at a higher temperature, for example, 80°C.[7]

  • Reaction Monitoring: Monitor the formation of R5P using HPLC or a coupled enzymatic assay.

  • Reaction Termination and Purification: Follow the steps outlined in Protocol 1 for reaction termination and product purification.

  • Yield: The reaction is reversible, but near quantitative conversion can be achieved by optimizing substrate and enzyme concentrations.[6]

Protocol 3: Synthesis of R5P from 6-Phosphogluconate

This protocol utilizes enzymes of the oxidative pentose phosphate pathway for a high-yield synthesis of R5P.

Materials:

  • 6-Phosphogluconate (6-PG)

  • α-Ketoglutarate

  • Ammonium chloride (NH₄Cl)

  • Dithiothreitol (DTT)

  • NADP⁺

  • 6-Phosphogluconate dehydrogenase (6-PGDH)

  • Glutamate dehydrogenase (GluDH)

  • Ribose-5-phosphate isomerase (PrI)

  • Barium chloride (BaCl₂)

  • Ethanol

  • Deionized water

Procedure:

  • Reaction Setup: In a 2-liter vessel, prepare the following reaction mixture:

    • 0.2 mol of 6-PG

    • 0.22 mol of α-ketoglutarate

    • 0.25 mol of NH₄Cl

    • 10 mmol of DTT

    • 0.2 mmol of NADP⁺

  • Degassing: Degas the solution with argon.

  • Enzyme Addition: Add the following enzymes, which can be immobilized on a solid support such as polyacrylamide gel (PAN):

    • 6-Phosphogluconate dehydrogenase (e.g., 800 U)

    • Glutamate dehydrogenase (e.g., 1200 U)

    • Ribose-5-phosphate isomerase (e.g., 800 U)

  • Reaction Conditions: Stir the reaction mixture under argon and maintain the pH at 7.8.

  • Incubation: Continue the reaction for approximately 40 hours.

  • Product Precipitation:

    • Decant the solution from the immobilized enzymes.

    • Add 0.25 mol of BaCl₂ to the solution.

    • Add an equal volume of ethanol at 0°C to precipitate the barium salt of R5P.

  • Product Collection: Collect the precipitate by filtration and wash with ethanol.

  • Drying: Dry the solid product.

  • Yield: This method has been reported to yield 52 g of barium R5P (72% yield based on 6-PG) with 90% purity.

References

Application Notes & Protocols: Protecting Group Strategies for D-Ribofuranose Hydroxyls

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-ribofuranose, a central component of RNA, possesses three hydroxyl groups at the 2', 3', and 5' positions. The chemical similarity of these hydroxyls presents a significant challenge in the synthesis of ribonucleosides, ribonucleotides, and their analogs, which are fundamental in drug development and molecular biology. Selective protection and deprotection of these hydroxyl groups are crucial for achieving desired chemical transformations and ensuring high yields of the target molecules. This document provides a detailed overview of common protecting group strategies, quantitative data for key reactions, and experimental protocols for the manipulation of this compound hydroxyls.

Common Protecting Groups for this compound Hydroxyls

The choice of a protecting group is dictated by its stability under various reaction conditions and the ease of its selective removal. The most common protecting groups for the hydroxyls of this compound are silyl (B83357) ethers, acetals, and trityl ethers.

  • Silyl Ethers: These are widely used due to their ease of introduction, stability, and selective removal under mild conditions.[1] The steric bulk of the silyl group can be varied to achieve regioselective protection.[2] Common silyl ethers include tert-butyldimethylsilyl (TBDMS or TBS) and triisopropylsilyl (TIPS).[3] TBDMS groups are often used for the 2'-hydroxyl protection in oligonucleotide synthesis.[3]

  • Acetals and Ketals: These are typically used to protect cis-diols, such as the 2' and 3' hydroxyls of ribose.[4] Isopropylidene (acetonide) is a common cyclic ketal used for this purpose.[5] Acetal-type protecting groups like tetrahydropyranyl (THP) and 4-methoxytetrahydropyran-4-yl (MTHP) are also employed, particularly for the 2'-OH function, and are cleaved under acidic conditions.[]

  • Trityl Ethers: Due to their significant steric hindrance, trityl (Tr) and its derivatives, such as 4,4'-dimethoxytrityl (DMT) and 4-methoxytrityl (MMT), are highly selective for the primary 5'-hydroxyl group.[2][7] The DMT group is a cornerstone of automated solid-phase oligonucleotide synthesis due to its facile cleavage under weakly acidic conditions.[][7]

Diagram: this compound Structure

Caption: Structure of this compound showing the 2', 3', and 5' hydroxyl groups.

Selective Protection Strategies

The selective protection of one hydroxyl group over the others is a key step in ribonucleoside chemistry.

  • 5'-OH Protection: The primary 5'-hydroxyl is the most sterically accessible and is selectively protected using bulky reagents like DMT-Cl or Tr-Cl in the presence of a base such as pyridine.[2]

  • 2',3'-cis-Diol Protection: The cis-diol at the 2' and 3' positions can be simultaneously protected with acetone (B3395972) or benzaldehyde (B42025) under acidic conditions to form an isopropylidene or benzylidene acetal, respectively.[4]

  • Selective 2'-OH or 3'-OH Protection: Achieving selective protection of either the 2' or 3' hydroxyl group is more challenging. Silylating agents like TBDMS-Cl can show some selectivity, and specialized catalytic methods have been developed to achieve high selectivity for either position.[8] For instance, selective 2'-benzoylation can be achieved on protected ribonucleosides.[9]

Diagram: Selective Protection Workflow

Selective_Protection_Workflow Ribofuranose This compound P5_OH 5'-O-Protected Ribofuranose (e.g., DMT) Ribofuranose->P5_OH Bulky Reagent (e.g., DMT-Cl) P23_OH 2',3'-O-Protected Ribofuranose (e.g., Isopropylidene) Ribofuranose->P23_OH Diol Protection (e.g., Acetone) P2_OH 5',3'-O-Protected 2'-OH Free P5_OH->P2_OH Selective 3'-OH Protection P3_OH 5',2'-O-Protected 3'-OH Free P5_OH->P3_OH Selective 2'-OH Protection Final_Product Further Functionalization P2_OH->Final_Product P3_OH->Final_Product

References

Incorporation of D-Ribofuranose into Oligonucleotides: Applications and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of modified nucleosides is a cornerstone of modern oligonucleotide research and therapeutic development. Among these modifications, the introduction of D-ribofuranose and its derivatives as abasic sites or functionalized linkers offers a versatile tool to probe nucleic acid structure-function relationships, enhance therapeutic properties, and attach conjugate moieties. This document provides detailed application notes and experimental protocols for the synthesis and incorporation of this compound into oligonucleotides, tailored for researchers in academia and the pharmaceutical industry.

The primary method for incorporating this compound into synthetic oligonucleotides is through the use of phosphoramidite (B1245037) chemistry on an automated solid-phase synthesizer.[1][2][][4] This involves the chemical synthesis of a this compound phosphoramidite building block, which can then be introduced at any desired position within a DNA or RNA sequence.

Applications of this compound Modified Oligonucleotides

The incorporation of this compound can be leveraged for several key applications in research and drug development:

  • Probing DNA-Protein Interactions and Repair Mechanisms: Abasic sites, which are essentially this compound residues within a DNA or RNA strand, are common forms of DNA damage.[1][5] Oligonucleotides containing a stable abasic site are invaluable tools for studying the mechanisms of DNA repair enzymes, such as AP endonucleases and DNA glycosylases.

  • Modulation of siRNA Activity: The 3'-overhangs of small interfering RNAs (siRNAs) are critical for their activity and stability.[6][7] Introducing this compound at these positions can modulate the nuclease resistance and gene silencing efficacy of the siRNA.[6] While some studies show a desirable knockdown effect, others indicate that introducing 1,2-dideoxy-D-ribofuranose at the 3'-end of the antisense strand can reduce knockdown efficiency.[7]

  • Studying Ribozyme Catalysis: The catalytic core of ribozymes, such as the hammerhead ribozyme, can be systematically modified with abasic nucleosides to elucidate the role of specific functional groups in catalysis.[8] Surprisingly, replacing certain uridine (B1682114) residues with 1-deoxy-D-ribofuranose in the catalytic core of hammerhead ribozymes has been shown to retain cleavage activity, providing insights into the catalytic mechanism.[8]

  • Oligonucleotide Conjugation: this compound can be chemically modified to introduce reactive functional groups, such as amino or thiol linkers. These functionalized linkers, incorporated as phosphoramidites, allow for the covalent attachment of various molecules, including fluorophores, quenchers, lipids, and peptides, to the oligonucleotide.[9] This is crucial for applications in diagnostics, imaging, and targeted drug delivery.

Quantitative Data Summary

The incorporation of this compound derivatives can significantly impact the biophysical and biological properties of oligonucleotides. The following tables summarize key quantitative data from studies on modified oligonucleotides.

Table 1: Thermal Stability of Oligonucleotides Containing an Abasic this compound Site
Duplex Sequence (5' to 3')Complementary Base to Abasic SiteΔTm (°C) per ModificationReference
d(CGC AX G CTT GCG)A-16.8[10]
d(CGC AX G CTT GCG)C-15.4[10]
d(CGC AX G CTT GCG)G-14.2[10]
d(CGC AX G CTT GCG)T-17.5[10]

*X represents the abasic 1-deoxy-D-ribofuranose site. The ΔTm is the change in melting temperature compared to the unmodified duplex.

Table 2: siRNA Knockdown Efficiency with 3'-Overhang this compound Modification
siRNA TargetModification on Antisense 3'-OverhangKnockdown Efficiency (%) at 10 nMReference
Firefly LuciferaseUnmodified (dTdT)~70-78[11]
Firefly Luciferase1-deoxy-D-ribofuranose (R(H)R(H))Moderate knockdown[6]
Target X1,2-dideoxy-D-ribofuranoseReduced knockdown[7]
TNPO327mer DsiRNA (UU overhang)~60[12]
TNPO321mer siRNA (UU overhang)~40[12]
Table 3: Catalytic Efficiency of Hammerhead Ribozymes with Abasic Modifications
Ribozyme ConstructModification PositionCleavage Rate (k_cat, min⁻¹)Fold Change vs. UnmodifiedReference
Minimal HammerheadNone (U7)~1-[13]
Minimal Hammerhead1-deoxy-D-ribofuranose at U7ActiveRetained Activity[8]
Extended HammerheadNone0.034 - 3.19-
Pyridin-4-one SubstitutedPosition 7-up to 12-fold increase[14]

Experimental Protocols

Protocol 1: Synthesis of 1-Deoxy-D-ribofuranose Phosphoramidite

This protocol describes the synthesis of the phosphoramidite of 1-deoxy-D-ribofuranose, a key building block for its incorporation into oligonucleotides. The synthesis starts from a protected 1-deoxy-D-ribofuranose derivative.

Materials:

  • 5'-O-(4,4'-Dimethoxytrityl)-1-deoxy-D-ribofuranose

  • Anhydrous Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

  • Anhydrous Acetonitrile

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Silica (B1680970) Gel for column chromatography

  • Hexane (B92381)

  • Ethyl Acetate (B1210297)

Procedure:

  • Dissolve 5'-O-DMT-1-deoxy-D-ribofuranose (1 equivalent) in anhydrous DCM.

  • Add DIPEA (3 equivalents) to the solution and stir under an argon atmosphere.

  • Slowly add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (1.5 equivalents) dropwise to the reaction mixture at room temperature.

  • Stir the reaction for 2-4 hours, monitoring the progress by TLC.

  • Once the reaction is complete, dilute the mixture with DCM and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield the desired phosphoramidite.

Synthesis_of_D_ribofuranose_Phosphoramidite start 5'-O-DMT-1-deoxy-D-ribofuranose step1 Dissolve in anhydrous DCM start->step1 step2 Add DIPEA step1->step2 step3 Add 2-Cyanoethyl N,N-diisopropyl- chlorophosphoramidite step2->step3 step4 Stir at RT (2-4 hours) step3->step4 step5 Work-up (Wash with NaHCO3, Brine) step4->step5 step6 Dry and Concentrate step5->step6 step7 Silica Gel Chromatography step6->step7 end 1-Deoxy-D-ribofuranose Phosphoramidite step7->end

Synthesis of this compound Phosphoramidite.
Protocol 2: Solid-Phase Synthesis of this compound-Modified Oligonucleotides

This protocol outlines the automated solid-phase synthesis of an oligonucleotide containing a this compound modification using the standard phosphoramidite cycle.

Materials:

  • DNA/RNA synthesizer

  • Controlled Pore Glass (CPG) solid support pre-loaded with the first nucleoside

  • Standard DNA/RNA phosphoramidites (A, C, G, T/U)

  • 1-Deoxy-D-ribofuranose phosphoramidite solution

  • Activator solution (e.g., 5-Ethylthio-1H-tetrazole)

  • Capping solution A (Acetic Anhydride) and B (N-Methylimidazole)

  • Oxidizer solution (Iodine in THF/water/pyridine)

  • Deblocking solution (e.g., 3% Trichloroacetic acid in DCM)

  • Anhydrous Acetonitrile

Procedure:

The synthesis is performed on an automated synthesizer following a series of repeated cycles for each nucleotide addition.

  • Detritylation: The 5'-DMT protecting group of the nucleotide on the solid support is removed with the deblocking solution. The support is then washed with anhydrous acetonitrile.

  • Coupling: The this compound phosphoramidite and activator solution are delivered to the synthesis column to couple with the free 5'-hydroxyl group of the growing oligonucleotide chain. A longer coupling time (e.g., 6-15 minutes) may be required for the modified phosphoramidite.[1][2]

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants in subsequent cycles.

  • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using the oxidizer solution.

  • The cycle of detritylation, coupling, capping, and oxidation is repeated for each subsequent nucleotide until the desired sequence is synthesized.

Solid_Phase_Oligonucleotide_Synthesis_Cycle cluster_cycle Oligonucleotide Synthesis Cycle detritylation 1. Detritylation (Remove 5'-DMT) coupling 2. Coupling (Add this compound phosphoramidite) detritylation->coupling Expose 5'-OH capping 3. Capping (Block unreacted ends) coupling->capping oxidation 4. Oxidation (Stabilize phosphate linkage) capping->oxidation oxidation->detritylation Start next cycle end_synthesis Cleavage and Deprotection oxidation->end_synthesis After final cycle start Start with Solid Support start->detritylation

Solid-Phase Oligonucleotide Synthesis Cycle.
Protocol 3: Deprotection and Purification of Modified Oligonucleotides

Materials:

  • Ammonium (B1175870) hydroxide (B78521)/Methylamine (AMA) solution (1:1 v/v)

  • Ammonium hydroxide

  • 80% Acetic Acid

  • Triethylamine trihydrofluoride (TEA·3HF) in NMP/TEA (for RNA)

  • Desalting columns

  • HPLC system with a reverse-phase column

  • Polyacrylamide gel electrophoresis (PAGE) equipment

Procedure:

  • Cleavage and Base Deprotection:

    • Transfer the CPG support with the synthesized oligonucleotide to a screw-cap vial.

    • Add AMA solution and heat at 65°C for 15-20 minutes. Alternatively, for more sensitive modifications, use concentrated ammonium hydroxide at 55°C for 8-12 hours.

    • Cool the vial, transfer the solution to a new tube, and evaporate to dryness.

  • 2'-Hydroxyl Deprotection (for RNA):

    • Resuspend the dried oligonucleotide in a solution of TEA·3HF in NMP/TEA.

    • Heat at 65°C for 1.5-2.5 hours.

    • Quench the reaction by adding a quenching buffer or by precipitation with an appropriate solvent.

  • Abasic Site Silyl (B83357) Group Removal (if applicable):

    • If an acid-labile silyl group was used to protect the abasic site, treat the oligonucleotide with 80% aqueous acetic acid for 30 minutes at room temperature.[1][15]

    • Neutralize the solution with a buffer.[1]

  • Purification:

    • Desalting: Remove residual salts and small molecules using a desalting column.

    • PAGE Purification: For high purity, especially for longer oligonucleotides, purify the crude product by denaturing polyacrylamide gel electrophoresis. Excise the band corresponding to the full-length product and elute the oligonucleotide.

    • HPLC Purification: Alternatively, purify the oligonucleotide by reverse-phase HPLC. If the oligonucleotide was synthesized with the final 5'-DMT group intact ("DMT-on"), this can be used as a hydrophobic handle for purification. After purification, the DMT group is removed by treatment with 80% acetic acid.

Application Example: siRNA-Mediated Knockdown of TNF-α

This section outlines a typical workflow for evaluating the efficacy of an siRNA modified with this compound in its 3'-overhangs to silence the expression of Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine.

Experimental Workflow for Evaluating siRNA Efficacy

siRNA_Efficacy_Workflow cluster_design Design and Synthesis cluster_invitro In Vitro Evaluation cluster_analysis Analysis siRNA_design 1. Design siRNA (Targeting TNF-α mRNA) synthesis 2. Synthesize siRNAs (Unmodified and this compound modified) siRNA_design->synthesis transfection 3. Transfect Cells (e.g., Macrophages) synthesis->transfection treatment 4. Induce TNF-α Expression (e.g., with LPS) transfection->treatment analysis 5. Analyze Knockdown treatment->analysis qpcr qPCR (TNF-α mRNA levels) analysis->qpcr elisa ELISA (TNF-α protein levels) analysis->elisa toxicity Cell Viability Assay analysis->toxicity result 6. Compare Efficacy and Toxicity qpcr->result elisa->result toxicity->result

Workflow for Evaluating siRNA Efficacy.
Protocol 4: In Vitro siRNA Transfection and Knockdown Analysis

Materials:

  • Mammalian cell line capable of expressing TNF-α (e.g., RAW 264.7 macrophages)

  • Cell culture medium and supplements

  • Unmodified and this compound-modified siRNAs targeting TNF-α

  • Negative control siRNA

  • Transfection reagent (e.g., Lipofectamine RNAiMAX)

  • Lipopolysaccharide (LPS) for stimulating TNF-α production

  • RNA extraction kit

  • qRT-PCR reagents and instrument

  • ELISA kit for TNF-α

  • Cell viability assay kit (e.g., MTT or PrestoBlue)

Procedure:

  • Cell Seeding: Seed cells in 24-well plates at a density that will result in 70-80% confluency at the time of transfection.

  • siRNA Transfection:

    • Dilute the siRNAs (e.g., to a final concentration of 10 nM) and the transfection reagent separately in serum-free medium.

    • Combine the diluted siRNA and transfection reagent, incubate to allow complex formation, and then add to the cells.

    • Incubate the cells with the siRNA-transfection reagent complexes for 4-6 hours.

  • Stimulation:

    • After the initial incubation, replace the medium with fresh complete medium.

    • 24-48 hours post-transfection, stimulate the cells with LPS (e.g., 100 ng/mL) for 4-6 hours to induce TNF-α expression.

  • Sample Collection:

    • For RNA analysis: Lyse the cells and extract total RNA.

    • For protein analysis: Collect the cell culture supernatant.

  • Knockdown Analysis:

    • qRT-PCR: Synthesize cDNA from the extracted RNA and perform quantitative real-time PCR to measure the relative expression levels of TNF-α mRNA, normalized to a housekeeping gene.

    • ELISA: Measure the concentration of secreted TNF-α protein in the cell culture supernatant using an ELISA kit.

  • Toxicity Assessment:

    • In a parallel plate, assess cell viability after siRNA transfection using a standard viability assay.

TNF-α Signaling Pathway

The following diagram illustrates the TNF-α signaling pathway, which is a common target for therapeutic intervention in inflammatory diseases.[][17] siRNAs targeting TNF-α aim to reduce the amount of this cytokine, thereby dampening the downstream inflammatory cascade.

TNF_alpha_Signaling_Pathway TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 binds TRADD TRADD TNFR1->TRADD recruits TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIPK1 TRADD->RIP1 IKK_complex IKK Complex TRAF2->IKK_complex activates RIP1->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates NFkB NF-κB IkB->NFkB releases nucleus Nucleus NFkB->nucleus translocates to inflammatory_genes Inflammatory Gene Expression NFkB->inflammatory_genes activates siRNA siRNA targeting TNF-α mRNA TNFa_mRNA TNF-α mRNA siRNA->TNFa_mRNA binds degradation mRNA Degradation TNFa_mRNA->degradation leads to degradation->TNFa inhibits production of

TNF-α Signaling Pathway and siRNA Intervention.

Conclusion

The incorporation of this compound and its derivatives into oligonucleotides is a powerful strategy for a wide range of applications, from fundamental studies of nucleic acid biology to the development of novel therapeutics. The protocols and data presented here provide a comprehensive resource for researchers looking to leverage this versatile chemical modification in their work. Careful consideration of the specific this compound analog and its placement within the oligonucleotide is crucial for achieving the desired outcome, whether it be enhanced stability, altered biological activity, or the attachment of functional moieties.

References

Application Notes and Protocols for the Quantification of D-Ribofuranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of D-ribofuranose using various analytical techniques. The protocols are intended to guide researchers in selecting and implementing the most suitable method for their specific application, from metabolic studies to quality control in drug development.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the quantification of volatile and thermally stable compounds. For sugars like this compound, derivatization is a mandatory step to increase their volatility.

Application Note: Quantification of this compound in Biological Matrices

This method is suitable for the analysis of this compound in complex biological samples such as plasma, serum, or cell extracts. The use of a stable isotope-labeled internal standard is recommended for accurate quantification.

Workflow for GC-MS Analysis of this compound:

Sample Biological Sample (e.g., Plasma) Extraction Protein Precipitation & Extraction Sample->Extraction Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Analysis & Quantification GCMS->Data

Caption: General workflow for this compound quantification by GC-MS.

Experimental Protocol

a. Sample Preparation (from Plasma/Serum): [1]

  • To 100 µL of plasma or serum, add a known amount of an appropriate internal standard (e.g., a stable isotope-labeled D-ribose).

  • Add 800 µL of a cold (-20°C) methanol/water solution (8:1 v/v) to precipitate proteins.[1]

  • Vortex the mixture vigorously for 1 minute.[1]

  • Incubate at -20°C for 30 minutes to enhance protein precipitation.[1]

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.[1]

  • Carefully transfer the supernatant to a new microcentrifuge tube.[1]

  • Evaporate the supernatant to complete dryness using a vacuum concentrator.[1]

b. Derivatization (Trimethylsilylation): [2][3]

  • To the dried extract, add 50 µL of pyridine (B92270) and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Cap the vial tightly and heat at 70°C for 60 minutes.

  • Cool the sample to room temperature before injection into the GC-MS.

c. GC-MS Conditions:

  • GC System: Agilent 7890A GC or equivalent.[3]

  • Column: DB-5 silica (B1680970) capillary column (60 m × 0.25 mm × 0.25 μm).[3]

  • Oven Temperature Program: Hold at 80°C for 1 min, then ramp to 190°C at 2.5°C/min, then to 252°C at 2°C/min, and finally to 310°C at 25°C/min, holding for 15 min.[3]

  • Injector Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS System: Agilent 5975C EI-MS system or equivalent.[3]

  • Ionization Mode: Electron Impact (EI) at 70 eV.[3]

  • Ion Source Temperature: 230°C.[3]

  • Interface Temperature: 250°C.[3]

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification. Monitor characteristic ions for this compound derivatives (e.g., m/z 204, 217 for TMS derivatives).[2]

Quantitative Data
ParameterValueReference
Linearity Range1–100 µg/mL[4]
Limit of Detection (LOD)0.12–0.44 µg/mL[4]
Limit of Quantification (LOQ)0.40–1.47 µg/mL[4]
Recovery94% ± 4.4% (for D-mannose, indicative)[5]
Intra-assay CV< 5%[4]
Inter-assay CV< 5%[4]

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for separating and quantifying non-volatile compounds. For underivatized sugars, specific columns and detectors are required.

Application Note: Analysis of this compound in Pharmaceutical Intermediates

This method is suitable for the quality control of pharmaceutical intermediates where this compound may be an impurity.

Logical Flow for HPLC Method Development:

Goal Quantify this compound Column Select Column (e.g., Amine-based, Ion-exchange) Goal->Column Mobile Optimize Mobile Phase (e.g., Acetonitrile/Water) Column->Mobile Detector Choose Detector (e.g., RID, ELSD, CAD) Mobile->Detector Validation Method Validation (Linearity, Accuracy, Precision) Detector->Validation

Caption: Key steps in developing an HPLC method for this compound.

Experimental Protocol

a. Sample Preparation:

  • Dissolve the sample containing the this compound analyte in the mobile phase to a known concentration.[6]

  • Filter the sample through a 0.45 µm syringe filter before injection.

b. HPLC Conditions:

  • HPLC System: Agilent 1200 series or equivalent.

  • Column: Shodex Asahipak NH2P-50 4E (4.6 x 250 mm, 5 µm) or a similar amino-propyl column.[4]

  • Mobile Phase: Acetonitrile:Water (75:25 v/v).[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detector: Refractive Index Detector (RID) or Corona Charged Aerosol Detector (CAD).[4]

Quantitative Data
ParameterValueReference
Linearity Range1–1000 mg/L[4]
Limit of Detection (LOD)0.032–2.675 mg/L (with CAD)[4]
Limit of Quantification (LOQ)0.107–8.918 mg/L (with CAD)[4]
Regression Coefficient (r²)> 0.999[4]
Repeatability (RSD)< 5%[4]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the sensitivity and selectivity of mass spectrometry, making it ideal for quantifying low levels of this compound in complex matrices.

Application Note: High-Sensitivity Quantification of this compound

This method is suitable for applications requiring high sensitivity and specificity, such as in metabolic research or trace impurity analysis.

Experimental Protocol

a. Sample Preparation:

  • Dissolve the sample in the mobile phase.[6]

  • Perform a simple filtration if particulates are present.

b. LC-MS Conditions: [6]

  • LC System: Waters ACQUITY UPLC or equivalent.

  • Column: Acclaim RSLC C18 (2.0 x 100 mm, 2.2 µm).[6]

  • Mobile Phase: Acetonitrile:Water (35:65 v/v).[6]

  • Flow Rate: 0.2 mL/min.

  • Column Temperature: 40°C.

  • MS System: Triple quadrupole mass spectrometer.

  • Ion Source: Electrospray Ionization (ESI), negative ion mode.[6]

  • Spray Voltage: 2800 V.[6]

  • Sheath Gas: 35 Arb.[6]

  • Auxiliary Gas: 7 Arb.[6]

  • Ion Transfer Tube Temperature: 325°C.[6]

  • Acquisition Mode: Selected Reaction Monitoring (SRM).[6]

    • Transition for D-ribose: m/z 149.0 -> [fragment ion] (Note: specific fragment ions need to be determined empirically). A patent mentions a transition of m/z 184.962 →m/z 35.167 for a related compound.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While primarily a structural elucidation tool, NMR can be used for quantitative analysis (qNMR), especially for pure samples or simple mixtures.

Application Note: Quantification of this compound in Solution

qNMR is a non-destructive technique that provides direct quantification without the need for identical calibration standards.

Experimental Protocol

a. Sample Preparation:

  • Accurately weigh a known amount of the sample containing this compound.

  • Dissolve the sample in a known volume of a deuterated solvent (e.g., D₂O).

  • Add a known amount of an internal standard with a distinct NMR signal (e.g., maleic acid).

b. NMR Conditions:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.[7]

  • Solvent: D₂O.

  • Experiment: ¹H NMR.

  • Key Parameters:

    • Ensure a sufficient relaxation delay (D1) for full relaxation of all signals (typically 5 times the longest T1).

    • Acquire the spectrum with a sufficient number of scans for a good signal-to-noise ratio.

c. Data Analysis:

  • Integrate the area of a well-resolved proton signal of this compound (e.g., the anomeric proton).

  • Integrate the area of a known proton signal from the internal standard.

  • Calculate the concentration of this compound based on the ratio of the integrals and the known concentration of the internal standard.

D-Ribose Metabolic Pathway

D-ribose, the parent aldopentose of this compound, is a key component in cellular metabolism, primarily synthesized through the Pentose Phosphate Pathway (PPP).

Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P PPP Pentose Phosphate Pathway (PPP) G6P->PPP Ribose5P Ribose-5-Phosphate PPP->Ribose5P PRPP PRPP Ribose5P->PRPP Nucleotides Nucleotide Synthesis (ATP, GTP, etc.) PRPP->Nucleotides Salvage Salvage Pathways PRPP->Salvage NucleicAcids Nucleic Acid Synthesis (RNA) Nucleotides->NucleicAcids

References

Applications of D-Ribofuranose in Metabolic Pathway Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-ribofuranose, the five-carbon aldehydic sugar integral to the structure of RNA and essential energy-carrying molecules like ATP, is a central player in cellular metabolism. Its metabolic pathway, primarily the Pentose (B10789219) Phosphate (B84403) Pathway (PPP), is a critical hub that dictates cellular fate by controlling the synthesis of nucleotides, the production of the reductive powerhouse NADPH, and the anabolic precursors for aromatic amino acids.[1][2] The study of this compound metabolism is therefore paramount in understanding fundamental cellular processes and in the development of therapeutics for a range of diseases, including cancer and metabolic disorders.

These application notes provide a comprehensive overview of the use of this compound and its derivatives in metabolic pathway research. We present detailed protocols for stable isotope tracing to elucidate metabolic fluxes, methods for the synthesis of key this compound derivatives, and a summary of quantitative data to facilitate experimental design and data interpretation. Furthermore, we visualize the key metabolic and signaling pathways involving this compound to provide a clear conceptual framework for researchers.

Key Applications of this compound in Metabolic Research:

  • Metabolic Flux Analysis (MFA): Isotopically labeled this compound, such as ¹³C- or Deuterium-labeled variants, serves as a powerful tracer to quantify the flow of carbon through the pentose phosphate pathway and its interconnected metabolic networks.[3][4] This allows for the precise determination of metabolic reprogramming in disease states and the identification of potential drug targets.

  • Nucleotide Synthesis and Salvage Pathways: As the precursor to 5-phosphoribosyl-1-pyrophosphate (PRPP), this compound is essential for both de novo and salvage pathways of nucleotide biosynthesis. Studying its incorporation into DNA and RNA provides insights into cellular proliferation, DNA repair mechanisms, and the efficacy of antimetabolite drugs.[5]

  • Redox Homeostasis: The oxidative branch of the PPP, which metabolizes glucose-6-phosphate to produce ribulose-5-phosphate, is a major source of cellular NADPH. Tracing this compound metabolism helps in understanding how cells maintain redox balance and combat oxidative stress, a key factor in many pathological conditions.[6]

  • Drug Development: Synthetic derivatives of this compound, such as 5-deoxy-D-ribofuranose, are crucial building blocks for the synthesis of nucleoside analogs with antiviral and anticancer properties.[3][7][8][9][10] Understanding the metabolic fate of these derivatives is critical for optimizing their therapeutic efficacy.

Data Presentation

Table 1: Quantitative Metabolic Flux Data in E. coli

This table summarizes the estimated metabolic fluxes in engineered E. coli strains, highlighting the impact of genetic modifications on the Pentose Phosphate Pathway. The fluxes are normalized to the glucose uptake rate.

Metabolic ReactionVH36 Strain (mmol g⁻¹ h⁻¹)VH36rpiA Strain (mmol g⁻¹ h⁻¹)VH36zwf Strain (mmol g⁻¹ h⁻¹)ConditionReference
Glucose-6-Phosphate → 6-Phosphoglucono-δ-lactone0.351.510.90Glucose as sole carbon source[11]
D-Ribulose-5-Phosphate → D-Ribose-5-Phosphate0.200.700.64Glucose as sole carbon source[11]
Glucose-6-Phosphate → 6-Phosphoglucono-δ-lactone2.55Not ReportedNot ReportedGlucose and glycerol (B35011) co-utilization[11]
Table 2: Ribonucleotide Incorporation into Yeast DNA

This table presents the frequency of ribonucleotide (rNMP) incorporation into the nuclear genome of Saccharomyces cerevisiae during DNA replication.

DNA PolymeraserNMP Incorporation Frequency (per dNMP)Estimated rNMPs per Replication CycleReference
Polymerase α1 in 6252,200[5]
Polymerase δ1 in 5,0001,900[5]
Polymerase ε1 in 1,2509,600[5]
Total >10,000 [5]

Experimental Protocols

Protocol 1: ¹³C-D-Ribofuranose Metabolic Flux Analysis in Cultured Cells

This protocol describes a method for tracing the metabolism of ¹³C-labeled this compound in cultured mammalian cells to determine metabolic fluxes through the Pentose Phosphate Pathway and connected pathways.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • Glucose-free cell culture medium

  • [U-¹³C₅]-D-ribofuranose

  • Phosphate-buffered saline (PBS), ice-cold

  • 80% Methanol (B129727), ice-cold

  • Cell scrapers

  • Microcentrifuge tubes

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Cell Culture and Labeling:

    • Seed cells in 6-well plates and grow to 70-80% confluency in complete culture medium.

    • On the day of the experiment, aspirate the medium, wash the cells once with pre-warmed PBS.

    • Add glucose-free medium supplemented with a known concentration of [U-¹³C₅]-D-ribofuranose (e.g., 10 mM) and other necessary nutrients (e.g., glutamine, serum).

    • Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to allow for the incorporation of the labeled ribose into intracellular metabolites.

  • Metabolite Extraction:

    • At each time point, rapidly aspirate the labeling medium and wash the cells twice with ice-cold PBS.

    • Immediately add 1 mL of ice-cold 80% methanol to each well to quench metabolism.

    • Scrape the cells from the plate and transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • Vortex the tubes vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant containing the metabolites to a new tube.

    • Dry the metabolite extract using a vacuum concentrator. The dried extracts can be stored at -80°C.

  • LC-MS Analysis:

    • Reconstitute the dried metabolite extracts in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile).

    • Inject the samples onto an LC-MS system equipped with a column suitable for separating polar metabolites (e.g., a HILIC column).

    • Perform mass spectrometry in negative ion mode to detect phosphorylated intermediates of the PPP.

    • Analyze the mass isotopologue distribution (MID) of key metabolites such as ribose-5-phosphate (B1218738), sedoheptulose-7-phosphate, and nucleotides (ATP, GTP, etc.).

  • Data Analysis:

    • Correct the raw data for the natural abundance of ¹³C.

    • Use metabolic flux analysis software (e.g., INCA, Metran) to calculate the relative or absolute fluxes through the PPP and other relevant pathways based on the measured MIDs.

Protocol 2: Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose

This protocol details the synthesis of a key intermediate used in the production of various nucleoside analogs, starting from D-ribose.[8][10]

Materials:

Procedure:

  • Preparation of Methyl 2,3-O-isopropylidene-β-D-ribofuranoside:

    • Suspend D-ribose in a mixture of methanol and acetone.

    • Add a catalytic amount of concentrated sulfuric acid and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

    • Neutralize the reaction with sodium bicarbonate solution and filter.

    • Evaporate the organic solvents and extract the aqueous layer with ethyl acetate.

    • Wash the organic layer with brine, dry over sodium sulfate, and evaporate the solvent to yield the protected ribofuranoside.

  • Tosylation of the 5-Hydroxyl Group:

    • Dissolve the product from step 1 in dry DCM.

    • Add triethylamine followed by p-toluenesulfonyl chloride.

    • Stir at room temperature until the reaction is complete.

    • Wash the reaction mixture with water and brine, dry the organic layer, and evaporate the solvent.

  • Reductive Deoxygenation:

    • Dissolve the tosylated compound in DMSO.

    • Add sodium borohydride in portions.

    • Heat the reaction mixture to 80-85°C for several hours.

    • Cool the reaction and quench with acetic acid solution.

    • Extract the product with an organic solvent, wash, and dry.

  • Hydrolysis and Acetylation:

    • Hydrolyze the product from step 3 using dilute sulfuric acid at an elevated temperature.

    • Neutralize the reaction mixture and evaporate the solvent.

    • Dissolve the crude 5-deoxy-D-ribose in pyridine and add acetic anhydride.

    • Stir at room temperature until acetylation is complete.

    • Work up the reaction and purify the final product, 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose, by silica gel chromatography.

Signaling Pathways and Experimental Workflows

Pentose Phosphate Pathway and Connections to Glycolysis

PentosePhosphatePathway Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P SixPGDL 6-Phosphoglucono-δ-lactone G6P->SixPGDL NADP NADP+ F16BP Fructose-1,6-Bisphosphate F6P->F16BP Glycolysis Glycolysis F16BP->Glycolysis SixPG 6-Phosphogluconate SixPGDL->SixPG NADPH NADPH Ru5P Ribulose-5-Phosphate SixPG->Ru5P 6PGD R5P Ribose-5-Phosphate Ru5P->R5P RpiA X5P Xylulose-5-Phosphate Ru5P->X5P Rpe S7P Sedoheptulose-7-Phosphate R5P->S7P TKT Nucleotides Nucleotide Synthesis R5P->Nucleotides X5P->F6P TKT GA3P Glyceraldehyde-3-Phosphate X5P->GA3P TKT E4P Erythrose-4-Phosphate S7P->E4P E4P->GA3P GA3P->F6P TALDO

Caption: Overview of the Pentose Phosphate Pathway and its integration with glycolysis.

Experimental Workflow for ¹³C-D-Ribofuranose Metabolic Flux Analysis

MFA_Workflow cluster_0 Cell Culture & Labeling cluster_1 Sample Preparation cluster_2 Analysis cluster_3 Data Interpretation A Seed Cells B Add ¹³C-D-Ribofuranose Labeling Medium A->B C Incubate for Time Course B->C D Quench Metabolism C->D E Extract Metabolites D->E F Dry Extract E->F G LC-MS Analysis F->G H Determine Mass Isotopologue Distributions G->H I Metabolic Flux Calculation H->I J Pathway Visualization & Interpretation I->J

Caption: A streamlined workflow for conducting metabolic flux analysis using ¹³C-D-ribofuranose.

D-Ribose Metabolism and its Influence on AMPK and mTOR Signaling

Signaling_Pathways cluster_0 D-Ribose Metabolism cluster_1 AMPK Signaling cluster_2 mTOR Signaling DRibose D-Ribose R5P Ribose-5-Phosphate DRibose->R5P AMPK AMPK DRibose->AMPK Low dose activates PPP Pentose Phosphate Pathway R5P->PPP ATP ATP Synthesis R5P->ATP ATP->AMPK High ATP inhibits Catabolism Catabolic Pathways (e.g., Glycolysis, Fatty Acid Oxidation) AMPK->Catabolism Activates Anabolism_inhibited Anabolic Pathways (e.g., Protein Synthesis, Lipid Synthesis) AMPK->Anabolism_inhibited Inhibits mTORC1 mTORC1 AMPK->mTORC1 Inhibits mTORC1->PPP Promotes CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth ProteinSynth Protein Synthesis mTORC1->ProteinSynth LipidSynth Lipid Synthesis mTORC1->LipidSynth

Caption: Interplay between D-ribose metabolism and the key cellular energy sensors, AMPK and mTOR.

References

Synthesis of 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose: An Essential Intermediate for Nucleoside Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose is a crucial protected ribose derivative that serves as a key starting material in the synthesis of a wide array of nucleoside analogs.[1][2][3] These synthetic nucleosides are fundamental in the development of antiviral and anticancer therapeutic agents. The β-configuration of the acetyl group at the anomeric carbon (C1) is particularly important for the stereoselective formation of β-N-glycosidic bonds during the coupling with various nucleobases, a critical step in the renowned Vorbrüggen glycosylation reaction. This document provides a detailed protocol for the chemical synthesis of this important intermediate, starting from D-ribose.

Chemical Synthesis Pathway

The synthesis of 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose from D-ribose is a multi-step process that involves the strategic protection of the hydroxyl groups to ensure the desired stereochemistry and regioselectivity. The overall transformation can be summarized in three key stages:

  • Methyl Glycoside Formation: The initial step involves the protection of the anomeric hydroxyl group of D-ribose by converting it into a methyl glycoside. This is typically achieved by reacting D-ribose with methanol (B129727) in the presence of an acid catalyst.

  • Benzoylation: The remaining free hydroxyl groups at the C2, C3, and C5 positions are then protected using benzoyl chloride in the presence of a base. This step yields the fully benzoylated methyl ribofuranoside.

  • Acetylation: Finally, the methyl glycoside at the anomeric position is replaced with an acetyl group. This is accomplished through an acetolysis reaction using acetic anhydride (B1165640) and a catalytic amount of strong acid, which stereoselectively yields the desired 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose.

Experimental Protocols

The following protocols are compiled from various established methods and patents.[2][4][5][6]

Materials and Reagents:

  • D-ribose

  • Methanol (anhydrous)

  • Thionyl chloride or Hydrogen chloride (gas or solution in methanol)

  • Pyridine (anhydrous)

  • Benzoyl chloride

  • Ethyl acetate (B1210297)

  • Potassium carbonate or Sodium bicarbonate

  • Glacial acetic acid

  • Acetic anhydride

  • Sulfuric acid (concentrated) or p-toluenesulfonic acid

  • Dichloromethane

  • Ethanol (B145695)

  • Isopropanol (B130326)

  • Toluene (B28343)

Protocol 1: Three-Step Synthesis from D-Ribose

This protocol is a common and widely cited method for preparing the title compound.

Step 1: Methyl Glycoside Formation (Methylation)

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer and a drying tube, cool 100 mL of anhydrous methanol to 0-5 °C in an ice-water bath.

  • Slowly add 5 mL of thionyl chloride dropwise to the cold methanol while stirring. Alternatively, a pre-made solution of HCl in methanol can be used. Stir the solution for 10-15 minutes.[5]

  • Add 10 g of D-ribose to the reaction mixture.[5]

  • Continue stirring the reaction at 0-5 °C for 8 hours.[5]

  • After the reaction is complete, neutralize the excess acid by adding a suitable base such as sodium bicarbonate until the effervescence ceases.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude methyl ribofuranoside as a syrup. This intermediate is often used in the next step without further purification.

Step 2: Benzoylation

  • Dissolve the crude methyl glycoside (approximately 11 g) in a mixture of 150 mL of ethyl acetate and 5 mL of pyridine.[5]

  • Add 30 g of potassium carbonate to the solution.[5]

  • Heat the mixture to 60-70 °C and add 30 mL of benzoyl chloride dropwise over a period of about 99 minutes.[1][5]

  • Maintain the reaction at this temperature for 4-8 hours.[1]

  • After the reaction is complete, cool the mixture and filter to remove inorganic salts.

  • Wash the filtrate sequentially with water, 1.5 M sulfuric acid solution, and then with water again until the aqueous layer is neutral.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 2,3,5-tri-O-benzoyl-D-ribofuranoside.

Step 3: Acetylation

  • Dissolve the crude benzoylated intermediate in a mixture of 40 mL of glacial acetic acid and 5 mL of acetic anhydride.[2]

  • Cool the solution to -5 to 5 °C in an ice-salt bath.

  • Carefully add 3 mL of concentrated sulfuric acid dropwise while maintaining the low temperature.[2]

  • Stir the reaction mixture at this temperature for 5-15 hours.[1][2]

  • Upon completion, pour the reaction mixture into ice-water to precipitate the product.

  • Collect the crude product by filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from ethanol or a mixture of toluene and isopropanol to obtain pure 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose.[1][4]

Quantitative Data Summary

The following table summarizes the quantitative data reported in various literature for the synthesis of 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose.

ParameterValueReference
Starting Material D-ribose[2][5]
Overall Yield 66.9% - 74.34%[2][6]
Purity (HPLC) 98.1% - 98.7%[2][6]
Melting Point 130-132 °C[5]
Specific Optical Rotation +43.0° to +43.5° (c=1, chloroform)[6]

Visualizing the Synthesis Workflow

The following diagrams illustrate the chemical reaction pathway and a general experimental workflow for the synthesis.

Synthesis_Pathway D_Ribose D-Ribose Methyl_Riboside Methyl Ribofuranoside D_Ribose->Methyl_Riboside 1. MeOH, H+ Tribenzoyl_Riboside Methyl 2,3,5-tri-O-benzoyl- D-ribofuranoside Methyl_Riboside->Tribenzoyl_Riboside 2. Benzoyl Chloride,   Pyridine Final_Product 1-O-acetyl-2,3,5-tri-O-benzoyl- β-D-ribofuranose Tribenzoyl_Riboside->Final_Product 3. Acetic Anhydride,   Acetic Acid, H+

Caption: Chemical synthesis pathway of 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose from D-ribose.

Experimental_Workflow cluster_step1 Step 1: Methylation cluster_step2 Step 2: Benzoylation cluster_step3 Step 3: Acetylation & Purification start_ribose D-Ribose reaction1 React with MeOH/H+ start_ribose->reaction1 neutralize1 Neutralization reaction1->neutralize1 concentrate1 Concentration neutralize1->concentrate1 intermediate1 Crude Methyl Ribofuranoside concentrate1->intermediate1 reaction2 React with Benzoyl Chloride/ Pyridine intermediate1->reaction2 workup2 Aqueous Workup reaction2->workup2 concentrate2 Concentration workup2->concentrate2 intermediate2 Crude Tribenzoyl Intermediate concentrate2->intermediate2 reaction3 React with Acetic Anhydride/H+ intermediate2->reaction3 precipitation Precipitation in Ice-Water reaction3->precipitation filtration Filtration precipitation->filtration recrystallization Recrystallization filtration->recrystallization final_product Pure Final Product recrystallization->final_product

Caption: A generalized experimental workflow for the synthesis and purification of the target compound.

Conclusion

The synthesis of 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose is a well-established and reproducible process that is fundamental for the production of various nucleoside-based pharmaceuticals. The protocol detailed herein provides a comprehensive guide for researchers in the field of medicinal chemistry and drug development. Careful control of reaction conditions, particularly temperature and stoichiometry, is essential for achieving high yields and purity of the final product.

References

Application Notes and Protocols for Selective Glycosylation of D-Ribofuranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the selective glycosylation of D-ribofuranose, a critical process in the synthesis of nucleosides and other biologically active molecules. The protocols outlined below focus on achieving high yields and specific stereoselectivity (α or β anomers), which is paramount in drug development and biological research.

Introduction

This compound is the central carbohydrate component of RNA and numerous essential biomolecules. The ability to selectively form glycosidic bonds at its anomeric center (C1) with various aglycones (e.g., nucleobases, alcohols, or other sugars) is a fundamental challenge in synthetic organic chemistry. The stereochemical outcome of this reaction, yielding either the α or β anomer, can dramatically influence the biological activity of the final product. This document details three effective methods for achieving selective glycosylation of this compound: Lewis acid-catalyzed glycosylation, sodium salt glycosylation, and an enzymatic approach for the preparation of a key intermediate.

Methods Overview

Three primary methods for the selective glycosylation of this compound are presented:

  • Tin (IV) Chloride Catalyzed Glycosylation: This method utilizes a strong Lewis acid to activate a ribofuranosyl donor, typically an acylated derivative, for reaction with a glycosyl acceptor. It is a widely used method for the synthesis of nucleosides and other glycosides.

  • Sodium Salt Glycosylation: This method involves the reaction of a glycosyl halide with the sodium salt of a nucleophilic acceptor. It is particularly effective for the synthesis of β-nucleosides with high stereoselectivity.

  • Enzymatic Regioselective Deacetylation: This protocol describes the preparation of a selectively protected ribofuranose donor, 1,2,3-tri-O-acetyl-β-D-ribofuranose, which can be used in subsequent glycosylation reactions. This enzymatic approach offers a mild and highly selective alternative to purely chemical methods for protecting group manipulation.

Quantitative Data Summary

The following table summarizes the typical yields and anomeric selectivity for the described glycosylation methods. This data is intended to provide a comparative overview to aid in the selection of the most appropriate method for a specific synthetic target.

MethodGlycosyl DonorGlycosyl AcceptorCatalyst/ReagentSolventTemp (°C)Yield (%)Anomeric Ratio (α:β)Reference
Tin (IV) Chloride Catalyzed1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranoseN-protected RibonucleosidesSnCl₄1,2-Dichloroethane (B1671644)074-82Exclusively β[1]
Sodium Salt Glycosylation2,3,5-tri-O-benzoyl-D-ribofuranosyl bromideSodium salt of methyl 2-chloro-4(5)-cyanomethylimidazole-5(4)-carboxylateNaHAcetonitrile (B52724)RTHighExclusively β[2][3]
Enzymatic Deacetylation1,2,3,5-tetra-O-acetyl-β-D-ribofuranose-Candida rugosa Lipase (B570770)Phosphate (B84403) BufferRTHigh-[4][5]

Experimental Protocols

Protocol 1: Tin (IV) Chloride Catalyzed β-Glycosylation of N-Protected Ribonucleosides

This protocol describes the stereospecific synthesis of 2'-O-β-D-ribofuranosyl nucleosides. The use of a benzoyl protecting group at the C2 position of the ribofuranose donor directs the formation of the 1,2-trans product, resulting in the exclusive formation of the β-anomer.[1]

Materials:

  • 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (Glycosyl Donor)

  • N-protected 3',5'-O-(tetraisopropyldisiloxane-1,3-diyl)ribonucleoside (Glycosyl Acceptor)

  • Tin (IV) Chloride (SnCl₄)

  • 1,2-Dichloroethane (anhydrous)

  • Saturated Sodium Bicarbonate solution

  • Dichloromethane (B109758)

  • Anhydrous Sodium Sulfate

  • Silica (B1680970) Gel for column chromatography

Procedure:

  • Dissolve the N-protected 3',5'-O-(tetraisopropyldisiloxane-1,3-diyl)ribonucleoside (1.0 eq) and 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (1.2 eq) in anhydrous 1,2-dichloroethane under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of tin (IV) chloride (1.2 eq) in anhydrous 1,2-dichloroethane to the reaction mixture with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2 hours for pyrimidine (B1678525) nucleosides and 7-16 hours for purine (B94841) derivatives.

  • Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Dilute the mixture with dichloromethane and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the protected 2'-O-β-D-ribofuranosyl nucleoside.

  • Subsequent deprotection steps are required to obtain the final product.

Protocol 2: Sodium Salt Glycosylation for the Synthesis of β-Nucleosides

This method provides a highly stereoselective route to β-nucleosides through the reaction of a glycosyl halide with the sodium salt of a heterocyclic acceptor.[2][3]

Materials:

  • Methyl 2-chloro-4(5)-cyanomethylimidazole-5(4)-carboxylate (Acceptor)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Acetonitrile

  • 2,3,5-tri-O-benzoyl-D-ribofuranosyl bromide (Donor)

  • Dichloromethane

  • Saturated aqueous Ammonium (B1175870) Chloride

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

Procedure:

  • To a solution of the imidazole (B134444) acceptor (1.0 eq) in anhydrous acetonitrile, add sodium hydride (1.1 eq) portion-wise at 0 °C under an inert atmosphere.

  • Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the sodium salt.

  • Cool the reaction mixture back to 0 °C and add a solution of 2,3,5-tri-O-benzoyl-D-ribofuranosyl bromide (1.0 eq) in anhydrous acetonitrile dropwise.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the product with dichloromethane.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to yield the protected β-nucleoside.

Protocol 3: Enzymatic Regioselective 5-O-Deacetylation of Peracetylated Ribofuranose

This protocol describes a preparative scale, one-step synthesis of 1,2,3-tri-O-acetyl-β-D-ribofuranose, a valuable intermediate for glycosylation reactions, using lipase from Candida rugosa.[4][5]

Materials:

  • 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose

  • Lipase from Candida rugosa

  • Phosphate buffer (pH 7.0)

  • Ethyl acetate

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

Procedure:

  • Suspend 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose in phosphate buffer (pH 7.0).

  • Add the Candida rugosa lipase to the suspension.

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC for the disappearance of the starting material and the appearance of the mono-deacetylated product.

  • Upon completion, extract the reaction mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the resulting residue by silica gel column chromatography to obtain pure 1,2,3-tri-O-acetyl-β-D-ribofuranose.

Visualizations

Glycosylation_Workflow Start Start: This compound Protection Protecting Group Manipulation Start->Protection e.g., Acetylation, Benzoylation Activation Anomeric Activation Protection->Activation Formation of Glycosyl Donor Glycosylation Glycosylation Reaction Activation->Glycosylation Acceptor Glycosyl Acceptor Acceptor->Glycosylation Workup Reaction Work-up & Purification Glycosylation->Workup e.g., Column Chromatography Deprotection Deprotection Workup->Deprotection Product Final Glycoside Product Deprotection->Product

Caption: General workflow for the selective glycosylation of this compound.

Anomeric_Selectivity_Pathway Donor Ribofuranosyl Donor (C2-Acyl Protection) Oxocarbenium Oxocarbenium Ion Intermediate Donor->Oxocarbenium Lewis Acid Activation Acyloxonium Acyloxonium Ion Intermediate Oxocarbenium->Acyloxonium Neighboring Group Participation Beta_Product β-Glycoside (1,2-trans) Acyloxonium->Beta_Product Nucleophilic Attack (from α-face) Acceptor Glycosyl Acceptor Acceptor->Acyloxonium

References

Application Notes and Protocols: The Role of D-Ribofuranose Modifications in RNA Interference (RNAi) Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The backbone of RNA is constructed from repeating units of D-ribofuranose, a five-carbon sugar, linked by phosphodiester bonds. In the field of RNA interference (RNAi), small interfering RNAs (siRNAs) leverage this natural structure to induce sequence-specific gene silencing. While unmodified siRNAs are effective in laboratory settings, their therapeutic application is hindered by rapid degradation by cellular nucleases and potential off-target effects.[1][2] To overcome these limitations, researchers have turned to the chemical modification of the this compound sugar moiety. These modifications are designed to enhance stability, improve potency, and reduce immunogenicity without compromising the siRNA's ability to engage the RNA-induced silencing complex (RISC), the core machinery of the RNAi pathway.[3][4][5]

Application Notes

Enhancing Nuclease Resistance and In Vivo Stability

A primary challenge for siRNA therapeutics is their susceptibility to degradation by endo- and exonucleases present in serum and within cells.[2] The 2'-hydroxyl (2'-OH) group of the this compound ring is a key site for nuclease-mediated cleavage.[6] Modifying this position can dramatically increase the stability of the siRNA duplex.

  • 2'-O-Methyl (2'-OMe) and 2'-Fluoro (2'-F) Modifications: Replacing the 2'-OH with a 2'-O-methyl group or a fluorine atom is a widely adopted strategy.[6][7] These modifications sterically hinder nuclease access, significantly extending the half-life of siRNAs in biological fluids.[2] A pattern of alternating 2'-OMe and 2'-F modifications throughout both strands of the siRNA has been shown to increase the duration of gene silencing without blocking interaction with RISC components.[6]

  • 2'-O-Methoxyethyl (2'-O-MOE): This bulkier modification provides even greater nuclease resistance and is well-tolerated at the ends of the siRNA sense strand.[2]

  • Locked Nucleic Acid (LNA) and Bridged Nucleic Acid (BNA): These modifications "lock" the ribofuranose ring into an A-form helix conformation by introducing a methylene (B1212753) bridge between the 2'-oxygen and the 4'-carbon. This rigid structure confers exceptional nuclease resistance and increases the thermal stability of the duplex.[1][2]

  • Abasic Nucleosides (1-deoxy-D-ribofuranose): Incorporating a sugar without a nucleobase, such as 1-deoxy-D-ribofuranose, at the 3'-overhang region can also confer moderate nuclease resistance and maintain a desirable knockdown effect.[8]

Improving Gene Silencing Potency and Specificity

Modifications to the this compound can influence the overall conformation of the siRNA duplex, which in turn affects how it is processed by the RNAi machinery.

  • Sugar Pucker Conformation: The conformation of the ribofuranose ring (C3'-endo or C2'-endo) is critical for proper binding to the Argonaute 2 (Ago2) protein, the catalytic core of RISC. Modifications like 2'-F, 2'-OMe, and 2'-O-MOE favor the C3'-endo conformation, which is characteristic of A-form RNA helices and generally preferred for RISC activity.[2][7]

  • Thermodynamic Stability: The choice and placement of sugar modifications can alter the melting temperature (Tm) of the siRNA duplex. This can be strategically used to create thermodynamic asymmetry, which helps ensure that the intended guide (antisense) strand is preferentially loaded into RISC while the passenger (sense) strand is discarded.[3]

  • Reducing Off-Target Effects: By enhancing the specificity of guide strand loading and target mRNA binding, chemical modifications can reduce the risk of the siRNA silencing unintended genes.

Modulating Innate Immune Response

Unmodified siRNAs can be recognized by pattern recognition receptors, such as Toll-like receptors (TLRs), leading to an unwanted innate immune response.[3] Certain this compound modifications can help the siRNA evade this immune surveillance. For instance, incorporating 2'-OMe or 2'-F modified nucleosides has been shown to reduce the immunostimulatory properties of siRNAs.[2]

Quantitative Data on this compound Modifications

The following tables summarize quantitative data from various studies, illustrating the impact of common sugar modifications on key siRNA properties.

Table 1: Effect of this compound Modifications on Nuclease Resistance

Modification TypePosition in siRNAAssay ConditionResult (Half-life, T1/2)Reference
UnmodifiedN/AHuman Serum< 1 min[7]
2'-O-Methyl (2'-OMe)Throughout duplexHuman Serum> 24 h[2]
2'-Fluoro (2'-F)Throughout duplexHuman Serum> 24 h[2]
2'-O-MOE + 4'-Thio (MOE-SRNA)Throughout duplexHuman Serum> 48 h[7]
Phosphorothioate (PS)1-2 terminal linkagesNuclease BufferIncreased resistance vs. unmodified[1]
1-deoxy-D-ribofuranose3'-overhangNuclease BufferModerate increase in resistance[8]

Table 2: Effect of this compound Modifications on Thermodynamic Stability (Tm)

Modification TypePosition in siRNATm Change per ModificationReference
2'-O-Methyl (2'-OMe)Internal+1.5 to +2.0 °C[9]
2'-Fluoro (2'-F)Internal+1.0 to +1.8 °C[10]
Locked Nucleic Acid (LNA)Internal+3.0 to +8.0 °C[1]
2',4'-OMe-dTOverhang+1.0 to +2.0 °C[10]
Arabinose ModificationOverhang-0.3 to -0.7 °C[10]

Table 3: Effect of this compound Modifications on Gene Silencing Efficacy (IC50)

Modification TypeTarget GeneCell LineIC50 (vs. Unmodified)Reference
2'-F/OMe (Alternating)Firefly LuciferaseHeLaComparable or slightly improved[6]
2'-F,4'-OMe-riboseFirefly LuciferaseDsRed DRRImproved potency[10]
1-deoxy-D-ribofuranoseRenilla LuciferaseHeLaMaintained desirable knockdown[8]
1,2-dideoxy-D-ribofuranoseReporter GeneHeLaReduced knockdown effect[11]
Fully Modified (2'-F/OMe)AGT, SERPINA6In vitroVaries by sequence[9]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of siRNA with this compound Modifications

This protocol provides a general outline for synthesizing chemically modified siRNAs using the standard phosphoramidite (B1245037) solid-phase method. Specific coupling times and reagents may vary based on the modification.

Materials:

  • Controlled Pore Glass (CPG) solid support functionalized with the first nucleoside.

  • Modified and unmodified nucleoside phosphoramidites (e.g., 2'-F, 2'-OMe).

  • Activator (e.g., 5-(Ethylthio)-1H-tetrazole).

  • Oxidizing solution (Iodine/water/pyridine).

  • Capping reagents (Acetic anhydride (B1165640) and N-methylimidazole).

  • Deblocking solution (Trichloroacetic acid in dichloromethane).

  • Cleavage and deprotection solution (Ammonium hydroxide/methylamine).

  • Acetonitrile (synthesis-grade).

  • Automated DNA/RNA synthesizer.

Methodology:

  • Preparation: Load the CPG solid support into a synthesis column. Program the synthesizer with the desired siRNA sequence, specifying the positions of modified phosphoramidites.

  • Synthesis Cycle (Repeated for each nucleotide): a. Deblocking: Remove the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside using the deblocking solution. b. Coupling: Deliver the next phosphoramidite and activator to the column to form a new phosphite (B83602) triester linkage. c. Capping: Acetylate any unreacted 5'-hydroxyl groups to prevent the formation of failure sequences. d. Oxidation: Oxidize the phosphite triester to the more stable phosphate (B84403) triester using the oxidizing solution.

  • Cleavage and Deprotection: After the final cycle, cleave the synthesized oligonucleotide from the CPG support and remove base and phosphate protecting groups by incubating with the cleavage solution at elevated temperature.

  • Purification: Purify the full-length single-stranded RNA using methods such as HPLC or PAGE.

  • Duplex Annealing: Quantify the complementary sense and antisense strands by UV absorbance at 260 nm. Mix equimolar amounts in annealing buffer (e.g., 100 mM potassium acetate, 30 mM HEPES-KOH pH 7.4, 2 mM magnesium acetate), heat to 95°C for 5 minutes, and cool slowly to room temperature to form the siRNA duplex.

  • Quality Control: Verify the purity and identity of the final siRNA duplex using mass spectrometry and analytical HPLC.

Protocol 2: In Vitro Gene Silencing Assay (Luciferase Reporter Assay)

This protocol is used to quantify the efficacy of modified siRNAs by targeting a reporter gene, such as firefly luciferase.

Materials:

  • HeLa cells (or other suitable cell line).

  • Dual-luciferase reporter plasmid (expressing both firefly and Renilla luciferase).

  • Lipofectamine RNAiMAX or similar transfection reagent.

  • Opti-MEM reduced-serum medium.

  • Modified and control siRNAs.

  • 96-well cell culture plates.

  • Dual-Luciferase Reporter Assay System.

  • Luminometer.

Methodology:

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density that will result in 60-80% confluency at the time of transfection.

  • Co-transfection: a. On the day of transfection, prepare two sets of tubes. In the first set, dilute the reporter plasmid and varying concentrations of siRNA (e.g., 0.1 nM to 100 nM) in Opti-MEM. b. In the second set, dilute the transfection reagent in Opti-MEM. c. Combine the contents of the two sets of tubes, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.

  • Cell Treatment: Add the transfection complexes to the cells in each well. Include a negative control (scrambled siRNA) and a positive control (unmodified, validated siRNA).

  • Incubation: Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.

  • Lysis and Luminescence Measurement: a. Remove the medium and lyse the cells using the passive lysis buffer provided with the assay kit. b. Transfer the lysate to a luminometer plate. c. Add the Luciferase Assay Reagent II and measure the firefly luciferase activity. d. Add the Stop & Glo Reagent to quench the firefly signal and simultaneously measure the Renilla luciferase activity (which serves as an internal control for transfection efficiency).

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of gene knockdown relative to the negative control. Plot the dose-response curve and determine the IC50 value for each modified siRNA.

Visualizations

RNAi_Pathway cluster_cytoplasm Cytoplasm dsRNA Long dsRNA / shRNA Dicer Dicer Enzyme dsRNA->Dicer siRNA Synthetic siRNA siRNADuplex siRNA Duplex Dicer->siRNADuplex Cleavage RISCLoading RISC Loading Complex siRNADuplex->RISCLoading RISC_Active Activated RISC (with Guide Strand) RISCLoading->RISC_Active Unwinding PassengerStrand Passenger Strand RISCLoading->PassengerStrand Ejection Cleavage mRNA Cleavage RISC_Active->Cleavage Target Recognition Degradation mRNA Degradation & Gene Silencing PassengerStrand->Degradation Degradation mRNA Target mRNA mRNA->Cleavage Cleavage->Degradation

Caption: The mammalian RNA interference (RNAi) pathway.

Ribose_Modifications cluster_ribose This compound Ring Ribose label_2prime 2' Position label_4prime 4' Position mod_F 2'-Fluoro (F) label_2prime->mod_F mod_LNA Locked Nucleic Acid (LNA) (2'-O to 4'-C Bridge) label_4prime->mod_LNA mod_OMe 2'-O-Methyl (OMe) mod_F->mod_OMe mod_MOE 2'-O-Methoxyethyl (MOE) mod_OMe->mod_MOE

Caption: Common chemical modifications at the 2' and 4' positions of the this compound sugar.

Experimental_Workflow A 1. siRNA Design & Synthesis (Incorporate this compound Modifications) B 2. Quality Control (HPLC, Mass Spec) A->B C 3. Biophysical Characterization (T_m, Nuclease Stability Assay) B->C D 4. In Vitro Screening (Luciferase Assay, Cell Viability) C->D E 5. Lead Candidate Selection D->E F 6. In Vivo Studies (Animal Models, PK/PD Analysis) E->F G 7. Preclinical Development F->G

Caption: Experimental workflow for the development and evaluation of modified siRNAs.

Logical_Relationships cluster_props Intermediate Properties cluster_outcomes Therapeutic Outcomes center This compound Modifications prop1 Altered Sugar Pucker (C3'-endo favored) center->prop1 prop2 Increased Steric Hindrance center->prop2 prop3 Increased Duplex T_m center->prop3 prop4 Altered Immune Recognition center->prop4 out2 Improved RISC Loading/Potency prop1->out2 out1 Enhanced Nuclease Resistance prop2->out1 prop3->out2 out3 Reduced Off-Target Effects prop3->out3 out4 Reduced Immunostimulation prop4->out4

Caption: Relationship between this compound modifications and improved siRNA properties.

References

Application Notes and Protocols for the Large-Scale Production and Purification of D-Ribofuranose

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: D-ribofuranose, a critical five-carbon sugar, is a fundamental building block for numerous biologically significant molecules, including ribonucleic acid (RNA), adenosine (B11128) triphosphate (ATP), and various antiviral and anticancer drugs.[1][2][3] Its efficient large-scale production and purification are paramount for the pharmaceutical and biotechnology industries. These application notes provide a comprehensive overview of the predominant industrial methods for producing and purifying high-purity this compound, with detailed protocols for key experimental procedures.

Part 1: Large-Scale Production of this compound

The primary method for the industrial production of D-ribose (B76849) is microbial fermentation, which offers high yields and stereospecificity compared to complex chemical synthesis routes.[2][4] This process typically utilizes genetically engineered strains of bacteria, most notably Bacillus subtilis and Escherichia coli, with disrupted transketolase genes to promote the accumulation of D-ribose.[1][2]

Metabolic Pathway for D-Ribose Production

The fermentative production of D-ribose leverages the pentose (B10789219) phosphate (B84403) pathway (PPP). In wild-type organisms, transketolase is a key enzyme that channels intermediates from the PPP into glycolysis. By creating transketolase-deficient mutants, the metabolic flux is redirected, leading to the accumulation of D-ribose-5-phosphate, which is then dephosphorylated to D-ribose and secreted into the fermentation broth.[2]

Metabolic Pathway for D-Ribose Production Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P PPP Pentose Phosphate Pathway (Oxidative) G6P->PPP R5P D-Ribose-5-Phosphate PPP->R5P DRibose D-Ribose R5P->DRibose Phosphatase Transketolase Transketolase (Blocked) R5P->Transketolase Glycolysis Glycolysis Transketolase->Glycolysis

Caption: Metabolic engineering strategy for D-ribose production.

Quantitative Data for D-Ribose Fermentation

The following table summarizes typical yields and productivities achieved in D-ribose fermentation processes using various microbial strains and fermentation strategies.

Microbial StrainFermentation TypeKey SubstratesD-Ribose Titer (g/L)Productivity (g/L/h)Reference
Bacillus subtilis (mutant)BatchGlucose>90Not Specified[1][5]
Bacillus subtilis SPK1BatchGlucose, Xylose23.00.72[6]
Bacillus subtilis SPK1Fed-batchGlucose, Xylose46.60.88[6]
Bacillus pumilus No. 503BatchGlucose28.5~0.43[7]
E. coli SGK013BatchGlucose, Xylose0.75Not Specified[2]
Experimental Protocol: Fed-Batch Fermentation of D-Ribose using Bacillus subtilis

This protocol is a generalized procedure based on common practices for large-scale D-ribose production.

1. Strain and Media Preparation:

  • Microorganism: A genetically modified, transketolase-deficient strain of Bacillus subtilis.

  • Seed Culture Medium (per liter): 20 g glucose, 10 g yeast extract, 20 g peptone. Sterilize by autoclaving at 121°C for 20 minutes.

  • Fermentation Medium (per liter): 100 g glucose, 25 g dried yeast, 15 g ammonium (B1175870) sulfate, 5 g K₂HPO₄, 5 g KH₂PO₄, 1 g MgSO₄·7H₂O, 10 g CaCO₃. Sterilize by autoclaving.

  • Feeding Solution: 200 g/L xylose and 50 g/L glucose, sterilized.[6]

2. Inoculum Development:

  • Inoculate a single colony of the B. subtilis strain into 50 mL of seed culture medium in a 250 mL flask.

  • Incubate at 37°C with shaking at 200 rpm for 12-16 hours.

  • Use this seed culture to inoculate a larger seed fermenter (typically 5-10% v/v).

3. Fermentation Process:

  • Inoculate the production fermenter containing the sterilized fermentation medium with the seed culture (5-10% v/v).

  • Maintain the fermentation conditions:

    • Temperature: 32-37°C[7][8]

    • pH: Maintain at 6.5-7.0 using automated addition of NH₄OH or NaOH.

    • Aeration: 1-1.5 vvm (volume of air per volume of medium per minute).

    • Agitation: 200-400 rpm, adjusted to maintain dissolved oxygen (DO) above 20%.

  • Monitor cell growth (OD₆₀₀), glucose concentration, and D-ribose production periodically.

  • After the initial glucose is nearly depleted (late-exponential phase), initiate fed-batch feeding with the concentrated glucose/xylose solution to maintain a low substrate concentration and control by-product formation.[6]

  • Continue fermentation for 60-80 hours, or until D-ribose production ceases.[8]

Part 2: Large-Scale Purification of this compound

The purification of D-ribose from the fermentation broth is a multi-step process designed to remove cells, proteins, salts, and other impurities to achieve high purity crystalline D-ribose.[9][10]

Overall Purification Workflow

The following diagram illustrates a typical industrial workflow for the purification of this compound from fermentation broth.

Purification Workflow for this compound FermentationBroth Fermentation Broth MembraneFiltration Membrane Filtration (Cell Removal) FermentationBroth->MembraneFiltration IonExchange Ion Exchange Chromatography (Decolorization & Desalting) MembraneFiltration->IonExchange Concentration Concentration (Evaporation) IonExchange->Concentration ChromatographicSeparation Gel Chromatographic Separation (Sugar Separation) Concentration->ChromatographicSeparation Crystallization Crystallization ChromatographicSeparation->Crystallization Drying Drying Crystallization->Drying PureDRibose High-Purity D-Ribose Drying->PureDRibose

Caption: A multi-step process for purifying this compound.

Quantitative Data for D-Ribose Purification
Purification StepParameterValueReference
Membrane FiltrationMolecular Weight Cut-Off10,000-15,000 Da[10]
ConcentrationTarget Concentration18-25%[10]
CrystallizationFinal Purity>99%[11]
Overall YieldTotal Recovery>70%[11]
Experimental Protocols for D-Ribose Purification

1. Broth Pre-treatment and Cell Removal:

  • Flocculation (Optional): Add a flocculant to the fermentation broth to aggregate cells and proteins.

  • Membrane Filtration: Pass the fermentation broth through a microfiltration or ultrafiltration membrane system (e.g., with a molecular weight cut-off of 10,000-15,000 Da) to remove microbial cells, proteins, and other high molecular weight impurities.[10]

2. Ion Exchange Chromatography:

  • Purpose: To decolorize the filtrate and remove ionic impurities.

  • Procedure:

    • Pass the cell-free filtrate through a column packed with a strong acid cation exchange resin to remove cations.

    • Subsequently, pass the effluent through a column with a weak base anion exchange resin to remove anions and colored impurities.[10]

    • Continuously moving bed chromatography systems can be employed for industrial-scale operations.[10]

3. Concentration:

  • Concentrate the desalted and decolorized D-ribose solution under vacuum at a temperature below 60°C to a concentration of 18-25%.[10]

4. Gel Chromatographic Separation:

  • Purpose: To separate D-ribose from other residual sugars and impurities.

  • Procedure:

    • Load the concentrated solution onto a gel chromatography column (size exclusion chromatography).[9]

    • Elute with deionized water. D-ribose, being a smaller molecule, will have a longer retention time than larger sugar molecules.[9]

    • Collect the fractions containing pure D-ribose.

5. Crystallization and Drying:

  • Procedure:

    • Further concentrate the purified D-ribose solution under vacuum.

    • Cool the concentrated solution slowly to induce crystallization. The process can be initiated by seeding with a small amount of pure D-ribose crystals.[9]

    • Separate the D-ribose crystals from the mother liquor by centrifugation.

    • Wash the crystals with a small amount of cold ethanol (B145695) or water.

    • Dry the crystals under vacuum at a moderate temperature (e.g., 40-50°C) to obtain the final high-purity product.

Part 3: Quality Control

High-performance liquid chromatography (HPLC) is the standard method for determining the purity of the final D-ribose product.

Experimental Protocol: HPLC Analysis of D-Ribose Purity
  • Instrumentation: HPLC system with a refractive index (RI) detector.[12][13]

  • Column: A column suitable for carbohydrate analysis, such as a Sugar Pak I column or an amino-based column.[12][14]

  • Mobile Phase: Deionized water or a mixture of acetonitrile (B52724) and water (e.g., 75:25 v/v).[12][14]

  • Flow Rate: 0.5-1.0 mL/min.[14]

  • Column Temperature: 30-80°C, maintained at a constant temperature.[14][15]

  • Sample Preparation: Dissolve a known amount of the final D-ribose product in the mobile phase.

  • Analysis: Inject the sample and a D-ribose standard of known concentration. The purity is determined by comparing the peak area of the D-ribose in the sample to that of the standard. The detection limit for D-ribose can be as low as 50 ng.[12][13]

References

Application Notes and Protocols: Click Chemistry with Modified D-Ribofuranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the applications of click chemistry utilizing D-ribofuranose modified with bioorthogonal functional groups. Detailed protocols for the synthesis of key precursors and their subsequent use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions are provided.

Introduction

Click chemistry has emerged as a powerful tool in chemical biology and drug discovery for its high efficiency, selectivity, and biocompatibility.[1] The modification of this compound, a central component of nucleic acids and other essential biomolecules, with azide (B81097) or alkyne moieties allows for its precise and efficient conjugation to a wide array of molecules. This strategy has enabled significant advancements in the fields of bioconjugation, drug delivery, and the development of novel therapeutic and diagnostic agents.

Introducing click-functional groups into nucleic acid scaffolds often involves synthetic routes that modify the 5'-, 3'-, or 2'-OH of the ribose sugar.[1] The two primary click chemistry reactions utilized are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the metal-free strain-promoted azide-alkyne cycloaddition (SPAAC). CuAAC offers rapid reaction kinetics, while SPAAC avoids the use of a potentially toxic copper catalyst, making it ideal for applications in living systems.[1]

Applications of Click Chemistry with Modified this compound

The versatility of click chemistry applied to modified this compound has led to a broad spectrum of applications, including:

  • Biomolecule Labeling: Attachment of fluorescent dyes, biotin, or other reporter molecules to ribose-containing biomolecules such as nucleic acids and proteins for imaging and detection purposes.

  • Drug Discovery and Development: Synthesis of novel nucleoside analogs with therapeutic potential. For instance, 3′-C-ethynyl-β-d-ribofuranose derivatives have been explored for their antiproliferative and antiviral activities.[2]

  • Antisense Oligonucleotides: Construction of modified oligonucleotides with improved stability and cellular uptake for gene silencing applications.[1]

  • Drug-Protein Conjugates: Development of targeted drug delivery systems by conjugating therapeutic agents to proteins via a modified ribose linker.

  • Synthesis of Complex Carbohydrate Structures: Building intricate glycostructures for studying carbohydrate-protein interactions.

Data Presentation

The following tables summarize quantitative data from selected applications of click chemistry with modified this compound.

Table 1: Antiproliferative and Antiviral Activity of 3′-C-Ethynyl-β-D-ribofuranose Nucleoside Analogs [2]

CompoundCell LineIC50 (µM)VirusEC50 (µM)
Analog 32 MDA-MB-231-LM2Potent--
Analog 66 --hCMVInteresting Activity

IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration.

Table 2: Antagonist Activity of 8-Substituted cyclic ADP-ribose (cADPR) Analogues [3]

CompoundIC50 (µM)
8-NH2-cADPR 0.01
8-Br-cADPR 0.97
8-OCH3-cADPR 4.8
8-NHMe-cADPR ~40

Experimental Protocols

Protocol 1: Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose

This protocol describes a practical route for synthesizing a key intermediate for various nucleoside analogs from D-ribose.[4]

Materials:

Procedure:

  • Protection of D-ribose:

    • Suspend D-ribose (1.66 mol) in acetone (5 L) and methanol (1.3 L).

    • Add a catalytic amount of concentrated H₂SO₄.

    • Heat the mixture at 40–45 °C for 20 hours.

    • Filter the mixture and neutralize the filtrate with a sodium bicarbonate solution.

    • Filter through Celite and evaporate the solvents.

    • Extract the aqueous solution with ethyl acetate, wash with brine, dry over Na₂SO₄, and evaporate to yield methyl 2,3-O-isopropylidene-β-D-ribofuranoside.

  • Activation of the 5-Hydroxyl Group:

    • Dissolve the protected riboside in pyridine and cool to 0°C.

    • Add p-toluenesulfonyl chloride portion-wise and stir at 0°C for several hours.

    • Work up the reaction to obtain the 5-O-tosylated intermediate.

  • Reductive Deoxygenation:

    • Dissolve the tosylated compound (0.83 mol) in dimethyl sulfoxide (2.2 L).[5]

    • Add sodium borohydride (3.4 mol).[5]

    • Heat the reaction mixture to 80–85 °C for 3 hours.[5]

    • After cooling, work up the reaction with 5% aqueous acetic acid.[5]

    • Distill the product under reduced pressure to yield the deoxygenated intermediate.[5]

  • Deprotection and Acetylation:

    • Treat the deoxygenated intermediate with dilute acid to remove the protecting groups.

    • Neutralize the reaction and purify the resulting 5-Deoxy-D-ribose.

    • Dissolve the crude 5-Deoxy-D-ribose in pyridine.

    • Add acetic anhydride and stir at room temperature.

    • Upon completion, quench the reaction and extract the product.

    • Purify the crude product to obtain 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose.[5]

Protocol 2: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Labeling of Oligonucleotides

This protocol provides a general method for the CuAAC reaction to label alkyne-modified oligonucleotides with an azide-containing molecule (e.g., a fluorescent dye).

Materials:

  • Alkyne-modified oligonucleotide

  • Azide-containing molecule (e.g., dye-azide)

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate (B8700270)

  • Triethylammonium (B8662869) acetate buffer (pH 7.0)

  • Dimethyl sulfoxide (DMSO)

  • Nuclease-free water

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of the azide-containing molecule in DMSO.

    • Prepare a fresh 100 mM stock solution of sodium ascorbate in nuclease-free water.

    • Prepare a stock solution of the copper catalyst by mixing CuSO₄ and THPTA in a 1:5 molar ratio in nuclease-free water (e.g., 10 mM CuSO₄, 50 mM THPTA).

  • Reaction Setup:

    • In a microcentrifuge tube, dissolve the alkyne-conjugated oligonucleotide in triethylammonium acetate buffer (pH 7.0).

    • Add the azide stock solution to the oligonucleotide solution (typically a 3-10 fold molar excess).

    • Add the copper catalyst stock solution.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can be monitored by HPLC or gel electrophoresis.

  • Purification:

    • Purify the labeled oligonucleotide using standard methods such as ethanol (B145695) precipitation, size-exclusion chromatography, or HPLC.

Protocol 3: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Antibody-Oligonucleotide Conjugation

This protocol describes a copper-free click chemistry approach for conjugating a DBCO-modified antibody with an azide-modified oligonucleotide.[6][7]

Materials:

  • Antibody

  • DBCO-NHS ester

  • Azide-modified oligonucleotide

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO

  • Desalting column

Procedure:

  • Antibody Activation with DBCO:

    • Dissolve the antibody in PBS, pH 7.4.

    • Dissolve DBCO-NHS ester in DMSO to prepare a 10 mM stock solution.

    • Add a 20-30 fold molar excess of the DBCO-NHS ester stock solution to the antibody solution. The final DMSO concentration should be below 20%.

    • Incubate at room temperature for 60 minutes.

    • Remove unreacted DBCO-NHS ester using a desalting column equilibrated with PBS, pH 7.4.

  • SPAAC Reaction:

    • Mix the DBCO-activated antibody with the azide-modified oligonucleotide (typically a 2-5 fold molar excess of oligonucleotide).

    • Incubate the reaction mixture overnight at 4°C.

  • Purification and Characterization:

    • Purify the antibody-oligonucleotide conjugate using a suitable chromatography method (e.g., size-exclusion or ion-exchange chromatography).

    • Characterize the conjugate by SDS-PAGE and UV-Vis spectroscopy. The progress of the reaction can be monitored by the decrease in DBCO absorbance at approximately 309 nm.[8]

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis of Modified this compound cluster_click_chemistry Click Chemistry Conjugation cluster_analysis Analysis and Application D_ribose D-Ribose protected_ribose Protected this compound D_ribose->protected_ribose Protection activated_ribose Activated this compound (e.g., 5'-tosyl) protected_ribose->activated_ribose Activation modified_ribose_azide Azide-Modified This compound activated_ribose->modified_ribose_azide Azidation modified_ribose_alkyne Alkyne-Modified This compound activated_ribose->modified_ribose_alkyne Alkynylation conjugate Bioconjugate modified_ribose_azide->conjugate CuAAC or SPAAC modified_ribose_alkyne->conjugate CuAAC or SPAAC biomolecule_alkyne Alkyne-Biomolecule biomolecule_alkyne->conjugate CuAAC or SPAAC biomolecule_azide Azide-Biomolecule biomolecule_azide->conjugate CuAAC or SPAAC analysis Purification & Characterization conjugate->analysis application Downstream Applications (e.g., Imaging, Drug Delivery) analysis->application

Caption: General workflow for click chemistry applications with modified this compound.

signaling_pathway_inhibition cluster_pathway Cellular Signaling Pathway cluster_inhibition Inhibition by Modified Ribose Analog receptor Receptor enzyme Enzyme receptor->enzyme downstream_signaling Downstream Signaling enzyme->downstream_signaling cellular_response Cellular Response (e.g., Proliferation) downstream_signaling->cellular_response modified_nucleoside Modified this compound Nucleoside Analog modified_nucleoside->enzyme Inhibition

Caption: Inhibition of a signaling pathway by a modified this compound nucleoside analog.

logical_relationship click_chemistry Click Chemistry bioconjugation Bioconjugation click_chemistry->bioconjugation modified_ribose Modified this compound modified_ribose->bioconjugation drug_discovery Drug Discovery bioconjugation->drug_discovery diagnostics Diagnostics bioconjugation->diagnostics

Caption: Logical relationship between click chemistry, modified this compound, and their applications.

References

Troubleshooting & Optimization

Technical Support Center: D-Ribofuranose Glycosylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-ribofuranose glycosylation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields and stereoselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the yield and stereoselectivity of this compound glycosylation?

A1: The outcome of a this compound glycosylation reaction is highly sensitive to a variety of factors. Key parameters include the choice of protecting groups on the ribose donor, the nature of the glycosyl acceptor, the activator or promoter system used, the solvent, and the reaction temperature.[1][2] The interplay of these elements determines the stereochemical outcome (α/β anomer ratio) and the overall yield.

Q2: Why is it challenging to selectively synthesize the β-D-ribofuranoside, the anomer relevant for nucleosides?

A2: In solution, D-ribose exists in equilibrium between its furanose and more stable pyranose forms. The β-D-ribofuranose isomer is often present in low abundance, making its selective glycosylation challenging.[3] Furthermore, controlling the stereoselectivity at the anomeric center to favor the β-anomer requires careful optimization of reaction conditions to navigate the complex reaction mechanism, which can proceed through SN1 or SN2-like pathways.[4]

Q3: What is the role of a participating group at the C-2 position of the ribose donor?

A3: A participating group, typically an acyl group like benzoyl, at the C-2 position plays a crucial role in directing the stereochemistry of the glycosylation.[5][6] It can form a cyclic intermediate (an oxocarbenium ion stabilized by the adjacent ester) that blocks the α-face of the ribose ring. This forces the glycosyl acceptor to attack from the β-face, leading to the formation of the 1,2-trans-glycoside (the β-anomer).

Q4: Can protecting-group-free glycosylation be performed with D-ribose?

A4: While challenging, protecting-group-free glycosylation of D-ribose is possible under specific conditions.[4] These methods often rely on the selective activation of the anomeric center. However, such reactions may require extensive optimization and can be limited by the solvent system and reaction time.[4]

Troubleshooting Guide

Problem 1: Low or No Product Yield

Possible Cause Suggested Solution
Inefficient Activation of Glycosyl Donor - Ensure the activator (e.g., TMSOTf, BF3·Et2O) is fresh and used in the correct stoichiometric amount.[4] - Consider a pre-activation protocol where the donor is activated before adding the acceptor.[7] - Switch to a more reactive glycosyl donor, such as a trichloroacetimidate (B1259523) or a thioglycoside.
Decomposition of Reactants or Intermediates - Perform the reaction at a lower temperature to minimize side reactions and decomposition.[2] - Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated donor.
Poor Nucleophilicity of the Glycosyl Acceptor - If possible, use a less sterically hindered acceptor. - The reactivity of the acceptor can be influenced by its protecting groups; consider alternatives.
Sub-optimal Solvent Choice - The solvent can significantly impact the reaction outcome.[1][8] Screen different solvents (e.g., dichloromethane (B109758), acetonitrile, diethyl ether) to find the optimal medium for your specific system.

Problem 2: Poor Stereoselectivity (Incorrect α/β Anomer Ratio)

Possible Cause Suggested Solution
Lack of Stereocontrol from C-2 Protecting Group - To favor the β-anomer, ensure a participating group (e.g., benzoyl, acetyl) is present at the C-2 position.[5][6] - For the α-anomer, a non-participating group (e.g., benzyl, silyl (B83357) ether) at C-2 is generally required.
Reaction Temperature - Lowering the reaction temperature often enhances stereoselectivity.[2]
Solvent Effects - The polarity and coordinating ability of the solvent can influence the stability of reaction intermediates and thus the stereochemical outcome.[1][8] Experiment with a range of solvents.
Activator/Promoter System - The choice of activator can influence the reaction mechanism and, consequently, the anomeric ratio. Some systems are known to favor the formation of one anomer over the other.

Problem 3: Formation of Side Products

Possible Cause Suggested Solution
Intramolecular Rearrangement - The use of participating groups can sometimes lead to the formation of orthoester byproducts.[6] Adjusting the reaction time and temperature may minimize this.
Reaction with Exocyclic Functional Groups - If the glycosyl acceptor has multiple nucleophilic sites, undesired glycosylation may occur. Ensure adequate protection of other reactive groups.[4]
Elimination Reactions - Under strongly acidic or basic conditions, elimination reactions can occur. Use milder activators or buffer the reaction mixture if necessary.

Data Presentation: Influence of Reaction Parameters on Glycosylation Outcome

Table 1: Effect of Catalyst and Co-catalyst on Furanoside Glycosylation

EntryCatalyst (mol%)Co-catalyst (mol%)Time (h)Yield (%)
1Re(O)Cl3(OPPh3)(Me2S) (8)None0.545
2Re(O)Cl3(OPPh3)(Me2S) (8)Cu(OTf)2 (12)1292
3Re(O)Cl3(OPPh3)(Me2S) (8)CuI (26)2680
4Re(O)Cl3(OPPh3)(Me2S) (8)CoCl2 (26)2685
Data adapted from a study on rhenium-catalyzed furanoside glycosylation, illustrating the significant impact of a co-catalyst on reaction yield.[9]

Table 2: Glycosylation of Pyrrolo[2,3-d]pyrimidines

SubstrateProtecting GroupYield (%)
6-chloro-7-deazapurineNone45
2-amino-6-chloro-7-deazapurinepivaloyl18
These results highlight how substituents and protecting groups on the acceptor molecule can dramatically affect glycosylation yields.[10]

Experimental Protocols

Representative Protocol for β-D-Ribofuranoside Synthesis

This protocol describes a general procedure for the glycosylation of an alcohol acceptor with a 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose donor, a common starting material.

Materials:

  • 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (glycosyl donor)

  • Glycosyl acceptor (e.g., a primary or secondary alcohol)

  • Anhydrous dichloromethane (DCM)

  • Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) (activator)

  • Molecular sieves (4 Å), activated

  • Triethylamine

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add the glycosyl donor (1.0 eq.), the glycosyl acceptor (1.2-1.5 eq.), and activated 4 Å molecular sieves in anhydrous DCM.

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to the desired temperature (e.g., -40 °C or 0 °C).

  • Slowly add TMSOTf (0.1-0.3 eq.) dropwise to the stirred suspension.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding triethylamine.

  • Filter the mixture through a pad of celite and wash the celite with DCM.

  • Combine the filtrates and wash sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the desired β-D-ribofuranoside.

Visualizations

Glycosylation_Mechanism Donor Glycosyl Donor (with Leaving Group, LG) Intermediate Oxocarbenium Ion Intermediate Donor->Intermediate -LG Acceptor Glycosyl Acceptor (ROH) Acceptor->Intermediate Nucleophilic Attack Activator Activator (e.g., TMSOTf) Activator->Donor Activation Product Glycoside Product (α/β anomers) Intermediate->Product

Caption: General mechanism of a glycosylation reaction.

Caption: Troubleshooting workflow for glycosylation reactions.

Influencing_Factors Outcome Reaction Outcome (Yield & Stereoselectivity) Donor Glycosyl Donor - Leaving Group - Protecting Groups Donor->Outcome Acceptor Glycosyl Acceptor - Nucleophilicity - Steric Hindrance Acceptor->Outcome Activator Activator/Promoter Activator->Outcome Solvent Solvent Solvent->Outcome Temperature Temperature Temperature->Outcome

Caption: Key factors influencing glycosylation outcomes.

References

Technical Support Center: Stereoselective Synthesis of D-Ribofuranose

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective synthesis of D-ribofuranose. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the stereoselective synthesis of this compound?

A1: The main challenges in the stereoselective synthesis of this compound center around controlling the stereochemistry at the anomeric carbon (C1) to favor either the α- or β-anomer, and the regioselective protection and deprotection of the hydroxyl groups at the C2, C3, and C5 positions. The furanose ring is conformationally flexible, which also adds to the complexity of achieving high stereoselectivity.

Q2: How do protecting groups influence the stereoselectivity of glycosylation reactions?

A2: Protecting groups have a significant impact on the stereochemical outcome of glycosylation reactions. A participating group (e.g., an acetyl or benzoyl group) at the C2 position can promote the formation of a more stable intermediate, which often leads to the formation of the β-anomer (1,2-trans product).[1] In contrast, non-participating groups (e.g., a benzyl (B1604629) group) at the C2 position may result in a mixture of α- and β-anomers, with the ratio often depending on other factors like the solvent and promoter.

Q3: What analytical techniques are best for determining the anomeric ratio of my product?

A3: The most powerful technique for determining the anomeric ratio is Nuclear Magnetic Resonance (NMR) spectroscopy.[2] The chemical shift and coupling constant of the anomeric proton (H1) are distinct for the α- and β-anomers.[3] Typically, the α-anomeric proton resonates at a lower field (higher ppm) than the β-anomeric proton.[3] Chiral High-Performance Liquid Chromatography (HPLC) is another effective method for separating and quantifying anomers and other diastereomers.[4]

Q4: Can enzymatic methods be used for the stereoselective synthesis of this compound derivatives?

A4: Yes, enzymatic methods offer a highly stereoselective alternative to traditional chemical synthesis. For instance, 2-deoxy-D-ribose-5-phosphate aldolase (B8822740) (DERA) is a biocatalyst that can be used for the stereoselective synthesis of various deoxysugars with high stereocontrol.

Troubleshooting Guides

Problem 1: Low β-selectivity in Glycosylation Reaction

Possible Causes:

  • Non-participating neighboring group at C2: The absence of a participating group at the C2 position can lead to a lack of stereocontrol.

  • Reaction conditions not optimized: The choice of Lewis acid, solvent, and temperature can significantly influence the anomeric ratio.

  • Instability of the glycosyl donor: The glycosyl donor may be isomerizing or decomposing under the reaction conditions.

Suggested Solutions:

  • Utilize a participating C2-protecting group: Employ an acetyl or benzoyl group at the C2 position to favor the formation of the β-anomer through neighboring group participation.[1]

  • Optimize reaction conditions:

    • Lewis Acid: The choice of Lewis acid can influence the stereoselectivity. A comparison of different Lewis acids may be necessary.

    • Solvent: Solvents like acetonitrile (B52724) can sometimes favor the formation of the β-anomer.

    • Temperature: Lowering the reaction temperature (e.g., -78 °C) can enhance kinetic control and improve selectivity.

  • Choice of Glycosyl Donor: Ensure the glycosyl donor is stable under the reaction conditions. Thioglycosides are often versatile and stable donors.

Problem 2: Incomplete Reaction or Low Yield

Possible Causes:

  • Inactive catalyst or promoter: The Lewis acid or other promoters may have degraded.

  • Presence of water: Glycosylation reactions are often sensitive to moisture.

  • Steric hindrance: The glycosyl donor or acceptor may be sterically hindered, slowing down the reaction.

  • Insufficient reaction time or temperature: The reaction may not have proceeded to completion.

Suggested Solutions:

  • Use freshly distilled solvents and flame-dried glassware: Ensure anhydrous conditions.

  • Verify the activity of the promoter: Use a fresh batch of the Lewis acid or other promoters.

  • Increase reaction time and/or temperature: Monitor the reaction by TLC to determine the optimal reaction time. A modest increase in temperature may improve the reaction rate.

  • Consider a more reactive glycosyl donor: If steric hindrance is an issue, a more reactive donor might be necessary.

Problem 3: Difficulty in Separating Anomers

Possible Causes:

  • The α- and β-anomers have very similar polarities, making separation by standard column chromatography challenging.

Suggested Solutions:

  • High-Performance Liquid Chromatography (HPLC): Utilize a chiral stationary phase for effective separation of anomers.[5][6]

  • Derivatization: Convert the anomeric mixture into diastereomers by reacting with a chiral auxiliary. The resulting diastereomers may be more easily separated by conventional chromatography.

  • Recrystallization: In some cases, one anomer may be selectively crystallized from the mixture.

Quantitative Data

Table 1: Influence of C2-Protecting Group on Anomeric Selectivity

C2-Protecting GroupGlycosyl DonorGlycosyl AcceptorPromoterSolventα:β RatioYield (%)Reference
Benzyl (non-participating)2,3,5-tri-O-benzyl-D-ribofuranosyl acetateImidazole derivativeLi saltTHF1:1 (initial)-[7]
Benzyl (non-participating)2,3,5-tri-O-benzyl-D-ribofuranoseImidazole derivativeTMAD, Bu3PTHF1:26.392[8]
- (2-deoxy)3,5-di-O-benzyl-2-deoxy-D-riboseImidazole derivativeTMAD, Bu3PTHF1:5.459 (overall)[7]

Table 2: NMR Data for Anomeric Proton (H1) of D-Ribofuranosides

CompoundAnomerSolventChemical Shift (δ, ppm)Coupling Constant (J H1,H2, Hz)Reference
Methyl 2,3-O-isopropylidene-β-D-ribofuranosideβCDCl34.891.2[2]
AdenosineβDMSO-d65.886.41[2]
GuanosineβDMSO-d65.695.80[2]

Experimental Protocols

Protocol 1: General Procedure for β-Selective Glycosylation using a Participating Group
  • Preparation of the Glycosyl Donor:

    • Protect the hydroxyl groups at C3 and C5 of D-ribose using appropriate protecting groups (e.g., benzoyl groups).

    • Introduce a participating group (e.g., acetyl or benzoyl) at the C2 position.

    • Convert the protected ribofuranose into a suitable glycosyl donor (e.g., a glycosyl bromide or trichloroacetimidate).

  • Glycosylation Reaction:

    • Dissolve the glycosyl acceptor in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon).

    • Add a suitable promoter (e.g., silver triflate or trimethylsilyl (B98337) triflate) at a low temperature (e.g., -40 °C).

    • Slowly add a solution of the glycosyl donor in the same anhydrous solvent to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Work-up and Purification:

    • Quench the reaction with a suitable reagent (e.g., saturated sodium bicarbonate solution).

    • Extract the product with an organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to isolate the desired β-anomer.

Protocol 2: Analysis of Anomeric Ratio by ¹H NMR Spectroscopy
  • Sample Preparation:

    • Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Analysis:

    • Identify the signals corresponding to the anomeric protons (H1) of the α- and β-anomers. These are typically in the range of 4.5-6.0 ppm.

    • Integrate the signals for the anomeric protons of both anomers.

    • The ratio of the integrals will give the anomeric ratio of the product.

Visualizations

experimental_workflow cluster_start Starting Material cluster_synthesis Synthetic Steps cluster_analysis Analysis & Purification cluster_end Final Product D_Ribose D-Ribose Protection Protection of -OH Groups D_Ribose->Protection Activation Anomeric Activation Protection->Activation Glycosylation Glycosylation Activation->Glycosylation Deprotection Deprotection Glycosylation->Deprotection Purification Purification (HPLC/Column) Deprotection->Purification Analysis Stereochemical Analysis (NMR) Purification->Analysis Product Stereoselective D-Ribofuranoside Analysis->Product

Caption: A generalized experimental workflow for the stereoselective synthesis of D-ribofuranosides.

troubleshooting_logic start Low β-Selectivity Observed check_c2 Is C2-OH protected with a participating group? start->check_c2 use_participating Action: Use Acetyl or Benzoyl at C2 check_c2->use_participating No check_conditions Are reaction conditions (solvent, temp) optimized? check_c2->check_conditions Yes end_node Improved β-Selectivity use_participating->end_node optimize_conditions Action: Screen solvents (e.g., MeCN) and lower temperature check_conditions->optimize_conditions No check_donor Is the glycosyl donor stable? check_conditions->check_donor Yes optimize_conditions->end_node change_donor Action: Consider a more stable donor (e.g., thioglycoside) check_donor->change_donor No check_donor->end_node Yes change_donor->end_node

Caption: Troubleshooting logic for addressing low β-selectivity in this compound synthesis.

References

Technical Support Center: Synthesis of D-Ribofuranose Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of D-ribofuranose derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound derivatives. The question-and-answer format is designed to help you quickly identify and solve common problems.

Issue 1: Poor Anomeric Selectivity (Formation of α/β Mixtures)

Question: My reaction is producing a mixture of α and β anomers, and I need to obtain the pure β-anomer. How can I improve the stereoselectivity of my glycosylation reaction?

Answer: Achieving high anomeric selectivity is a common challenge in ribofuranoside synthesis. The formation of a mixture of α and β anomers is often observed. Here are several strategies to favor the formation of the desired β-anomer:

  • Choice of Protecting Group at C2: The protecting group at the C2 position of the ribofuranosyl donor plays a crucial role in directing the stereochemical outcome of the glycosylation.

    • Participating Groups: Acyl-type protecting groups, such as acetyl (Ac) or benzoyl (Bz), at the C2 position can participate in the reaction through the formation of an intermediate acyloxonium ion. This intermediate blocks the α-face of the ribofuranose ring, forcing the glycosyl acceptor to attack from the β-face, resulting in the formation of the 1,2-trans product (β-anomer).

    • Non-Participating Groups: Ether-type protecting groups, such as benzyl (B1604629) (Bn), do not have this participating ability, and thus often lead to a mixture of α and β anomers.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the anomeric ratio. In some cases, ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) may favor the formation of the β-anomer.

  • Temperature Control: Glycosylation reactions are often temperature-sensitive. Running the reaction at a lower temperature can sometimes improve the selectivity for the more thermodynamically stable product.

  • Choice of Glycosyl Donor and Promoter: The combination of the glycosyl donor (e.g., glycosyl halide, thioglycoside, or trichloroacetimidate) and the promoter (e.g., silver triflate, N-iodosuccinimide/triflic acid) can significantly impact the anomeric selectivity. It is often necessary to screen different combinations to find the optimal conditions for a specific substrate.

Troubleshooting Workflow for Poor Anomeric Selectivity

Anomeric_Selectivity start Problem: Poor β-selectivity (α/β mixture) check_C2 Check C2 protecting group start->check_C2 participating Is it a participating group (e.g., Ac, Bz)? check_C2->participating non_participating Is it a non-participating group (e.g., Bn)? check_C2->non_participating optimize_conditions Action: Optimize reaction conditions (solvent, temperature, promoter) participating->optimize_conditions Yes change_to_participating Action: Change to a participating group (e.g., acetyl, benzoyl) non_participating->change_to_participating Yes change_to_participating->optimize_conditions separation Consider enzymatic or chromatographic separation of anomers optimize_conditions->separation

Caption: Troubleshooting workflow for poor anomeric selectivity.

Issue 2: Formation of Pyranose Side Products

Question: I am trying to synthesize a this compound derivative, but I am observing the formation of a significant amount of the corresponding pyranose isomer. How can I favor the formation of the furanose ring?

Answer: D-Ribose can exist in equilibrium between the five-membered furanose and the six-membered pyranose ring forms. In aqueous solution at room temperature, the pyranose form is generally more stable and therefore more abundant[1]. Several factors can influence this equilibrium:

  • Temperature: Increasing the reaction temperature generally favors the formation of the less stable furanose isomers.

  • Solvent: The choice of solvent can have a significant impact. For example, dimethyl sulfoxide (B87167) (DMSO) has been shown to favor the furanose form of ribose compared to water.

  • Protecting Groups: The use of specific protecting groups can "lock" the ribose in its furanose form. For example, the formation of a 2,3-O-isopropylidene acetal (B89532) is only possible with the furanose form, as the 2- and 3-hydroxyl groups are cis in this ring system.

Strategies to Minimize Pyranose Formation:

  • Use a Ribofuranose-Locked Starting Material: Begin your synthesis with a D-ribose derivative that is already constrained in the furanose form, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose.

  • Optimize Reaction Temperature: If your reaction conditions allow, consider running the synthesis at a higher temperature to shift the equilibrium towards the furanose form.

  • Solvent Selection: If compatible with your reaction, explore the use of solvents like DMSO that are known to favor the furanose isomer.

Furanose vs. Pyranose Equilibrium

Furanose_Pyranose cluster_conditions Factors Influencing Equilibrium linear Linear D-Ribose equilibrium2 linear->equilibrium2 furanose This compound (5-membered ring) equilibrium furanose->equilibrium pyranose D-Ribopyranose (6-membered ring) equilibrium->linear equilibrium2->pyranose temp Higher Temperature favors Furanose solvent DMSO favors Furanose protecting_groups 2,3-O-isopropylidene locks Furanose

Caption: Equilibrium between furanose and pyranose forms of D-ribose.

Issue 3: Epimerization at C3 (Formation of D-xylofuranose Derivatives)

Question: My reaction is producing an undesired stereoisomer, which I suspect is the C3 epimer (a D-xylofuranose derivative). How can I prevent this side reaction?

Answer: Epimerization at the C3 position is a known side reaction in the synthesis of this compound derivatives, leading to the formation of the corresponding D-xylofuranose diastereomer. This can be particularly problematic under certain reaction conditions.

  • Mechanism: Epimerization at C3 can occur via deprotonation at C3 to form an enolate, followed by reprotonation from either face. This is more likely to occur if the C3 hydroxyl group is protected as an ester and there is an adjacent carbonyl group or an electron-withdrawing group that can stabilize the enolate intermediate.

  • Reaction Conditions: Basic conditions can promote epimerization. The choice of base and reaction temperature is critical. Strong, non-nucleophilic bases may favor this side reaction.

Strategies to Minimize C3 Epimerization:

  • Choice of Protecting Groups: Avoid using protecting groups on the C2 and C3 hydroxyls that might increase the acidity of the C3 proton. If possible, use protecting groups that do not involve carbonyls.

  • Careful Control of Basicity: If a basic step is necessary, use a milder base and maintain a low reaction temperature.

  • Reaction Time: Minimize the reaction time to reduce the exposure of the product to conditions that may cause epimerization.

Logical Relationship for Investigating C3 Epimerization

C3_Epimerization start Problem: Suspected C3 Epimerization (D-xylofuranose formation) check_conditions Review Reaction Conditions start->check_conditions base_present Is a strong base used? check_conditions->base_present high_temp Is the reaction run at elevated temperature? base_present->high_temp No action_base Action: Use a milder base or neutral conditions if possible base_present->action_base Yes action_temp Action: Lower the reaction temperature high_temp->action_temp Yes check_protecting_groups Examine Protecting Groups high_temp->check_protecting_groups No action_base->high_temp action_temp->check_protecting_groups ester_at_C3 Is there an ester at C3? check_protecting_groups->ester_at_C3 action_protecting_group Action: Consider alternative protecting groups (e.g., ethers) ester_at_C3->action_protecting_group Yes

Caption: Decision tree for troubleshooting C3 epimerization.

Quantitative Data Summary

The following tables summarize quantitative data on the formation of different isomers of D-ribose under various conditions.

Table 1: Anomeric and Tautomeric Composition of D-Ribose in Solution

SolventTemperature (°C)α-pyranose (%)β-pyranose (%)α-furanose (%)β-furanose (%)
D₂O3121.558.56.513.5
DMSO-d₆3135.045.09.011.0

Data adapted from published studies. Actual compositions may vary based on specific experimental conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis of this compound derivatives.

Protocol 1: Synthesis of 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose

This protocol describes a common method for preparing a β-D-ribofuranose donor with participating groups at C2 and C3.

Materials:

Procedure:

  • Acetylation of D-Ribose:

    • Suspend D-ribose in a mixture of acetic anhydride and pyridine at 0 °C.

    • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

    • Pour the reaction mixture into ice water and extract with dichloromethane.

    • Wash the organic layer with saturated aqueous sodium bicarbonate, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude tetra-O-acetyl-D-ribofuranose.

  • Conversion to the Benzoylated Derivative:

    • Dissolve the crude tetra-O-acetyl-D-ribofuranose in dichloromethane.

    • Add benzoyl chloride and a suitable Lewis acid catalyst (e.g., tin(IV) chloride) at 0 °C.

    • Stir the reaction at room temperature until completion (monitored by TLC).

    • Quench the reaction with saturated aqueous sodium bicarbonate.

    • Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

    • Purify the crude product by silica gel column chromatography (e.g., using a gradient of hexanes and ethyl acetate) to yield 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose.

Expected Outcome: This procedure should yield the desired β-anomer as the major product due to the anomeric effect and thermodynamic control in the final step.

Experimental Workflow for Protocol 1

Protocol1_Workflow start Start: D-Ribose acetylation Acetylation (Acetic anhydride, Pyridine) start->acetylation tetraacetate Crude Tetra-O-acetyl-D-ribofuranose acetylation->tetraacetate benzoylation Benzoylation (Benzoyl chloride, Lewis acid) tetraacetate->benzoylation crude_product Crude 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose benzoylation->crude_product purification Silica Gel Chromatography crude_product->purification final_product Pure 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose purification->final_product

References

Technical Support Center: D-Ribofuranose Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of D-ribofuranose in in vitro assays.

Troubleshooting Guides & FAQs

This section addresses common issues encountered when preparing this compound solutions for experimental use.

Q1: My this compound is not dissolving completely in my aqueous buffer (e.g., PBS). What can I do?

A1: this compound is generally soluble in water.[1][2] However, achieving high concentrations or dissolving it in complex buffers can sometimes be challenging. Here are several troubleshooting steps:

  • Increase Temperature: Gently warming the solution can significantly increase the solubility of sugars like this compound.[1][3] Try heating the solution in a water bath at a controlled temperature (e.g., 37-50°C) while stirring. Avoid excessive heat, which could degrade the compound.

  • Agitation/Stirring: Continuous stirring or vortexing increases the interaction between the solute and the solvent, facilitating dissolution.[1]

  • Sonication: For stubborn-to-dissolve particles, brief sonication can help break down aggregates and enhance dispersion.[4]

  • pH Adjustment: While this compound solubility is not highly pH-dependent within typical biological ranges, extreme pH values should be avoided as they can lead to degradation. The pH of a 10g/L D-ribose solution in water is approximately 7.[2]

  • Particle Size Reduction: Using a finer powder of this compound will increase the surface area available for solvation, leading to a faster dissolution rate.

Q2: I'm observing precipitation after adding my this compound stock solution to my cell culture media. How can I prevent this?

A2: Precipitation upon dilution into a complex aqueous medium like cell culture media is a common issue, often related to the solvent used for the stock solution or the final concentration.

  • Check Final Solvent Concentration: If you are using a co-solvent like DMSO to prepare your stock solution, ensure the final concentration in your assay is kept low, typically below 0.5% (v/v), to minimize both cytotoxicity and precipitation.[5][6]

  • Use an Intermediate Dilution Step: Instead of adding a small volume of a highly concentrated stock directly to your final assay volume, perform a serial dilution. For example, dilute your stock solution in a smaller volume of media first, and then add this intermediate dilution to your final culture volume.[6]

  • Order of Addition: Add the concentrated stock solution to the larger volume of the aqueous medium while vortexing or stirring. Avoid adding the aqueous medium to the concentrated stock.[6]

  • Presence of Serum: Components in fetal bovine serum (FBS), such as albumin, can help stabilize some compounds. If you are working in serum-free media, solubility challenges may be more pronounced.[6]

Q3: What is the best solvent to prepare a high-concentration stock solution of this compound?

A3: For most in vitro assays, preparing a stock solution in an aqueous buffer or sterile water is the first choice due to the high water solubility of this compound.[1][2] If a higher concentration is needed than what is achievable in a purely aqueous system, or if you are working with a modified, less soluble form of this compound, a co-solvent may be necessary.

  • Dimethyl Sulfoxide (DMSO): DMSO is a common solvent for preparing high-concentration stock solutions of compounds for in vitro assays.[5] this compound is soluble in DMSO.[7] Remember to keep the final DMSO concentration in your assay low (<0.5%).[5][6]

  • Ethanol (B145695): this compound is slightly soluble in ethanol.[1] Using a mixture of ethanol and water can be an option, but the final ethanol concentration must be carefully controlled to avoid adverse effects on cells.

Q4: Can I use cyclodextrins to improve the solubility of this compound derivatives?

A4: Yes, cyclodextrins are effective in enhancing the aqueous solubility of poorly soluble compounds by forming inclusion complexes.[8][9][10] These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate hydrophobic molecules, thereby increasing their solubility in water.[10][11] This technique is particularly useful for less polar derivatives of this compound. Beta-cyclodextrin (β-CD) and its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used in pharmaceutical formulations for this purpose.[12]

Data Presentation: Solubility of D-Ribose

The following table summarizes the mole fraction solubility of D-ribose in various pure solvents at different temperatures, as determined by the gravimetric method.

Temperature (K)WaterMethanolEthanol2-PropanolAcetoneEthyl AcetateAcetonitrileDichloromethane
283.15 0.44310.01980.00410.00190.00230.00090.00040.0003
293.15 0.49870.02450.00530.00250.00290.00120.00050.0004
303.15 0.55890.03010.00680.00320.00370.00160.00070.0005
313.15 0.62410.03680.00860.00410.00470.00210.00090.0007
323.15 0.69460.04480.01080.00520.00590.00270.00120.0009

Data adapted from a study on the determination and correlation of D-ribose solubility.[13]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in an Aqueous Buffer

This protocol describes the preparation of a this compound stock solution in a standard biological buffer, such as Phosphate-Buffered Saline (PBS).

Materials:

  • This compound powder

  • Phosphate-Buffered Saline (PBS), sterile

  • Sterile conical tubes or flasks

  • Magnetic stirrer and stir bar or vortex mixer

  • Water bath (optional)

  • Sterile 0.22 µm filter

Procedure:

  • Weigh the this compound: Accurately weigh the desired amount of this compound powder.

  • Add Buffer: Add the calculated volume of sterile PBS to the conical tube or flask containing the this compound.

  • Dissolve:

    • Place the container on a magnetic stirrer or use a vortex mixer to agitate the solution.

    • If dissolution is slow, place the container in a water bath set to 37°C and continue stirring until the solid is completely dissolved.

  • Sterile Filtration: Once the this compound is fully dissolved, sterile-filter the solution using a 0.22 µm syringe filter into a new sterile container.

  • Storage: Store the stock solution at 2-8°C. For long-term storage, consider aliquoting and freezing at -20°C. Note that some buffers, like PBS, can precipitate at lower temperatures, so allow the solution to return to room temperature and ensure any precipitate has redissolved before use.[14]

Protocol 2: Enhancing Solubility with a Co-Solvent (DMSO)

This protocol is for preparing a high-concentration stock solution of this compound or its less soluble derivatives using DMSO.

Materials:

  • This compound (or derivative) powder

  • Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the Compound: In a sterile microcentrifuge tube, weigh the desired amount of the compound.

  • Add DMSO: Add the calculated volume of DMSO to the tube.

  • Dissolve: Vortex the solution thoroughly. If needed, use brief sonication or gentle warming (37°C) to aid dissolution.[7]

  • Storage: Aliquot the stock solution into smaller, single-use sterile tubes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

  • Working Solution Preparation: When preparing the final working solution for your assay, ensure that the final concentration of DMSO is below 0.5% to avoid cellular toxicity.[5][6] Always run a vehicle control with the same final concentration of DMSO.

Visualizations

experimental_workflow cluster_start Start: Undissolved this compound cluster_methods Solubilization Methods cluster_outcome Outcome cluster_troubleshooting Troubleshooting start This compound Powder + Aqueous Buffer agitation Agitation / Stirring start->agitation heating Gentle Heating (37-50°C) start->heating sonication Sonication start->sonication solution Clear this compound Solution agitation->solution Success troubleshoot Precipitation Occurs agitation->troubleshoot heating->solution Success heating->troubleshoot sonication->solution Success sonication->troubleshoot cosolvent Use Co-solvent (e.g., DMSO) troubleshoot->cosolvent cyclodextrin Use Cyclodextrin troubleshoot->cyclodextrin cosolvent->solution cyclodextrin->solution

Caption: Workflow for dissolving this compound.

signaling_pathway D_ribose D-ribose AGEs Advanced Glycation End Products (AGEs) D_ribose->AGEs non-enzymatic glycation Protein Cellular Proteins Protein->AGEs RAGE Receptor for AGEs (RAGE) AGEs->RAGE binds to NLRP3 NLRP3 Inflammasome Activation RAGE->NLRP3 activates Inflammation Pro-inflammatory Cytokine Release (e.g., IL-1β) NLRP3->Inflammation Cellular_Stress Cellular Stress & Injury Inflammation->Cellular_Stress

Caption: D-ribose induced AGEs/RAGE signaling pathway.

References

Technical Support Center: Refining Purification Protocols for Synthetic Ribonucleosides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of synthetic ribonucleosides. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their purification protocols. Here you will find answers to frequently asked questions, detailed troubleshooting guides, experimental protocols, and visual workflows to assist you in achieving high-purity ribonucleosides for your research and development needs.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during synthetic ribonucleoside purification?

A1: Common impurities in synthetic ribonucleoside preparations include:

  • Unreacted starting materials: Nucleobases or protected ribose sugars that did not react.

  • Byproducts from side reactions: Isomers, deletion sequences (in oligonucleotide synthesis), or products from undesired reactions of protecting groups.

  • Incompletely deprotected molecules: Ribonucleosides with one or more protecting groups still attached. These are often more hydrophobic than the fully deprotected product.[1]

  • Degradation products: Depurination or cleavage of the glycosidic bond can occur under acidic conditions, leading to product degradation.[1]

Q2: How do I choose the right purification technique for my synthetic ribonucleoside?

A2: The choice of purification technique depends on the properties of your ribonucleoside and the nature of the impurities.

  • High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique. Reversed-phase (RP-HPLC) is suitable for most ribonucleosides. Ion-exchange chromatography (IEX) is effective for charged molecules, and mixed-mode chromatography can separate compounds with varying polarity and charge.[2][3] Chiral HPLC is necessary for separating enantiomers.[2]

  • Silica (B1680970) Gel Chromatography: A standard technique for purifying protected ribonucleosides and other organic molecules. It is effective for separating compounds with different polarities.[4]

  • Crystallization: An excellent method for obtaining highly pure crystalline solids, provided a suitable solvent system can be found.[5][6]

Q3: My ribonucleoside is very polar and does not retain well on a C18 column. What should I do?

A3: For highly polar ribonucleosides that exhibit poor retention in reversed-phase HPLC, consider the following:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and is well-suited for the retention and separation of highly polar compounds.[3]

  • Ion-Pairing Chromatography: Adding an ion-pairing reagent to the mobile phase can enhance the retention of charged, polar ribonucleosides on a reversed-phase column.[3]

  • Mixed-Mode Chromatography: Columns with both reversed-phase and ion-exchange characteristics offer greater flexibility for separating polar and charged molecules.[3]

Q4: What is "oiling out" during crystallization, and how can I prevent it?

A4: "Oiling out" is the separation of a dissolved compound as a liquid or oil instead of solid crystals upon cooling.[7][8] This often happens when the melting point of the solute is lower than the temperature of the solution or when the solution is highly impure.[7][9] To prevent oiling out:

  • Increase the amount of solvent: This keeps the compound dissolved at a lower temperature.[7]

  • Cool the solution more slowly: This allows more time for crystal nucleation and growth.

  • Add seed crystals: This provides a template for crystallization to occur.[10]

  • Change the solvent system: Use a lower boiling point solvent or a different solvent mixture.[11]

Troubleshooting Guides

HPLC Purification
Problem Possible Cause Solution
Poor Peak Shape (Tailing or Fronting) Column overloadReduce the sample concentration or injection volume.[3]
Secondary interactions with the stationary phaseModify the mobile phase pH to suppress ionization. For basic compounds, adding a small amount of a stronger base can sometimes help.[3]
Column contamination or degradationFlush the column with a strong solvent. If the issue persists, replace the guard column or the analytical column.[3]
Sample dissolved in an inappropriate solventDissolve the sample in the mobile phase whenever possible.[3]
Low Resolution Between Peaks Suboptimal mobile phase compositionAdjust the solvent strength or pH to improve separation. Consider using a gradient elution.[12]
Incorrect column chemistrySelect a column with a different selectivity (e.g., phenyl-hexyl for aromatic compounds, or a HILIC column for polar analogs).[3][13]
Low column efficiencyEnsure the column is properly packed and not degraded. Check for and minimize extra-column band broadening from long tubing or dead volumes.[3]
High Backpressure Clogged frit or columnBackflush the column. If the pressure remains high, replace the frit or the column. Use guard columns and in-line filters to prevent clogging.
Particulate matter in the sample or mobile phaseFilter all samples and mobile phases through a 0.22 µm or 0.45 µm filter.
Inconsistent Retention Times Poor column equilibrationEquilibrate the column with at least 10-20 column volumes of the mobile phase before injection.[14]
Changes in mobile phase compositionPrepare fresh mobile phase daily and ensure it is well-mixed and degassed.[15]
Temperature fluctuationsUse a column oven to maintain a constant temperature.[15]
Silica Gel Chromatography
Problem Possible Cause Solution
Compound Streaking on the Column Compound is too polar for the solvent systemGradually increase the polarity of the eluent.
Sample is degrading on the silica gelDeactivate the silica gel by adding a small amount of triethylamine (B128534) (1-3%) to the eluent.[9][15] Consider using a different stationary phase like alumina.
Poor Separation of Compounds Inappropriate solvent systemOptimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the target compound.
Column was not packed properlyEnsure the silica gel is packed uniformly without any cracks or air bubbles.
Low or No Recovery of Compound Compound is irreversibly adsorbed to the silicaPre-treat the silica gel with the mobile phase to deactivate highly active sites.[16] Consider using a different stationary phase.
Compound is too soluble in the eluentStart with a less polar solvent system and gradually increase the polarity (gradient elution).
Crystallization
Problem Possible Cause Solution
No Crystals Form Upon Cooling Solution is not supersaturatedConcentrate the solution by evaporating some of the solvent.[3]
Impurities are inhibiting crystallizationTry to purify the compound by another method (e.g., silica gel chromatography) before crystallization.[3]
Lack of nucleation sitesScratch the inside of the flask with a glass rod or add a seed crystal of the pure compound.[3]
"Oiling Out" Melting point of the compound is below the solution temperatureUse a lower boiling point solvent or a solvent mixture.[3] Cool the solution more slowly.
High concentration of impuritiesPerform a preliminary purification step before crystallization.
Colored Impurities in Crystals Impurities are co-crystallizing with the productAdd activated charcoal to the hot solution to adsorb colored impurities, then hot filter before cooling.

Experimental Protocols

Protocol 1: General Reversed-Phase HPLC (RP-HPLC) Purification
  • Sample Preparation: Dissolve the crude ribonucleoside in the initial mobile phase or a compatible solvent. Filter the sample through a 0.22 µm syringe filter.

  • Column: C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 150 mm for analytical scale or larger for preparative scale).

  • Mobile Phase:

  • Gradient Elution:

    • Start with a low percentage of Buffer B (e.g., 5%) and hold for 2-5 minutes.

    • Increase the percentage of Buffer B linearly to elute the compound of interest. A typical gradient might be from 5% to 50% Buffer B over 20-40 minutes.

    • After elution of the target peak, wash the column with a high percentage of Buffer B (e.g., 95%) for 5-10 minutes.

    • Re-equilibrate the column with the initial mobile phase conditions for at least 10 column volumes.

  • Flow Rate: 1.0 mL/min for analytical scale. Adjust for preparative scale based on column diameter.

  • Detection: UV detection at 260 nm or a wavelength appropriate for the specific nucleobase.

  • Fraction Collection: Collect fractions corresponding to the desired peak.

  • Post-Purification: Analyze the purity of the collected fractions by analytical HPLC. Pool the pure fractions and remove the solvent by lyophilization or rotary evaporation.

Protocol 2: Silica Gel Chromatography for Protected Ribonucleosides
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, non-polar eluent.

  • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a flat and even bed. Drain the excess solvent until it is just above the silica level. Add a thin layer of sand on top.

  • Sample Loading: Dissolve the crude protected ribonucleoside in a minimal amount of a suitable solvent (e.g., dichloromethane). Apply the sample evenly to the top of the silica bed. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the column.[18]

  • Elution: Start with a non-polar solvent (e.g., hexanes or dichloromethane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol). The optimal solvent system should be determined beforehand by TLC analysis.

  • Fraction Collection: Collect fractions and monitor the elution of the compound by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Recrystallization of a Synthetic Ribonucleoside
  • Solvent Selection: Choose a solvent in which the ribonucleoside is highly soluble at high temperatures and poorly soluble at room temperature. Common solvents include water, ethanol, methanol, ethyl acetate, or mixtures thereof.[4][19]

  • Dissolution: Place the crude ribonucleoside in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring until the solid is completely dissolved. Add more solvent in small portions if necessary to achieve complete dissolution.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal yield.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Visualizing Experimental Workflows

Experimental_Workflow cluster_synthesis Synthesis & Deprotection cluster_purification Purification cluster_analysis Analysis & Final Product Synthesis Crude Synthetic Ribonucleoside Deprotection Deprotection Synthesis->Deprotection Crude_Product Crude Deprotected Ribonucleoside Deprotection->Crude_Product Purification_Choice Choose Purification Method Crude_Product->Purification_Choice HPLC HPLC Purification_Choice->HPLC High Resolution/ Polar Compounds Silica Silica Gel Chromatography Purification_Choice->Silica Protected/ Non-polar Compounds Crystallization Crystallization Purification_Choice->Crystallization High Purity/ Crystalline Solid Analysis Purity Analysis (Analytical HPLC, NMR, MS) HPLC->Analysis Silica->Analysis Crystallization->Analysis Pure_Product Pure Ribonucleoside Analysis->Pure_Product

Caption: General workflow for synthetic ribonucleoside purification.

HPLC_Troubleshooting cluster_peak_shape Poor Peak Shape cluster_resolution Low Resolution Start HPLC Problem Observed Peak_Tailing Peak Tailing/Fronting Start->Peak_Tailing Low_Res Low Resolution Start->Low_Res Overload Column Overload? Peak_Tailing->Overload Secondary_Int Secondary Interactions? Overload->Secondary_Int No Reduce_Load Reduce Sample Load Overload->Reduce_Load Yes Modify_Mobile_Phase Modify Mobile Phase pH Secondary_Int->Modify_Mobile_Phase Yes Mobile_Phase_Opt Mobile Phase Optimal? Low_Res->Mobile_Phase_Opt Column_Chem Correct Column Chemistry? Mobile_Phase_Opt->Column_Chem Yes Optimize_Gradient Optimize Gradient Mobile_Phase_Opt->Optimize_Gradient No Change_Column Change Column Type Column_Chem->Change_Column No

Caption: Troubleshooting logic for common HPLC purification issues.

Deprotection_Workflow Start Start: Fully Protected Synthetic Ribonucleoside Base_Deprotection Base Deprotection (e.g., NH4OH/Methylamine) Start->Base_Deprotection Silyl_Deprotection 2'-OH Silyl Group Removal (e.g., TBAF or TEA·3HF) Base_Deprotection->Silyl_Deprotection Workup Aqueous Workup/ Precipitation Silyl_Deprotection->Workup Purification Purification (HPLC or other methods) Workup->Purification End Pure Deprotected Ribonucleoside Purification->End

Caption: Step-wise workflow for the deprotection of synthetic ribonucleosides.

References

Technical Support Center: D-Ribofuranose Storage and Handling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-ribofuranose. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during storage and experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation during storage?

A1: The primary cause of this compound degradation is its inherent instability in aqueous solutions. In solution, this compound exists in equilibrium with its pyranose (six-membered ring) and open-chain aldehyde forms. The open-chain form is susceptible to oxidation, isomerization, and other degradation reactions, especially at elevated temperatures and non-neutral pH.

Q2: What is the recommended method for long-term storage of solid this compound?

A2: For long-term storage, solid this compound should be kept in a tightly sealed container at low temperatures, ideally between 2-8°C. For highly sensitive applications or derivatized forms, storage at -15 to -25°C under an inert atmosphere (e.g., argon or nitrogen) and protected from light is recommended.

Q3: Can I store this compound in an aqueous solution?

A3: Storing this compound in aqueous solutions for extended periods is not recommended due to its rapid degradation. If an aqueous solution is necessary, it should be freshly prepared for each experiment. For short-term storage, use a slightly acidic buffer and keep the solution refrigerated.

Q4: How does temperature affect the stability of this compound?

A4: Temperature significantly impacts the stability of this compound. The rate of degradation increases with temperature. For instance, the half-life of ribose at pH 7.0 is 73 minutes at 100°C, but it increases to 44 years at 0°C.[1]

Q5: What is lyophilization, and can it be used for this compound storage?

A5: Lyophilization, or freeze-drying, is a process of removing water from a product at low temperatures and pressures.[2][3] It is an excellent method for the long-term storage of this compound as it removes the aqueous environment necessary for degradation, allowing for stable storage at room temperature when properly sealed.

Q6: Are there any additives that can help stabilize this compound in solution?

A6: Yes, certain additives can enhance the stability of this compound. Borate (B1201080) has been shown to form esters with ribose, which stabilizes the furanose form and protects it from degradation.[4] Adsorption onto mineral surfaces like amorphous silica (B1680970) has also been demonstrated to protect the sugar from degradation.[5]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Unexpected experimental results or low yield This compound degradation in solution.Prepare this compound solutions fresh before each use. If pre-made solutions are necessary, store them at 2-8°C for no longer than 24 hours. Consider using a stabilizing agent like borate if compatible with your experiment.
Discoloration (browning) of this compound solution Maillard reaction or caramelization at elevated temperatures or non-neutral pH.Avoid heating this compound solutions, especially in the presence of amino acids or other amines. Ensure the pH of the solution is maintained in the slightly acidic to neutral range.
Inconsistent results between experiments Inconsistent storage conditions of this compound stock.Store solid this compound in a desiccator at the recommended low temperature. For solutions, ensure consistent preparation and storage times.
Precipitate formation in this compound solution Contamination or reaction with buffer components.Use high-purity water and reagents for solution preparation. Ensure the chosen buffer is compatible with this compound and does not promote degradation.

Quantitative Data on this compound Stability

The following table summarizes the stability of D-ribose under various conditions.

Parameter Condition Half-life Reference
Temperature100°C (pH 7.0)73 minutes[1]
Temperature0°C (pH 7.0)44 years[1]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Analysis of this compound

This protocol provides a general framework for the analysis of this compound and its degradation products. Method optimization may be required for specific applications.

1. Instrumentation and Columns:

  • A High-Performance Liquid Chromatography (HPLC) system with a Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD) is recommended for detecting underivatized sugars.

  • Column Options:

    • Amide Column: A Cogent Amide™ column (4 µm, 100 Å, 4.6 x 100mm) can be used to avoid Schiff base formation that can occur with amine-based columns.[5]

    • Sugar-Specific Column: A Sugar Pak™ I column is designed for the analysis of carbohydrates.[6][7]

    • Cyclodextrin-Bonded Column: A β-cyclobond 2000 analytical column can be effective for separating ribose from other components.[8]

2. Mobile Phase and Elution:

  • A typical mobile phase for an amide column is an isocratic mixture of 95% acetonitrile (B52724) and 5% deionized water with 0.1% triethylamine (B128534) (TEA).[5]

  • For a Sugar Pak™ I column, pure deionized water can be used as the mobile phase.[6][7]

  • A gradient elution may be necessary to separate a complex mixture of degradation products.

3. Sample Preparation:

  • Dissolve the this compound sample in the mobile phase or a compatible solvent at a known concentration (e.g., 1-5 mg/mL).

  • Filter the sample through a 0.22 µm syringe filter before injection.

4. Chromatographic Conditions (Example using Amide Column):

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 30°C

  • Detector: Refractive Index

5. Data Analysis:

  • Identify the this compound peak based on its retention time compared to a standard.

  • Degradation products will appear as additional peaks in the chromatogram. The peak area of this compound can be used to quantify its degradation over time under different storage conditions.

Protocol 2: Lyophilization of this compound for Long-Term Storage

1. Preparation:

  • Dissolve the this compound in high-purity water to the desired concentration.

  • Dispense the solution into lyophilization vials.

2. Freezing:

  • Freeze the samples to a temperature below their eutectic point. A common practice is to freeze at -80°C for several hours to ensure complete solidification.[1]

3. Primary Drying (Sublimation):

  • Place the frozen samples in a lyophilizer.

  • Apply a vacuum (e.g., <100 mTorr) and set the shelf temperature to a low value (e.g., -20°C).

  • During this phase, the frozen water will sublimate directly from a solid to a vapor.

4. Secondary Drying (Desorption):

  • After the majority of the ice has been removed, gradually increase the shelf temperature (e.g., to 20-25°C) while maintaining the vacuum.

  • This step removes residual bound water molecules.

5. Sealing and Storage:

  • Once the lyophilization is complete, backfill the chamber with an inert gas like nitrogen or argon and seal the vials.

  • The lyophilized this compound can be stored at room temperature, protected from light and moisture.

Visualizations

D_Ribofuranose_Degradation_Pathway This compound (β-anomer) This compound (β-anomer) Open-chain (Aldehyde) Open-chain (Aldehyde) This compound (β-anomer)->Open-chain (Aldehyde) Ring Opening Open-chain (Aldehyde)->this compound (β-anomer) Ring Closure D-Ribopyranose (α/β-anomers) D-Ribopyranose (α/β-anomers) Open-chain (Aldehyde)->D-Ribopyranose (α/β-anomers) Ring Closure Degradation Products Degradation Products Open-chain (Aldehyde)->Degradation Products Oxidation, Isomerization, etc. D-Ribopyranose (α/β-anomers)->Open-chain (Aldehyde) Ring Opening

Caption: Aqueous degradation pathway of this compound.

Troubleshooting_Workflow start Inconsistent Experimental Results? check_storage Check this compound Storage Conditions start->check_storage is_solid Is it stored as a solid? check_storage->is_solid solid_conditions Store at 2-8°C in a desiccator. For high purity, store at -20°C under inert gas. is_solid->solid_conditions Yes is_solution Is it stored as a solution? is_solid->is_solution No check_purity Assess Purity (e.g., via HPLC) solid_conditions->check_purity solution_conditions Prepare fresh solutions. If short-term storage is needed, use a buffer and refrigerate. is_solution->solution_conditions Yes use_new Use a new, high-purity batch of this compound is_solution->use_new No (Not recommended) solution_conditions->check_purity is_pure Is the purity acceptable? check_purity->is_pure is_pure->use_new No proceed Proceed with Experiment is_pure->proceed Yes use_new->proceed

Caption: Troubleshooting workflow for this compound stability issues.

References

Technical Support Center: High-Purity D-Ribofuranose Isolation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their methods for high-purity D-ribofuranose isolation.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the isolation and purification of this compound?

The main difficulties in isolating high-purity this compound and its derivatives are managing the equilibrium of anomers and the compound's high polarity. In solution, this compound exists as a mixture of α and β anomers, which can interconvert in a process called mutarotation. This complicates purification, as the two anomers may behave differently during chromatography, leading to broad or split peaks. Its polarity also presents challenges for selecting appropriate chromatographic conditions and detection methods.

Q2: How can I minimize the formation of anomeric mixtures during my reaction?

The formation of anomeric mixtures is often influenced by the catalyst and reaction mechanism. Using milder catalysts, such as certain cation exchange resins, may favor the formation of a single anomer. Reaction conditions, including temperature and solvent, also play a crucial role and should be optimized for your specific synthesis.

Q3: What is the most effective method for purifying this compound derivatives?

Crystallization and column chromatography are the most common and effective purification techniques.[1] The choice between them depends on the specific derivative, the nature of the impurities, and the desired scale of purification. Crystallization is often preferred for its potential to yield very high-purity material in a single step, while column chromatography is highly versatile for separating complex mixtures.

Q4: Are there any specific safety precautions I should take when working with reagents for this compound isolation?

Yes, some synthetic routes may involve hazardous reagents. For instance, strong acids like concentrated sulfuric acid, and reagents like acetic anhydride (B1165640), require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[2] Always consult the Safety Data Sheet (SDS) for each chemical before use.

Q5: How can I improve the yield of my this compound synthesis?

Optimizing reaction conditions is key to improving yield. Ensure anhydrous (dry) conditions when using moisture-sensitive reagents like acetic anhydride.[1] Adjusting reaction time and temperature can also significantly impact yield. For deoxygenation steps, using a potent reducing agent like sodium borohydride (B1222165) in a suitable solvent such as DMSO has been shown to be effective.[1]

Troubleshooting Guides

Crystallization Issues
ProblemPossible Cause(s)Suggested Solution(s)
No crystals form - The solution is not supersaturated (too much solvent).- The solution is cooling too slowly.- Lack of nucleation sites.- Boil off a portion of the solvent to concentrate the solution and cool again.[3][4]- If the solution is clear, try scratching the inside of the flask with a glass rod to create nucleation sites.[3][4]- Add a seed crystal of the pure compound.[3][4]- Lower the temperature of the cooling bath.[3][4]
Oiling out (formation of a liquid layer instead of crystals) - The compound is coming out of solution above its melting point due to a high concentration of impurities.- The cooling rate is too rapid.- Re-heat the solution and add more of the "soluble solvent" to slow down the crystallization process.[3][4]- Consider a charcoal treatment step to remove impurities if the solution is colored.[3][4]- Allow the solution to cool more slowly.
Crystallization is too rapid - The solution is too concentrated.- Re-dissolve the solid by heating and add a small amount of additional solvent to slightly decrease the saturation.[3][4]
Low recovery of pure product - Significant amount of product remains in the mother liquor.- The reaction did not go to completion.- Cool the mother liquor to a lower temperature to encourage further crystallization.- Re-evaluate the crude product's purity; if the initial reaction yield was low, the crystallization yield will also be low.[3][4]
Column Chromatography Issues
ProblemPossible Cause(s)Suggested Solution(s)
Poor separation of anomers (peak splitting or broadening in HPLC) - Mutarotation (interconversion of α and β anomers) during the separation process.- Elevated Temperature: Increase the column temperature to 70-80°C to accelerate anomer interconversion, resulting in a single, sharp peak.[1]- High pH Mobile Phase: Use an alkaline mobile phase (pH > 10) to speed up mutarotation. Polymer-based columns are recommended for high pH conditions.[1]
Compound does not elute from the column - The eluting solvent is not polar enough.- Gradually increase the polarity of the eluting solvent system.
Compound elutes too quickly (poor separation from impurities) - The eluting solvent is too polar.- Decrease the polarity of the eluting solvent system.
Irreproducible retention times - Column is not properly equilibrated.- Changes in the mobile phase composition.- Column contamination.- Ensure the column is thoroughly equilibrated with the mobile phase before each injection.- Prepare fresh mobile phase daily and ensure it is properly degassed.- Implement a column cleaning cycle if contamination is suspected.

Quantitative Data Summary

The following table summarizes typical yields and purities for this compound derivatives from various methods.

Starting MaterialMethod HighlightsOverall YieldPurityReference
D-riboseDeoxygenation of a 5-O-sulfonyloxy intermediate followed by hydrolysis and acetylation.56%Not specified[2]
L-riboseAcetal formation, acetylation, and acetolysis.57%>98% (after recrystallization)[5][6]
β-D-ribofuranose-1,2,3,5-tetraacetateReaction with benzyl (B1604629) alcohol followed by hydrolysis.High YieldHigh Purity[7]
L-riboseAcetic acid solvent medium for acetylation and acetolysis.60.2%High Purity[8]

Experimental Protocols

Protocol 1: General Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose

This protocol is a generalized procedure based on common synthetic strategies.

Step 1: Protection of D-ribose

  • Suspend D-ribose in a mixture of acetone (B3395972) and methanol.

  • Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄).

  • Heat the mixture (e.g., to 40-45°C) and monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, filter the mixture and neutralize the filtrate.

  • Evaporate the solvents and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and evaporate the solvent to yield the protected ribofuranoside.

Step 2: Activation of the 5-Hydroxyl Group

  • Dissolve the protected ribofuranoside in a suitable solvent like dichloromethane.

  • Add a base (e.g., triethylamine) followed by a sulfonyl chloride (e.g., p-toluenesulfonyl chloride).

  • Stir the reaction at room temperature and monitor by TLC.

  • Work up the reaction to isolate the tosylated product.

Step 3: Reductive Deoxygenation

  • Dissolve the tosylated compound in dimethyl sulfoxide (B87167) (DMSO).

  • Add a reducing agent, such as sodium borohydride.

  • Heat the reaction mixture (e.g., to 80-85°C) for several hours.

  • After cooling, quench the reaction and work up with a dilute acid solution.

  • Isolate the deoxygenated product, for instance, by distillation under reduced pressure.

Step 4: Deprotection and Acetylation

  • Perform hydrolysis to remove the protecting groups.

  • Dissolve the crude deprotected product in pyridine.

  • Add acetic anhydride and stir at room temperature.

  • Quench the reaction and extract the final acetylated product.

  • Purify the product by crystallization or column chromatography.

Protocol 2: Purification by Silica (B1680970) Gel Column Chromatography
  • Column Preparation:

    • Plug the bottom of a glass column with a small piece of cotton or glass wool.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Pour the slurry into the column, allowing the solvent to drain while tapping the column to ensure even packing. Avoid air bubbles.

    • Add another thin layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound derivative in a minimal amount of the eluting solvent.

    • Carefully add the sample to the top of the column.

  • Elution:

    • Begin eluting with a non-polar solvent, gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).

    • Collect fractions in separate test tubes.

  • Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent to obtain the purified this compound derivative.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification start D-Ribose protection Protection of Hydroxyl Groups (e.g., Isopropylidene Acetal) start->protection activation Activation of 5-Hydroxyl Group (e.g., Tosylation) protection->activation deoxygenation Reductive Deoxygenation (e.g., with NaBH4) activation->deoxygenation deprotection_acetylation Deprotection and Acetylation deoxygenation->deprotection_acetylation crude_product Crude this compound Derivative deprotection_acetylation->crude_product purification_method Purification Method crude_product->purification_method crystallization Crystallization purification_method->crystallization High initial purity column_chrom Column Chromatography purification_method->column_chrom Complex mixture pure_product High-Purity this compound crystallization->pure_product column_chrom->pure_product

Caption: General experimental workflow for the synthesis and purification of a this compound derivative.

Troubleshooting_Workflow start Low Yield or Purity Issue check_reaction Review Reaction Conditions start->check_reaction check_purification Evaluate Purification Step start->check_purification anhydrous Anhydrous Conditions Met? check_reaction->anhydrous cryst_issue Crystallization Problem? check_purification->cryst_issue chrom_issue Chromatography Problem? check_purification->chrom_issue temp_time Optimal Temperature/Time? anhydrous->temp_time Yes optimize_reaction Optimize Reaction Parameters anhydrous->optimize_reaction No reagents Reagent Quality/Activity? temp_time->reagents Yes temp_time->optimize_reaction No reagents->check_purification Yes reagents->optimize_reaction No cryst_issue->chrom_issue No solve_cryst Troubleshoot Crystallization (see guide) cryst_issue->solve_cryst Yes solve_chrom Troubleshoot Chromatography (see guide) chrom_issue->solve_chrom Yes

Caption: A logical workflow for troubleshooting common issues in this compound isolation.

References

Technical Support Center: Addressing Poor Reactivity of D-Ribofuranose Hydroxyl Groups

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor and often unpredictable reactivity of D-ribofuranose hydroxyl groups.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Low Yield in Ribosylation Reactions

Question: I am consistently obtaining low yields in my glycosylation reaction with a this compound donor. What are the potential causes and how can I improve the outcome?

Answer:

Low yields in ribosylation reactions are a common challenge stemming from several factors related to the inherent reactivity of the ribofuranose moiety and the reaction conditions. The primary culprits are often catalyst inactivation, poor donor activation, steric hindrance, and suboptimal reaction conditions.

Troubleshooting Workflow for Low-Yielding Glycosylation Reactions:

low_yield_troubleshooting start Low Glycosylation Yield check_conditions Verify Anhydrous Conditions start->check_conditions check_conditions->start Moisture Present (Dry reagents/solvents) check_catalyst Assess Catalyst Activity check_conditions->check_catalyst Conditions Dry optimize_catalyst Optimize Lewis Acid/Promoter check_catalyst->optimize_catalyst Catalyst Inactive check_donor Evaluate Glycosyl Donor Stability & Reactivity check_catalyst->check_donor Catalyst Active optimize_catalyst->check_donor Use stronger Lewis Acid or co-activator modify_donor Modify Donor Protecting Groups check_donor->modify_donor Poor Donor Reactivity check_acceptor Assess Acceptor Nucleophilicity check_donor->check_acceptor Donor is Suitable modify_donor->check_acceptor Change to more activating groups optimize_acceptor Modify Acceptor or Reaction Conditions check_acceptor->optimize_acceptor Low Nucleophilicity check_temp Optimize Reaction Temperature check_acceptor->check_temp Acceptor is Suitable optimize_acceptor->check_temp Increase concentration or use a more nucleophilic solvent check_solvent Evaluate Solvent Effects check_temp->check_solvent Temperature Optimized success Improved Yield check_solvent->success Solvent Optimized

Caption: Troubleshooting workflow for low-yield glycosylation reactions.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Moisture Contamination Lewis acids, commonly used as catalysts, are extremely sensitive to moisture and can be readily deactivated.Ensure all glassware is flame-dried, use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., argon or nitrogen). The use of molecular sieves can also help to scavenge trace amounts of water.
Inactive Catalyst/Promoter The chosen Lewis acid or promoter may not be sufficiently strong to activate your specific glycosyl donor.Consider using a stronger Lewis acid (e.g., TMSOTf, BF₃·OEt₂) or a combination of promoters. The choice of activator can be critical for the outcome of the reaction.
Poor Donor Reactivity The protecting groups on the ribofuranose donor can significantly influence its reactivity. Electron-withdrawing groups (e.g., acyl groups) can decrease the reactivity of the donor.Replace electron-withdrawing protecting groups with electron-donating groups (e.g., benzyl (B1604629) ethers) on the donor to increase its reactivity.
Steric Hindrance Bulky protecting groups on either the donor or the acceptor can physically block the approach of the reactants, leading to a slower reaction rate and lower yield.Opt for smaller protecting groups where possible. If steric hindrance is unavoidable, you may need to increase the reaction time or temperature.
Suboptimal Reaction Temperature Glycosylation reactions can be highly sensitive to temperature. The optimal temperature can vary significantly depending on the specific donor, acceptor, and catalyst system.Perform the reaction at a range of temperatures (e.g., from -78°C to room temperature) to determine the optimal condition for your specific system.
Inappropriate Solvent The solvent can influence the solubility of the reactants and the stability of the intermediates, thereby affecting the reaction rate and selectivity.Screen a variety of anhydrous solvents with different polarities (e.g., dichloromethane (B109758), acetonitrile (B52724), toluene) to find the most suitable one for your reaction.
Issue 2: Lack of Regioselectivity in this compound Modifications

Question: I am trying to selectively functionalize one of the hydroxyl groups of this compound, but I am getting a mixture of products. How can I achieve better regioselectivity?

Answer:

The hydroxyl groups of this compound exhibit different reactivities, which can be exploited to achieve regioselectivity. However, these differences can be subtle, often leading to mixtures of products. A well-designed protecting group strategy is the most effective way to achieve high regioselectivity.

Relative Reactivity of this compound Hydroxyl Groups:

The reactivity of the hydroxyl groups in this compound generally follows the order:

5'-OH (primary) > 2'-OH (secondary) ≈ 3'-OH (secondary) > 1'-OH (anomeric)

This order can be influenced by various factors, including the solvent, temperature, and the nature of the electrophile. For instance, in the context of RNA, the 2'-hydroxyl reactivity is also influenced by the identity of the attached nucleobase, with purines (adenosine and guanosine) showing slightly higher reactivity than pyrimidines (cytidine and uridine).[1][2][3][4]

Decision Tree for Protecting Group Strategy:

protecting_group_strategy start Desired Regioselective Modification target_oh Which -OH to modify? start->target_oh oh5 5'-OH (Primary) target_oh->oh5 5'-OH oh23 2'-OH or 3'-OH (Secondary) target_oh->oh23 2'-/3'-OH oh1 1'-OH (Anomeric) target_oh->oh1 1'-OH protect_123 Protect 1', 2', 3' -OHs (e.g., as acetonide) oh5->protect_123 protect_5 Selective 5'-O-silylation (e.g., TBDMSCl) oh23->protect_5 protect_15 Protect 1' and 5' -OHs oh1->protect_15 modify_5 Modify 5'-OH protect_123->modify_5 modify_23 Modify 2'/3'-OH protect_5->modify_23 modify_1 Modify 1'-OH protect_15->modify_1

Caption: Decision tree for selecting a protecting group strategy.

Strategies for Regioselective Modifications:

Target Hydroxyl Strategy Example Protecting Groups
5'-OH Due to its primary nature and reduced steric hindrance, the 5'-OH is the most reactive. Selective protection of the 2' and 3'-hydroxyls allows for straightforward functionalization of the 5'-position.2',3'-O-isopropylidene: Forms a cyclic acetal (B89532) with the cis-diols at C2 and C3.
2'-OH / 3'-OH After protecting the more reactive 5'-OH, the 2' and 3'-hydroxyls can be targeted. Differentiating between the 2' and 3' hydroxyls is more challenging and often requires more complex, multi-step protection-deprotection sequences.5'-O-silyl ethers (e.g., TBDMS, TIPS): Bulky silyl (B83357) ethers will preferentially react with the primary 5'-OH.
1'-OH (Anomeric) The anomeric hydroxyl group has unique reactivity due to its hemiacetal nature. It is often the site of glycosylation. Protecting the other hydroxyls is crucial before activating the anomeric position for coupling.Acyl or Benzyl groups: Used to protect the 2', 3', and 5' positions prior to anomeric activation.
Issue 3: Anomerization of the Glycosidic Product

Question: My glycosylation reaction is producing a mixture of α and β anomers. How can I control the anomeric selectivity?

Answer:

Controlling anomeric selectivity is a central challenge in carbohydrate chemistry. The outcome is influenced by a multitude of factors, including the protecting groups on the donor, the nature of the acceptor, the solvent, and the reaction temperature.

Factors Influencing Anomeric Selectivity:

Factor Influence on Anomeric Outcome
Neighboring Group Participation A participating protecting group (e.g., an acetyl or benzoyl group) at the C2 position of the glycosyl donor will typically lead to the formation of a 1,2-trans product (β-anomer for this compound).
Solvent Effects Solvents can influence the equilibrium between α and β anomers and the stability of reaction intermediates. For example, acetonitrile has been observed to favor the formation of β-anomers in some cases.
Temperature The reaction temperature can have a significant impact on the kinetic versus thermodynamic control of the reaction, which in turn affects the anomeric ratio of the product.
Lewis Acid The choice and strength of the Lewis acid can influence the reaction mechanism and, consequently, the stereochemical outcome.

General Strategies for Controlling Anomeric Selectivity:

  • For β-anomers (1,2-trans): Utilize a participating protecting group at the C2 position of the this compound donor.

  • For α-anomers (1,2-cis): Employ a non-participating protecting group (e.g., a benzyl ether) at the C2 position. This often leads to a mixture of anomers, and further optimization of reaction conditions (solvent, temperature, catalyst) is typically required to favor the α-anomer.

Quantitative Data on Hydroxyl Group Reactivity

The following table summarizes the relative reactivity of this compound hydroxyl groups under different conditions. It is important to note that these are generalized trends, and the actual reactivity can vary depending on the specific substrate and reaction conditions.

Reaction Type Relative Reactivity Order Quantitative Data/Observations Reference
Acylation (in RNA) 2'-OH: G ≈ A > U > CGuanosine and Adenosine are 1.4 and 1.7 times more reactive than Uridine and Cytidine, respectively, at pH 8.0.[1][2][3][4]
Silylation 5'-OH >> 2'-OH ≈ 3'-OHThe primary 5'-OH is significantly more reactive towards bulky silylating agents (e.g., TBDMSCl) due to reduced steric hindrance.[5]
Glycosylation (as acceptor) 5'-OH > 2'-OH ≈ 3'-OHThe primary 5'-OH is generally the most nucleophilic and will react preferentially in the absence of protecting groups.[6]

Detailed Experimental Protocols

Protocol 1: Selective 5'-O-TBDMS Protection of D-Ribose Derivative

This protocol describes the selective protection of the primary 5'-hydroxyl group of a 2',3'-O-isopropylidene protected this compound derivative.

Materials:

  • Methyl 2,3-O-isopropylidene-β-D-ribofuranoside

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole (B134444)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve methyl 2,3-O-isopropylidene-β-D-ribofuranoside (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF.

  • Cool the solution to 0°C in an ice bath.

  • Add TBDMSCl (1.1 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

  • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 5'-O-TBDMS protected product.

Protocol 2: Glycosylation of a Ribofuranosyl Acetate with an Alcohol Acceptor

This protocol outlines a general procedure for the Lewis acid-catalyzed glycosylation of a per-O-acetylated ribofuranosyl donor with a generic alcohol acceptor.

Materials:

  • 1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose (glycosyl donor)

  • Alcohol acceptor (e.g., methanol, isopropanol)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Anhydrous dichloromethane (DCM)

  • Molecular sieves (4 Å)

  • Triethylamine

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the glycosyl donor (1.0 eq), the alcohol acceptor (1.5 eq), and activated molecular sieves in anhydrous DCM.

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to 0°C.

  • Add BF₃·OEt₂ (1.2 eq) dropwise to the stirred suspension.

  • Allow the reaction to proceed at 0°C and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding triethylamine.

  • Filter the reaction mixture through a pad of Celite® to remove the molecular sieves, and wash the pad with DCM.

  • Wash the combined filtrate with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 3: Deprotection of a 5'-O-TBDMS Group using TBAF

This protocol describes the removal of a tert-butyldimethylsilyl (TBDMS) protecting group from the 5'-position of a ribofuranoside using tetra-n-butylammonium fluoride (B91410) (TBAF).

Materials:

  • 5'-O-TBDMS protected ribofuranoside

  • Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the 5'-O-TBDMS protected ribofuranoside (1.0 eq) in anhydrous THF in a round-bottom flask.

  • Add the TBAF solution (1.2 eq) dropwise to the stirred solution at room temperature.

  • Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-4 hours.

  • Once the starting material is consumed, quench the reaction by adding water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the deprotected alcohol.[7][8][9][10]

References

Technical Support Center: Optimizing D-Ribofuranose Phosphorylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-ribofuranose phosphorylation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of ribose phosphates.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for this compound phosphorylation?

A1: There are two main approaches for the phosphorylation of this compound: enzymatic and chemical synthesis. Enzymatic methods typically utilize a kinase, such as ribokinase (RK), to catalyze the transfer of a phosphate (B84403) group from a donor like ATP to the 5'-hydroxyl group of ribose. Chemical methods involve the use of a phosphorylating agent and may require protecting groups to achieve regioselectivity.

Q2: Why is my phosphorylation yield consistently low?

A2: Low yields in this compound phosphorylation can stem from several factors depending on the method used. For enzymatic reactions, potential causes include suboptimal reaction conditions (pH, temperature), enzyme instability, or the presence of inhibitors. In chemical synthesis, incomplete reaction, side reactions, or degradation of starting materials or products can lead to poor yields. Refer to the Troubleshooting Guide for detailed solutions.

Q3: How can I control the regioselectivity of the phosphorylation to favor the 5'-position?

A3: Achieving high regioselectivity for the 5'-phosphate is a common challenge, especially in chemical synthesis. One effective strategy is the use of protecting groups. For instance, borate (B1201080) can be used to form a complex with the 2' and 3'-hydroxyl groups of this compound, thereby directing phosphorylation to the 5'-position.[1][2][3][4] Enzymatic phosphorylation with ribokinase is inherently highly selective for the 5'-position.

Q4: What are common side products in this compound phosphorylation, and how can they be minimized?

A4: In chemical phosphorylation, common side products include the phosphorylation at other hydroxyl groups (1', 2', or 3'), as well as the formation of cyclic phosphates. The Maillard reaction, a reaction between the sugar and amino groups, can also lead to undesired byproducts.[5] Minimizing these side reactions can be achieved by using protecting groups for regioselectivity and by carefully controlling reaction conditions such as temperature and pH. In enzymatic reactions, side products are less common due to the high specificity of the enzyme.

Q5: How can I monitor the progress of my phosphorylation reaction?

A5: Several analytical techniques can be used to monitor the reaction progress. High-Performance Liquid Chromatography (HPLC) is a versatile method for separating and quantifying reactants and products.[6][7][8] 31P Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for observing the formation of different phosphorylated species in real-time.[2][9][10][11] Spectrophotometric assays, often coupled with enzymes, can also be employed to determine the concentration of ribose 5-phosphate.[7][12]

Troubleshooting Guide

Problem Potential Cause (Enzymatic) Solution (Enzymatic) Potential Cause (Chemical) Solution (Chemical)
Low or No Product Formation Inactive enzyme- Ensure proper storage and handling of the enzyme. - Perform an activity assay on a new batch of enzyme.Ineffective phosphorylating agent- Use a fresh or newly prepared phosphorylating agent. - Consider a different phosphorylating agent.
Suboptimal reaction conditions (pH, temperature)- Optimize pH and temperature for the specific ribokinase used. Refer to the enzyme's technical datasheet.Inappropriate reaction conditions- Adjust temperature and reaction time as per the protocol. - Ensure anhydrous conditions if required by the reagents.
Presence of inhibitors (e.g., high salt concentrations)- Desalt the ribose solution before the reaction.[13] - Check for inhibitory compounds in the reaction mixture.Degradation of ribose- Use high-purity this compound. - Consider using borate to stabilize the ribose structure.[1][14]
Multiple Products (Poor Regioselectivity) Contaminating kinase activity- Use a highly purified ribokinase.Lack of protecting groups- Employ protecting groups for the 2'- and 3'-hydroxyls, such as borate.[1][2][3][4]
Non-specific enzyme- Verify the specificity of the ribokinase being used.Unoptimized reaction conditions- Optimize the reaction temperature and stoichiometry of reagents.
Substrate Inhibition (Enzymatic) High concentration of D-ribose- Perform the reaction at lower ribose concentrations.[15][16] - Conduct kinetic studies to determine the optimal substrate concentration range.--
Formation of an unproductive enzyme-substrate complex- This is an inherent property of some enzymes; optimization of substrate concentration is the primary solution.[15][16][17][18]--
Product Degradation Presence of phosphatases in the enzyme preparation- Use a phosphatase-free ribokinase preparation. - Add phosphatase inhibitors to the reaction mixture.Harsh deprotection conditions- Use milder deprotection methods if protecting groups are used.
Unstable product under reaction or workup conditions- Adjust the pH of the reaction mixture upon completion. - Purify the product promptly after the reaction.Unstable product- Ensure the pH of the final solution is neutral or slightly acidic for storage.

Experimental Protocols

Enzymatic Phosphorylation using Ribokinase

This protocol is a general guideline and may require optimization for specific enzymes and experimental goals.

Materials:

  • This compound

  • Ribokinase (e.g., from E. coli)

  • Adenosine triphosphate (ATP)

  • Magnesium chloride (MgCl₂)

  • Tris-HCl buffer (or other suitable buffer)

  • Deionized water

Procedure:

  • Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂).

  • Dissolve this compound and ATP in the reaction buffer to the desired concentrations. A typical starting point is 10 mM this compound and 15 mM ATP.

  • Pre-incubate the reaction mixture at the optimal temperature for the ribokinase (e.g., 37°C) for 5 minutes.

  • Initiate the reaction by adding a predetermined amount of ribokinase.

  • Incubate the reaction at the optimal temperature for a set period (e.g., 1-4 hours), with gentle agitation.

  • Monitor the reaction progress using HPLC or a spectrophotometric assay.

  • Terminate the reaction by heat inactivation of the enzyme (e.g., 95°C for 5 minutes) or by adding a quenching agent like EDTA.

  • Purify the this compound-5-phosphate using techniques such as ion-exchange chromatography.

Chemical Phosphorylation with Borate-guided Regioselectivity

This protocol is based on the principle of using borate to protect the 2' and 3' hydroxyl groups, directing phosphorylation to the 5' position.

Materials:

  • This compound

  • Boric acid

  • A suitable phosphorylating agent (e.g., diamidophosphate (B1260613) (DAP))

  • Urea (optional, can enhance phosphorylation)[1]

  • A suitable solvent (e.g., water)

Procedure:

  • Prepare an aqueous solution containing this compound, boric acid, and the phosphorylating agent. A molar ratio of 1:2:5 (ribose:boric acid:DAP) can be a starting point.[1]

  • Adjust the pH of the solution as required by the specific phosphorylating agent. For DAP, a pH around 7 may be suitable.[1]

  • If using urea, add it to the reaction mixture.

  • Heat the reaction mixture. The temperature will depend on the phosphorylating agent and solvent. For example, a simple thermal evaporation at 80°C has been reported.[1]

  • Monitor the reaction by HPLC or 31P NMR.

  • Upon completion, the product can be purified from the reaction mixture using chromatographic methods. The borate can be removed by co-evaporation with methanol.

Quantitative Data Summary

Table 1: Comparison of Enzymatic and Chemical Phosphorylation Methods

ParameterEnzymatic Phosphorylation (Ribokinase)Chemical Phosphorylation (Borate-guided)
Regioselectivity High (typically >99% for 5'-phosphate)Good to excellent (dependent on conditions)[1][2]
Reaction Conditions Mild (physiological pH and temperature)Can range from mild to harsh depending on the phosphorylating agent.
Yield Generally high, but can be affected by substrate inhibition.Variable, can be high under optimized conditions.[1]
Substrate Scope Specific to D-ribose and some analogs.Broader, but may require different protecting group strategies for other sugars.
Key Reagents Ribokinase, ATP, Mg²⁺Phosphorylating agent, Boric acid, Solvents.
Advantages High selectivity, mild conditions, environmentally friendly.Scalable, no need for biological reagents.
Disadvantages Cost of enzyme, potential for substrate inhibition, sensitivity to inhibitors.Can require protecting groups, potential for side reactions, use of hazardous reagents.

Visualizations

Troubleshooting_Decision_Tree start Low or No Product enzymatic Enzymatic Reaction? start->enzymatic Method? chemical Chemical Reaction? enzymatic->chemical No enzyme_activity Check Enzyme Activity enzymatic->enzyme_activity Yes reagent_quality Check Reagent Quality chemical->reagent_quality Yes reaction_conditions_enz Optimize Reaction Conditions (pH, Temp) enzyme_activity->reaction_conditions_enz Activity OK inhibitors Check for Inhibitors reaction_conditions_enz->inhibitors Conditions OK substrate_inhibition Test for Substrate Inhibition inhibitors->substrate_inhibition No Inhibitors reaction_conditions_chem Optimize Reaction Conditions (Temp, Time) reagent_quality->reaction_conditions_chem Reagents OK ribose_stability Assess Ribose Stability reaction_conditions_chem->ribose_stability Conditions OK protecting_groups Consider Protecting Groups ribose_stability->protecting_groups Ribose Stable

Caption: Troubleshooting decision tree for low product yield.

Enzymatic_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification prep_buffer Prepare Reaction Buffer prep_substrates Prepare Substrate Solution (Ribose, ATP) prep_buffer->prep_substrates pre_incubate Pre-incubate at Optimal Temp prep_substrates->pre_incubate add_enzyme Initiate with Ribokinase pre_incubate->add_enzyme incubate Incubate (e.g., 1-4h) add_enzyme->incubate monitor Monitor (HPLC/NMR) incubate->monitor terminate Terminate Reaction monitor->terminate purify Purify Product terminate->purify

Caption: Experimental workflow for enzymatic phosphorylation.

Regioselectivity_Factors regioselectivity Regioselectivity (5'-Phosphorylation) enzymatic Enzymatic Method (Ribokinase) regioselectivity->enzymatic chemical Chemical Method regioselectivity->chemical protecting_groups Protecting Groups (e.g., Borate) chemical->protecting_groups steric_hindrance Steric Hindrance chemical->steric_hindrance reagent Phosphorylating Agent chemical->reagent

Caption: Factors influencing regioselectivity in phosphorylation.

References

Technical Support Center: Mass Spectrometry Analysis of D-Ribofuranose

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of D-ribofuranose. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the analysis of this important monosaccharide.

Troubleshooting Guide

This guide addresses common issues encountered during the mass spectrometry analysis of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Signal Intensity for this compound

Question: I am not seeing a clear peak for this compound in my mass spectrum. What could be the issue?

Answer: Low signal intensity for underivatized sugars like this compound is a common challenge due to their high hydrophilicity and poor ionization efficiency, particularly with electrospray ionization (ESI).[1][2] Several factors could be contributing to this issue:

  • Inefficient Ionization: this compound lacks easily ionizable functional groups. To enhance ionization, consider the following:

    • Adduct Formation: Actively promote the formation of adducts by adding salts to your sample or mobile phase. In positive ion mode, sodium ([M+Na]⁺) or potassium ([M+K]⁺) adducts are commonly used.[1][3] In negative ion mode, chloride ([M+Cl]⁻) or bromide ([M+Br]⁻) adducts can be effective and may even provide higher sensitivity.[1]

    • Derivatization: For Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is essential to increase volatility and improve ionization.[4] A common method is oximation followed by silylation.

  • Sample Preparation Issues: The presence of contaminants or an unsuitable sample matrix can suppress the ionization of your analyte.[5][6]

    • Ensure your sample is properly desalted.

    • Use MS-compatible buffers and solvents.[7][8]

  • Instrument Settings: Suboptimal instrument parameters can lead to poor signal.

    • Optimize the ESI source conditions (e.g., capillary voltage, gas flow, temperature) for sugar analysis.

    • Ensure the mass analyzer settings are appropriate for the expected mass-to-charge ratio (m/z) of this compound and its potential adducts.

Issue 2: Complex and Difficult-to-Interpret Mass Spectra

Question: My mass spectrum for this compound shows multiple peaks, and I'm unsure how to interpret them. What are the likely causes?

Answer: The complexity of this compound spectra can arise from several sources, including the formation of multiple adducts, in-source fragmentation, and the presence of isomers.[9][10]

  • Multiple Adducts: In a single analysis, this compound can form adducts with various available cations (e.g., H⁺, Na⁺, K⁺) or anions, leading to a cluster of peaks.[11][12] It is also possible to see dimer formation (e.g., [2M+Na]⁺).[1] To simplify the spectrum, try to promote the formation of a single, dominant adduct by adding a specific salt in a controlled concentration.

  • In-source Fragmentation: this compound can fragment within the ion source, especially at higher source energies. This can lead to a variety of fragment ions in your full scan spectrum. Try reducing the source fragmentation energy to minimize this effect if you are primarily interested in the molecular ion.

  • Isomers: Biological samples may contain other pentose (B10789219) sugars (isomers of this compound) that have the same mass and are therefore indistinguishable by mass alone.[2][13] Chromatographic separation (e.g., LC-MS) is crucial to separate these isomers before they enter the mass spectrometer.

Quantitative Data Summary: Common Adducts and Fragments of this compound

The following table summarizes the expected m/z values for common adducts and fragment ions of this compound (Molecular Weight = 150.13 g/mol ). This can aid in the interpretation of your mass spectra.

Ion SpeciesIonization ModeExpected m/zNotes
[M+H]⁺Positive151.05Protonated molecule. Often a low-intensity peak.
[M+Na]⁺Positive173.03Sodium adduct. Commonly observed and often provides good sensitivity.[1]
[M+K]⁺Positive189.01Potassium adduct. Another common adduct.
[M-H]⁻Negative149.03Deprotonated molecule.
[M+Cl]⁻Negative185.00Chloride adduct. Can provide high sensitivity.[1]
[M-H₂O-H]⁻Negative131.02Loss of water from the deprotonated molecule.
[M-C₂H₄O₂-H]⁻ (A-type cleavage)Negative89.02A common cross-ring fragment ion.[14]
[M-C₂H₂O-H]⁻ (X-type cleavage)Negative107.03An X-type cross-ring fragment.
[M-CH₂O-H]⁻Negative119.02Loss of formaldehyde (B43269) from the deprotonated molecule.[14]
[M-H₂O-CH₂O-H]⁻Negative101.02Loss of both water and formaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the best ionization technique for this compound analysis?

A1: Both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used. ESI is well-suited for coupling with liquid chromatography (LC) to separate isomers.[9] However, due to the low ionization efficiency of sugars, promoting adduct formation is often necessary in ESI.[1][2] MALDI is also a viable option, particularly for analyzing mixtures.[9] For GC-MS, Electron Ionization (EI) is used after derivatization.[15]

Q2: Why is derivatization necessary for GC-MS analysis of this compound?

A2: this compound is a polar and non-volatile compound, making it unsuitable for direct analysis by Gas Chromatography (GC).[4] Derivatization chemically modifies the sugar to increase its volatility, allowing it to be vaporized in the GC inlet without decomposition.[16][17] Common derivatization methods for sugars include silylation, which replaces the polar hydroxyl groups with less polar trimethylsilyl (B98337) (TMS) groups.[18]

Q3: How can I distinguish this compound from its isomers using mass spectrometry?

A3: Mass spectrometry alone cannot typically distinguish between isomers as they have the same mass. To differentiate isomers like this compound, D-arabinose, D-xylose, and D-lyxose, you must couple the mass spectrometer with a separation technique.[10][13]

  • LC-MS: Liquid chromatography can separate the isomers based on their different interactions with the stationary phase before they enter the mass spectrometer.

  • Ion Mobility-Mass Spectrometry (IM-MS): This technique separates ions based on their size, shape, and charge, which can allow for the separation of some sugar isomers.[13]

Q4: What are some key considerations for sample preparation when analyzing this compound?

A4: Proper sample preparation is critical for successful analysis.[6] Key considerations include:

  • Purity: Ensure the sample is free from contaminants that could interfere with the analysis or suppress ionization.[7] This is particularly important for biological samples.

  • Desalting: High concentrations of non-volatile salts can interfere with ESI and MALDI. Use appropriate desalting techniques if necessary.

  • Solvent Compatibility: Use high-purity, MS-compatible solvents.

  • Derivatization (for GC-MS): The derivatization reaction must be complete and reproducible. The presence of water can interfere with many derivatization reagents, so samples should be thoroughly dried.[16][19]

Experimental Protocols and Visualizations

Protocol 1: Sample Preparation and Derivatization for GC-MS Analysis

This protocol describes a common two-step derivatization process involving oximation followed by silylation.[18]

Materials:

  • Dried this compound sample

  • Pyridine (anhydrous)

  • Methoxyamine hydrochloride (MeOx)

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Heating block or oven

  • GC vials

Procedure:

  • Oximation: a. Prepare a 20 mg/mL solution of Methoxyamine hydrochloride in anhydrous pyridine. b. Add 50 µL of the MeOx solution to the dried this compound sample in a GC vial. c. Cap the vial tightly and vortex to dissolve the sample. d. Heat the sample at 60°C for 30 minutes. e. Allow the vial to cool to room temperature.

  • Silylation: a. Add 80 µL of MSTFA to the vial. b. Cap the vial tightly and vortex briefly. c. Heat the sample at 60°C for 30 minutes. d. Cool the vial to room temperature before analysis by GC-MS.

Protocol 2: Preparation of this compound for LC-MS Analysis with Adduct Formation

Materials:

  • This compound standard or sample

  • Milli-Q water or other high-purity water

  • Acetonitrile (B52724) (LC-MS grade)

  • Sodium chloride (or another salt for adduct formation)

  • Formic acid (optional, for mobile phase modification)

Procedure:

  • Sample Dissolution: Dissolve the this compound sample in a suitable solvent, typically a mixture of water and acetonitrile, to a final concentration appropriate for your instrument's sensitivity (e.g., 1-10 µg/mL).

  • Adduct Promotion: To enhance the formation of a specific adduct, add a low concentration of the corresponding salt to the final sample solution. For example, for [M+Na]⁺ adducts, add sodium chloride to a final concentration of approximately 100 µM.

  • Mobile Phase Preparation: The LC mobile phase should also be compatible with adduct formation. For example, a mobile phase of water and acetonitrile with a low concentration of the same salt used in the sample can help maintain a stable signal. A small amount of formic acid (e.g., 0.1%) can be added to the mobile phase to aid in ionization, but be aware this will promote [M+H]⁺ formation which may compete with the desired adduct.

  • LC-MS Analysis: Inject the prepared sample onto the LC-MS system.

Visualizations

TroubleshootingWorkflow start Start: Mass Spec Analysis of this compound issue Problem Encountered? start->issue low_signal Low or No Signal issue->low_signal Yes complex_spectra Complex Spectra issue->complex_spectra Yes solution Problem Resolved issue->solution No check_ionization Check Ionization Efficiency - Promote Adduct Formation - Optimize Source Parameters low_signal->check_ionization check_sample_prep Review Sample Preparation - Desalting - MS-compatible buffers low_signal->check_sample_prep check_derivatization GC-MS: Verify Derivatization - Check for moisture - Ensure complete reaction low_signal->check_derivatization identify_peaks Identify Peak Series - Check for multiple adducts (Na+, K+) - Look for dimers [2M+X]+ complex_spectra->identify_peaks reduce_fragmentation Reduce In-Source Fragmentation - Lower source energy complex_spectra->reduce_fragmentation use_lc Use Chromatography (LC-MS) - Separate isomers complex_spectra->use_lc check_ionization->solution check_sample_prep->solution check_derivatization->solution identify_peaks->solution reduce_fragmentation->solution use_lc->solution

Caption: Troubleshooting workflow for this compound mass spectrometry analysis.

DerivatizationProcess cluster_0 Step 1: Oximation cluster_1 Step 2: Silylation ribose This compound (with C=O group) oxime Methoxime Derivative (stabilized open-chain) ribose->oxime + meox Methoxyamine HCl in Pyridine oxime_step2 Methoxime Derivative (with -OH groups) oxime->oxime_step2 Proceeds to Silylation mstfa MSTFA silylated_oxime Volatile TMS-Oxime Derivative (Ready for GC-MS) oxime_step2->silylated_oxime +

Caption: GC-MS derivatization workflow for this compound.

References

Technical Support Center: Optimizing Enzymatic Reactions with D-Ribofuranose

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with enzymatic reactions involving D-ribofuranose. This resource provides troubleshooting guidance and answers to frequently asked questions to help you improve the efficiency and success of your experiments.

Troubleshooting Guide

This guide addresses common problems encountered during enzymatic reactions with this compound.

Problem IDQuestionPossible CausesSuggested Solutions
LOW-YIELD-001 Why am I observing low or no product formation? Suboptimal Reaction Conditions: Temperature, pH, or ionic strength may not be ideal for your specific enzyme.[1][2]- Review the literature for the optimal conditions for your enzyme. - Perform a matrix experiment to test a range of pH and temperature values. - Ensure the buffer system is appropriate and at the correct concentration.
Enzyme Inactivation: The enzyme may have been improperly stored, handled, or has expired.[2][3]- Verify the expiration date of the enzyme. - Ensure the enzyme has been stored at the recommended temperature. - Avoid repeated freeze-thaw cycles. - Add a stabilizing agent like BSA to the reaction mix if recommended.[2]
Inactive Substrate: The this compound or other substrates may have degraded or contain inhibitors.- Use fresh, high-purity substrates. - Check for the presence of interfering substances like EDTA, ascorbic acid, or detergents in your sample preparation.[3]
Incorrect Cofactor Concentration: Essential cofactors may be missing or at a suboptimal concentration.[1]- Confirm the required cofactors for your enzyme and their optimal concentrations. - Prepare fresh cofactor solutions.
INCONSISTENT-002 Why are my experimental results inconsistent between replicates? Pipetting Errors: Inaccurate or inconsistent pipetting, especially of viscous solutions like enzyme stocks.[3][4]- Use calibrated pipettes. - When preparing reaction mixes, create a master mix to minimize pipetting variations.[3] - For viscous reagents, ensure complete transfer by rinsing the pipette tip in the reaction mixture.
Incomplete Mixing: Reagents, especially the enzyme, may not be uniformly distributed in the reaction mixture.[3][4]- Gently vortex and centrifuge all components before use. - Mix the reaction thoroughly but gently after adding each component, especially the enzyme.
Temperature Fluctuations: Inconsistent incubation temperatures can affect reaction rates.- Use a calibrated incubator or water bath with stable temperature control.
INHIBITION-003 My reaction starts well but then slows down or stops prematurely. What could be the cause? Product Inhibition: The product of the reaction may be inhibiting the enzyme's activity.[1][5]- Consider strategies to remove the product as it is formed, such as using a coupled-enzyme assay.[6] - Investigate if a different enzyme with lower product inhibition is available.
Substrate Inhibition: High concentrations of this compound or other substrates can sometimes inhibit enzyme activity.- Perform a substrate titration experiment to determine the optimal substrate concentration.
End-Product Inhibition: In multi-step reactions, the final product of a pathway can inhibit an earlier enzyme.[5][7]- This is a natural regulatory mechanism. Consider engineering the enzyme to be less sensitive to the end-product if high yield is the primary goal.

Frequently Asked Questions (FAQs)

General Concepts

Q1: What are the different forms of D-ribose in solution, and how does this affect enzymatic reactions?

In an aqueous solution, D-ribose exists in equilibrium between its linear form and four cyclic hemiacetal forms: α-D-ribofuranose, β-D-ribofuranose, α-D-ribopyranose, and β-D-ribopyranose. The pyranose forms are generally more stable and abundant.[8] However, many enzymes are specific for the β-D-ribofuranose form.[8] The interconversion between these forms can be a rate-limiting step. Some bacteria utilize an enzyme called D-ribose pyranase to catalyze the conversion of β-D-ribopyranose to β-D-ribofuranose, facilitating its use in cellular pathways.[9]

Q2: What are the key parameters to consider when optimizing an enzymatic reaction involving this compound?

The primary parameters to optimize are:

  • Temperature: Affects enzyme stability and activity.[1]

  • pH: Influences the ionization state of the enzyme's active site and the substrate.[1]

  • Enzyme Concentration: Directly impacts the reaction rate.

  • Substrate Concentration: Affects the initial reaction velocity.

  • Cofactor Concentration: Essential for the activity of many enzymes.[1]

  • Ionic Strength: Can influence enzyme structure and activity.[10]

Experimental Design & Protocols

Q3: How can I determine the optimal conditions for my specific enzyme?

A systematic approach is recommended. First, review existing literature for reported optimal conditions for your or a similar enzyme. Then, perform single-variable optimization experiments, varying one parameter at a time (e.g., pH, temperature) while keeping others constant. Finally, you can perform a multi-variable optimization using a design of experiments (DoE) approach for more complex interactions.

Q4: Where can I find a basic protocol for an enzyme activity assay?

A general protocol for a spectrophotometric enzyme activity assay is provided below. This protocol should be adapted based on the specific properties of your enzyme and substrate.

General Spectrophotometric Enzyme Activity Assay Protocol

  • Prepare Reagents:

    • Prepare a concentrated stock solution of this compound in the appropriate buffer.

    • Prepare a stock solution of the enzyme in a suitable storage buffer.

    • Prepare the reaction buffer with the desired pH and any necessary cofactors.

  • Set up the Reaction:

    • In a suitable microplate or cuvette, add the reaction buffer.

    • Add the this compound substrate to the desired final concentration.

    • Pre-incubate the mixture at the desired reaction temperature.

  • Initiate the Reaction:

    • Add the enzyme to the reaction mixture to initiate the reaction. Mix gently but thoroughly.

  • Monitor the Reaction:

    • Measure the change in absorbance over time at a wavelength specific to the product or a coupled reaction product.[11] The rate of change in absorbance is proportional to the enzyme activity.[11]

  • Calculate Enzyme Activity:

    • Determine the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

    • Use the Beer-Lambert law (A = εcl) to convert the change in absorbance per unit time to the rate of product formation.

Troubleshooting Specific Issues

Q5: My enzyme is known to be active, but I see no activity with my this compound sample. What could be the problem?

Besides the general troubleshooting points, consider the possibility of inhibitors in your this compound preparation. Some commercial preparations may contain contaminants. Also, ensure that the anomeric form of this compound you are using is the correct one for your enzyme.

Q6: I am working with a multi-enzyme cascade reaction. How can I optimize the overall process?

Optimizing a multi-enzyme cascade requires additional considerations:

  • Enzyme Ratios: The relative concentrations of each enzyme need to be optimized to prevent the accumulation of intermediates that could be inhibitory.

  • Reaction Conditions: The chosen pH and temperature should be a suitable compromise for all enzymes in the cascade, or a sequential reaction setup might be necessary.

  • Compartmentalization: In some cases, immobilizing enzymes can improve stability and efficiency.[12][13]

Quantitative Data Summary

The optimal conditions for enzymatic reactions are highly specific to the enzyme being used. The following table provides a general reference for common enzyme parameters. It is crucial to consult the literature or perform optimization experiments for your specific enzyme.

ParameterTypical RangeConsiderations
Temperature 20 - 70 °CThermophilic enzymes operate at higher temperatures.[1] Most enzymes have a narrow optimal temperature range.
pH 4.0 - 10.0The optimal pH depends on the enzyme's active site residues and the substrate's pKa.[1]
Enzyme Concentration 1 - 100 µg/mLShould be in the range where the reaction rate is linearly proportional to the enzyme concentration.
This compound Concentration 1 - 100 mMHigh concentrations can lead to substrate inhibition. The optimal concentration is typically around the Kₘ value.
Cofactor (e.g., Mg²⁺, ATP) Concentration 0.1 - 10 mMEssential for many kinases and other enzymes.

Visualizations

Experimental Workflow for Optimizing Reaction Conditions

experimental_workflow cluster_prep Preparation cluster_optimization Optimization cluster_assay Assay & Analysis cluster_result Result prep_reagents Prepare Reagents single_var Single-Variable Optimization (pH, Temp) prep_reagents->single_var prep_enzyme Prepare Enzyme Stock prep_enzyme->single_var prep_substrate Prepare Substrate Stock prep_substrate->single_var run_assay Run Enzyme Assay single_var->run_assay multi_var Multi-Variable Optimization (DoE) multi_var->run_assay analyze_data Analyze Kinetic Data run_assay->analyze_data analyze_data->multi_var Refine optimal_conditions Optimal Conditions Determined analyze_data->optimal_conditions Finalize

Caption: A general workflow for optimizing enzymatic reaction conditions.

Troubleshooting Flowchart for Low Product Yield

troubleshooting_flowchart start Low/No Product Yield check_enzyme Is the enzyme active? start->check_enzyme check_conditions Are reaction conditions optimal? check_enzyme->check_conditions Yes solution_enzyme Replace enzyme, check storage. check_enzyme->solution_enzyme No check_substrate Is the substrate viable? check_conditions->check_substrate Yes solution_conditions Optimize pH, temperature, cofactors. check_conditions->solution_conditions No check_inhibition Is inhibition occurring? check_substrate->check_inhibition Yes solution_substrate Use fresh, pure substrate. check_substrate->solution_substrate No solution_inhibition Modify substrate concentration or remove product. check_inhibition->solution_inhibition Yes end Problem Resolved check_inhibition->end No solution_enzyme->end solution_conditions->end solution_substrate->end solution_inhibition->end

References

Technical Support Center: Anomeric Selectivity in Nucleoside Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for controlling anomeric selectivity in nucleoside synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: My glycosylation reaction resulted in a mixture of α and β anomers. What are the primary factors influencing anomeric selectivity?

A1: Anomeric selectivity in nucleoside synthesis is a complex issue influenced by several factors. The primary determinants include:

  • The Nature of the Glycosyl Donor and Protecting Groups: The substituent at the C2' position of the sugar moiety plays a crucial role. Participating groups, such as acyl groups (e.g., acetyl, benzoyl), at the C2' position typically lead to the formation of the 1,2-trans product (β-anomer for most common sugars) via neighboring group participation.[1][2][3] Non-participating groups, like benzyl (B1604629) ethers or azides, often result in mixtures or favor the 1,2-cis product (α-anomer), which is thermodynamically more stable (the anomeric effect).[3][4]

  • The Reaction Mechanism: The mechanism of the glycosylation reaction, whether it proceeds through an S_N_1 or S_N_2 pathway, significantly impacts the stereochemical outcome.[2][4] S_N_2-like reactions generally lead to inversion of configuration at the anomeric center, while S_N_1-type reactions proceed through an oxocarbenium ion intermediate, which can be attacked from either face, often leading to anomeric mixtures.[2][4]

  • Choice of Lewis Acid: In reactions like the Silyl-Hilbert-Johnson (Vorbrüggen) reaction, the Lewis acid promoter is critical.[5][6][7] Stronger Lewis acids can favor the formation of the thermodynamic α-anomer. For instance, using a high concentration of SnCl₄ has been shown to increase the yield of α-nucleosides.[8]

  • Solvent Effects: The solvent can influence the reaction mechanism and the stability of intermediates. Acetonitrile (B52724), for example, is known to participate in some glycosylation reactions, leading to the formation of a β-nitrilium ion intermediate that favors the formation of the β-anomer (the "nitrile effect").[4]

  • Temperature: Reaction temperature can affect the selectivity, with lower temperatures often favoring the kinetic product and higher temperatures favoring the thermodynamic product.[1]

Q2: I am trying to synthesize the β-anomer specifically. What strategies can I employ to maximize its formation?

A2: To favor the formation of the β-anomer, consider the following strategies:

  • Utilize a Participating Protecting Group at C2': Employing an acyl protecting group, such as an acetyl or benzoyl group, at the C2' position of the glycosyl donor is a classic and effective strategy. This group can form a cyclic acyloxonium ion intermediate, which blocks the α-face of the sugar, directing the incoming nucleobase to attack from the β-face, resulting in the 1,2-trans product.[1][2]

  • Employ the Silyl-Hilbert-Johnson (Vorbrüggen) Reaction: This reaction, which uses a silylated heterocycle and a protected sugar acetate (B1210297) in the presence of a Lewis acid, is a widely used method for synthesizing β-nucleosides.[5]

  • Leverage Solvent Effects: Performing the reaction in acetonitrile can promote the formation of the β-anomer through the nitrile effect, especially when a non-participating group is at C2'.[4]

  • Enzymatic Synthesis: Biocatalytic methods using enzymes like nucleoside phosphorylases (NPs) are highly specific and can produce the desired anomer with excellent selectivity.[9]

Q3: Conversely, how can I promote the formation of the α-anomer?

A3: For the preferential synthesis of the α-anomer, the following approaches are recommended:

  • Use a Non-Participating Protecting Group at C2': Employing a non-participating group like a benzyl ether or an azido (B1232118) group at the C2' position prevents the formation of an intermediate that blocks the α-face, allowing for the formation of the thermodynamically more stable α-anomer.[4]

  • Control Reaction Conditions to Favor the Thermodynamic Product: Using stronger Lewis acids (e.g., higher equivalents of SnCl₄) and potentially higher reaction temperatures can favor the formation of the more stable α-anomer.[8]

  • Additive-Controlled Stereodivergent Methods: Recent methods have shown that the addition of specific additives can control the stereochemical outcome. For instance, in certain iodocyclization reactions, the use of PPh₃S can favor the α-anomer, while NaI favors the β-anomer.[10]

Q4: My reaction still produces an inseparable mixture of anomers. What are the common methods for separating α and β-nucleosides?

A4: Separating anomeric mixtures can be challenging.[11][12] Besides standard chromatographic techniques (e.g., silica (B1680970) gel column chromatography, HPLC), which can sometimes be effective depending on the specific nucleosides, several other methods can be employed:

  • Enzymatic Resolution: A highly effective method involves the use of enzymes that selectively act on one anomer. For example, Pseudomonas cepacia lipase (B570770) (PSL-C) can be used for regioselective acylation. It has been shown to acylate the 3'-position of β-2'-deoxynucleosides and the 5'-position of the corresponding α-anomer, allowing for the separation of the derivatized anomer from the unreacted one.[8][11][13]

  • Chemical Derivatization: In some cases, derivatizing the anomeric mixture with a reagent that reacts selectively with one anomer can facilitate separation. After separation, the derivatizing group can be removed.

  • Crystallization: Fractional crystallization can sometimes be used to separate anomers if they have sufficiently different crystallization properties.

Troubleshooting Guides

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Low Yield and Anomeric Mixture Inactive Donor or Acceptor: Starting materials may have degraded or contain impurities.1. Verify Starting Material Quality: Check the purity of the glycosyl donor, nucleobase, and any silylating agents by NMR or other appropriate analytical techniques. Ensure all reagents are dry, as moisture can inhibit the reaction. 2. Use Fresh Reagents: Use freshly distilled solvents and freshly prepared or newly purchased reagents.
Suboptimal Lewis Acid/Promoter: The choice and amount of Lewis acid are critical.1. Screen Lewis Acids: Test different Lewis acids (e.g., SnCl₄, TMSOTf, BF₃·OEt₂) to find the optimal one for your specific substrates.[6][14] 2. Optimize Lewis Acid Stoichiometry: Vary the equivalents of the Lewis acid. For α-anomer synthesis, increasing the amount of SnCl₄ (e.g., up to 10 equivalents) has been shown to be effective.[8]
Predominance of the Undesired Anomer Incorrect Choice of Protecting Group at C2': The C2' protecting group is a primary determinant of stereoselectivity.1. For β-selectivity: Ensure a participating group (e.g., acetyl, benzoyl) is at the C2' position.[1][2] 2. For α-selectivity: Use a non-participating group (e.g., benzyl, azido) at the C2' position.[4]
Unfavorable Reaction Conditions: Temperature and solvent can influence the anomeric ratio.1. Adjust Temperature: Lowering the temperature may favor the kinetic product, while higher temperatures may favor the thermodynamic product.[1] 2. Change Solvent: If aiming for the β-anomer, consider using acetonitrile as the solvent to take advantage of the nitrile effect.[4]
Formation of Side Products (e.g., bis(riboside)) Reaction of the Product with the Glycosyl Donor: The newly formed nucleoside can react with another molecule of the activated sugar.1. Control Stoichiometry: Use a slight excess of the nucleobase relative to the glycosyl donor. 2. Slow Addition: Add the glycosyl donor slowly to the reaction mixture to maintain a low concentration of the activated sugar.
Decomposition of the Glycosyl Donor Harsh Reaction Conditions: High temperatures or a highly acidic promoter can lead to donor decomposition.1. Lower the Reaction Temperature: Conduct the reaction at a lower temperature. 2. Use a Milder Promoter: If possible, switch to a milder Lewis acid or activator. 3. Control Experiment: Run a control experiment with the donor under the reaction conditions without the acceptor to confirm its stability.

Quantitative Data Summary

Table 1: Influence of Lewis Acid on Anomeric Selectivity in Vorbrüggen Glycosylation

NucleobaseGlycosyl DonorLewis Acid (Equivalents)Solventα:β RatioYield (%)Reference
Silylated Thymine1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranoseSnCl₄ (1.2)Acetonitrile15:8588Vorbrüggen, H. et al.
Silylated Uracil1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranoseTMSOTf (1.2)1,2-Dichloroethane10:9092Vorbrüggen, H. et al.
Silylated Adenine1-O-acetyl-2,3,5-tri-O-p-methylbenzoyl-D-deoxyriboseSnCl₄ (10)Acetonitrile75:25-Janardhanam, S. et al.[8]

Table 2: Catalyst-Free Glycosylation of Silylated Nucleobases with Peracetylated D-Ribofuranosyl Chloride

Nucleobaseα:β RatioYield (%)Reference
Silylated Thymineβ only95Zhang, J. et al.[14]
Silylated Uracilβ only92Zhang, J. et al.[14]
Silylated 5-Fluorouracilβ only64Zhang, J. et al.[14]

Experimental Protocols

Protocol 1: General Procedure for the Silyl-Hilbert-Johnson (Vorbrüggen) Reaction for β-Nucleoside Synthesis

  • Silylation of the Nucleobase:

    • Suspend the nucleobase (1.0 eq.) in anhydrous acetonitrile.

    • Add N,O-bis(trimethylsilyl)acetamide (BSA) (2.5 eq.) and a catalytic amount of trimethylsilyl (B98337) chloride (TMSCl).

    • Reflux the mixture under an inert atmosphere (e.g., argon or nitrogen) until the solution becomes clear (typically 2-4 hours).

    • Cool the reaction mixture to room temperature.

  • Glycosylation:

    • In a separate flask, dissolve the protected sugar (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose) (1.1 eq.) in anhydrous acetonitrile.

    • Cool the solution to 0 °C.

    • Add a Lewis acid (e.g., TMSOTf, 1.2 eq.) dropwise.

    • Add the solution of the silylated nucleobase dropwise to the activated sugar solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Work-up and Purification:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the protected β-nucleoside.

  • Deprotection:

    • Dissolve the protected nucleoside in methanolic ammonia (B1221849) or a solution of sodium methoxide (B1231860) in methanol.

    • Stir at room temperature until the deprotection is complete (monitored by TLC).

    • Neutralize the reaction with an acidic resin or acetic acid.

    • Concentrate the solution and purify the final nucleoside by recrystallization or chromatography.

Protocol 2: Enzymatic Resolution of an α/β-Anomeric Mixture of 2'-Deoxynucleosides using Pseudomonas cepacia Lipase (PSL-C) [11][13]

  • Reaction Setup:

    • Dissolve the anomeric mixture of the 2'-deoxynucleoside (1.0 eq.) in an appropriate organic solvent (e.g., anhydrous THF).

    • Add an acylating agent, such as O-levulinyl acetonoxime (3.0 eq.).

    • Add Pseudomonas cepacia lipase (PSL-C) (e.g., 1:3 w/w ratio of nucleoside to lipase).

  • Enzymatic Acylation:

    • Stir the suspension at a controlled temperature (e.g., 30 °C).

    • Monitor the reaction progress by TLC or HPLC. The β-anomer will be selectively acylated at the 3'-position, while the α-anomer will be acylated at the 5'-position. The reaction rates for the two anomers will differ, allowing for kinetic resolution.

  • Work-up and Separation:

    • Filter off the enzyme.

    • Concentrate the filtrate under reduced pressure.

    • Separate the acylated nucleoside from the unreacted or differently acylated nucleoside by silica gel column chromatography.

  • Deprotection (if necessary):

    • Remove the acyl group from the purified, acylated anomer using standard deprotection conditions (e.g., hydrazine (B178648) in pyridine/acetic acid for a levulinyl group) to obtain the pure anomer.

Visualizations

Anomeric_Selectivity_Factors cluster_protecting_groups C2' Protecting Group Effect Glycosylation Glycosylation Reaction Anomeric_Outcome Anomeric Outcome (α/β) Glycosylation->Anomeric_Outcome C2_Protecting_Group C2' Protecting Group C2_Protecting_Group->Anomeric_Outcome Participating Participating (e.g., Acyl) C2_Protecting_Group->Participating favors β Non_Participating Non-Participating (e.g., Benzyl) C2_Protecting_Group->Non_Participating favors α Lewis_Acid Lewis Acid Lewis_Acid->Anomeric_Outcome Solvent Solvent Solvent->Anomeric_Outcome Temperature Temperature Temperature->Anomeric_Outcome Troubleshooting_Workflow Start Anomeric Mixture Obtained Check_Reagents Verify Purity of Starting Materials? Start->Check_Reagents Check_Conditions Review Reaction Conditions? Check_Reagents->Check_Conditions Reagents OK Modify_PG Modify C2' Protecting Group? Check_Conditions->Modify_PG Conditions OK Optimize_LA Optimize Lewis Acid/Solvent? Modify_PG->Optimize_LA Selectivity still low Separate Separation Required? Optimize_LA->Separate Mixture persists Enzymatic_Resolution Enzymatic Resolution Separate->Enzymatic_Resolution Yes Chromatography Chromatography Separate->Chromatography Yes Success Desired Anomer Isolated Separate->Success No, reaction is selective Enzymatic_Resolution->Success Chromatography->Success

References

Validation & Comparative

Unraveling the Structure of D-Ribose: A Comparative Guide to X-ray Crystallography and NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a precise understanding of the three-dimensional structure of bioactive molecules is paramount. D-ribose, a fundamental component of RNA and various metabolic pathways, presents a fascinating case study in structural validation. While often depicted in its furanose form, crucial for its biological role, crystallographic studies reveal a different solid-state conformation. This guide provides an objective comparison of X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy in the structural elucidation of D-ribose, supported by experimental data and detailed protocols.

Solid vs. Solution: The Two Faces of D-Ribose

A pivotal finding in the study of D-ribose is that the β-D-ribofuranose form, prevalent in countless biomolecules, is not the form observed in the crystalline state. Instead, X-ray diffraction analysis has demonstrated that crystalline D-ribose exists as a mixture of two pyranose forms: α-D-ribopyranose and β-D-ribopyranose. In contrast, NMR spectroscopy of D-ribose in an aqueous solution reveals a dynamic equilibrium between four isomers: α-pyranose, β-pyranose, α-furanose, and β-furanose. This fundamental difference between the solid and solution states underscores the importance of employing complementary analytical techniques for a comprehensive structural understanding.

Comparative Analysis of Structural Data

The following tables summarize the key structural parameters of D-ribose anomers determined by X-ray crystallography for the solid state and NMR spectroscopy for the solution state.

Table 1: Crystallographic Data of D-Ribopyranose Anomers

Parameterα-D-Ribopyranoseβ-D-Ribopyranose
CCDC Number768155768156
Bond Lengths (Å)
C1-O5Data not availableData not available
C1-C2Data not availableData not available
C2-C3Data not availableData not available
C3-C4Data not availableData not available
C4-C5Data not availableData not available
C5-O5Data not availableData not available
Bond Angles (°) **
O5-C1-C2Data not availableData not available
C1-C2-C3Data not availableData not available
C2-C3-C4Data not availableData not available
C3-C4-C5Data not availableData not available
C4-C5-O5Data not availableData not available
C5-O5-C1Data not availableData not available
Torsion Angles (°) **
O5-C1-C2-C3Data not availableData not available
C1-C2-C3-C4Data not availableData not available
C2-C3-C4-C5Data not availableData not available
C3-C4-C5-O5Data not availableData not available
C4-C5-O5-C1Data not availableData not available
C5-O5-C1-C2Data not availableData not available

Note: Specific bond lengths, bond angles, and torsion angles are best obtained directly from the Crystallographic Information Files (CIFs) associated with the CCDC numbers.

Table 2: NMR Spectroscopic Data of D-Ribose Anomers in D₂O

Anomer¹H Chemical Shift (ppm) - Anomeric Proton (H1)¹³C Chemical Shifts (ppm)[1]Key ³J(H,H) Coupling Constants (Hz)
α-Pyranose~5.19C1: 95.0, C2: 71.52, C3: 70.7, C4: 68.8, C5: 64.5Data not available
β-Pyranose~5.10C1: 95.3, C2: 72.5, C3: 70.4, C4: 68.7, C5: 64.5Data not available
α-FuranoseData not availableC1: 97.8, C2: 72.4, C3: 71.50, C4: 84.5, C5: 62.9Data not available
β-FuranoseData not availableC1: 102.4, C2: 76.7, C3: 71.9, C4: 84.0, C5: 64.0Data not available

Note: Chemical shifts and coupling constants can vary slightly depending on experimental conditions such as temperature and pH.

Experimental Protocols

Single-Crystal X-ray Diffraction of D-Ribose
  • Crystal Growth: Single crystals of D-ribose suitable for X-ray diffraction are grown from a saturated aqueous solution by slow evaporation.

  • Data Collection: A suitable crystal is mounted on a goniometer head. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded at various orientations.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods and then refined using least-squares techniques to obtain the final atomic coordinates, bond lengths, bond angles, and torsion angles.

NMR Spectroscopy of D-Ribose in D₂O
  • Sample Preparation: A solution of D-ribose is prepared by dissolving the compound in deuterium (B1214612) oxide (D₂O). A small amount of an internal standard (e.g., DSS or TSP) may be added for chemical shift referencing.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. For detailed structural analysis, two-dimensional NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed to assign all proton and carbon signals unambiguously.

  • Data Analysis: The chemical shifts of all signals are determined. The coupling constants (J-values) between protons are measured from the fine structure of the signals in the high-resolution ¹H NMR spectrum. These J-coupling constants are then used in conjunction with the Karplus equation to estimate the dihedral angles between adjacent protons, providing information about the conformation of the sugar ring in solution.

Visualizing the Validation Workflow

The following diagram illustrates the logical workflow for the structural validation of D-ribose, highlighting the complementary nature of X-ray crystallography and NMR spectroscopy.

D_Ribose_Validation cluster_solid_state Solid-State Analysis cluster_solution_state Solution-State Analysis Crystalline D-Ribose Crystalline D-Ribose X-ray Crystallography X-ray Crystallography Crystalline D-Ribose->X-ray Crystallography Analyzed by Pyranose Structure Pyranose Structure X-ray Crystallography->Pyranose Structure Determines Structural Validation Structural Validation Pyranose Structure->Structural Validation Solid-State Conformation D-Ribose in D2O D-Ribose in D2O NMR Spectroscopy NMR Spectroscopy D-Ribose in D2O->NMR Spectroscopy Analyzed by Equilibrium of Anomers Equilibrium of Anomers NMR Spectroscopy->Equilibrium of Anomers Reveals Equilibrium of Anomers->Structural Validation Solution-State Conformations

Workflow for the structural validation of D-ribose.

Conclusion

The structural validation of D-ribose serves as a compelling example of the necessity for a multi-technique approach in chemical analysis. X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state, revealing the pyranose form of D-ribose. In contrast, NMR spectroscopy offers invaluable insights into the dynamic conformational equilibrium of D-ribose in solution, where the biologically relevant furanose form coexists with the pyranose isomers. For a complete and accurate understanding of a molecule's structure and its implications for biological activity, data from both solid-state and solution-state studies are indispensable.

References

A Comparative Analysis of D-Ribofuranose Versus Other Pentoses in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of D-ribofuranose and other biologically relevant pentoses: D-xylose (B76711), D-arabinose, and D-lyxose. Understanding the distinct metabolic fates and signaling roles of these five-carbon sugars is crucial for various fields, from metabolic research to drug development. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes complex biological pathways to facilitate a deeper understanding of pentose (B10789219) metabolism.

Introduction: The Central Role of Pentoses

Pentoses, or five-carbon sugars, are fundamental to numerous biological processes. While this compound is ubiquitously known for its central role as the backbone of RNA and a key component of essential molecules like ATP, NADH, and FADH2, other pentoses exhibit diverse and significant functions.[1] D-xylose and L-arabinose are abundant in plant biomass and are key substrates in microbial fermentation, while the rarer pentoses, D-arabinose and D-lyxose, are involved in specific biosynthetic pathways and are being explored for their therapeutic potential.[2] This guide provides a comparative overview of their uptake, metabolism, and signaling effects in biological systems.

Comparative Cellular Uptake and Metabolism

The entry of pentoses into cells is mediated by various transporters, often with overlapping specificities. Once inside, they are typically phosphorylated and funneled into the pentose phosphate (B84403) pathway (PPP) or other metabolic routes.

Cellular Transport

Pentose uptake is primarily mediated by glucose transporters (GLUTs) and sodium-glucose cotransporters (SGLTs), with varying affinities for different pentoses. D-ribose and D-xylose can be transported by several GLUT isoforms.[3][4][5] The transport of D-arabinose and D-lyxose in mammalian cells is less characterized but is thought to occur via glucose transporters as well.

Table 1: Comparative Uptake Kinetics of Pentoses in Mammalian Cells

PentoseCell LineTransporter(s)Km (mM)Vmax (nmol/min/mg protein)Reference(s)
D-Ribose VariousGLUT1, GLUT2, etc.~1-10Not consistently reportedGeneral knowledge
D-Xylose CHO-K1GLUT family2010 (mmol/min for 10^6 cells)[6]
L-cellsGLUT family12.52.8 (mmol/min for 10^6 cells)[6]
HeLaGLUT family3 (at 16°C)2.6 (mmol/min for 10^6 cells)[6]
D-Arabinose Not well characterized in mammalian cellsLikely GLUTs--
D-Lyxose Not well characterized in mammalian cellsLikely GLUTs--

Note: Direct comparative studies of all four pentoses in the same cell line under identical conditions are limited. The data presented is compiled from various sources and should be interpreted with caution.

Metabolic Pathways

Upon entering the cell, pentoses are typically phosphorylated by specific kinases to enter metabolic pathways. D-ribose is phosphorylated to D-ribose-5-phosphate by ribokinase.[7] D-xylose is converted to D-xylulose, which is then phosphorylated to D-xylulose-5-phosphate by xylulokinase.[8][9] D-arabinose and D-lyxose have more varied metabolic fates, often utilizing enzymes from other pathways.[10][11]

Table 2: Key Enzymes in Pentose Metabolism and Their Substrate Specificity

EnzymeSubstrateProductKm (mM)kcat (s-1)Organism/TissueReference(s)
Ribokinase (E.C. 2.7.1.15) D-RiboseD-Ribose-5-phosphate~0.005-0.5~10-50Various[12]
D-ArabinoseD-Arabinose-5-phosphateHighLowE. coli (wild-type)[5]
D-Arabinose (A98G mutant)D-Arabinose-5-phosphateLoweredIncreased 15-foldE. coli[5]
Xylulokinase (E.C. 2.7.1.17) D-XyluloseD-Xylulose-5-phosphate0.02435Human[13]
L-Fucose Isomerase (E.C. 5.3.1.25) D-ArabinoseD-Ribulose--E. coli[10]
D-Lyxose Isomerase (E.C. 5.3.1.15) D-LyxoseD-Xylulose--Bacteria[14]

Note: Kinetic data for many of these enzymes with all four pentose substrates are not available in a single comparative study. The table presents available data for the primary substrates and notes promiscuous activities where documented.

The phosphorylated forms of these pentoses primarily enter the Pentose Phosphate Pathway (PPP) , a crucial metabolic route for generating NADPH and precursors for nucleotide biosynthesis.

Pentose_Phosphate_Pathway Glucose Glucose G6P Glucose-6-P Glucose->G6P Hexokinase PGL 6-Phosphoglucono- lactone G6P->PGL G6PD PG 6-Phospho- gluconate PGL->PG Ru5P Ribulose-5-P PG->Ru5P 6PGD R5P Ribose-5-P Ru5P->R5P Ribose-5-P Isomerase X5P Xylulose-5-P Ru5P->X5P Ribulose-5-P Epimerase S7P Sedoheptulose-7-P R5P->S7P Transketolase Nucleotide_synthesis Nucleotide Synthesis R5P->Nucleotide_synthesis PRPP Synthetase X5P->S7P Transketolase F6P Fructose-6-P X5P->F6P Transketolase E4P Erythrose-4-P S7P->E4P Transaldolase E4P->F6P Transketolase F6P->E4P Transaldolase Glycolysis Glycolysis F6P->Glycolysis GAP Glyceraldehyde-3-P GAP->F6P Transketolase GAP->Glycolysis Ribose_Signaling D_Ribose D-Ribose AGEs Advanced Glycation End-products (AGEs) D_Ribose->AGEs Non-enzymatic glycation RAGE Receptor for AGEs (RAGE) AGEs->RAGE Binding NF_kB NF-κB RAGE->NF_kB Activation Inflammation Inflammation NF_kB->Inflammation Cellular_Damage Cellular Damage NF_kB->Cellular_Damage Uptake_Assay_Workflow Start Start Seed_Cells Seed cells in 24-well plate Start->Seed_Cells Wash_Cells Wash cells with PBS Seed_Cells->Wash_Cells Pre_incubate Pre-incubate in uptake buffer Wash_Cells->Pre_incubate Initiate_Uptake Add radiolabeled pentose Pre_incubate->Initiate_Uptake Incubate Incubate for specified time Initiate_Uptake->Incubate Terminate_Uptake Wash with ice-cold PBS Incubate->Terminate_Uptake Lyse_Cells Lyse cells Terminate_Uptake->Lyse_Cells Quantify Quantify radioactivity Lyse_Cells->Quantify Analyze_Data Analyze data (normalize to protein) Quantify->Analyze_Data End End Analyze_Data->End

References

Assessing the Purity of Synthetic D-Ribofuranose: A Comparative Guide to NMR Spectroscopy and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemical integrity and purity of synthetic D-ribofuranose, a cornerstone carbohydrate in the synthesis of numerous active pharmaceutical ingredients (APIs), is of paramount importance. Even minor impurities can significantly impact the efficacy, safety, and stability of the final drug product. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly quantitative ¹H NMR (qNMR), has emerged as a powerful primary method for the unambiguous identification and quantification of this compound and its potential impurities. This guide provides an objective comparison of NMR spectroscopy with other widely used analytical techniques—High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS)—for the comprehensive purity assessment of synthetic this compound.

Comparison of Analytical Techniques for this compound Purity Assessment

The selection of an appropriate analytical method for purity determination is contingent on several factors, including the nature of the expected impurities, the required level of accuracy and precision, and the intended application of the this compound.

ParameterQuantitative ¹H NMR (qNMR)High-Performance Liquid Chromatography (HPLC) with Refractive Index Detection (RID)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Signal intensity is directly proportional to the number of protons, enabling absolute quantification against a certified internal standard without the need for specific standards for each impurity.Separation of analytes based on their differential partitioning between a stationary and a mobile phase, with detection based on changes in the refractive index of the eluent.Separation by HPLC followed by detection based on the mass-to-charge ratio of ionized analytes, providing high sensitivity and selectivity.
Typical Impurities Detected Structural isomers (e.g., α/β-anomers, pyranose/furanose forms), residual starting materials, synthetic by-products, and residual solvents.Isomers, other sugars, and non-volatile impurities. Requires reference standards for identification.A wide range of impurities, including those at trace levels. Provides molecular weight information for impurity identification.
Limit of Detection (LOD) Typically in the low mg/mL to high µg/mL range.For sugars with RID, typically in the range of 0.01–0.17 mg/mL.[1]High sensitivity, often in the ng/mL to pg/mL range.
Limit of Quantification (LOQ) Typically in the low mg/mL to high µg/mL range.For sugars with RID, typically in the range of 0.03–0.56 mg/mL.[1]High sensitivity, often in the ng/mL to pg/mL range.
Precision (RSD) Excellent, typically <1% for the main component.Good, with RSD values typically <5%.[1]Good, with RSD values typically <5%.
Accuracy High, as it is a primary ratio method.Dependent on the purity of the reference standard.Dependent on the purity of the reference standard and ionization efficiency.
Throughput Relatively fast, with typical acquisition times of a few minutes per sample.Moderate, with typical run times of 15-30 minutes per sample.Moderate, with typical run times of 15-30 minutes per sample.
Strengths - Absolute quantification- Structural elucidation of impurities- Non-destructive- High precision and accuracy- Robust and widely available- Good for routine analysis- Can separate a wide range of carbohydrates- High sensitivity and selectivity- Provides molecular weight information- Ideal for trace impurity analysis
Limitations - Lower sensitivity compared to MS- Signal overlap can be an issue in complex mixtures- Lower sensitivity than MS- Requires reference standards for quantification- RID is sensitive to temperature and pressure fluctuations- Quantification can be complex- Ionization suppression effects can occur

Potential Impurities in Synthetic this compound

The synthesis of this compound can introduce various impurities that must be carefully monitored and controlled. These can include:

  • Anomers and Isomers: D-Ribose exists in equilibrium as a mixture of α- and β-anomers of both the furanose and pyranose ring forms. While this compound is the desired isomer for many applications, the synthetic process may yield a mixture. The anomeric protons of these isomers have distinct chemical shifts in the ¹H NMR spectrum, allowing for their differentiation and quantification.

  • Starting Materials: Incomplete reaction can lead to the presence of residual starting materials, such as D-arabinose if the synthesis involves epimerization.

  • Synthetic By-products: Side reactions can generate structurally related impurities. For example, in syntheses involving acidic conditions, dehydration products or other rearrangement products may be formed.

  • Residual Solvents: Solvents used during the synthesis and purification steps may remain in the final product. These are readily detected and quantified by ¹H NMR.

Experimental Protocols

Quantitative ¹H NMR (qNMR) Spectroscopy for Purity Assessment of this compound

This protocol outlines the determination of this compound purity using an internal standard.

1. Materials and Reagents:

  • Synthetic this compound sample

  • Certified internal standard (e.g., maleic acid, 1,4-dioxane, or DSS). The internal standard should be of high purity (≥99.5%), chemically stable, non-reactive with the sample, and have signals that do not overlap with the analyte signals.

  • Deuterated solvent (e.g., D₂O) of high isotopic purity.

2. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry NMR tube.

  • Accurately weigh approximately 5-10 mg of the internal standard and add it to the same NMR tube.

  • Add a known volume (e.g., 0.6 mL) of the deuterated solvent to the NMR tube.

  • Cap the tube and vortex thoroughly to ensure complete dissolution of both the sample and the internal standard.

3. NMR Data Acquisition:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Pulse Program: A standard 90° pulse sequence.

  • Acquisition Time (at): At least 3-4 seconds to ensure adequate digitization of the signals.

  • Relaxation Delay (d1): A long relaxation delay of at least 5 times the longest T₁ of the protons being quantified (typically 30-60 seconds for quantitative analysis of carbohydrates) is crucial to ensure full relaxation of all protons.

  • Number of Scans (ns): 16 to 64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

  • Temperature: Maintain a constant and accurately controlled temperature (e.g., 298 K).

4. Data Processing and Purity Calculation:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Perform baseline correction across the entire spectrum.

  • Integrate the well-resolved signals of both the this compound and the internal standard. For this compound, the anomeric proton (H-1) signals of the α- and β-furanose forms are typically well-resolved and suitable for quantification.

  • Calculate the purity of the this compound sample using the following equation:

    Where:

    • I_sample = Integral of the selected this compound proton signal(s)

    • N_sample = Number of protons corresponding to the integrated this compound signal(s)

    • I_IS = Integral of the selected internal standard proton signal

    • N_IS = Number of protons corresponding to the integrated internal standard signal

    • MW_sample = Molecular weight of this compound

    • MW_IS = Molecular weight of the internal standard

    • m_sample = Mass of the this compound sample

    • m_IS = Mass of the internal standard

    • P_IS = Purity of the internal standard

HPLC-RID Method for this compound Purity

1. Instrumentation and Column:

  • HPLC system equipped with a refractive index detector (RID).

  • A carbohydrate analysis column (e.g., an amino-based or ion-exchange column).

2. Mobile Phase and Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile (B52724) and water is commonly used for amino columns. The exact ratio should be optimized for the specific column and separation.

  • Flow Rate: Typically 0.5-1.5 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 30-40 °C) to ensure reproducible retention times.

  • Injection Volume: 10-20 µL.

3. Sample and Standard Preparation:

  • Prepare a stock solution of the this compound sample in the mobile phase at a known concentration (e.g., 1 mg/mL).

  • Prepare a series of calibration standards of a high-purity this compound reference standard at different concentrations.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time compared to the reference standard.

  • Identify and integrate the peaks of any impurities.

  • Quantify the impurities by comparing their peak areas to the calibration curve of the this compound standard (assuming a similar response factor) or by using an area percent normalization method.

Visualizing the Workflow and Relationships

To better illustrate the processes and comparisons discussed, the following diagrams were generated using Graphviz.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr NMR Analysis cluster_hplc HPLC Analysis cluster_lcms LC-MS Analysis start Synthetic this compound weigh Accurate Weighing start->weigh dissolve Dissolution in Deuterated Solvent weigh->dissolve acquisition Data Acquisition (qNMR) dissolve->acquisition hplc_separation Chromatographic Separation dissolve->hplc_separation lcms_separation Chromatographic Separation dissolve->lcms_separation processing Data Processing acquisition->processing quantification Purity Calculation processing->quantification end Final Purity Assessment quantification->end Purity Report rid_detection RID Detection hplc_separation->rid_detection hplc_quant Impurity Quantification rid_detection->hplc_quant hplc_quant->end Purity Report ms_detection Mass Detection lcms_separation->ms_detection lcms_quant Trace Impurity Identification ms_detection->lcms_quant lcms_quant->end Impurity Profile

Experimental workflow for purity assessment of this compound.

logical_relationships cluster_main Purity Assessment of Synthetic this compound cluster_impurities Potential Impurities cluster_methods Analytical Methods cluster_comparison Method Comparison D_Ribofuranose Synthetic this compound Anomers Anomers (α/β) D_Ribofuranose->Anomers may contain Isomers Isomers (Furanose/Pyranose) D_Ribofuranose->Isomers may contain StartingMaterials Starting Materials D_Ribofuranose->StartingMaterials may contain ByProducts By-products D_Ribofuranose->ByProducts may contain Solvents Residual Solvents D_Ribofuranose->Solvents may contain qNMR qNMR Anomers->qNMR are detected by HPLC HPLC-RID Anomers->HPLC are detected by LCMS LC-MS Anomers->LCMS are detected by Isomers->qNMR are detected by Isomers->HPLC are detected by Isomers->LCMS are detected by StartingMaterials->qNMR are detected by StartingMaterials->HPLC are detected by StartingMaterials->LCMS are detected by ByProducts->qNMR are detected by ByProducts->HPLC are detected by ByProducts->LCMS are detected by Solvents->qNMR are detected by Solvents->HPLC are detected by Solvents->LCMS are detected by Comparison qNMR HPLC-RID LC-MS Absolute Quantification Separation-based High Sensitivity qNMR->Comparison:qNMR HPLC->Comparison:HPLC LCMS->Comparison:LCMS Comparison:quant->qNMR Primary Method Comparison:sep->HPLC Routine Analysis Comparison:sens->LCMS Trace Analysis

Logical relationships in this compound purity assessment.

Conclusion

Quantitative ¹H NMR spectroscopy stands as a robust and reliable primary method for the purity assessment of synthetic this compound. Its ability to provide absolute quantification without the need for specific impurity standards, coupled with its capacity for structural elucidation, makes it an invaluable tool in pharmaceutical development. While HPLC-RID offers a practical solution for routine quality control, and LC-MS provides unparalleled sensitivity for trace impurity profiling, qNMR delivers a comprehensive and accurate purity value that is directly traceable to the International System of Units (SI). For researchers, scientists, and drug development professionals, a multi-faceted approach utilizing the strengths of each of these techniques will ensure the highest quality and safety of this compound-containing products.

References

Unveiling the Promise of D-Ribofuranose Derivatives: A Comparative Guide to Their Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the biological activities of novel D-ribofuranose derivatives. We delve into their antiviral, anticancer, and antibacterial potential, presenting supporting experimental data, detailed methodologies, and visual representations of their mechanisms of action.

Antiviral Activity: Targeting Influenza and Coxsackievirus

A series of novel 1,2,3-triazolyl nucleoside analogues built on a this compound scaffold have demonstrated significant antiviral properties. These compounds have shown promising activity against both Influenza A (H1N1) virus and Coxsackievirus B3, key pathogens of global health concern.

Comparative Antiviral Efficacy

The antiviral potential of these this compound derivatives was evaluated in cell-based assays, with the half-maximal inhibitory concentration (IC50) determined for each compound. The results, summarized in the table below, highlight compounds with notable potency.

Compound IDTarget VirusCell LineIC50 (µM)Cytotoxicity (CC50 in µM)Selectivity Index (SI = CC50/IC50)
2i Influenza A (H1N1)MDCK57.5[1][2]>100>1.7
5i Influenza A (H1N1)MDCK24.3[1][2]>100>4.1
11c Influenza A (H1N1)MDCK29.2[1][2]>100>3.4
2f Coxsackievirus B3Vero12.4[2][3]>100>8.1
5f Coxsackievirus B3Vero11.3[2][3]>100>8.8

MDCK: Madin-Darby Canine Kidney cells; Vero: African green monkey kidney epithelial cells.

Mechanism of Action: A Tale of Two Viruses

The antiviral activity of these this compound derivatives appears to be target-specific. Against the Influenza A virus, the mechanism is believed to involve the inhibition of the viral RNA-dependent RNA polymerase (RdRp). This enzyme, a heterotrimeric complex of polymerase acidic protein (PA), polymerase basic protein 1 (PB1), and polymerase basic protein 2 (PB2), is essential for the replication of the viral genome.[1][3]

In the case of Coxsackievirus B3, the antiviral effect is attributed to the interaction of the compounds with the viral capsid proteins VP1 and VP2.[2][3] These proteins are crucial for the virus's attachment to host cells and subsequent entry, making them attractive targets for antiviral intervention.

antiviral_mechanisms cluster_influenza Influenza A Virus Inhibition cluster_coxsackie Coxsackievirus B3 Inhibition Influenza_Virus Influenza A Virus RdRp RNA-dependent RNA Polymerase (RdRp) (PA, PB1, PB2) Influenza_Virus->RdRp relies on Replication_Influenza Viral RNA Replication RdRp->Replication_Influenza mediates Derivatives_Influenza 1,2,3-Triazolyl This compound Derivatives (2i, 5i, 11c) Derivatives_Influenza->RdRp inhibit Coxsackie_Virus Coxsackievirus B3 Capsid Viral Capsid Proteins (VP1, VP2) Coxsackie_Virus->Capsid possesses Cell_Entry Viral Entry Capsid->Cell_Entry mediates Derivatives_Coxsackie 1,2,3-Triazolyl This compound Derivatives (2f, 5f) Derivatives_Coxsackie->Capsid interact with and inhibit

Figure 1: Proposed antiviral mechanisms of action.
Experimental Protocol: Antiviral Assays

The antiviral activity and cytotoxicity of the 1,2,3-triazolyl nucleoside analogues were assessed using the following methodologies:

1. Influenza A/PR/8/34/(H1N1) Virus Assay:

  • Cells: Madin-Darby canine kidney (MDCK) cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).

  • Procedure: Confluent cell monolayers in 96-well plates were infected with the influenza virus at a multiplicity of infection (MOI) of 0.01. After a 1-hour adsorption period, the virus-containing medium was removed, and the cells were washed. The test compounds, serially diluted in infection medium (DMEM with 0.5% bovine serum albumin and 2 µg/mL TPCK-trypsin), were then added.

  • Endpoint: After 48 hours of incubation at 37°C in a 5% CO2 atmosphere, the cytopathic effect (CPE) was observed, and cell viability was quantified using the MTT assay. The IC50 value was calculated as the compound concentration that inhibited the virus-induced CPE by 50%.

2. Coxsackievirus B3 Assay:

  • Cells: Vero cells were maintained in DMEM with 10% FBS.

  • Procedure: Similar to the influenza assay, confluent Vero cell monolayers were infected with Coxsackievirus B3 at an MOI of 0.01. Following adsorption, the cells were treated with serial dilutions of the test compounds in a maintenance medium (DMEM with 2% FBS).

  • Endpoint: The CPE was evaluated after 72 hours of incubation, and the IC50 was determined using the MTT assay.

3. Cytotoxicity Assay:

  • Procedure: The cytotoxicity of the compounds on uninfected MDCK and Vero cells was determined in parallel using the MTT assay. Cells were incubated with various concentrations of the compounds for the same duration as the antiviral assays.

  • Endpoint: The CC50 value was calculated as the compound concentration that reduced cell viability by 50%.

Anticancer Activity: A Stand Against Leukemia and Lung Carcinoma

Certain this compound derivatives have exhibited significant cytotoxic activity against various cancer cell lines, suggesting their potential as novel anticancer agents.

Comparative Anticancer Efficacy

The in vitro anticancer activity of these compounds was evaluated against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) or the dose required for 50% inhibition (ID50) was determined to quantify their potency.

Compound TypeDerivativeTarget Cell Line(s)Activity MetricValue (µM)
D-Ribofuranosylselenazole-4-carboxamide Compound 6P388 (murine leukemia)Cytotoxic-
L1210 (murine leukemia)Cytotoxic-
Compound 9 (5'-phosphate of 6)P388 (murine leukemia)Cytotoxic-
L1210 (murine leukemia)Cytotoxic-
3-beta-D-ribofuranosyl-1,2,4-triazolo[3,4-f]-1,2,4-triazines Azaformycin A analogue (Compound 3)L1210 (murine leukemia)ID505.0
WIL2 (human B-lymphoblastoid)ID507.3
CCRF-CEM (human T-lymphoblastoid)ID506.2

Data on the specific IC50 values for the D-Ribofuranosylselenazole-4-carboxamide derivatives against P388 and L1210 cells were not available in the reviewed literature, though they were reported to be cytotoxic.[4]

Experimental Protocol: Cytotoxicity Assays

The cytotoxic activity of the this compound derivatives against various cancer cell lines was determined using the following general protocol:

1. Cell Culture:

  • The respective cancer cell lines (P388, L1210, WIL2, CCRF-CEM) were maintained in the appropriate culture medium supplemented with 10% FBS and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

2. MTT Assay:

  • Procedure: Cells were seeded in 96-well plates at a predetermined density and allowed to adhere overnight. The cells were then treated with various concentrations of the test compounds and incubated for a specified period (typically 48-72 hours).

  • Endpoint: Following incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) was added to each well. After a further incubation period, the resulting formazan (B1609692) crystals were dissolved in a solubilization solution (e.g., DMSO), and the absorbance was measured at a specific wavelength (typically 570 nm). The IC50 or ID50 values were calculated from the dose-response curves.

experimental_workflow_cytotoxicity cluster_workflow Cytotoxicity Assay Workflow start Start: Seed Cancer Cells in 96-well plate incubation1 Incubate Overnight start->incubation1 treatment Treat with this compound Derivatives (various conc.) incubation1->treatment incubation2 Incubate for 48-72 hours treatment->incubation2 add_mtt Add MTT Solution incubation2->add_mtt incubation3 Incubate for 4 hours add_mtt->incubation3 solubilize Add Solubilization Solution (e.g., DMSO) incubation3->solubilize measure Measure Absorbance (570 nm) solubilize->measure calculate Calculate IC50/ID50 measure->calculate end End: Determine Cytotoxicity calculate->end

Figure 2: General workflow for cytotoxicity assays.

Antibacterial Activity: Combating E. coli and S. aureus

Novel N-ribofuranosyl tetrazole derivatives have emerged as potent antibacterial agents, demonstrating significant efficacy against both Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus) bacteria.

Comparative Antibacterial Efficacy

The antibacterial activity of these derivatives was quantified by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of the bacteria.

Compound IDTarget BacteriumMIC (µM)
1c E. coli15.06[1]
S. aureus-
5c E. coli13.37[1]
S. aureus-
Chloramphenicol (Control) E. coli19.34[1]
S. aureus-
Ampicillin (Control) E. coli28.62[1]
S. aureus-

Data for S. aureus was not specified for each compound in the primary source, but the study indicated strong activity.[1]

Mechanism of Action: Halting DNA Replication

The antibacterial action of these N-ribofuranosyl tetrazole derivatives is proposed to stem from their interaction with the DNA polymerase sliding clamp in bacteria.[1] This ring-shaped protein is a critical component of the DNA replication machinery, responsible for tethering the DNA polymerase to the DNA template, thereby ensuring processive DNA synthesis. By targeting the sliding clamp, these compounds effectively disrupt DNA replication, leading to bacterial growth inhibition.

antibacterial_mechanism cluster_bacterial_replication Bacterial DNA Replication Inhibition Bacteria Bacterial Cell (e.g., E. coli) Replication_Fork DNA Replication Fork Bacteria->Replication_Fork contains Sliding_Clamp DNA Polymerase Sliding Clamp Replication_Fork->Sliding_Clamp utilizes DNA_Polymerase DNA Polymerase III Sliding_Clamp->DNA_Polymerase tethers DNA_Replication DNA Replication DNA_Polymerase->DNA_Replication catalyzes Derivatives N-Ribofuranosyl Tetrazole Derivatives (1c, 5c) Derivatives->Sliding_Clamp inhibit

Figure 3: Proposed antibacterial mechanism of action.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC of the N-ribofuranosyl tetrazole derivatives against E. coli and S. aureus was determined using the broth microdilution method.

1. Bacterial Culture:

  • Bacterial strains were grown in Mueller-Hinton Broth (MHB) overnight at 37°C. The bacterial suspension was then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

2. Broth Microdilution:

  • Procedure: Serial twofold dilutions of the test compounds were prepared in MHB in a 96-well microplate. An equal volume of the standardized bacterial suspension was added to each well.

  • Controls: A positive control (bacteria in broth without compound) and a negative control (broth only) were included.

  • Incubation: The microplates were incubated at 37°C for 18-24 hours.

3. Endpoint Determination:

  • The MIC was determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) was observed.

This guide highlights the significant potential of novel this compound derivatives as a versatile platform for the development of new antiviral, anticancer, and antibacterial agents. The data presented herein provides a solid foundation for further research and development in this promising area of medicinal chemistry.

References

Comparative Efficacy of D-Ribofuranose-Based Antiviral Agents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of leading D-ribofuranose nucleoside analogues, detailing their antiviral activity, mechanisms of action, and the experimental protocols used for their evaluation.

The landscape of antiviral therapeutics is continually evolving, with this compound-based nucleoside analogues forming the backbone of many effective treatments against a range of viral pathogens. These agents, which mimic natural nucleosides, are designed to be incorporated into the growing viral RNA chain, leading to the termination of viral replication. This guide provides a comparative overview of the efficacy of prominent this compound-based antiviral agents, supported by in vitro and clinical data, detailed experimental methodologies, and visual representations of their mechanisms and workflows to aid researchers, scientists, and drug development professionals.

Mechanism of Action: Targeting Viral Replication

This compound-based antiviral agents are a class of drugs that interfere with viral replication.[1] Many of these compounds are nucleoside analogues that act as prodrugs, which are metabolized within the host cell to their active triphosphate form.[2] This active form then competes with natural nucleoside triphosphates for incorporation into the nascent viral RNA strand by the viral RNA-dependent RNA polymerase (RdRp).[2] The incorporation of the analogue can lead to premature chain termination or introduce mutations into the viral genome, a process known as lethal mutagenesis, thereby inhibiting the production of viable virus particles.[3][4]

Mechanism_of_Action cluster_cell Host Cell Prodrug Antiviral Prodrug (this compound-based) ActiveTP Active Triphosphate Form Prodrug->ActiveTP Intracellular Phosphorylation RdRp Viral RNA-dependent RNA Polymerase (RdRp) ActiveTP->RdRp Competitive Inhibition ViralRNA Viral RNA Replication RdRp->ViralRNA Incorporation Termination Chain Termination / Lethal Mutagenesis ViralRNA->Termination Inhibition Extracellular Extracellular Space Extracellular->Prodrug Enters Cell

Caption: General mechanism of this compound antiviral agents.

Comparative In Vitro Efficacy

The in vitro efficacy of antiviral agents is a critical determinant of their potential for clinical use. The half-maximal effective concentration (EC50) is a key metric, representing the concentration of a drug that inhibits 50% of viral replication. The data below summarizes the in vitro activity of several this compound-based agents against a panel of RNA viruses.

Antiviral AgentVirusCell LineEC50 (µM)Reference
Remdesivir SARS-CoV-2Vero E60.77 - 23.15[5]
SARS-CoVHAE0.069[5]
MERS-CoVHAE0.074[5]
Murine Hepatitis Virus (MHV)-0.03[5]
Lassa VirusHeLa1.48[5]
Molnupiravir (B613847) (NHC) SARS-CoV-2Vero0.3[6]
SARS-CoV-2Calu-30.08[6]
MERS-CoVCalu-3-[7]
Influenza A/BHAE0.06 - 0.08[7]
Murine Hepatitis Virus (MHV)DBT0.17[7]
Favipiravir (B1662787) (T-705) SARS-CoV-2Vero E661.88[3]
Influenza A/BMDCK0.19 - 22.48[8]
Crimean-Congo Hemorrhagic Fever-0.6 - 2.8 (IC50)[9]
Galidesivir (B1663889) (BCX4430) MERS-CoVVero E668.4[10]
SARS-CoVVero 7657.7[10]
Marburg Virus (MARV)HeLa-[10]
Rift Valley Fever Virus (RVFV)Vero20.4 - 41.6[10]
Yellow Fever Virus (YFV)--[11]
Lassa Virus (LASV)HeLa43.0[10]
Ribavirin (B1680618) Respiratory Syncytial Virus (RSV)HeLa3.74 µg/mL[12]
Yellow Fever Virus (YFV)-12.3 µg/mL[12]
Hepatitis E Virus (HEV)Huh73 ± 2[13]
Influenza A/BMDCK0.6 - 5.5 µg/mL[14]

Clinical Efficacy Highlights

Clinical trials provide essential data on the in vivo efficacy and safety of antiviral agents. For this compound-based drugs targeting chronic viral infections like Hepatitis C, the primary endpoint is often the Sustained Virologic Response (SVR), defined as undetectable viral RNA 12 weeks after the completion of therapy.

Antiviral AgentConditionKey FindingsReference
Taribavirin (B1681930) Chronic Hepatitis C (Genotype 1)In combination with pegylated interferon, SVR rates were comparable to Ribavirin but with significantly lower rates of anemia. SVR rates were 23%, 37%, and 29% for different Taribavirin doses, compared to 44% for Ribavirin.[15]
Uprifosbuvir (B611596) Chronic Hepatitis C (Genotypes 1-6)In a two-drug combination with Ruzasvir (B610607) for 12 weeks, SVR12 rates were high for certain genotypes: 96% for GT1a, 100% for GT1b, 97% for GT2, and 90% for GT4, but lower for GT3 (77%) and GT6 (67%).[16]

Experimental Protocols

The evaluation of antiviral efficacy relies on standardized and reproducible experimental protocols. Below are methodologies for two key assays used to determine the in vitro activity of the discussed antiviral agents.

Plaque Reduction Assay

This assay is a fundamental method for quantifying the infectious virus titer and assessing the inhibitory effect of an antiviral compound.

  • Cell Culture: A confluent monolayer of susceptible host cells (e.g., Vero E6, MDCK) is prepared in multi-well plates.

  • Virus Inoculation: The cell monolayer is infected with a predetermined dilution of the virus, calculated to produce a countable number of plaques.

  • Drug Treatment: Following a viral adsorption period (typically 1 hour), the virus inoculum is removed. The cells are then overlaid with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) that includes serial dilutions of the antiviral agent.[17]

  • Incubation: The plates are incubated for a period sufficient for plaque formation (typically 2-3 days), which allows the virus to replicate and cause localized cell death.[17]

  • Plaque Visualization and Counting: The cell monolayer is fixed and stained (e.g., with crystal violet), revealing the plaques as clear zones against a background of stained, uninfected cells.[17] The number of plaques in the presence of the drug is compared to the number in control wells (no drug) to determine the percentage of inhibition.

  • Data Analysis: The EC50 value is calculated as the drug concentration that reduces the number of plaques by 50%.

Quantitative Real-Time RT-PCR (qRT-PCR)

This technique is used to quantify the amount of viral RNA in a sample, providing a measure of viral replication.

  • RNA Extraction: Total RNA is extracted from infected cell cultures (treated with the antiviral agent at various concentrations) or from clinical samples.[18]

  • Reverse Transcription (RT): The extracted viral RNA is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme.[19]

  • Real-Time PCR (qPCR): The cDNA is then amplified in a real-time PCR instrument using primers and probes specific to a conserved region of the viral genome.[19] The amplification process is monitored in real-time by detecting a fluorescent signal that is proportional to the amount of amplified DNA.

  • Quantification: The cycle threshold (Ct) value, which is the PCR cycle number at which the fluorescence signal crosses a defined threshold, is determined for each sample.[20] The quantity of viral RNA is then calculated by comparing the Ct values of the treated samples to a standard curve generated from known quantities of viral RNA or to untreated controls.[20]

Experimental_Workflow cluster_invitro In Vitro Antiviral Assay Workflow cluster_assay Assay Type start Start cell_culture 1. Prepare Host Cell Monolayer start->cell_culture virus_infection 2. Infect Cells with Virus cell_culture->virus_infection drug_treatment 3. Add Serial Dilutions of Antiviral Agent virus_infection->drug_treatment incubation 4. Incubate drug_treatment->incubation plaque_assay Plaque Reduction Assay incubation->plaque_assay q_rt_pcr qRT-PCR incubation->q_rt_pcr stain_count 5a. Stain and Count Plaques plaque_assay->stain_count rna_extraction 5b. Extract Viral RNA q_rt_pcr->rna_extraction calculate_ec50 Calculate EC50 stain_count->calculate_ec50 run_q_rt_pcr 6b. Run qRT-PCR rna_extraction->run_q_rt_pcr run_q_rt_pcr->calculate_ec50 end End calculate_ec50->end

Caption: Workflow for determining in vitro antiviral efficacy.

References

Unveiling the chameleon-like nature of D-ribofuranose: A structural comparison in diverse solvent environments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the conformational landscape of D-ribofuranose, a cornerstone of nucleic acids and various pharmaceuticals, is paramount. Its five-membered furanose ring is notoriously flexible, adopting various puckered conformations that are exquisitely sensitive to the surrounding solvent environment. This guide provides a comprehensive comparison of the structural behavior of this compound in three commonly used solvents—water, dimethyl sulfoxide (B87167) (DMSO), and methanol—supported by experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy and insights from Molecular Dynamics (MD) simulations.

The conformational flexibility of this compound is primarily characterized by two features: the puckering of the furanose ring, which exists in a dynamic equilibrium between the C2'-endo and C3'-endo conformations, and the anomeric equilibrium between the α and β forms. These structural nuances have profound implications for molecular recognition, reactivity, and the overall architecture of biomolecules. The solvent's polarity and hydrogen-bonding capabilities play a pivotal role in modulating these equilibria.

Quantitative Comparison of this compound Conformations

The following table summarizes the approximate populations of the major conformers of this compound in aqueous, DMSO, and methanolic solutions. This data, compiled from various NMR and computational studies, highlights the significant influence of the solvent on the conformational preferences of the sugar.

Solvent SystemAnomerC2'-endo Population (%)C3'-endo Population (%)Predominant Anomer (%)
Water (D₂O) α-furanose ~40-50~50-60β-anomer (~55-65%)
β-furanose ~55-65~35-45
DMSO-d₆ α-furanose ~35-45~55-65α-anomer (~60-70%)
β-furanose ~50-60~40-50
Methanol (CD₃OD) α-furanose ~45-55~45-55α-anomer (~55-65%)
β-furanose ~50-60~40-50

Note: The values presented are approximate and can vary with temperature, concentration, and the specific experimental or computational methodology employed. The data is synthesized from multiple sources for comparative purposes.

Experimental and Computational Methodologies

The determination of this compound conformation in solution relies heavily on a synergistic approach combining high-resolution NMR spectroscopy and sophisticated molecular dynamics simulations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly the analysis of vicinal proton-proton coupling constants (³JHH), provides invaluable information about the torsional angles within the furanose ring, allowing for the estimation of the populations of different puckered states.

Experimental Protocol for NMR Analysis:

  • Sample Preparation:

    • Dissolve 5-10 mg of D-ribose in 0.6 mL of the desired deuterated solvent (D₂O, DMSO-d₆, or CD₃OD) in a standard 5 mm NMR tube.

    • For samples in D₂O, lyophilize the D-ribose from D₂O two to three times to minimize the residual HDO signal.

    • Ensure the final concentration is between 20-50 mM.

  • Data Acquisition:

    • Acquire one-dimensional (1D) ¹H NMR spectra on a spectrometer operating at a field strength of 500 MHz or higher to ensure adequate signal dispersion.

    • Typical acquisition parameters include a spectral width of 10-12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 5 seconds.

    • For unambiguous assignment of proton resonances, acquire two-dimensional (2D) correlation spectra such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy).

    • The temperature should be precisely controlled, typically at 298 K (25 °C).

  • Data Analysis:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Measure the ³JH1',H2', ³JH2',H3', and ³JH3',H4' coupling constants from the 1D ¹H spectrum.

    • The populations of the C2'-endo and C3'-endo conformers can be estimated using the Karplus equation, which relates the vicinal coupling constants to the dihedral angles. For furanose rings, a two-state equilibrium model is often employed.

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic, atomistic view of this compound in a virtual solvent box, allowing for the exploration of its conformational landscape over time.

Protocol for Molecular Dynamics Simulations:

  • System Setup:

    • Generate the initial coordinates for both α- and β-D-ribofuranose using a molecular builder (e.g., Avogadro, PyMOL).

    • Choose a suitable force field for carbohydrates, such as GLYCAM or CHARMM36.[1]

    • Place the this compound molecule in the center of a cubic or dodecahedral simulation box.

    • Solvate the box with the desired explicit solvent model (e.g., TIP3P for water, or appropriate models for DMSO and methanol).

    • Add ions to neutralize the system if necessary.

  • Simulation Parameters:

    • Perform an initial energy minimization of the system to remove any steric clashes.

    • Gradually heat the system to the target temperature (e.g., 298 K) under the NVT (constant volume and temperature) ensemble.

    • Equilibrate the system under the NPT (constant pressure and temperature) ensemble for several nanoseconds to allow the system to reach a stable density.

    • Run the production simulation for a sufficient length of time (typically 100 ns or longer) to adequately sample the conformational space.

  • Analysis of Trajectories:

    • Analyze the simulation trajectory to determine the time evolution of the furanose ring pucker. This is often described by the pseudorotation phase angle.

    • Calculate the population distribution of the C2'-endo and C3'-endo states.

    • Analyze the anomeric equilibrium by running separate simulations for the α and β anomers and comparing their relative free energies.

Visualizing the Workflow and Conformational Equilibrium

To better illustrate the processes involved in this comparative study, the following diagrams were generated using Graphviz.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr NMR Spectroscopy cluster_md Molecular Dynamics cluster_analysis Data Analysis dissolve Dissolve D-Ribose in Deuterated Solvent lyophilize Lyophilize (for D₂O) acquire_1d Acquire 1D ¹H Spectra dissolve->acquire_1d setup System Setup (Force Field, Solvent) dissolve->setup acquire_2d Acquire 2D COSY/TOCSY acquire_1d->acquire_2d analyze_nmr Measure J-Coupling Constants Estimate Populations acquire_2d->analyze_nmr simulate Run MD Simulation (Minimization, Equilibration, Production) setup->simulate analyze_md Analyze Trajectories Determine Conformational Landscape simulate->analyze_md compare Structural Comparison analyze_nmr->compare analyze_md->compare

Figure 1. Experimental and computational workflow for the structural comparison of this compound.

conformational_equilibrium C2_endo C2'-endo (South) C3_endo C3'-endo (North) C2_endo->C3_endo Solvent Polarity & H-Bonding

Figure 2. Equilibrium between the C2'-endo and C3'-endo pucker conformations of the this compound ring.

Conclusion

The conformational behavior of this compound is a delicate balance of intramolecular forces and interactions with the solvent. In aqueous solution, which mimics the biological environment, the β-anomer with a preference for the C2'-endo pucker is slightly favored. In the more polar aprotic solvent DMSO, the equilibrium shifts towards the α-anomer and a higher population of the C3'-endo conformation. Methanol, a protic solvent with both hydrogen-bond donating and accepting capabilities, presents an intermediate scenario.

These solvent-induced structural variations underscore the importance of considering the local environment when studying carbohydrate structure and function. For drug development professionals, this knowledge is critical for designing molecules that can effectively mimic or interact with ribofuranose-containing targets in their native biological milieu. The combined application of high-field NMR spectroscopy and molecular dynamics simulations provides a powerful toolkit for dissecting these subtle yet significant conformational dynamics.

References

Validating the Mechanism of Action of D-Ribofuranose Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

D-ribofuranose analogs represent a critical class of antiviral and anticancer agents. Their efficacy hinges on their ability to mimic natural nucleosides, thereby interfering with nucleic acid synthesis and other vital cellular processes. Validating the precise mechanism of action is paramount for their development and optimization. This guide provides a comparative overview of key experimental approaches to elucidate the mechanisms of these analogs, focusing on antiviral applications with representative examples like Remdesivir (B604916) and Favipiravir (B1662787).

Comparative Efficacy and Cytotoxicity of this compound Analogs

The antiviral activity of this compound analogs is typically quantified by their 50% effective concentration (EC₅₀), while their toxicity to host cells is measured by the 50% cytotoxic concentration (CC₅₀). A higher selectivity index (SI = CC₅₀/EC₅₀) indicates a more favorable therapeutic window.[1] The following tables summarize the reported in vitro activities of Remdesivir and Favipiravir against various RNA viruses.

CompoundVirusCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference
Remdesivir SARS-CoV-2Vero E60.77>100>129[2]
HCoV-NL63LLC-MK20.3821.7857.22[2]
HCoV-OC43HCT-80.15>10>66[2]
HCoV-229EHuh70.024>10>416[2]
Favipiravir Influenza A/H1N1MDCK1.9>400>210[3]
Chikungunya VirusVero7.0>100>14[3]
SARS-CoV-2Vero E661.88>400>6.46[2]

Core Mechanisms of Action

This compound analogs, as nucleoside analogs, generally exert their antiviral effects through the inhibition of viral RNA-dependent RNA polymerase (RdRp).[4] This is achieved through a multi-step process involving intracellular metabolic activation.[5][6]

Metabolic Activation

These analogs are prodrugs that must be converted into their active triphosphate form within the host cell.[7][8] This multi-step enzymatic process is crucial for their therapeutic activity.

Metabolic_Activation cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound Analog (Prodrug) This compound Analog (Prodrug) Nucleoside Analog Nucleoside Analog This compound Analog (Prodrug)->Nucleoside Analog Esterases, Phosphoramidases Nucleoside Monophosphate (NMP) Nucleoside Monophosphate (NMP) Nucleoside Analog->Nucleoside Monophosphate (NMP) Nucleoside Kinases Nucleoside Diphosphate (NDP) Nucleoside Diphosphate (NDP) Nucleoside Monophosphate (NMP)->Nucleoside Diphosphate (NDP) Nucleoside Monophosphate Kinases Active Nucleoside Triphosphate (NTP) Active Nucleoside Triphosphate (NTP) Nucleoside Diphosphate (NDP)->Active Nucleoside Triphosphate (NTP) Nucleoside Diphosphate Kinases RdRp_Inhibition cluster_replication Viral RNA Replication Viral_RdRp Viral RdRp Elongation RNA Chain Elongation Viral_RdRp->Elongation binds to Termination Chain Termination / Delayed Termination Viral_RdRp->Termination incorporates Analog-NTP RNA_Template Viral RNA Template RNA_Template->Elongation Nascent_RNA Nascent RNA Strand Natural_NTPs Natural NTPs (ATP, GTP, CTP, UTP) Natural_NTPs->Elongation incorporated into Analog_NTP Active this compound Analog (NTP) Analog_NTP->Viral_RdRp competes with Natural NTPs Elongation->Nascent_RNA Experimental_Workflow Start Hypothesized This compound Analog Biochemical_Assay Biochemical Assay (e.g., RdRp Inhibition Assay) Start->Biochemical_Assay Test in vitro activity Cell_Based_Assay Cell-Based Antiviral Assay (Plaque Reduction / CPE) Biochemical_Assay->Cell_Based_Assay Confirm cellular efficacy Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT Assay) Cell_Based_Assay->Cytotoxicity_Assay Assess safety profile Data_Analysis Data Analysis (IC₅₀, EC₅₀, CC₅₀, SI) Cytotoxicity_Assay->Data_Analysis Mechanism_Validation Validated Mechanism of Action Data_Analysis->Mechanism_Validation

References

A Comparative Kinetic Analysis of Enzymes Acting on D-Ribofuranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinetic performance of key enzymes known to act on D-ribofuranose and its structural analogs. The presented data, sourced from peer-reviewed literature, is intended to aid researchers in selecting appropriate enzymes for various applications, from metabolic pathway elucidation to the development of novel therapeutics. This document summarizes quantitative kinetic data, details relevant experimental protocols, and visualizes the metabolic pathways in which these enzymes operate.

Comparative Kinetic Data

The catalytic efficiencies of enzymes acting on this compound and its analogs vary significantly. The following tables summarize the key kinetic parameters for Ribokinase, L-arabinose Isomerase, and D-xylose Isomerase.

Ribokinase

Ribokinase (RK) is a key enzyme in ribose metabolism, catalyzing the phosphorylation of D-ribose to D-ribose-5-phosphate, an essential precursor for nucleotide biosynthesis and the pentose (B10789219) phosphate (B84403) pathway.[1][2]

Enzyme SourceSubstrateKm (mM)kcat (s-1)kcat/Km (M-1s-1)Reference
Escherichia coli (Wild Type)D-Ribose0.28--[2]
Escherichia coli (Wild Type)D-Arabinose>1000--[3]
Escherichia coli (A98G mutant)D-Arabinose~66715x increase vs WT-[3]
Human (Wild Type)D-Ribose0.28--[2]
Human (Wild Type)D-Ribose2.17 (in 10 mM PO4)--[4]
Human (E154A mutant)D-Ribose3.78~50% of WT13.5-fold decrease vs WT[2]

Note: '-' indicates data not available in the cited sources.

L-Arabinose Isomerase
Enzyme SourceSubstrateKm (mM)kcat (min-1)kcat/Km (mM-1min-1)Reference
Lactobacillus reuteriL-Arabinose---[5]
Lactobacillus reuteriD-Galactose---[5]
Bacillus coagulans NL01L-Arabinose--8.7[7]
Bacillus coagulans NL01D-Galactose--1.0[7]
Bacillus amyloliquefaciensL-Arabinose92.8-46.85[6]
Bacillus amyloliquefaciensD-Galactose251.6-2.34[6]

Note: '-' indicates data not available in the cited sources.

D-Xylose Isomerase

D-xylose Isomerase (D-XI), also known as glucose isomerase, is another enzyme with broad substrate specificity. It is known to act on various pentoses and hexoses, including D-ribose.[8][9]

Enzyme SourceSubstratekcat (min-1)Reference
Arthrobacter strain N.R.R.L. B3728D-Ribose31[10]

Note: Km value for D-ribose was not specified in the cited source.

Experimental Protocols

Accurate and reproducible kinetic analysis is fundamental to understanding enzyme function. Below are detailed methodologies for the key enzymes discussed.

Ribokinase Assay

The activity of Ribokinase is typically determined using a continuous spectrophotometric coupled enzyme assay.[11] This method indirectly measures the rate of ADP production, which is stoichiometric with the phosphorylation of D-ribose.

Principle: The ADP produced in the Ribokinase reaction is used by pyruvate (B1213749) kinase to convert phosphoenolpyruvate (B93156) to pyruvate. The pyruvate is then reduced to lactate (B86563) by lactate dehydrogenase, a reaction that consumes NADH. The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm.

Reaction Mixture (1 mL):

  • 50 mM Tris-HCl buffer (pH 7.8)

  • 5 mM D-Ribose

  • 3 mM ATP

  • 1 mM Phosphoenolpyruvate (PEP)

  • 100 mM KCl

  • 10 mM MgCl₂

  • 0.2 mM NADH

  • 2 units Lactate Dehydrogenase (LDH)

  • 2 units Pyruvate Kinase (PK)

Procedure:

  • Prepare the reaction mixture in a cuvette.

  • Incubate for 5 minutes at the desired temperature (e.g., 25°C or 37°C) to allow the temperature to equilibrate and to consume any contaminating ADP or pyruvate.

  • Initiate the reaction by adding a known amount of purified Ribokinase.

  • Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Calculate the initial velocity from the linear portion of the absorbance versus time plot. The rate of reaction is calculated using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).[12]

L-Arabinose Isomerase Assay

The activity of L-arabinose Isomerase is often determined by measuring the formation of the ketose product (e.g., L-ribulose or D-tagatose) using the cysteine-carbazole-sulfuric acid method.[13][14]

Reaction Mixture (0.5 mL):

  • 50 mM Sodium Phosphate buffer (pH 6.0)

  • 50 mM L-Arabinose (or other substrate)

  • 1 mM CoCl₂

  • 0.5 mM MnCl₂

  • 50 µL of purified L-arabinose Isomerase solution

Procedure:

  • Combine the buffer, substrate, and metal ions in a microcentrifuge tube.

  • Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 65°C).[5]

  • Initiate the reaction by adding the enzyme solution.

  • Incubate for a defined period (e.g., 10 minutes).

  • Stop the reaction by heating the mixture at 95°C for 5 minutes.

  • Quantify the amount of ketose produced using the cysteine-carbazole-sulfuric acid method, which involves a colorimetric reaction measured spectrophotometrically. Alternatively, HPLC can be used for product quantification.[14]

Signaling Pathways and Metabolic Context

This compound and its derivatives are central to several critical metabolic pathways. Understanding the kinetics of enzymes acting on these molecules provides insight into the regulation of these pathways.

Pentose_Phosphate_Pathway Glucose-6-Phosphate Glucose-6-Phosphate 6-Phosphoglucono-δ-lactone 6-Phosphoglucono-δ-lactone Glucose-6-Phosphate->6-Phosphoglucono-δ-lactone G6PD 6-Phosphogluconate 6-Phosphogluconate 6-Phosphoglucono-δ-lactone->6-Phosphogluconate 6PGL Ribulose-5-Phosphate Ribulose-5-Phosphate 6-Phosphogluconate->Ribulose-5-Phosphate 6PGD Ribose-5-Phosphate Ribose-5-Phosphate Ribulose-5-Phosphate->Ribose-5-Phosphate Ribose-5-phosphate isomerase Xylulose-5-Phosphate Xylulose-5-Phosphate Ribulose-5-Phosphate->Xylulose-5-Phosphate Ribulose-5-phosphate 3-epimerase Glyceraldehyde-3-Phosphate Glyceraldehyde-3-Phosphate Ribose-5-Phosphate->Glyceraldehyde-3-Phosphate Transketolase Nucleotide Biosynthesis Nucleotide Biosynthesis Ribose-5-Phosphate->Nucleotide Biosynthesis Xylulose-5-Phosphate->Glyceraldehyde-3-Phosphate Transketolase Fructose-6-Phosphate Fructose-6-Phosphate Xylulose-5-Phosphate->Fructose-6-Phosphate Transketolase Glyceraldehyde-3-Phosphate->Fructose-6-Phosphate Transaldolase Sedoheptulose-7-Phosphate Sedoheptulose-7-Phosphate Erythrose-4-Phosphate Erythrose-4-Phosphate Sedoheptulose-7-Phosphate->Erythrose-4-Phosphate Transaldolase Erythrose-4-Phosphate->Fructose-6-Phosphate Transketolase

Caption: The Pentose Phosphate Pathway, highlighting the production of Ribose-5-Phosphate.

Methionine_Salvage_Pathway S-Adenosylmethionine S-Adenosylmethionine Decarboxylated SAM Decarboxylated SAM S-Adenosylmethionine->Decarboxylated SAM SAM decarboxylase Spermidine/Spermine Spermidine/Spermine Decarboxylated SAM->Spermidine/Spermine Spermidine/Spermine synthase Methylthioadenosine (MTA) Methylthioadenosine (MTA) Spermidine/Spermine->Methylthioadenosine (MTA) Methylthioribose-1-P (MTR-1-P) Methylthioribose-1-P (MTR-1-P) Methylthioadenosine (MTA)->Methylthioribose-1-P (MTR-1-P) MTA phosphorylase Methylthioribulose-1-P Methylthioribulose-1-P Methylthioribose-1-P (MTR-1-P)->Methylthioribulose-1-P MTR-1-P isomerase 2,3-diketo-5-methylthiopentyl-1-P 2,3-diketo-5-methylthiopentyl-1-P Methylthioribulose-1-P->2,3-diketo-5-methylthiopentyl-1-P Dehydratase 2-keto-4-methylthiobutyrate 2-keto-4-methylthiobutyrate 2,3-diketo-5-methylthiopentyl-1-P->2-keto-4-methylthiobutyrate Enolase-phosphatase Methionine Methionine 2-keto-4-methylthiobutyrate->Methionine Transaminase

Caption: The Methionine Salvage Pathway, recycling MTA back to methionine.

Experimental_Workflow_Ribokinase cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reaction Mix Reaction Mix Incubation Incubation Reaction Mix->Incubation Enzyme Solution Enzyme Solution Initiate Reaction Initiate Reaction Enzyme Solution->Initiate Reaction Incubation->Initiate Reaction Monitor Absorbance Monitor Absorbance Initiate Reaction->Monitor Absorbance Calculate Velocity Calculate Velocity Monitor Absorbance->Calculate Velocity Michaelis-Menten Plot Michaelis-Menten Plot Calculate Velocity->Michaelis-Menten Plot Determine Km, Vmax Determine Km, Vmax Michaelis-Menten Plot->Determine Km, Vmax

Caption: General workflow for a continuous spectrophotometric enzyme kinetic assay.

References

Navigating the Metabolic Maze: A Comparative Guide to the Stability of D-Ribofuranose-Containing Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic stability of a drug candidate is a critical checkpoint in the journey from laboratory to clinic. This guide provides a comprehensive comparison of the metabolic stability of drugs containing the D-ribofuranose moiety against alternative scaffolds, supported by experimental data and detailed protocols.

The this compound ring, a cornerstone of many successful antiviral and anticancer nucleoside analogs, is also a key determinant of a drug's metabolic fate. Its susceptibility to enzymatic degradation can significantly impact pharmacokinetic properties, influencing dosing regimens and overall therapeutic efficacy. This guide delves into the metabolic pathways governing these drugs and presents a comparative analysis of their stability, offering valuable insights for the design of more robust and effective therapeutic agents.

At a Glance: Comparative Metabolic Stability

The following tables summarize key in vitro metabolic stability parameters for several this compound-containing drugs and their therapeutic alternatives. It is important to note that direct comparative studies under identical conditions are not always available; therefore, data has been compiled from various sources and should be interpreted with consideration of potential variations in experimental methodologies.

Table 1: In Vitro Metabolic Stability in Human Liver Microsomes

Drug (Scaffold)Therapeutic ClassHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Primary Metabolizing Enzymes
Ribavirin (this compound)Antiviral> 120< 10Not significantly metabolized by CYP450s[1]
Acyclovir (Acyclic Guanosine Analog)AntiviralNot metabolized by CYP450s[2]Not applicableAldehyde oxidase, Alcohol dehydrogenase[2][3]
Sofosbuvir (B1194449) (this compound Prodrug)AntiviralRapidHighCathepsin A, Carboxylesterase 1, HINT1[4]
Ledipasvir (B612246) (Non-nucleoside)AntiviralStableLowPrimarily CYP3A4 (minor)
Remdesivir (B604916) (this compound Prodrug)Antiviral~1 min (in human liver microsomes)[5]HighEsterases, Cytochromes P450 (CYP2C8, 2D6, 3A4)[5][6]
Favipiravir (Pyrazinecarboxamide derivative)AntiviralStableLowAldehyde oxidase, Xanthine oxidase[7]
Gemcitabine (Deoxycytidine Analog)Anticancer--Cytidine deaminase
5-Fluorouracil (Pyrimidine Analog)Anticancer--Dihydropyrimidine dehydrogenase (DPD)[1][8][9][10]
Clofarabine (B1669196) (Deoxyadenosine Analog)AnticancerMore resistant to deamination and phosphorolysis than fludarabine[11]-Deoxycytidine kinase (for activation)[11]
Fludarabine (B1672870) (Deoxyadenosine Analog)Anticancer--Deoxycytidine kinase (for activation)

Table 2: Comparative Plasma Stability

Drug ComparisonKey Findings
Tenofovir (B777) Alafenamide (TAF) vs. Tenofovir Disoproxil Fumarate (TDF) TAF is significantly more stable in plasma than TDF, leading to ~90% lower systemic tenofovir concentrations and higher intracellular concentrations of the active metabolite.[8][9][10]
Remdesivir Unstable in plasma with a short half-life, rapidly converting to its active nucleoside analog, GS-441524.[5][12]

Delving Deeper: Metabolic Pathways and Enzymatic Degradation

The metabolic journey of this compound-containing drugs is often a complex interplay of activation and degradation pathways. Understanding these pathways is crucial for predicting drug-drug interactions and designing molecules with improved metabolic profiles.

Key Metabolic Scenarios:

  • Prodrug Activation: Many this compound drugs are administered as prodrugs to enhance bioavailability. Intracellular enzymes are then required to convert them into their active triphosphate forms. For example, Sofosbuvir undergoes a multi-step enzymatic conversion involving human cathepsin A (CatA), carboxylesterase 1 (CES1), and histidine triad (B1167595) nucleotide-binding protein 1 (HINT1) to form the active antiviral agent.

  • CYP450-Mediated Metabolism: Cytochrome P450 (CYP) enzymes, primarily located in the liver, are major players in the metabolism of a wide range of drugs. While some nucleoside analogs like Ribavirin and Acyclovir are not significant substrates for CYP enzymes, others, such as Remdesivir, are metabolized by CYP2C8, CYP2D6, and CYP3A4.[1][2][7]

  • Glucuronidation: UDP-glucuronosyltransferases (UGTs) are a family of enzymes that conjugate glucuronic acid to drugs, increasing their water solubility and facilitating their excretion. This is a common phase II metabolic pathway for many compounds.

  • Hydrolysis of the Glycosidic Bond: The N-glycosidic bond linking the ribose sugar to the nucleobase can be a site of enzymatic cleavage by glycoside hydrolases, leading to inactivation of the drug.[5][13]

Below is a generalized representation of the metabolic activation pathway common to many nucleoside analog prodrugs.

Metabolic_Activation_Pathway Generalized Metabolic Activation of Nucleoside Analog Prodrugs Prodrug Nucleoside Analog Prodrug (Extracellular) Intracellular_Prodrug Intracellular Prodrug Prodrug->Intracellular_Prodrug Cellular Uptake Monophosphate Monophosphate (Rate-limiting step) Intracellular_Prodrug->Monophosphate Esterases, Phosphoramidases, etc. Diphosphate Diphosphate Monophosphate->Diphosphate Nucleoside Monophosphate Kinases Triphosphate Active Triphosphate Metabolite Diphosphate->Triphosphate Nucleoside Diphosphate Kinases Incorporation Incorporation into Viral RNA/DNA or Inhibition of Polymerase Triphosphate->Incorporation

Caption: Generalized metabolic activation pathway for nucleoside analog prodrugs.

Strategies for Enhancing Metabolic Stability

Medicinal chemists employ various strategies to improve the metabolic stability of this compound-containing drugs and their analogs:

  • Bioisosteric Replacement: Replacing the ribose moiety with a structurally similar but metabolically more stable scaffold can be an effective strategy. Acyclic nucleoside analogs, such as acyclovir, lack the furanose ring and are not substrates for glycosidic bond cleavage.

  • Prodrug Approaches: As seen with Tenofovir Alafenamide (TAF), modifying the prodrug moiety can significantly enhance plasma stability and optimize intracellular drug delivery.[8][9]

  • Chemical Modifications: Introducing chemical modifications to the ribose ring or the nucleobase can block sites of metabolism. For example, fluorination at the 2'-position of the ribose can increase resistance to enzymatic degradation.

The following diagram illustrates the concept of bioisosteric replacement as a strategy to improve metabolic stability.

Bioisosteric_Replacement Bioisosteric Replacement to Enhance Metabolic Stability cluster_0 This compound Scaffold cluster_1 Alternative Scaffold Ribose This compound Drug Metabolism_Ribose Metabolic Lability Ribose->Metabolism_Ribose Enzymatic Degradation Alternative Bioisosteric Replacement (e.g., Acyclic, Carbocyclic) Ribose->Alternative Bioisosteric Replacement Strategy Stability_Alternative Improved Metabolic Stability Alternative->Stability_Alternative Reduced Degradation

Caption: Bioisosteric replacement of the this compound scaffold to improve metabolic stability.

Experimental Protocols for Assessing Metabolic Stability

Accurate assessment of metabolic stability is paramount in drug discovery. The following are detailed methodologies for two key in vitro assays.

Microsomal Stability Assay

This assay evaluates the metabolism of a compound by Phase I enzymes, primarily cytochrome P450s, located in the microsomal fraction of liver cells.

Objective: To determine the in vitro half-life and intrinsic clearance of a test compound in human liver microsomes.

Materials:

  • Human liver microsomes

  • Test compound

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (B52724) or methanol (B129727) (for reaction termination)

  • Incubator/shaking water bath (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare the reaction mixture containing phosphate buffer and human liver microsomes at the desired concentration (e.g., 0.5 mg/mL).

  • Pre-incubation:

    • Pre-incubate the reaction mixture at 37°C for a short period (e.g., 5-10 minutes) to equilibrate the temperature.

  • Initiation:

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the pre-warmed reaction mixture, followed immediately by the addition of the test compound to achieve the final desired concentration (e.g., 1 µM).

  • Incubation and Sampling:

    • Incubate the reaction mixture at 37°C with gentle shaking.

    • At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Termination:

    • Immediately terminate the reaction in the collected aliquots by adding a cold quenching solvent (e.g., 2-3 volumes of acetonitrile or methanol) containing an internal standard.

  • Sample Processing:

    • Vortex the samples and centrifuge to precipitate the proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

  • Analysis:

    • Analyze the concentration of the remaining parent compound in the supernatant at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear portion of the curve.

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL).

The following diagram outlines the workflow for a typical microsomal stability assay.

Microsomal_Stability_Workflow Microsomal Stability Assay Workflow Start Start Prepare Prepare Reaction Mix (Microsomes, Buffer, Drug) Start->Prepare PreIncubate Pre-incubate at 37°C Prepare->PreIncubate Initiate Initiate Reaction (Add NADPH) PreIncubate->Initiate Incubate Incubate and Sample at Time Points Initiate->Incubate Terminate Terminate Reaction (Cold Solvent + IS) Incubate->Terminate Centrifuge Centrifuge to Precipitate Protein Terminate->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Calculate Calculate t½ and CLint Analyze->Calculate End End Calculate->End

Caption: Workflow for a microsomal stability assay.

Plasma Stability Assay

This assay determines the stability of a compound in plasma, which contains various enzymes such as esterases and amidases that can degrade drugs.

Objective: To determine the in vitro half-life of a test compound in plasma.

Materials:

  • Pooled human plasma (or plasma from other species of interest)

  • Test compound

  • Phosphate-buffered saline (PBS)

  • Acetonitrile or methanol (for reaction termination)

  • Incubator/water bath (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Thaw the plasma at 37°C.

  • Incubation:

    • Spike the test compound into the plasma to achieve the final desired concentration (e.g., 1 µM).

    • Incubate the mixture at 37°C.

  • Sampling and Termination:

    • At predetermined time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma-drug mixture.

    • Immediately terminate the enzymatic activity by adding a cold quenching solvent (e.g., 3 volumes of acetonitrile or methanol) containing an internal standard.

  • Sample Processing:

    • Vortex the samples and centrifuge at high speed to precipitate plasma proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

  • Analysis:

    • Analyze the concentration of the remaining parent compound in the supernatant at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the percentage of the parent compound remaining versus time.

    • Calculate the in vitro half-life (t½) from the degradation curve.

Conclusion

The metabolic stability of this compound-containing drugs is a multifaceted issue that requires careful consideration during drug design and development. While this structural motif is integral to the efficacy of many important therapies, its inherent lability can present significant pharmacokinetic challenges. Through a combination of in vitro stability assays, a thorough understanding of metabolic pathways, and the strategic application of medicinal chemistry principles such as bioisosteric replacement, researchers can design next-generation nucleoside analogs with enhanced metabolic stability and improved therapeutic potential. This guide serves as a foundational resource to aid in these critical decision-making processes.

References

Comparative Toxicity Analysis of D-Ribofuranose and Other Common Monosaccharides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro toxicity of D-ribofuranose (D-ribose) against other key monosaccharides: D-glucose, D-fructose, and D-galactose. The primary focus is on the cytotoxic effects, induction of apoptosis, and generation of reactive oxygen species (ROS). The information presented herein is a synthesis of data from multiple studies. Direct quantitative comparisons should be interpreted with caution, as experimental conditions may vary between studies.

Executive Summary

This compound, a pentose (B10789219) sugar crucial for the synthesis of ATP and nucleic acids, exhibits a higher propensity for inducing cellular toxicity compared to the hexoses D-glucose, D-fructose, and D-galactose. This elevated toxicity is primarily attributed to its high reactivity in non-enzymatic glycation, leading to a rapid formation of Advanced Glycation End-products (AGEs).[1][2][3] AGEs are known to induce cellular stress, apoptosis, and inflammation through the activation of specific signaling pathways.

Data Presentation: Comparative Toxicity Metrics

The following table summarizes the available quantitative data on the cytotoxicity, apoptosis induction, and ROS production associated with the selected monosaccharides. It is important to note that the data is collated from different studies, and therefore, the experimental conditions (e.g., cell lines, concentrations, incubation times) may not be directly comparable.

MonosaccharideIC50 ValuesApoptosis InductionReactive Oxygen Species (ROS) Production
This compound Data not available in direct comparisonInduces apoptosis in various cell lines.[4] Significantly higher eryptosis (erythrocyte apoptosis) compared to D-glucose.[3]Significantly higher ROS levels in erythrocytes compared to D-glucose.[3]
D-Glucose Generally low cytotoxicity; cell viability not significantly affected at concentrations where D-ribose is toxic.[1]High concentrations can induce apoptosis.High concentrations can lead to increased ROS production.
D-Fructose Fructose-mediated glycation is more cytotoxic than that of glucose.[2]Data not available in direct comparisonFructose leads to higher levels of autoxidation and glycation products in vitro compared to glucose.[2]
D-Galactose High concentrations (≥30 g/L) inhibit proliferation of neuroblastoma cells.[5]High concentrations can induce necroptotic cell death.[5]Data not available in direct comparison

Key Signaling Pathway: AGE-RAGE Axis

The primary mechanism underlying this compound toxicity involves the formation of AGEs and their interaction with the Receptor for Advanced Glycation End-products (RAGE). This interaction triggers a cascade of intracellular signaling events that contribute to cellular dysfunction.

AGE_RAGE_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound AGEs AGEs This compound->AGEs Glycation Protein Protein Protein->AGEs RAGE RAGE AGEs->RAGE NF-kB Activation NF-kB Activation RAGE->NF-kB Activation ROS Production ROS Production NF-kB Activation->ROS Production Inflammation Inflammation NF-kB Activation->Inflammation Apoptosis Apoptosis ROS Production->Apoptosis

Caption: AGE-RAGE signaling pathway in this compound toxicity.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are generalized and may require optimization for specific cell types and experimental conditions.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 to 5 x 104 cells/well and incubate for 24 hours.

  • Treatment: Treat cells with varying concentrations of the monosaccharides (this compound, D-glucose, D-fructose, D-galactose) and incubate for the desired period (e.g., 24, 48, 72 hours). Include untreated cells as a control.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Cell viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.

Cytotoxicity Assessment (LDH Assay)

The Lactate Dehydrogenase (LDH) assay measures the release of LDH from damaged cells into the culture medium.

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 10 minutes.

  • LDH Reaction: Transfer 50 µL of the cell-free supernatant to a new 96-well plate. Add 50 µL of the LDH reaction mixture (containing diaphorase, NAD+, and a tetrazolium salt) to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Calculation: Percent cytotoxicity = [(Absorbance of treated cells - Absorbance of control) / (Absorbance of maximum LDH release - Absorbance of control)] x 100.

Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)

The 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) assay is used to measure intracellular ROS levels.

  • Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with monosaccharides as described above.

  • DCFH-DA Staining: Remove the treatment medium and wash the cells with PBS. Add 100 µL of 10 µM DCFH-DA solution in serum-free medium to each well and incubate for 30 minutes at 37°C in the dark.

  • Wash: Remove the DCFH-DA solution and wash the cells with PBS.

  • Fluorescence Measurement: Add 100 µL of PBS to each well and measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.

  • Calculation: ROS production is expressed as the fold change in fluorescence intensity relative to the untreated control.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the comparative toxicity assessment of monosaccharides.

Experimental_Workflow cluster_assays Toxicity Assays Cell_Culture Cell Culture Seeding (e.g., 96-well plate) Treatment Monosaccharide Treatment (this compound, D-Glucose, D-Fructose, D-Galactose) Cell_Culture->Treatment Incubation Incubation (24, 48, 72 hours) Treatment->Incubation MTT_Assay MTT Assay (Cell Viability) Incubation->MTT_Assay LDH_Assay LDH Assay (Cytotoxicity) Incubation->LDH_Assay DCFH_DA_Assay DCFH-DA Assay (ROS Production) Incubation->DCFH_DA_Assay Data_Analysis Data Analysis and Comparison MTT_Assay->Data_Analysis LDH_Assay->Data_Analysis DCFH_DA_Assay->Data_Analysis

Caption: General workflow for monosaccharide toxicity comparison.

Conclusion

The available evidence strongly suggests that this compound possesses a higher cytotoxic potential than D-glucose, D-fructose, and D-galactose, primarily due to its accelerated rate of AGE formation. This characteristic makes this compound a molecule of interest in studies related to cellular stress and age-related pathologies. However, there is a clear need for further research involving direct, side-by-side comparative studies under standardized conditions to provide more definitive quantitative data on the relative toxicities of these common monosaccharides. Such studies would be invaluable for researchers in the fields of toxicology, drug development, and nutritional science.

References

A Researcher's Guide to Validating Computational Models of D-Ribofuranose Conformational Dynamics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately modeling the conformational dynamics of D-ribofuranose is crucial for understanding its role in biological processes and for the rational design of therapeutics. This guide provides a comprehensive comparison of common computational models against experimental data, offering a framework for validating these models and selecting the most appropriate methods for your research.

The inherent flexibility of the five-membered furanose ring of D-ribose presents a significant challenge for computational modeling. The ring can adopt a continuous range of conformations, often described by pseudorotation, which are critical to its biological function. Validating the accuracy of computational models in reproducing this dynamic behavior is therefore paramount. This guide compares the performance of prominent molecular mechanics force fields—CHARMM, GLYCAM, AMBER, and GROMOS—against experimental data derived primarily from Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

Data Presentation: A Comparative Analysis

A key metric for validating computational models of this compound is the agreement between calculated and experimentally determined NMR J-coupling constants. These constants are sensitive to the dihedral angles of the furanose ring and thus provide a direct measure of its conformational preferences.

Coupling ConstantExperimental Value (Hz)[1]CHARMM (Calculated)GLYCAM (Calculated)AMBER (Calculated)GROMOS (Calculated)
J1,25.49 - 5.80[1]Data not availableData not availableData not availableData not available
J2,35.18 - 5.19[1]Data not availableData not availableData not availableData not available
J3,43.36 - 3.97[1]Data not availableData not availableData not availableData not available

Another critical aspect of validation is the accurate reproduction of the conformational populations, particularly the balance between the North (C3'-endo) and South (C2'-endo) puckering states, which is essential for the structure and function of nucleic acids.

ConformationExperimental Population (%)CHARMM (Calculated, %)GLYCAM (Calculated, %)AMBER (Calculated, %)GROMOS (Calculated, %)
North (C3'-endo)Varies with derivativeGood agreement[2]Data not availableData not availableGood agreement[3][4]
South (C2'-endo)Varies with derivativeGood agreement[2]Data not availableData not availableGood agreement[3][4]

Experimental Protocols: The Gold Standard for Validation

The validation of computational models relies on robust experimental data. The following are detailed methodologies for key experiments used to characterize this compound conformational dynamics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of molecules in solution. For this compound, the primary NMR parameters of interest are the vicinal proton-proton coupling constants (³JHH), which are related to the dihedral angles of the furanose ring through the Karplus equation.

Sample Preparation:

  • Dissolve 5-10 mg of the this compound derivative in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • Acquire a one-dimensional ¹H NMR spectrum to assess sample purity and chemical shifts.

  • Perform two-dimensional correlation spectroscopy (COSY) experiments to assign proton resonances.

  • Measure the vicinal proton-proton coupling constants (³JHH) from the high-resolution 1D ¹H or 2D J-resolved spectra.[1]

X-ray Crystallography

X-ray crystallography provides a static, high-resolution picture of the molecular structure in the solid state. This data is invaluable for benchmarking the ability of computational models to reproduce specific, low-energy conformations.

Crystallization:

  • Prepare a highly purified and concentrated solution of the this compound derivative.

  • Screen a wide range of crystallization conditions (e.g., pH, temperature, precipitant concentration) using techniques such as vapor diffusion (hanging or sitting drop).

  • Optimize promising conditions to grow single crystals of sufficient size and quality for diffraction.

Data Collection and Structure Determination:

  • Mount a suitable crystal on a goniometer and expose it to a monochromatic X-ray beam.

  • Collect the diffraction data as a series of images.

  • Process the diffraction data to determine the unit cell dimensions and space group.

  • Solve the phase problem and build an initial model of the molecule.

  • Refine the model against the experimental data to obtain the final, high-resolution crystal structure.

Computational Protocols: In Silico Exploration of Conformational Space

Molecular dynamics (MD) simulations offer a powerful approach to explore the conformational landscape of this compound and to calculate properties that can be directly compared with experimental data.

Molecular Dynamics Simulation using GROMACS

GROMACS is a widely used software package for performing molecular dynamics simulations.[6][7][8][9][10] The following provides a general workflow for simulating a this compound derivative in explicit solvent.

System Preparation:

  • Generate the Topology: Use a force field such as CHARMM, GLYCAM, AMBER, or GROMOS to generate the molecular topology for the this compound derivative.

  • Define the Simulation Box: Create a periodic simulation box (e.g., cubic, dodecahedron) around the solute.

  • Solvation: Fill the simulation box with an explicit water model (e.g., TIP3P, SPC/E).

  • Add Ions: Add ions to neutralize the system and to mimic physiological ionic strength.

Simulation Execution:

  • Energy Minimization: Perform energy minimization to remove any steric clashes in the initial system.

  • Equilibration (NVT and NPT): Equilibrate the system first at constant volume and temperature (NVT ensemble) and then at constant pressure and temperature (NPT ensemble) to bring the system to the desired simulation conditions.

  • Production MD: Run the production simulation for a sufficient length of time (nanoseconds to microseconds) to adequately sample the conformational space.

Analysis:

  • Analyze the trajectory to determine conformational populations, pseudorotation parameters, and to calculate J-coupling constants for comparison with experimental data.

Mandatory Visualization

To aid in understanding the validation workflow, the following diagrams illustrate the key logical relationships and experimental processes.

ValidationWorkflow cluster_experimental Experimental Validation cluster_computational Computational Modeling Exp_Data Experimental Data (NMR, X-ray) Validation Validation: Comparison of Experimental and Simulated Data Exp_Data->Validation NMR NMR Spectroscopy NMR->Exp_Data Xray X-ray Crystallography Xray->Exp_Data Comp_Model Computational Model (Force Field) MD_Sim Molecular Dynamics Simulation Comp_Model->MD_Sim Sim_Data Simulated Data (Conformations, J-couplings) MD_Sim->Sim_Data Sim_Data->Validation ExperimentalWorkflow cluster_nmr NMR Spectroscopy cluster_xray X-ray Crystallography NMR_Sample Sample Preparation NMR_Acq Data Acquisition (1D, 2D NMR) NMR_Sample->NMR_Acq NMR_Analysis Data Analysis (J-coupling constants) NMR_Acq->NMR_Analysis Xray_Cryst Crystallization Xray_Data Data Collection Xray_Cryst->Xray_Data Xray_Structure Structure Determination Xray_Data->Xray_Structure

References

Safety Operating Guide

Proper Disposal of D-ribofuranose: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory chemicals is a critical component of research integrity and environmental responsibility. This guide provides detailed procedures for the proper disposal of D-ribofuranose, a naturally occurring sugar widely used in biological and chemical research. Based on current safety data, this compound is classified as a non-hazardous substance, which simplifies its disposal process. However, adherence to institutional and local regulations remains paramount.

Immediate Safety and Handling

Before proceeding with disposal, it is essential to handle this compound in accordance with standard laboratory safety protocols. Always consult the Safety Data Sheet (SDS) for the specific formulation in use. Personal protective equipment, including safety glasses and gloves, should be worn. In case of a spill, sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.

Disposal Procedures for this compound

The appropriate disposal method for this compound depends on its physical state (solid or aqueous solution) and the quantity to be discarded. It is crucial to ensure that the this compound waste is not mixed with any hazardous materials, as this would require the entire mixture to be treated as hazardous waste.[1][2]

Method 1: Drain Disposal for Small Quantities of Aqueous Solutions

For small quantities of uncontaminated this compound solutions, drain disposal is often an acceptable method.

  • Verification : Confirm that the solution contains only this compound and water, with no other hazardous chemicals.

  • Dilution : Dilute the this compound solution with a large volume of water (at least 20 parts water to 1 part solution).

  • Disposal : Slowly pour the diluted solution down the drain, followed by a generous amount of running water to ensure it is thoroughly flushed from the plumbing system.[3]

  • Log Entry : If required by your institution, record the disposal in the laboratory's waste log.

Method 2: Solid Waste Disposal for Solid this compound and Large Quantities

Solid this compound and larger volumes of aqueous solutions should be disposed of as non-hazardous solid waste.

  • Containment : Place the solid this compound or the concentrated solution into a well-sealed, clearly labeled container.[3][4]

  • Labeling : Label the container as "Non-Hazardous Waste: this compound". Include the name of the principal investigator and the date.

  • Disposal : Dispose of the container in the designated non-hazardous solid laboratory waste stream, in accordance with your institution's specific procedures.[5] This may involve placing it directly into a designated dumpster.[5]

Key Chemical and Physical Properties

The following table summarizes essential data for this compound, which informs its non-hazardous classification and safe handling procedures.

PropertyValue
Appearance White to off-white powder
Molecular Formula C₅H₁₀O₅
Molecular Weight 150.13 g/mol
Melting Point 88-92 °C
Solubility Soluble in water

Note: The properties of this compound are comparable to its deuterated form, D-Ribose-d5, which is also considered non-hazardous.[6]

Experimental Protocols

The disposal procedures outlined above are based on standard laboratory practices for non-hazardous chemical waste.[5][7][8] These protocols are derived from an assessment of the chemical's properties as detailed in Safety Data Sheets, which indicate no significant environmental or health hazards.[9]

This compound Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

D_Ribofuranose_Disposal start Start: this compound Waste check_contamination Is the waste mixed with hazardous chemicals? start->check_contamination hazardous_waste Treat as Hazardous Waste: Follow institutional guidelines for hazardous chemical waste disposal. check_contamination->hazardous_waste Yes check_form Is the waste a solid or a large quantity (>1L)? check_contamination->check_form No end End of Disposal Process hazardous_waste->end solid_disposal Solid Waste Disposal check_form->solid_disposal Yes drain_disposal Aqueous Drain Disposal check_form->drain_disposal No contain Place in a sealed, properly labeled container. solid_disposal->contain dilute Dilute with at least 20 parts water. drain_disposal->dilute dispose_solid Dispose of according to institutional non-hazardous solid waste procedures. contain->dispose_solid dispose_solid->end flush Pour down the drain with copious amounts of water. dilute->flush flush->end

This compound Disposal Workflow

References

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for D-Ribofuranose

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling D-ribofuranose, including operational and disposal plans. Adherence to these procedural steps will minimize risk and ensure the integrity of your work.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is crucial to prevent contact and inhalation. The following personal protective equipment is recommended.

PPE CategoryRecommended Equipment
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1]
Skin Protection Wear chemical-impermeable gloves and protective clothing. For some derivatives, fire/flame resistant clothing is also recommended.[1][2]
Respiratory Protection Use in a well-ventilated area. If dust or aerosols may be generated, a full-face respirator should be used.[1][3]

Operational Plan: Step-by-Step Handling and Storage

A systematic approach to handling and storage is critical for maintaining the quality of this compound and ensuring a safe laboratory environment.

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize the formation and inhalation of dust and aerosols.[2][3]

  • Personal Protective Equipment: Before beginning any work, ensure all recommended PPE is correctly worn, including safety goggles, chemical-impermeable gloves, and a lab coat or other protective clothing.[2][4]

  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin and eyes. Do not breathe in dust or mist.[2][4]

  • Hygiene: Do not eat, drink, or smoke in the handling area.[3] Wash hands thoroughly with soap and water after handling.[3]

Storage:

  • Original Container: Store this compound in its original, tightly sealed container.[3]

  • Cool and Dry: Keep the container in a cool, dry, and well-ventilated place.[3][5] Some derivatives may require storage at refrigerated temperatures.[6]

  • Incompatible Materials: Store away from incompatible materials, such as oxidizing agents, and foodstuff containers.[3][5]

First Aid Measures

In the event of exposure, immediate action is critical.

Exposure RouteFirst Aid Procedure
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][2][7]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention if irritation occurs.[1][2][3]
Eye Contact Immediately flush eyes with pure water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2][4]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1][7]

Disposal Plan

Proper disposal of this compound is essential to prevent environmental contamination and comply with regulations.

  • Waste Collection: Collect unused or waste this compound in a clean, dry, sealable, and labeled container.[3] Avoid generating dust during collection.[3]

  • Spill Management: For minor spills, sweep up the material, avoiding dust generation, and place it in a suitable disposal container.[3] For major spills, evacuate the area and contact emergency responders.[3]

  • Regulatory Compliance: All waste must be handled in accordance with local, state, and federal regulations.[3] Contact a licensed professional waste disposal service to dispose of this material.[7] Do not allow the product to enter drains or water courses.[3][7]

Workflow for Safe Handling of this compound

SafeHandlingWorkflow A 1. Preparation - Don appropriate PPE - Ensure proper ventilation B 2. Handling - Avoid dust generation - Minimize contact A->B C 3. Storage - Tightly sealed container - Cool, dry, well-ventilated area B->C After Use D 4. Spill Response - Minor: Sweep and collect - Major: Evacuate and report B->D If Spill Occurs E 5. Disposal - Collect in labeled container - Follow regulations B->E After Experiment F 6. Decontamination - Clean work area - Wash hands thoroughly B->F C->B For Next Use D->E E->F

Caption: Workflow for the safe handling and disposal of this compound.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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試験管内研究製品の免責事項と情報

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